Dihydroergocryptine
Description
Properties
Key on ui mechanism of action |
Alpha-dihydroergocryptine is an established high-affinity ligand to alpha 1 and alpha 2 adrenoreceptors in a number of tissues as well as a dopamine ligand in the brain. It is reported to be a potent agonist of the dopamine D2 receptor and a partial agonist of the dopamine receptors D1 and D3. To know more about the ergoloid mesylate mixture please visit [DB01049] and to know more about the isomer please visit [DB11275]. |
|---|---|
CAS No. |
25447-66-9 |
Molecular Formula |
C32H43N5O5 |
Molecular Weight |
577.7 g/mol |
IUPAC Name |
(6aR,9R)-N-[(1S,2S,4R,7S)-2-hydroxy-7-(2-methylpropyl)-5,8-dioxo-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide |
InChI |
InChI=1S/C32H43N5O5/c1-17(2)12-25-29(39)36-11-7-10-26(36)32(41)37(25)30(40)31(42-32,18(3)4)34-28(38)20-13-22-21-8-6-9-23-27(21)19(15-33-23)14-24(22)35(5)16-20/h6,8-9,15,17-18,20,22,24-26,33,41H,7,10-14,16H2,1-5H3,(H,34,38)/t20-,22?,24-,25+,26+,31-,32+/m1/s1 |
InChI Key |
PBUNVLRHZGSROC-SLAIYBJISA-N |
SMILES |
CC(C)CC1C(=O)N2CCCC2C3(N1C(=O)C(O3)(C(C)C)NC(=O)C4CC5C(CC6=CNC7=CC=CC5=C67)N(C4)C)O |
Isomeric SMILES |
CC(C)C[C@H]1C(=O)N2CCC[C@H]2[C@]3(N1C(=O)[C@](O3)(C(C)C)NC(=O)[C@@H]4CC5[C@@H](CC6=CNC7=CC=CC5=C67)N(C4)C)O |
Canonical SMILES |
CC(C)CC1C(=O)N2CCCC2C3(N1C(=O)C(O3)(C(C)C)NC(=O)C4CC5C(CC6=CNC7=CC=CC5=C67)N(C4)C)O |
boiling_point |
Decomposes |
melting_point |
117 ºC |
Other CAS No. |
25447-66-9 |
Synonyms |
Almirid Cripar Dihydroergocryptine Dihydroergocryptine Mesylate Dihydroergocryptine Monomesylate Dihydroergokryptine Mesylate Dihydroergokryptine Monomesylate Mesylate, Dihydroergocryptine Mesylate, Dihydroergokryptine Monomesylate, Dihydroergocryptine Monomesylate, Dihydroergokryptine |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Dihydroergocryptine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dihydroergocryptine (DHEC) is a hydrogenated ergot alkaloid derivative with a complex pharmacological profile, primarily recognized for its potent agonism at dopamine (B1211576) D2 receptors. This technical guide provides a comprehensive overview of the molecular mechanisms underlying the therapeutic effects of Dihydroergocryptine, with a focus on its receptor binding affinities, downstream signaling pathways, and functional outcomes. Quantitative data from various in vitro and in vivo studies are summarized, and detailed experimental protocols for key assays are provided to facilitate further research and drug development.
Introduction
Dihydroergocryptine, an ergoline (B1233604) derivative, is utilized in the treatment of Parkinson's disease and other neurological conditions. Its therapeutic efficacy is largely attributed to its interaction with the dopaminergic system, although its activity at other receptor systems contributes to its overall pharmacological profile. This document aims to provide a detailed technical understanding of Dihydroergocryptine's mechanism of action for researchers and professionals in the field of drug development.
Receptor Binding Profile
The interaction of Dihydroergocryptine with various neurotransmitter receptors has been characterized through radioligand binding assays. The binding affinities, expressed as inhibition constants (Ki) or dissociation constants (Kd), are summarized in the tables below.
Dopamine Receptor Affinities
Dihydroergocryptine exhibits a high affinity for D2-like dopamine receptors, with a notable potency at the D2 and D3 subtypes. Its affinity for D1-like receptors is comparatively lower.[1][2]
| Receptor Subtype | Species | Tissue/Cell Line | Radioligand | Ki (nM) | Reference |
| D1 | Human | Striatum | [3H]SCH23390 | 35.4 | [2] |
| D2 | Human | Striatum | [3H]Spiperone | 5-8 (Kd) | [3] |
| D3 | Human | Striatum | [3H]Spiperone | ~30 (Kd) | [3] |
Table 1: Binding Affinities of Dihydroergocryptine for Human Dopamine Receptor Subtypes
Adrenergic Receptor Affinities
Dihydroergocryptine also demonstrates significant affinity for α-adrenergic receptors, particularly the α2 subtype.[4] This interaction may contribute to some of its physiological effects.
| Receptor Subtype | Species | Tissue/Cell Line | Radioligand | Ki/Kd (nM) | Reference |
| α-adrenergic | Steer | Stalk Median Eminence | [3H]Dihydroergocryptine | 1.78 ± 0.22 (Kd) | [4] |
| α2-adrenergic | Steer | Stalk Median Eminence | [3H]Dihydroergocryptine | - | [4] |
Table 2: Binding Affinities of Dihydroergocryptine for Adrenergic Receptors
Serotonin (B10506) Receptor Affinities
The interaction of Dihydroergocryptine with serotonin (5-HT) receptors is less clearly defined, with some studies suggesting minimal interaction.[3] However, related ergot derivatives are known to interact with various 5-HT receptor subtypes.[5][6] Further research with comprehensive binding studies is required to fully elucidate the affinity profile of Dihydroergocryptine at serotonin receptors.
| Receptor Subtype | Species | Tissue/Cell Line | Radioligand | Ki (nM) | Reference |
| Data not available |
Table 3: Binding Affinities of Dihydroergocryptine for Serotonin Receptor Subtypes (Further research needed)
Downstream Signaling Pathways
The primary mechanism of action of Dihydroergocryptine is initiated by its binding to and activation of dopamine D2 receptors, which are G protein-coupled receptors (GPCRs) linked to inhibitory G proteins (Gαi/o).
Gαi/o-Mediated Inhibition of Adenylyl Cyclase
Activation of D2 receptors by Dihydroergocryptine leads to the dissociation of the Gαi/o subunit from the Gβγ dimer. The activated Gαi/o subunit then inhibits the enzyme adenylyl cyclase, resulting in a decrease in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP).[7][8] This reduction in cAMP levels subsequently leads to decreased activity of protein kinase A (PKA) and altered phosphorylation of downstream target proteins.
Modulation of Ion Channels
Dihydroergocryptine has been shown to modulate the activity of voltage-gated sodium channels, an effect that may be partially independent of D2 receptor activation.[9] This interaction could contribute to its neuroprotective effects by reducing neuronal excitability and subsequent excitotoxicity. The Gβγ subunit released upon D2 receptor activation can also directly modulate the activity of certain ion channels, such as G protein-coupled inwardly-rectifying potassium (GIRK) channels.
Neuroprotective Signaling
Beyond its direct effects on neurotransmission, Dihydroergocryptine is suggested to have neuroprotective properties.[10][11][12] These effects may be mediated through several mechanisms, including:
-
Antioxidant Activity: Dihydroergocryptine has been shown to reduce the formation of intracellular peroxides, suggesting a scavenger action that could protect neurons from oxidative stress.[13][14]
-
Anti-apoptotic Effects: Activation of intracellular kinase systems downstream of dopamine receptor activation is hypothesized to lead to anti-apoptotic effects.[3]
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the mechanism of action of Dihydroergocryptine.
Radioligand Binding Assay
This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of Dihydroergocryptine for a target receptor.
Methodology:
-
Membrane Preparation: Homogenize tissue or cells expressing the target receptor in a suitable buffer and prepare a membrane fraction by centrifugation.
-
Assay Setup: In a multi-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]Spiperone for D2 receptors), and a range of concentrations of unlabeled Dihydroergocryptine. Include control wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a competing non-labeled ligand).
-
Incubation: Incubate the plate at a specific temperature for a time sufficient to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Counting: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of Dihydroergocryptine to generate a competition curve. The IC50 (the concentration of Dihydroergocryptine that inhibits 50% of specific radioligand binding) is determined from this curve. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[15]
cAMP Functional Assay
This protocol describes a cell-based assay to measure the functional effect of Dihydroergocryptine on cAMP production, indicative of its activity at Gαi/o-coupled receptors.
References
- 1. resources.revvity.com [resources.revvity.com]
- 2. Dopamine receptor agonists in current clinical use: comparative dopamine receptor binding profiles defined in the human striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dihydroergocryptine - Wikipedia [en.wikipedia.org]
- 4. Binding of [3H]dihydroergocryptine to an alpha-adrenergic site in the stalk median eminence of the steer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural insight into the serotonin (5-HT) receptor family by molecular docking, molecular dynamics simulation and systems pharmacology analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural studies of serotonin receptor family - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of dihydroergocryptine and dihydroergocristine on cyclic AMP accumulation and prolactin release in vitro: evidence for a dopaminomimetic action. | Semantic Scholar [semanticscholar.org]
- 8. mdpi.com [mdpi.com]
- 9. The dopamine D2 receptor agonist alpha-dihydroergocryptine modulates voltage-gated sodium channels in the rat caudate-putamen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Neuroprotective effects of alpha-dihydroergocryptine against damages in the substantia nigra caused by severe treatment with 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. New detection of brain dopamine receptors with (3H)dihydroergocryptine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. acnp.org [acnp.org]
- 13. Protection by dihydroergocryptine of glutamate-induced neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The inhibition of peroxide formation as a possible substrate for the neuroprotective action of dihydroergocryptine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Pharmacodynamics and Pharmacokinetics of Dihydroergocryptine
This technical guide provides a comprehensive overview of the pharmacodynamics and pharmacokinetics of dihydroergocryptine, an ergoline (B1233604) derivative with significant therapeutic applications. The information is curated for professionals in the fields of pharmacology, medicinal chemistry, and drug development, offering detailed insights into its mechanism of action, receptor interactions, and metabolic profile.
Pharmacodynamics
Dihydroergocryptine (DHEC) is a multifaceted ergoline derivative that primarily exerts its effects through interactions with the dopaminergic and adrenergic systems. It is recognized for its utility in managing Parkinson's disease and has been investigated for other conditions such as migraine prophylaxis and peripheral vascular disorders.[1][2]
Mechanism of Action
The principal mechanism of action of dihydroergocryptine involves its activity as a potent agonist at dopamine (B1211576) D2 receptors.[1][2][3] It also demonstrates partial agonist activity at dopamine D1 and D3 receptors.[1] This dopaminergic activity is central to its therapeutic effects in Parkinson's disease, where it helps to alleviate motor symptoms by stimulating dopamine receptors in the brain.[2][3]
Beyond its dopaminergic effects, dihydroergocryptine is a high-affinity ligand for alpha-1 and alpha-2 adrenoceptors.[1] Its interaction with these receptors contributes to its broader pharmacological profile. Some evidence also points towards a potential neuroprotective effect, possibly mediated through the activation of NF-kB.[1] Additionally, its action on D2 receptors leads to a reduction in plasma prolactin levels and can induce hypotension.[1]
Receptor Affinity
The binding affinity of dihydroergocryptine to various receptors has been quantified in several studies. The dissociation constants (Kd) provide a measure of the drug's potency at these receptors.
| Receptor Subtype | Binding Affinity (Kd) | Tissue/Model System | Reference |
| Dopamine D2 | ~5-8 nM | Human Striatum | [2] |
| Dopamine D1 | ~30 nM | Human Striatum | [2] |
| Dopamine D3 | ~30 nM | Human Striatum | [2] |
| High-affinity site (putative Dopamine) | 0.55 nM | Calf Caudate | [4] |
| Alpha-2 Adrenergic | 1.78 nM | Steer Stalk Median Eminence | [5] |
Signaling Pathways
The interaction of dihydroergocryptine with its target receptors initiates intracellular signaling cascades. As a D2 receptor agonist, it is expected to inhibit adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels. Its partial agonism at D1 receptors would, conversely, be expected to stimulate adenylyl cyclase. The activation of presynaptic dopamine autoreceptors by dihydroergocryptine can also lead to a reduction in dopamine turnover, which may contribute to its antioxidant effects.[2] Furthermore, there is evidence to suggest that dihydroergocryptine can modulate voltage-gated sodium channels, an action that may be partially independent of its effects on dopamine receptors.[6]
Pharmacokinetics
The pharmacokinetic profile of dihydroergocryptine is characterized by rapid absorption followed by extensive metabolism, which significantly influences its bioavailability.
Absorption, Distribution, Metabolism, and Excretion (ADME)
| Pharmacokinetic Parameter | Description | Reference |
| Absorption | Rapidly absorbed following oral administration. Peak plasma concentrations are achieved within 30 to 120 minutes.[1][2] Co-administration with food does not affect absorption.[1] | [1][2] |
| Distribution | Highly bound to plasma proteins.[1] | [1] |
| Metabolism | Undergoes extensive first-pass hepatic metabolism, primarily mediated by the cytochrome P450 isoenzyme CYP3A4.[1][7] This results in the formation of eight different metabolites, some of which are active.[1] | [1][7] |
| Excretion | Primarily excreted in the feces.[7] | [7] |
Key Pharmacokinetic Parameters
| Parameter | Value | Condition | Reference |
| Bioavailability | < 5% | Oral administration | [1][2] |
| t1/2 (Half-life) | 12-16 hours | [1][2] | |
| Tmax (Time to Peak Concentration) | 30-120 minutes | Oral administration | [1][2] |
| Cmax (Peak Concentration) | 2157 pg/mL | After repeated oral doses | [1] |
| Cmax (Peak Concentration) | 571.3 pg/mL | Single 20 mg dose in patients with hepatic dysfunction | [8] |
| AUC(0-infinity) | 4038 pg x h/mL | Single 20 mg dose in patients with hepatic dysfunction | [8] |
Experimental Protocols
The following sections outline the methodologies for key experiments cited in the study of dihydroergocryptine's pharmacodynamics and pharmacokinetics.
Radioligand Receptor Binding Assay
This protocol is a generalized representation for determining the binding affinity of dihydroergocryptine to its target receptors.
-
Tissue Preparation: A specific brain region (e.g., calf caudate, steer stalk median eminence) is homogenized in a suitable buffer (e.g., Tris-HCl) and centrifuged to obtain a membrane preparation.[4][5]
-
Incubation: The membrane preparation is incubated with a radiolabeled ligand, such as [3H]dihydroergocryptine, at various concentrations.[4][5]
-
Competition Assay: To determine the affinity of unlabeled dihydroergocryptine or other competing ligands, incubations are performed with a fixed concentration of the radioligand and varying concentrations of the competitor.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: Specific binding is calculated by subtracting non-specific binding (determined in the presence of a high concentration of an unlabeled ligand) from total binding. The dissociation constant (Kd) and maximum binding capacity (Bmax) are determined by Scatchard analysis or non-linear regression of the saturation binding data.
In Vivo Pharmacokinetic Study
This protocol describes a typical clinical study to evaluate the pharmacokinetic profile of dihydroergocryptine in human subjects.
-
Subject Recruitment: A cohort of healthy volunteers or a specific patient population (e.g., individuals with hepatic dysfunction) is recruited for the study.[8]
-
Drug Administration: A single oral dose of dihydroergocryptine is administered to the subjects.[8]
-
Sample Collection: Blood and urine samples are collected at predefined time points over a specified period (e.g., 72 hours).[8]
-
Sample Processing: Blood samples are processed to obtain plasma, and urine samples are stabilized.
-
Bioanalysis: The concentration of dihydroergocryptine and its metabolites in plasma and urine is determined using a validated analytical method, such as radioimmunoassay (RIA) or enzyme immunoassay (EIA).[8]
-
Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC, and half-life, using non-compartmental or compartmental analysis.
Conclusion
Dihydroergocryptine possesses a complex pharmacodynamic and pharmacokinetic profile that underpins its therapeutic efficacy. Its primary action as a dopamine D2 receptor agonist is well-established, with additional interactions at other dopamine and adrenergic receptors contributing to its effects. The drug's rapid absorption is offset by extensive first-pass metabolism, resulting in low bioavailability. A thorough understanding of these properties is crucial for the optimization of its clinical use and the development of novel therapeutic strategies. The experimental protocols outlined provide a framework for the continued investigation of this and other pharmacologically active compounds.
References
- 1. Dihydroergocryptine | C32H43N5O5 | CID 114948 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Dihydroergocryptine - Wikipedia [en.wikipedia.org]
- 3. Dihydroergocriptine in Parkinson's disease: clinical efficacy and comparison with other dopamine agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New detection of brain dopamine receptors with (3H)dihydroergocryptine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Binding of [3H]dihydroergocryptine to an alpha-adrenergic site in the stalk median eminence of the steer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The dopamine D2 receptor agonist alpha-dihydroergocryptine modulates voltage-gated sodium channels in the rat caudate-putamen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. assets.hpra.ie [assets.hpra.ie]
- 8. Plasma and urine pharmacokinetics of the dopamine agonist alpha-dihydroergocryptine in patients with hepatic dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Chemical Structure and Synthesis of Dihydroergocryptine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydroergocryptine is a hydrogenated derivative of the ergot alkaloid ergocryptine. It is a potent dopamine (B1211576) D2 receptor agonist with partial agonist activity at D1 and D3 receptors, making it a valuable therapeutic agent in the management of Parkinson's disease and other neurological conditions. This technical guide provides a comprehensive overview of the chemical structure and a detailed examination of the synthetic route to dihydroergocryptine, alongside relevant quantitative data and a depiction of its primary signaling pathway.
Chemical Structure
Dihydroergocryptine is a complex molecule with the chemical formula C32H43N5O5 and a molar mass of 577.726 g/mol .[1] Its systematic IUPAC name is (2R,4R,7R)-N-[(1S,2S,4R,7S)-2-hydroxy-7-(2-methylpropyl)-5,8-dioxo-4-(propan-2-yl)-3-oxa-6,9-diazatricyclo[7.3.0.0²,⁶]dodecan-4-yl]-6-methyl-6,11-diazatetracyclo[7.6.1.0²,⁷.0¹²,¹⁶]hexadeca-1(16),9,12,14-tetraene-4-carboxamide.
Structurally, dihydroergocryptine is a derivative of the tetracyclic ergoline (B1233604) ring system. The key structural feature that distinguishes it from its parent compound, ergocryptine, is the saturation of the double bond at the C9-C10 position of the ergoline nucleus.[1] Dihydroergocryptine typically exists as a mixture of two diastereomers: α-dihydroergocryptine and β-dihydroergocryptine. This isomerism arises from the use of L-isoleucine instead of L-leucine in the biosynthesis of the parent ergocryptine, leading to a difference in the position of a single methyl group in the peptide moiety of the molecule.[1]
Table 1: Physicochemical Properties of Dihydroergocryptine
| Property | Value |
| Molecular Formula | C32H43N5O5 |
| Molar Mass | 577.726 g/mol [1] |
| Appearance | White to off-white solid |
| Melting Point | 210-214 °C (decomposes) |
| Solubility | Sparingly soluble in methanol (B129727) and ethanol (B145695), practically insoluble in water |
Synthesis of Dihydroergocryptine
The primary method for the synthesis of dihydroergocryptine is through the catalytic hydrogenation of its precursor, α-ergocryptine. This process involves the reduction of the C9-C10 double bond in the ergoline ring system.
Experimental Protocol: Catalytic Hydrogenation of α-Ergocryptine
Objective: To synthesize α-dihydroergocryptine by the catalytic hydrogenation of α-ergocryptine.
Materials:
-
α-Ergocryptine
-
Palladium on carbon (10% Pd/C) catalyst
-
Dioxane (anhydrous)
-
Ethanol (anhydrous)
-
Hydrogen gas (H₂)
-
Inert gas (Nitrogen or Argon)
-
Filtration aid (e.g., Celite)
Equipment:
-
High-pressure hydrogenation apparatus (e.g., Parr hydrogenator)
-
Round-bottom flask
-
Magnetic stirrer
-
Filtration apparatus (e.g., Büchner funnel)
-
Rotary evaporator
Procedure:
-
Preparation of the Reaction Mixture: In a suitable high-pressure reaction vessel, dissolve α-ergocryptine (1.0 eq) in a mixture of anhydrous dioxane and anhydrous ethanol.
-
Addition of Catalyst: Under an inert atmosphere, carefully add 10% palladium on carbon catalyst (typically 5-10% by weight of the substrate).
-
Hydrogenation: Seal the reaction vessel and connect it to the hydrogenation apparatus. Purge the system with hydrogen gas to remove any air. Pressurize the vessel with hydrogen gas to the desired pressure (typically 3-5 atm).
-
Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by observing the uptake of hydrogen gas. The reaction is typically complete within 4-8 hours.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the system with an inert gas.
-
Filtration: Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the filter cake with the solvent mixture (dioxane/ethanol) to ensure complete recovery of the product.
-
Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude α-dihydroergocryptine. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol or methanol, to obtain the final product in high purity.
Data Presentation
Table 2: Quantitative Data for the Synthesis of Dihydroergocryptine
| Parameter | Value |
| Starting Material | α-Ergocryptine |
| Product | α-Dihydroergocryptine |
| Catalyst | 10% Palladium on Carbon |
| Solvent | Dioxane/Ethanol |
| Reaction Temperature | Room Temperature |
| Hydrogen Pressure | 3-5 atm |
| Reaction Time | 4-8 hours |
| Typical Yield | >90% |
| Purity (by HPLC) | >98% |
Table 3: Spectroscopic Data for α-Dihydroergocryptine
| Spectroscopic Technique | Key Data |
| ¹H NMR (CDCl₃, 400 MHz) | Absence of olefinic protons around δ 6.0-7.0 ppm (indicative of C9-C10 double bond reduction). Presence of characteristic signals for the ergoline and peptide moieties. |
| ¹³C NMR (CDCl₃, 100 MHz) | Absence of signals for sp² carbons at the C9 and C10 positions. |
| Mass Spectrometry (ESI+) | m/z [M+H]⁺ calculated for C₃₂H₄₄N₅O₅: 578.33; found: 578.3. |
| Infrared (KBr) | νmax (cm⁻¹): 3400 (N-H), 2950 (C-H), 1650 (C=O, amide). |
Mechanism of Action and Signaling Pathway
Dihydroergocryptine exerts its therapeutic effects primarily through its potent agonist activity at dopamine D2 receptors in the central nervous system. The binding of dihydroergocryptine to the D2 receptor, a G protein-coupled receptor (GPCR), initiates a cascade of intracellular signaling events.
The D2 receptor is coupled to an inhibitory G protein (Gαi/o). Upon activation by dihydroergocryptine, the Gαi/o subunit inhibits the enzyme adenylyl cyclase. This leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). The reduction in cAMP levels subsequently leads to decreased activity of protein kinase A (PKA). The downstream effects of this signaling cascade include the modulation of ion channel activity and the regulation of gene expression, ultimately contributing to the therapeutic effects observed in conditions such as Parkinson's disease.
Experimental Workflow for Synthesis and Analysis
The overall workflow for the synthesis and analysis of dihydroergocryptine is a multi-step process that begins with the isolation of the starting material and concludes with the characterization of the final, purified product.
Conclusion
This technical guide has provided a detailed overview of the chemical structure and synthesis of dihydroergocryptine. The synthetic route via catalytic hydrogenation of α-ergocryptine is a well-established and efficient method for producing this important pharmaceutical compound. The understanding of its mechanism of action, primarily through the dopamine D2 receptor signaling pathway, is crucial for the development of new therapeutic strategies for neurological disorders. The provided experimental details and quantitative data serve as a valuable resource for researchers and professionals in the field of drug development.
References
Dihydroergocryptine: A Technical Profile of a Dopamine D2 Receptor Agonist
For: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Dihydroergocryptine (DHEC) is a semi-synthetic ergot alkaloid derivative recognized for its potent agonist activity at the dopamine (B1211576) D2 receptor.[1][2] Primarily utilized as an antiparkinsonian agent, its therapeutic effects are largely attributed to its ability to stimulate D2 receptors, thereby mimicking the action of endogenous dopamine.[1] This document provides an in-depth technical overview of dihydroergocryptine's pharmacological profile, focusing on its interaction with the dopamine D2 receptor. It includes a summary of its binding affinity and functional efficacy, detailed experimental protocols for its characterization, and visualizations of the core signaling pathways and experimental workflows.
Pharmacodynamics and Receptor Binding Profile
Several in vitro and in vivo studies have established dihydroergocryptine as a potent agonist at D2 receptors.[1] Its binding profile shows a higher affinity for the D2 receptor subtype compared to D1 and D3 receptors, where it acts as a partial agonist.[1][2][3] This selectivity is a key aspect of its mechanism of action. Notably, DHEC is reported to not interact significantly with serotonergic and adrenergic receptors.[1]
Quantitative Data: Receptor Binding Affinities
The binding affinity of dihydroergocryptine and other common dopamine agonists for human dopamine receptors is summarized below. Affinity is expressed as the dissociation constant (Kd) or the inhibition constant (Ki), with lower values indicating higher binding affinity.
| Compound | D1 Receptor Affinity (Ki/Kd, nM) | D2 Receptor Affinity (Ki/Kd, nM) | D3 Receptor Affinity (Ki/Kd, nM) | Reference |
| α-Dihydroergocryptine | 35.4[4] / ~30[1] | ~5-8[1] | ~30[1] | [1][4] |
| Lisuride | 56.7 | 0.95 | 1.08 | [4] |
| Cabergoline | - | 0.61 | 1.27 | [4] |
| Pergolide | 447 | - | 0.86 | [4] |
| Pramipexole | >10,000 | 79,500 | 0.97 | [4] |
| Ropinirole | >10,000 | 98,700 | - | [4] |
| *Determined using [3H]spiperone; values may differ with other radioligands. |
D2 Receptor Signaling Pathway
Dopamine D2-like receptors (D2, D3, and D4) are G-protein coupled receptors (GPCRs) that couple to inhibitory Gαi/o proteins.[5][6] Upon activation by an agonist like dihydroergocryptine, the Gαi subunit dissociates and inhibits the enzyme adenylyl cyclase. This action leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[5][7] The reduction in cAMP levels subsequently decreases the activity of Protein Kinase A (PKA). Additionally, the Gβγ subunit complex can modulate other effector systems, including the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels.[7][8] Presynaptic D2 autoreceptors play a crucial role in feedback inhibition, regulating the synthesis and release of dopamine.[8]
Experimental Protocols
Characterizing the interaction of a compound like dihydroergocryptine with the D2 receptor involves a suite of standard pharmacological assays. Below are detailed methodologies for key experiments.
Protocol: Radioligand Binding Assay for D2 Receptor Affinity
This protocol determines the binding affinity (Ki) of dihydroergocryptine by measuring its ability to compete with a radiolabeled ligand for binding to the D2 receptor.[6][9]
Objective: To calculate the inhibition constant (Ki) of DHEC at the dopamine D2 receptor.
Materials:
-
Membrane Preparation: Crude membrane preparations from cell lines (e.g., HEK293, CHO) stably expressing the human dopamine D2 receptor, or from striatal tissue homogenates.[9]
-
Radioligand: [³H]Spiperone or another suitable D2-selective radioligand.
-
Test Compound: Dihydroergocryptine (DHEC) at various concentrations.
-
Non-specific Determinant: A high concentration (e.g., 1-10 µM) of a non-labeled antagonist like Haloperidol or Sulpiride to define non-specific binding.[9]
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl2, 2 mM CaCl2, pH 7.4.[9]
-
Equipment: 96-well plates, cell harvester with glass fiber filters (e.g., GF/B), liquid scintillation counter, scintillation cocktail.
Methodology:
-
Membrane Preparation: Homogenize cells or tissue in ice-cold lysis buffer. Centrifuge at low speed to remove debris, then centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet membranes. Resuspend the pellet in fresh buffer and repeat the high-speed centrifugation. Finally, resuspend the washed membrane pellet in the assay buffer.[9]
-
Assay Setup: In a 96-well plate, set up triplicate wells for each condition in a final volume of 250 µL:
-
Total Binding: Membranes + Radioligand + Assay Buffer.
-
Non-specific Binding (NSB): Membranes + Radioligand + Non-specific Determinant (e.g., 10 µM Haloperidol).
-
Competition: Membranes + Radioligand + varying concentrations of DHEC.
-
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.
-
Termination & Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters quickly with ice-cold wash buffer to remove unbound radioligand.[6]
-
Quantification: Place filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of DHEC to generate a competition curve.
-
Determine the IC50 value (the concentration of DHEC that inhibits 50% of specific radioligand binding) from the curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
References
- 1. Dihydroergocryptine - Wikipedia [en.wikipedia.org]
- 2. Dihydroergocriptine in Parkinson's disease: clinical efficacy and comparison with other dopamine agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dihydroergocryptine | C32H43N5O5 | CID 114948 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Dopamine receptor agonists in current clinical use: comparative dopamine receptor binding profiles defined in the human striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 6. benchchem.com [benchchem.com]
- 7. Frontiers | Deciphering the Actions of Antiparkinsonian and Antipsychotic Drugs on cAMP/DARPP-32 Signaling [frontiersin.org]
- 8. The Role of D2-Autoreceptors in Regulating Dopamine Neuron Activity and Transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
The Neuroprotective Potential of Dihydroergocryptine in Preclinical Models of Parkinson's Disease: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the selective loss of dopaminergic neurons in the substantia nigra. Current therapeutic strategies primarily focus on symptomatic relief. However, there is a growing interest in identifying neuroprotective agents that can slow or halt the disease progression. Dihydroergocryptine (DHEC), an ergot-derived dopamine (B1211576) D2 receptor agonist, has shown promise in preclinical studies, suggesting a potential neuroprotective role beyond its symptomatic effects. This technical guide provides an in-depth analysis of the neuroprotective effects of Dihydroergocryptine in various in vitro and in vivo models of Parkinson's disease. We consolidate available quantitative data, detail experimental methodologies, and visualize the proposed mechanisms of action to offer a comprehensive resource for the scientific community.
Introduction
The pathology of Parkinson's disease is multifactorial, involving oxidative stress, mitochondrial dysfunction, neuroinflammation, and protein aggregation, all of which contribute to the demise of dopaminergic neurons. Dopamine agonists, a cornerstone of PD therapy, directly stimulate dopamine receptors, bypassing the degenerating nigrostriatal neurons. Beyond this symptomatic relief, certain dopamine agonists, including Dihydroergocryptine, are hypothesized to exert direct neuroprotective effects.[1] This document synthesizes the current understanding of DHEC's neuroprotective capabilities, with a focus on the experimental evidence from key preclinical models that mimic PD pathology.
In Vitro Models of Neuroprotection
In vitro models are fundamental for elucidating the direct cellular and molecular mechanisms of neuroprotection. The most common models for PD involve exposing neuronal cell lines, such as the human neuroblastoma SH-SY5Y line, or primary neuronal cultures to specific neurotoxins like 1-methyl-4-phenylpyridinium (MPP+) and glutamate (B1630785).
Protection Against Glutamate-Induced Excitotoxicity
Glutamate-induced excitotoxicity is a key mechanism of neuronal damage in various neurodegenerative diseases. Studies have shown that Dihydroergocryptine can protect cultured rat cerebellar granule cells from glutamate-induced cell death.[2] This protection is attributed to its ability to reduce the formation of intracellular peroxides, indicating a potent antioxidant and scavenger action.[2]
Table 1: Quantitative Data on Neuroprotective Effects of Dihydroergocryptine in an In Vitro Glutamate-Induced Neurotoxicity Model
| Experimental Model | Treatment | Outcome Measure | Result | Reference |
| Cultured Rat Cerebellar Granule Cells | Dihydroergocryptine | Reduction of intracellular peroxides | Concentration-dependent decrease | [2] |
| Cultured Rat Cerebellar Granule Cells | Dihydroergocryptine | Cell Viability | Antagonized neuronal death | [2] |
Experimental Protocols
-
Cell Culture: Primary cultures of cerebellar granule cells are prepared from neonatal rats.
-
Neurotoxin Exposure: Cells are exposed to a toxic concentration of glutamate (e.g., 100 µM) to induce excitotoxicity.[2]
-
Dihydroergocryptine Treatment: DHEC is added to the culture medium at various concentrations prior to or concurrently with glutamate exposure.
-
Cell Viability Assessment: Cell viability is determined using techniques such as the fluorescein (B123965) diacetate-propidium iodide staining method, which distinguishes between live and dead cells.[2]
-
Measurement of Intracellular Peroxides: The formation of intracellular peroxides, an indicator of oxidative stress, is measured using fluorescent probes like 2',7'-dichlorofluorescin diacetate.[2]
-
Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in appropriate media.
-
Neurotoxin Exposure: Cells are treated with MPP+ (e.g., 1.5 mM for 24 hours) to induce mitochondrial dysfunction and apoptosis, mimicking key aspects of PD pathology.
-
Drug Treatment: Cells are pre-treated with the compound of interest prior to MPP+ exposure.
-
Cell Viability Assay (MTT Assay): The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is performed to quantify cell viability by measuring the metabolic activity of the cells.
In Vivo Models of Neuroprotection
In vivo models are essential for evaluating the therapeutic potential of neuroprotective agents in a whole organism, allowing for the assessment of behavioral outcomes and complex physiological responses. The most widely used animal models of PD involve the administration of neurotoxins such as 6-hydroxydopamine (6-OHDA) and 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP).
The 6-Hydroxydopamine (6-OHDA) Rat Model
The unilateral injection of 6-OHDA into the medial forebrain bundle (MFB) or the striatum of rats leads to a progressive loss of dopaminergic neurons in the substantia nigra, closely mimicking the motor deficits observed in PD patients.
Table 2: Expected Quantitative Data on Neuroprotective Effects of Dihydroergocryptine in the 6-OHDA Rat Model of Parkinson's Disease
| Experimental Model | Treatment | Outcome Measure | Expected Result |
| 6-OHDA Lesioned Rats | Dihydroergocryptine | Apomorphine-Induced Rotations (contralateral turns/min) | Significant reduction compared to untreated 6-OHDA group |
| 6-OHDA Lesioned Rats | Dihydroergocryptine | Striatal Dopamine Levels (ng/mg tissue) | Significant preservation compared to untreated 6-OHDA group |
| 6-OHDA Lesioned Rats | Dihydroergocryptine | Tyrosine Hydroxylase (TH)-positive neurons in Substantia Nigra | Significant preservation compared to untreated 6-OHDA group |
The MPTP Monkey Model
The MPTP model in non-human primates is considered a gold standard for preclinical PD research as it closely replicates the neuropathological and clinical features of the human disease. Studies have shown that Dihydroergocryptine treatment in monkeys exposed to MPTP resulted in reduced neuronal death in the substantia nigra, suggesting it preserves neuronal morphology and brain architecture.[3]
Table 3: Qualitative Data on Neuroprotective Effects of Dihydroergocryptine in the MPTP Monkey Model of Parkinson's Disease
| Experimental Model | Treatment | Outcome Measure | Result | Reference |
| MPTP-treated Monkeys | Dihydroergocryptine + MPTP | Neuronal death in Substantia Nigra | Reduced compared to MPTP alone | [3] |
| MPTP-treated Monkeys | Dihydroergocryptine + MPTP | Axonal integrity (phosphorylated neurofilaments) | Preservation of axons with features similar to controls | [3] |
| MPTP-treated Monkeys | Dihydroergocryptine + MPTP | Reactive Astrocytes | Increased number, suggesting a glial response to protection | [3] |
Experimental Protocols
-
Animal Model: Adult male rats are typically used.
-
Stereotaxic Surgery: Under anesthesia, a single unilateral injection of 6-OHDA is made into the medial forebrain bundle.
-
Drug Administration: DHEC or vehicle is administered to the animals, often starting before the 6-OHDA lesion and continuing for a set period.
-
Behavioral Assessment: Apomorphine-induced rotational behavior is a standard test to assess the extent of the dopaminergic lesion. A reduction in contralateral rotations in the DHEC-treated group would indicate a neuroprotective effect.
-
Post-mortem Analysis: Following the behavioral tests, the brains are processed for immunohistochemical analysis of tyrosine hydroxylase (TH)-positive neurons in the substantia nigra and for the measurement of striatal dopamine levels using High-Performance Liquid Chromatography (HPLC).
Experimental workflow for the 6-OHDA rat model.
Mechanisms of Neuroprotection
The neuroprotective effects of Dihydroergocryptine are believed to be multifactorial, primarily stemming from its potent antioxidant properties and its activity as a dopamine D2 receptor agonist.
Antioxidant and Free Radical Scavenging Activity
Oxidative stress is a major contributor to the pathology of Parkinson's disease. DHEC has demonstrated a direct ability to act as a scavenger of free radicals.[2] This action is thought to be a key contributor to its neuroprotective effects, as it can mitigate the oxidative damage that leads to neuronal cell death. The reduction of intracellular peroxides in response to glutamate-induced toxicity provides strong evidence for this mechanism.[2]
Dopamine D2 Receptor-Mediated Pathways
As a dopamine D2 receptor agonist, DHEC's neuroprotective effects may also be mediated through the activation of intracellular signaling pathways that promote cell survival and resilience. While the precise downstream pathways activated by DHEC are still under investigation, activation of the D2 receptor is known to modulate various cellular processes, including ion channel activity and gene expression, which could contribute to neuroprotection.
Mechanisms of Dihydroergocryptine neuroprotection.
Conclusion and Future Directions
The available preclinical evidence strongly suggests that Dihydroergocryptine possesses neuroprotective properties that could be beneficial in the treatment of Parkinson's disease. Its ability to counteract oxidative stress and protect neurons from excitotoxicity in various models highlights its potential as a disease-modifying agent. However, further research is needed to fully elucidate the specific signaling pathways involved in its D2 receptor-mediated neuroprotective effects. More extensive studies in animal models, with a focus on long-term outcomes and a broader range of behavioral and neuropathological markers, are warranted. A deeper understanding of the molecular mechanisms of Dihydroergocryptine will be crucial for its potential translation into clinical applications for slowing the progression of Parkinson's disease.
References
- 1. Sensitization to apomorphine-induced rotational behavior in 6-OHDA-lesioned rats: effects of NMDA antagonists on drug response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The inhibition of peroxide formation as a possible substrate for the neuroprotective action of dihydroergocryptine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activation of the Keap1/Nrf2 pathway for neuroprotection by electrophillic phase II inducers - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Pharmacological Activity of Alpha- and Beta-Dihydroergocryptine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dihydroergocryptine (DHEC), a hydrogenated ergot alkaloid, is a pharmacologically complex agent used primarily in the management of Parkinson's disease. It exists as a mixture of two principal diastereomers: α-dihydroergocryptine (α-DHEC) and β-dihydroergocryptine (β-DHEC or epicriptine). These isomers, differing subtly in their molecular structure, exhibit distinct pharmacological profiles that dictate their therapeutic efficacy and potential side effects. This technical guide provides an in-depth comparison of the receptor binding affinities and functional activities of α-DHEC and β-DHEC, focusing on their interactions with dopamine (B1211576), adrenergic, and serotonin (B10506) receptor systems. This document summarizes key quantitative data in tabular format, outlines detailed experimental protocols for assessing their activity, and visualizes critical signaling pathways and workflows to support further research and development.
A notable challenge in the comparative pharmacology of these isomers is the scarcity of direct, side-by-side studies in publicly available literature. Much of the existing data pertains to α-DHEC as the primary active component or to the DHEC mixture (typically a 2:1 ratio of α- to β-isomer). This guide compiles the most relevant data available to draw a comparative picture.
Introduction: The Dihydroergocryptine Isomers
Dihydroergocryptine belongs to the ergoline (B1233604) class of compounds and is derived from the hydrogenation of ergocryptine, an alkaloid produced by the Claviceps purpurea fungus. The structural distinction between the alpha and beta isomers lies in the stereochemistry at the C-8 position and the conformation of the peptide moiety, which originates from the use of L-leucine in the biosynthesis of the parent compound for α-DHEC, versus L-isoleucine for β-DHEC.[1][2] This seemingly minor structural variance is sufficient to alter the way each molecule interacts with its biological targets, leading to differences in receptor affinity and functional efficacy.
α-DHEC is recognized as a potent agonist at dopamine D2 receptors, with partial agonist activity at D1 and D3 receptors, forming the basis of its utility in Parkinson's disease.[2][3][4] Furthermore, it demonstrates significant affinity for various adrenergic and serotonergic receptors, contributing to its broad and complex pharmacological profile.[2][5]
Quantitative Pharmacological Data
The following tables summarize the available quantitative data for the receptor binding affinity and functional activity of α-dihydroergocryptine. Data for β-dihydroergocryptine is largely unavailable in comparative studies.
Table 1: Comparative Receptor Binding Affinity (Ki/Kd in nM)
| Receptor Subtype | α-Dihydroergocryptine (Ki/Kd, nM) | β-Dihydroergocryptine (Ki/Kd, nM) | Radioligand Used | Tissue/System | Reference |
| Dopamine Receptors | |||||
| Dopamine D1 | 35.4 | Data Not Available | [³H]SCH23390 | Human Striatum | [6] |
| Dopamine D2 | ~5-8 (as DHEC mixture) | Data Not Available | Not Specified | Not Specified | [1] |
| Dopamine D2 | Nanomolar Range (Ki) | Data Not Available | [³H]YM-09151-2 | GH4ZR7 Cells (Rat D2) | [7] |
| Adrenergic Receptors | |||||
| α-Adrenergic (General) | 1.78 (Kd, as DHEC) | Data Not Available | [³H]Dihydroergocryptine | Steer Stalk Median Eminence | [8] |
| α-Adrenergic (General) | 8-10 (Kd, as DHEC) | Data Not Available | [³H]Dihydroergocryptine | Rabbit Uterine Membranes | [9] |
| Serotonin Receptors | |||||
| 5-HT1A | Potent (<100 nM, as DHE) | Data Not Available | Not Specified | Not Specified | [5] |
| 5-HT1D | Potent (<100 nM, as DHE) | Data Not Available | Not Specified | Not Specified | [5] |
| 5-HT2 | Potent (<100 nM, as DHE) | Data Not Available | Not Specified | Not Specified | [5] |
Note: "DHEC" refers to studies where the specific isomer was not identified or a mixture was used. "DHE" refers to dihydroergotamine (B1670595), a structurally related compound, used here to indicate the broader polypharmacology of ergots.
Table 2: Comparative Functional Activity (EC50/IC50 in nM)
| Receptor & Assay | α-Dihydroergocryptine (EC50/IC50, nM) | β-Dihydroergocryptine (EC50/IC50, nM) | Functional Effect | Reference |
| Dopamine Receptors | ||||
| Dopamine D2 (cAMP Inhibition) | Less potent than Ergovaline | Data Not Available | Agonist (Inhibition of VIP-stimulated cAMP) | [7] |
| Dopamine D2 (Dopamine Outflow) | Effective at 10 µM - 0.1 mM | Data Not Available | Agonist (Reduces Veratridine-stimulated DA outflow) | [4] |
| Dopamine D1 | Data Not Available | Data Not Available | Partial Agonist | [2] |
| Dopamine D3 | Data Not Available | Data Not Available | Partial Agonist | [2] |
Key Signaling Pathways and Experimental Workflows
Visualizing the molecular interactions and experimental processes is crucial for understanding the comparative pharmacology of these isomers.
Dopamine D2 Receptor Signaling Pathway
α-DHEC's primary therapeutic effect is mediated through its agonist activity at the dopamine D2 receptor, which couples to the inhibitory G-protein, Gαi/o. This interaction inhibits the enzyme adenylyl cyclase, leading to a reduction in intracellular cyclic AMP (cAMP) levels.
References
- 1. Dihydroergocryptine - Wikipedia [en.wikipedia.org]
- 2. Dihydroergocryptine | C32H43N5O5 | CID 114948 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Dihydroergocriptine in Parkinson's disease: clinical efficacy and comparison with other dopamine agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The dopamine D2 receptor agonist alpha-dihydroergocryptine modulates voltage-gated sodium channels in the rat caudate-putamen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative neuropharmacology of dihydroergotamine and sumatriptan (GR 43175) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dopamine receptor agonists in current clinical use: comparative dopamine receptor binding profiles defined in the human striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Alkaloid binding and activation of D2 dopamine receptors in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Binding of [3H]dihydroergocryptine to an alpha-adrenergic site in the stalk median eminence of the steer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
In Vitro Binding Affinity of Dihydroergocryptine to Dopamine Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro binding affinity of Dihydroergocryptine (DHEC), a dopamine (B1211576) agonist of the ergoline (B1233604) class, to the five dopamine receptor subtypes (D1, D2, D3, D4, and D5). This document details its binding profile, the experimental methodologies used to determine these affinities, and the primary signaling pathways initiated upon binding.
Quantitative Binding Affinity Data
The binding affinity of α-Dihydroergocryptine to dopamine receptors is a critical determinant of its pharmacological profile. The affinity is typically quantified by the inhibition constant (Ki), which represents the concentration of the drug required to occupy 50% of the receptors in a competition binding assay. A lower Ki value indicates a higher binding affinity.
The available data, primarily from studies on human brain tissue and animal models, indicates that α-Dihydroergocryptine possesses a high affinity for D2-like dopamine receptors and a moderate affinity for D1-like receptors. A summary of the reported in vitro binding affinities is presented below.
| Receptor Subtype | Ki (nM) | Species/Tissue | Radioligand | Reference |
| D1 | 35.4 | Human Striatum | [3H]SCH 23390 | [1] |
| D2 | High Affinity (Specific Ki not provided) | Human Striatum | [3H]Spiperone | [1] |
| D3 | Not Reported | - | - | - |
| D4 | Not Reported | - | - | - |
| D5 | Not Reported | - | - | - |
Note: The table reflects the currently available peer-reviewed data. A complete binding profile of α-Dihydroergocryptine across all five dopamine receptor subtypes from a single comparative study is not yet available in the public domain. An older study using [3H]Dihydroergocryptine as the radioligand in calf caudate tissue reported a high affinity dissociation constant (Kd) of 0.55 nM, though this is not subtype-specific.[2][3]
Experimental Protocols: Radioligand Displacement Assay
The determination of the binding affinity (Ki) of Dihydroergocryptine is achieved through in vitro radioligand displacement assays. These assays measure the ability of the unlabeled drug (DHEC) to compete with a radiolabeled ligand that has a known high affinity and selectivity for a specific dopamine receptor subtype.
Materials
-
Receptor Source: Crude membrane preparations from cell lines (e.g., CHO or HEK 293) stably expressing a single human recombinant dopamine receptor subtype (D1, D2, D3, D4, or D5), or from tissue known to be rich in these receptors (e.g., corpus striatum).[4]
-
Radioligands:
-
D1: [3H]SCH 23390
-
D2: [3H]Spiperone or [3H]Raclopride
-
D3: [3H]Spiperone or [3H]7-OH-DPAT
-
D4: [3H]Spiperone
-
D5: [3H]SCH 23390
-
-
Unlabeled Ligands:
-
Test Compound: α-Dihydroergocryptine
-
Non-specific Binding Determinant: A high concentration of a non-selective dopamine receptor antagonist (e.g., 10 µM Haloperidol or Butaclamol).[4]
-
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl2, 2 mM CaCl2, pH 7.4.
-
Filtration Apparatus: A cell harvester for rapid filtration.
-
Filters: Glass fiber filters (e.g., GF/B or GF/C) pre-soaked in 0.3-0.5% polyethyleneimine (PEI) to reduce non-specific binding.[5]
-
Scintillation Cocktail and Counter: For quantifying radioactivity.
Procedure
-
Membrane Preparation: Frozen tissue or washed cells are homogenized in ice-cold lysis buffer. The homogenate is centrifuged at low speed to remove debris, followed by a high-speed centrifugation to pellet the membranes. The final membrane pellet is resuspended in the assay buffer.[5]
-
Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains a final volume of 250 µL with the following components:
-
Total Binding: Receptor membranes, a fixed concentration of the radioligand (typically near its Kd value), and assay buffer.
-
Non-specific Binding: Receptor membranes, radioligand, and a high concentration of the non-specific binding determinant.
-
Competition Binding: Receptor membranes, radioligand, and varying concentrations of Dihydroergocryptine.[4]
-
-
Incubation: The plate is incubated for 60-120 minutes at room temperature with gentle agitation to allow the binding to reach equilibrium.[4]
-
Filtration: The incubation is terminated by rapid vacuum filtration through the pre-soaked glass fiber filters using a cell harvester. The filters are then washed multiple times with ice-cold wash buffer to remove unbound radioligand.[5]
-
Radioactivity Measurement: The filters are dried, and the trapped radioactivity is measured using a liquid scintillation counter.
-
Data Analysis:
-
Specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The concentration of Dihydroergocryptine that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.
-
The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand used and Kd is its dissociation constant.
-
Visualizations: Workflows and Signaling Pathways
Experimental Workflow: Radioligand Displacement Assay
Caption: Workflow for a radioligand displacement assay.
Dihydroergocryptine-Mediated D2 Receptor Signaling Pathway
Dihydroergocryptine is a potent agonist at D2-like dopamine receptors (D2, D3, D4). These receptors are coupled to inhibitory G proteins (Gi/o). The canonical signaling pathway following the activation of D2 receptors by Dihydroergocryptine is the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[6][7]
Caption: Dihydroergocryptine signaling at the D2 receptor.
Conclusion
α-Dihydroergocryptine exhibits a high affinity for D2-like dopamine receptors and a moderate affinity for D1 receptors, consistent with its classification as a potent D2-like agonist and a partial D1-like agonist.[8] The precise binding affinities across all five receptor subtypes require further elucidation through comprehensive, comparative studies. The methodologies for determining these affinities are well-established, relying on robust in vitro radioligand displacement assays. The primary downstream effect of DHEC at its high-affinity D2 receptors is the inhibition of the adenylyl cyclase pathway, a key mechanism underlying its therapeutic effects in conditions such as Parkinson's disease. This technical guide serves as a foundational resource for researchers engaged in the study of dopaminergic systems and the development of novel therapeutics targeting dopamine receptors.
References
- 1. Dopamine receptor agonists in current clinical use: comparative dopamine receptor binding profiles defined in the human striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New detection of brain dopamine receptors with (3H)dihydroergocryptine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New detection of brain dopamine receptors with (3H)dihydroergocryptine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. karger.com [karger.com]
- 7. Effect of dihydroergocryptine and dihydroergocristine on cyclic AMP accumulation and prolactin release in vitro: evidence for a dopaminomimetic action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dihydroergocriptine in Parkinson's disease: clinical efficacy and comparison with other dopamine agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Dihydroergocryptine's Role in Modulating Voltage-Gated Sodium Channels: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydroergocryptine (DHEC), an ergoline (B1233604) derivative, is primarily recognized for its role as a dopamine (B1211576) D2 receptor agonist, with therapeutic applications in managing Parkinson's disease. Emerging evidence, however, suggests a broader pharmacological profile for this compound, including the modulation of voltage-gated sodium channels (Nav). This guide provides an in-depth analysis of the current understanding of dihydroergocryptine's interaction with these critical ion channels, summarizing the available data, outlining relevant experimental methodologies, and illustrating the proposed mechanisms of action.
Voltage-gated sodium channels are essential for the initiation and propagation of action potentials in excitable cells. Their modulation can significantly impact neuronal excitability and neurotransmitter release. The interaction of dihydroergocryptine with these channels may contribute to its therapeutic effects and presents a potential avenue for novel drug development strategies.
Data Presentation: Modulatory Effects of Dihydroergocryptine on Voltage-Gated Sodium Channel Activity
The primary evidence for dihydroergocryptine's effect on voltage-gated sodium channels comes from studies on veratridine-induced dopamine outflow in rat caudate-putamen slices. Veratridine (B1662332) is a known activator of these channels, and its effects are sensitive to the specific blocker tetrodotoxin (B1210768) (TTX). While precise quantitative data such as IC50 values from direct electrophysiological recordings on isolated sodium channels are not publicly available, the existing data strongly indicate an inhibitory action of dihydroergocryptine.
| Parameter | Observation | Concentration Range of α-DHEC | Tissue Preparation | Method | Source |
| Veratridine-Stimulated Dopamine Outflow | Concentration-dependent reduction of dopamine outflow.[1] | 10 µM - 0.1 mM | Rat caudate-putamen slices | Static chamber incubation followed by HPLC with electrochemical detection. | --INVALID-LINK--[1] |
| Basal Dopamine Outflow | No modulation observed.[1] | 10 µM - 0.1 mM | Rat caudate-putamen slices | Static chamber incubation followed by HPLC with electrochemical detection. | --INVALID-LINK--[1] |
| Dopamine Receptor Independence | The inhibitory effect on veratridine-induced outflow was not completely abolished by the D2 receptor antagonist haloperidol, suggesting a component of the effect is independent of D2 receptor activation.[1] | Haloperidol (0.1 mM) | Rat caudate-putamen slices | Static chamber incubation followed by HPLC with electrochemical detection. | --INVALID-LINK--[1] |
| Specificity of Ion Channel Interaction | No evidence for the involvement of voltage-gated potassium channels or N-type calcium channels was found.[1] | Not specified | Rat caudate-putamen slices | Indirectly inferred from the experimental design. | --INVALID-LINK--[1] |
Note: The data presented is derived from an indirect measure of sodium channel activity (neurotransmitter release). Direct patch-clamp electrophysiology studies are required to fully characterize the biophysical interaction of dihydroergocryptine with voltage-gated sodium channels and to determine parameters such as IC50 values and effects on channel gating kinetics.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the study of dihydroergocryptine's effect on voltage-gated sodium channels.
Preparation of Rat Caudate-Putamen Slices
This protocol describes the preparation of viable brain slices for in vitro experiments.
Materials:
-
Adult rat
-
Ice-cold artificial cerebrospinal fluid (aCSF), continuously bubbled with 95% O2 / 5% CO2
-
Vibrating microtome (vibratome)
-
Dissection tools (scissors, forceps)
-
Petri dish
-
Incubation chamber
Procedure:
-
Anesthetize the rat according to approved animal care protocols.
-
Perfuse the rat transcardially with ice-cold aCSF.
-
Rapidly decapitate the animal and dissect the brain.
-
Place the brain in ice-cold, oxygenated aCSF.
-
Section the brain into coronal slices (e.g., 300-400 µm thickness) containing the caudate-putamen using a vibratome.
-
Transfer the slices to an incubation chamber containing oxygenated aCSF at room temperature and allow them to recover for at least 1 hour before experimentation.
Veratridine-Induced Dopamine Outflow Assay
This assay indirectly measures the activity of voltage-gated sodium channels by quantifying the release of dopamine.
Materials:
-
Prepared rat caudate-putamen slices
-
Static incubation chambers
-
Artificial cerebrospinal fluid (aCSF)
-
Veratridine solution
-
Dihydroergocryptine (DHEC) solutions of varying concentrations
-
Tetrodotoxin (TTX) solution (for control experiments)
-
High-performance liquid chromatography (HPLC) system with an electrochemical detector (ED)
Procedure:
-
Place individual brain slices into static incubation chambers containing aCSF.
-
Pre-incubate the slices with either aCSF (control) or varying concentrations of dihydroergocryptine for a defined period.
-
To stimulate dopamine release, add veratridine (e.g., 10 µM) to the incubation medium.
-
In control experiments to confirm the involvement of voltage-gated sodium channels, co-incubate slices with veratridine and tetrodotoxin (e.g., 1 µM).
-
After a set incubation time, collect the superfusate from each chamber.
-
Analyze the concentration of dopamine in the superfusate using HPLC with electrochemical detection.
-
Quantify the reduction in veratridine-induced dopamine outflow in the presence of dihydroergocryptine compared to the control.
High-Performance Liquid Chromatography (HPLC) with Electrochemical Detection (ED) for Dopamine Quantification
This is a sensitive method for measuring dopamine concentrations in biological samples.
Materials:
-
HPLC system (pump, injector, column, electrochemical detector)
-
C18 reverse-phase column
-
Mobile phase (e.g., a buffered solution with an organic modifier)
-
Dopamine standards of known concentrations
-
Collected superfusate samples
Procedure:
-
Prepare a standard curve by injecting known concentrations of dopamine into the HPLC system.
-
Inject the collected superfusate samples into the HPLC system.
-
The dopamine in the sample is separated from other components on the C18 column.
-
As dopamine elutes from the column, it is oxidized at the electrode of the electrochemical detector, generating a current that is proportional to the dopamine concentration.
-
Quantify the dopamine concentration in the samples by comparing their peak areas to the standard curve.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathways and experimental workflows.
Caption: Proposed dual mechanism of dihydroergocryptine's action on dopamine release.
Caption: Workflow for assessing dihydroergocryptine's effect on neurotransmitter release.
Caption: Logical flow demonstrating dihydroergocryptine's interaction with Nav channels.
Conclusion
The available evidence strongly indicates that dihydroergocryptine modulates voltage-gated sodium channels, leading to an inhibition of neuronal excitability and neurotransmitter release. This action appears to be at least partially independent of its well-characterized effects on dopamine D2 receptors. While the current data is primarily based on indirect measurements, it provides a solid foundation for further investigation.
Future research, particularly employing patch-clamp electrophysiology, is crucial to fully elucidate the biophysical mechanisms of this interaction. A detailed understanding of how dihydroergocryptine affects sodium channel gating kinetics will be invaluable for assessing its full therapeutic potential and for the development of novel, more selective modulators of neuronal excitability. This technical guide serves as a comprehensive resource for researchers embarking on such investigations.
References
Investigating the Antioxidant Properties of Dihydroergocryptine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dihydroergocryptine (DHEC), an ergot alkaloid and dopamine (B1211576) agonist primarily used in the treatment of Parkinson's disease, has demonstrated notable neuroprotective effects.[1] A significant component of this neuroprotection is attributed to its antioxidant properties. This technical guide provides a comprehensive overview of the current understanding of Dihydroergocryptine's antioxidant capabilities. It delves into its mechanism of action, focusing on both direct free-radical scavenging and indirect cellular antioxidant pathways. While direct quantitative data on its intrinsic antioxidant activity from classical chemical assays are limited in the existing literature, this guide summarizes the available evidence, particularly concerning its impact on lipid peroxidation. Detailed experimental protocols for key antioxidant assays are provided to facilitate further research in this area. Additionally, putative signaling pathways and experimental workflows are visualized to offer a clear conceptual framework for researchers.
Introduction to Dihydroergocryptine and Oxidative Stress
Dihydroergocryptine is a hydrogenated derivative of the ergot alkaloid ergocryptine.[2] It is predominantly recognized for its potent agonistic activity at dopamine D2 receptors and partial agonism at D1 and D3 receptors, which forms the basis of its therapeutic efficacy in Parkinson's disease.[2][3] Parkinson's disease pathogenesis is intricately linked to oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to detoxify these reactive intermediates.[4] The progressive degeneration of dopaminergic neurons in Parkinson's disease is, in part, a consequence of oxidative damage.[4]
The therapeutic relevance of Dihydroergocryptine extends beyond its primary dopaminergic activity to encompass neuroprotective functions, which are thought to be mediated, at least in part, by its ability to counteract oxidative stress.[1][5] It has been suggested that DHEC can exert a scavenger action and protect neurons from excitotoxic damage and free radical formation.[5]
Evidence of Antioxidant Activity
The antioxidant properties of Dihydroergocryptine have been primarily investigated through its effects on lipid peroxidation, a key indicator of oxidative damage to cellular membranes.
Inhibition of Lipid Peroxidation
Studies have shown that Dihydroergocryptine can protect against lipid peroxidation in various experimental models. Free radical formation and subsequent lipid peroxidation are implicated in the pathogenesis of tissue injury, including neurodegenerative diseases.[5] Dihydroergocryptine has been reported to antagonize the increase in basal thiobarbituric acid reactive substances (TBARS) concentrations, which are markers of lipid peroxidation.
| Experimental Model | Assay | Key Findings | Reference |
| Cultured rat cerebellar granule cells | Not specified | Protects against age-dependent and glutamate-induced neurotoxicity, presumably by a scavenger action. | [5] |
| Monkey brain areas (MPTP-induced Parkinsonism) | Thiobarbituric Acid Reactive Substances (TBARS) | Partially antagonizes the MPTP-induced increase in basal TBARS concentration in the caudate putamen. | [6] |
| Monkey brain (MPTP-induced Parkinsonism) | TBARS | Administration of DHEC induced a restoration of basal TBARS values to nearly normal levels in the caudate putamen and substantia nigra of MPTP-treated monkeys. | [6] |
Putative Mechanisms of Antioxidant Action
The antioxidant effects of Dihydroergocryptine are likely multifaceted, involving both direct and indirect mechanisms.
Direct Free Radical Scavenging
It has been proposed that Dihydroergocryptine may exert a direct scavenger action on free radicals.[5] This would involve the direct interaction of the DHEC molecule with reactive oxygen species, neutralizing them and thereby preventing oxidative damage to cellular components. However, further studies employing specific radical scavenging assays are required to quantify this direct activity.
Indirect Antioxidant Effects via Signaling Pathways
A growing body of evidence suggests that many therapeutic agents exert their antioxidant effects indirectly by modulating cellular signaling pathways that control the expression of endogenous antioxidant enzymes. One of the most critical pathways in this regard is the Keap1-Nrf2 signaling pathway. While direct evidence for Dihydroergocryptine activating this pathway is still emerging, the related dopamine agonist, bromocriptine, has been shown to upregulate the expression of the antioxidant enzyme NQO1 through the Nrf2-PI3K/Akt signaling pathway.[7] It is plausible that Dihydroergocryptine may share a similar mechanism of action.
Activation of the Nrf2 pathway leads to the transcription of a suite of antioxidant and cytoprotective genes, bolstering the cell's intrinsic defense against oxidative stress.
Experimental Protocols for Assessing Antioxidant Properties
To facilitate further investigation into the antioxidant properties of Dihydroergocryptine, this section provides detailed methodologies for key in vitro antioxidant assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from violet to yellow, which can be measured spectrophotometrically.[8]
Protocol:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol.
-
Prepare various concentrations of Dihydroergocryptine in a suitable solvent.
-
In a microplate or test tubes, add a fixed volume of the DPPH solution to different concentrations of the DHEC solution.
-
A control containing the solvent and DPPH solution should be prepared.
-
Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measure the absorbance at the characteristic wavelength of DPPH (around 517 nm) using a spectrophotometer.
-
The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100
-
The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging against the concentration of DHEC.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant leads to a decrease in its characteristic absorbance.
Protocol:
-
Generate the ABTS•+ solution by reacting an aqueous solution of ABTS (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) and allowing the mixture to stand in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol (B145695) or phosphate-buffered saline) to obtain an absorbance of approximately 0.70 at 734 nm.
-
Prepare various concentrations of Dihydroergocryptine.
-
Add a small volume of the DHEC solution to a fixed volume of the diluted ABTS•+ solution.
-
After a specific incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
-
A control containing the solvent and the ABTS•+ solution should be included.
-
The percentage of inhibition is calculated similarly to the DPPH assay.
-
The results can be expressed as an IC50 value or in terms of Trolox Equivalent Antioxidant Capacity (TEAC).
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored by measuring the change in absorbance.
Protocol:
-
Prepare the FRAP reagent by mixing acetate (B1210297) buffer (e.g., 300 mM, pH 3.6), a solution of TPTZ (10 mM) in HCl (40 mM), and a solution of FeCl₃·6H₂O (20 mM) in a 10:1:1 ratio.
-
Warm the FRAP reagent to 37°C before use.
-
Add a small volume of the Dihydroergocryptine solution (at various concentrations) to a fixed volume of the FRAP reagent.
-
Incubate the mixture at 37°C for a specified time (e.g., 4 minutes).
-
Measure the absorbance of the blue-colored product at 593 nm.
-
A standard curve is typically prepared using a known antioxidant, such as FeSO₄ or Trolox.
-
The antioxidant capacity of DHEC is then expressed as equivalents of the standard.
TBARS (Thiobarbituric Acid Reactive Substances) Assay for Lipid Peroxidation
This assay is a widely used method for measuring lipid peroxidation. It is based on the reaction of malondialdehyde (MDA), a secondary product of lipid peroxidation, with thiobarbituric acid (TBA) to form a colored adduct.
Protocol:
-
Prepare a tissue homogenate or cell lysate in a suitable buffer (e.g., PBS).
-
To a sample of the homogenate, add a solution of trichloroacetic acid (TCA) to precipitate proteins.
-
Centrifuge the mixture and collect the supernatant.
-
Add a solution of TBA to the supernatant.
-
Heat the mixture in a boiling water bath for a specified time (e.g., 15-60 minutes) to facilitate the reaction between MDA and TBA.
-
Cool the samples and measure the absorbance of the pink-colored product at approximately 532 nm.
-
The concentration of TBARS is calculated using the molar extinction coefficient of the MDA-TBA adduct and is typically expressed as nmol/mg of protein.
Conclusion and Future Directions
Dihydroergocryptine exhibits promising antioxidant properties that likely contribute to its neuroprotective effects observed in the context of Parkinson's disease. The primary evidence for its antioxidant action comes from studies demonstrating its ability to inhibit lipid peroxidation. While its direct free-radical scavenging capacity requires further quantification through standardized in vitro assays, the potential for Dihydroergocryptine to modulate intracellular antioxidant defense mechanisms, possibly through the Keap1-Nrf2 pathway, presents an exciting avenue for future research.
For drug development professionals, a deeper understanding of Dihydroergocryptine's antioxidant profile could inform the development of novel neuroprotective therapies. Future research should focus on:
-
Quantitative in vitro studies: Employing assays such as DPPH, ABTS, and FRAP to determine the intrinsic radical scavenging and reducing power of Dihydroergocryptine and its metabolites.
-
Mechanistic studies: Investigating the direct interaction of Dihydroergocryptine with components of the Keap1-Nrf2 pathway and other relevant signaling cascades.
-
In vivo studies: Further elucidating the contribution of its antioxidant properties to its overall therapeutic efficacy in animal models of neurodegenerative diseases.
By systematically addressing these research gaps, a more complete picture of Dihydroergocryptine's antioxidant potential can be established, potentially paving the way for its broader therapeutic application.
References
- 1. researchgate.net [researchgate.net]
- 2. oxfordbiomed.com [oxfordbiomed.com]
- 3. Frontiers | Keap1-Nrf2 pathway: a key mechanism in the occurrence and development of cancer [frontiersin.org]
- 4. Lipid Peroxidation (TBARS) in Biological Samples | Springer Nature Experiments [experiments.springernature.com]
- 5. plant-stress.weebly.com [plant-stress.weebly.com]
- 6. Natural Compounds That Activate the KEAP1/Nrf2 Signaling Pathway as Potential New Drugs in the Treatment of Idiopathic Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. louis.uah.edu [louis.uah.edu]
- 8. Activators and Inhibitors of NRF2: A Review of Their Potential for Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
Dihydroergocryptine's Impact on Prolactin Secretion: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the mechanism and effects of dihydroergocryptine on prolactin secretion. Dihydroergocryptine, a hydrogenated ergot alkaloid, is a potent dopamine (B1211576) D2 receptor agonist. Its primary mode of action in regulating prolactin levels is through the activation of these receptors on lactotrophs in the anterior pituitary gland, leading to a significant and sustained reduction in prolactin release. This document provides a comprehensive overview of the quantitative data from in vitro and in vivo studies, detailed experimental protocols, and the underlying signaling pathways.
Core Mechanism of Action
Dihydroergocryptine exerts its prolactin-lowering effect by mimicking the action of dopamine, the principal physiological inhibitor of prolactin secretion. It binds to and activates dopamine D2 receptors on the surface of pituitary lactotrophs. This activation initiates a signaling cascade that ultimately suppresses both the synthesis and release of prolactin.[1][2] Key downstream effects of D2 receptor activation by dihydroergocryptine include the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of other signaling pathways that regulate prolactin gene expression and exocytosis.[1][3][4]
Quantitative Data on Prolactin Inhibition
The inhibitory effect of dihydroergocryptine on prolactin secretion is dose-dependent and has been demonstrated in various experimental models, including cultured rat pituitary cells, rats, and humans.
In Vitro Studies
In studies using cultured anterior pituitary cells, dihydroergocryptine has been shown to inhibit prolactin release in a concentration-dependent manner. Its potency is reportedly greater than that of dihydroergocristine (B93913), another ergot alkaloid.[1]
| Compound | Model | Effect | Relative Potency |
| Dihydroergocryptine | Cultured rat anterior pituitary cells | Inhibition of prolactin release and cAMP accumulation in a concentration-dependent manner.[1] | More potent than dihydroergocristine.[1] |
In Vivo Studies: Animal Models
Oral administration of dihydroergocryptine to rats leads to a significant and prolonged decrease in plasma prolactin concentrations. Studies have shown its effectiveness in both intact and reserpinized rats, where hyperprolactinemia is induced.[2]
| Dose (oral) | Animal Model | Effect on Prolactin Levels |
| 0.2, 1, and 5 mg/kg | Male rats (intact or reserpinized) | Strong, long-lasting, dose-dependent fall in plasma prolactin.[2] |
In Vivo Studies: Human Clinical Trials
In human subjects, dihydroergocryptine has demonstrated a potent and sustained prolactin-lowering effect. It has been shown to be effective in healthy volunteers, puerperal women for the suppression of lactation, and in patients with hyperprolactinemia.[2][5][6][7]
| Dose (oral) | Subject Group | Effect on Prolactin Levels | Comparison |
| 2, 3, or 4.5 mg | Healthy male volunteers (cimetidine-induced hyperprolactinemia) | Inhibition of cimetidine-induced hyperprolactinemia.[2] | Dihydroergocryptine was twice as potent as dihydroergocristine.[2] |
| 2.5 and 5 mg | Healthy male volunteers (sulpiride-induced hyperprolactinemia) | Inhibition of sulpiride-induced hyperprolactinemia.[2] | |
| 2.5 and 5 mg | Healthy young women | Strong, long-lasting, dose-dependent fall in plasma prolactin.[2] | About half as potent as bromocriptine (B1667881).[2] |
| 6 mg (single dose) | Healthy subjects, hyperprolactinemic patients, and normoprolactinemic acromegalics | Marked, long-lasting fall in plasma prolactin levels.[6][7] | Significantly greater than 6 mg dihydroergocristine; similar to 500 mg L-DOPA.[6][7] |
| 5 mg (acute) | Puerperal women | No significant reduction.[5][8] | |
| 10 mg (acute) | Puerperal women | Significant reduction.[5][8] | |
| 10 mg/day (repeated) | Puerperal women | Reduction in prolactin levels and suppression of lactation.[5][8] | Less effective than 15 mg/day.[5][8] |
| 15 mg/day (repeated) | Puerperal women | More effective in reducing prolactin levels and suppressing lactation.[5][8] |
Signaling Pathways
The binding of dihydroergocryptine to the dopamine D2 receptor on lactotrophs triggers a cascade of intracellular events that culminate in the inhibition of prolactin secretion.
Experimental Protocols
This section details the methodologies for key experiments cited in the study of dihydroergocryptine's effect on prolactin secretion.
Primary Rat Anterior Pituitary Cell Culture for Prolactin Secretion Studies
This protocol describes the isolation and culture of primary rat anterior pituitary cells to study the direct effects of compounds on prolactin secretion.
Materials:
-
Adult female Sprague-Dawley rats
-
Culture medium (e.g., DMEM) supplemented with serum and antibiotics
-
Enzymes for digestion (e.g., trypsin, collagenase)
-
Dihydroergocryptine
-
Prolactin RIA or ELISA kit
-
cAMP assay kit
Procedure:
-
Cell Isolation: Anterior pituitaries are removed from rats and enzymatically dissociated to obtain a single-cell suspension.
-
Cell Culture: Cells are plated in culture dishes and allowed to adhere for 2-3 days.
-
Treatment: The culture medium is replaced with a serum-free medium, and cells are treated with varying concentrations of dihydroergocryptine or a vehicle control.
-
Sample Collection: After a defined incubation period, the culture medium is collected for prolactin measurement.
-
Prolactin Measurement: Prolactin levels in the collected medium are quantified using a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA).
-
cAMP Measurement (Optional): Intracellular cAMP levels can be measured to assess the effect of dihydroergocryptine on the adenylyl cyclase pathway.
[³H]-Dihydroergocryptine Radioligand Binding Assay
This assay is used to characterize the binding of dihydroergocryptine to dopamine D2 receptors in pituitary tissue.
Materials:
-
Anterior pituitary tissue homogenate
-
[³H]-Dihydroergocryptine (radioligand)
-
Unlabeled dopamine or spiperone (B1681076) (for non-specific binding determination)
-
Assay buffer
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Membrane Preparation: Anterior pituitary tissue is homogenized, and the cell membrane fraction is isolated by centrifugation.
-
Binding Reaction: The membrane preparation is incubated with a fixed concentration of [³H]-dihydroergocryptine in the presence (for non-specific binding) or absence (for total binding) of a high concentration of an unlabeled competitor.
-
Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate bound from free radioligand.
-
Washing: The filters are washed with ice-cold buffer to remove any unbound radioligand.
-
Counting: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. Scatchard analysis can be used to determine the binding affinity (Kd) and the number of binding sites (Bmax).[9]
In Vivo Prolactin Measurement in Rats
This protocol outlines the procedure for assessing the effect of dihydroergocryptine on circulating prolactin levels in rats.
Materials:
-
Adult male or female rats
-
Dihydroergocryptine
-
Vehicle for drug administration (e.g., saline)
-
Blood collection supplies
-
Prolactin RIA or ELISA kit
Procedure:
-
Animal Handling and Acclimation: Rats are housed under controlled conditions and acclimated to handling to minimize stress-induced prolactin release.
-
Drug Administration: Dihydroergocryptine or vehicle is administered orally or via injection at specified doses.[2]
-
Blood Sampling: Blood samples are collected at various time points after drug administration.
-
Plasma/Serum Preparation: Blood is processed to obtain plasma or serum.
-
Prolactin Measurement: Prolactin concentrations in the plasma or serum samples are determined using a validated RIA or ELISA.
-
Data Analysis: Prolactin levels are compared between the dihydroergocryptine-treated and vehicle-treated groups to determine the extent and duration of prolactin inhibition.
Conclusion
Dihydroergocryptine is a potent dopamine D2 receptor agonist that effectively suppresses prolactin secretion in a dose-dependent manner. Its mechanism of action is well-characterized and involves the inhibition of the adenylyl cyclase/cAMP pathway in pituitary lactotrophs. Both in vitro and in vivo studies have consistently demonstrated its efficacy in reducing prolactin levels, making it a valuable compound for research and potential therapeutic applications in conditions associated with hyperprolactinemia. The experimental protocols detailed in this guide provide a framework for the continued investigation of dihydroergocryptine and other dopamine agonists in the field of neuroendocrinology and drug development.
References
- 1. Effect of dihydroergocryptine and dihydroergocristine on cyclic AMP accumulation and prolactin release in vitro: evidence for a dopaminomimetic action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prolactin lowering effect of dihydroergokryptine in rat and in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of dihydroergocryptine and dihydroergocristine on cyclic AMP accumulation and prolactin release in vitro: evidence for a dopaminomimetic action. | Semantic Scholar [semanticscholar.org]
- 4. Control of lactotrop proliferation by dopamine: Essential role of signaling through D2 receptors and ERKs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dihydroergocristine in stopping lactation: double-blind study vs bromocriptine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Radioimmunoassay of human prolactin] [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of dihydroergokryptine administration on serum prolactin and growth hormone levels in normal, hyperprolactinaemic and acromegalic subjects: evidence of potent and long-lasting pituitary dopamine receptor stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of dihydroergocryptine on serum prolactin levels and milk secretion in puerperal women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [3H]Dihydroergocryptine binding in anterior pituitary and prolactin secretion: further evidence of brain regulation of adenohypophyseal receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the History and Discovery of Dihydroergocryptine
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Dihydroergocryptine (DHEC) is a semi-synthetic hydrogenated ergot alkaloid developed through a targeted research initiative to improve the therapeutic index of naturally occurring ergot compounds. Its discovery in the mid-20th century at Sandoz laboratories by pioneers like Arthur Stoll and Albert Hofmann marked a significant advancement in pharmacology. By saturating a double bond in the lysergic acid moiety of α-ergocryptine, researchers successfully attenuated the vasoconstrictive properties of the parent compound while preserving potent dopamine (B1211576) D2 receptor agonism. This guide provides a detailed chronicle of its discovery, synthesis, and the experimental characterization of its pharmacological profile, offering researchers a comprehensive technical resource.
Historical Context and Discovery
The journey to Dihydroergocryptine began with the systematic investigation of ergot, the sclerotium of the fungus Claviceps purpurea, a source of potent but often toxic alkaloids.[1][2] The chemical firm Sandoz, founded in Basel, Switzerland, in 1886, became a nucleus of this research.[3][4][5]
In 1917, Sandoz established its pharmaceutical research division under the leadership of Dr. Arthur Stoll.[3][6] A pivotal moment came in 1918 when Stoll successfully isolated ergotamine, the first chemically pure ergot alkaloid.[2][3] This breakthrough paved the way for further exploration. A critical finding in 1943 by Stoll and his colleague Albert Hofmann was the discovery that "ergotoxine," previously considered a single substance, was in fact a mixture of three distinct alkaloids: ergocristine, ergocornine, and ergocryptine.[2][7]
This period of intense chemical elucidation led to a strategic effort to modify these natural alkaloids to enhance their safety and therapeutic utility. The key chemical strategy was catalytic hydrogenation.[8] By hydrogenating the C9-C10 double bond of the lysergic acid core, Stoll and Hofmann created a new class of compounds—the dihydrogenated ergot alkaloids.[9][10] This modification was found to reduce the potent vasoconstrictor effects associated with the parent compounds. Dihydroergocryptine emerged from this program as the hydrogenated derivative of α-ergocryptine.[9][10]
Synthesis and Chemical Properties
Dihydroergocryptine is produced via the catalytic hydrogenation of α-ergocryptine, which itself is isolated from ergot or fermentation broths.[1] This process involves the saturation of the 9,10-double bond in the ergoline (B1233604) ring system.[9][10]
Synthesis Workflow
The general manufacturing process involves isolating the parent alkaloids, followed by a chemical modification step.
Caption: General workflow for the production of Dihydroergocryptine.
Chemical Data
A summary of the key chemical identifiers and properties for α-Dihydroergocryptine is presented below.
| Property | Value |
| IUPAC Name | (2R,4R,7R)-N-((1S,2S,4R,7S)-7-isobutyl-2-isopropyl-5,8-dioxo-3-oxa-6,9-diazatricyclo[7.3.0.0²,⁶]dodecan-4-yl)-6-methyl-6,11-diazatetracyclo[7.6.1.0⁵,¹⁵.0¹⁰,¹⁴]hexadeca-1(16),9,12-triene-4-carboxamide |
| Molecular Formula | C₃₂H₄₃N₅O₅[11] |
| Molecular Weight | 577.7 g/mol [11] |
| CAS Number | 25447-66-9[11] |
| Structure | Dihydro-alpha-ergocryptine is alpha-Ergocryptine with the double bond between positions 9 and 10 replaced by a single bond.[11] |
Pharmacological Profile and Mechanism of Action
Dihydroergocryptine's therapeutic effects are primarily driven by its interaction with central nervous system receptors, particularly dopamine receptors.
Mechanism of Action
The principal mechanism of action for Dihydroergocryptine is its function as a potent agonist at dopamine D2 receptors.[9][11][12] It also exhibits partial agonist activity at D1 and D3 receptors, though with a lower affinity.[9][11] Unlike many other ergot derivatives, it is reported to have minimal interaction with serotonergic and adrenergic receptors.[9] The stimulation of D2 receptors is believed to underlie its efficacy in treating Parkinson's disease.[9][13] Activation of presynaptic D2 autoreceptors can also lead to reduced dopamine turnover, suggesting an indirect antioxidant and potential neuroprotective effect.[9][14]
Dopamine D2 Receptor Signaling Pathway
As a D2 receptor agonist, Dihydroergocryptine initiates a G-protein coupled signaling cascade. The D2 receptor is coupled to the inhibitory G-protein, Gαi/o.
Caption: Dihydroergocryptine's agonism of the Gαi-coupled D2 receptor.
Receptor Binding & Pharmacokinetics
Quantitative analysis reveals Dihydroergocryptine's high affinity for the D2 receptor family. Its pharmacokinetic profile is characterized by rapid absorption and a relatively long half-life.
Table 1: Receptor Binding Affinities
| Receptor Subtype | Dissociation Constant (Kd) | Reference |
|---|---|---|
| Dopamine D2 | ~5-8 nM | [9] |
| Dopamine D1 | ~30 nM | [9] |
| Dopamine D3 | ~30 nM | [9] |
| Alpha-Adrenergic | High Affinity (varies by tissue) |[11][15] |
Table 2: Pharmacokinetic Parameters (Oral Administration)
| Parameter | Value | Reference |
|---|---|---|
| Time to Peak (Tmax) | 30 - 120 minutes | [11][14] |
| Bioavailability | < 5% (due to high first-pass metabolism) | [11] |
| Protein Binding | ~50% | [14] |
| Metabolism | Hepatic, primarily via CYP3A4 | [11][14] |
| Elimination Half-life | ~12 hours | [14] |
| Route of Elimination | Primarily fecal |[11][14] |
Key Experimental Protocols
The characterization of Dihydroergocryptine relied on foundational pharmacological assays to determine its receptor binding affinity and functional activity.
Competitive Radioligand Binding Assay
This in vitro technique is fundamental for determining the affinity (Ki) of an unlabeled compound (the "competitor," e.g., Dihydroergocryptine) for a specific receptor by measuring how it competes with a radiolabeled ligand.[16]
Methodology:
-
Membrane Preparation: A crude membrane fraction containing the dopamine receptors of interest (e.g., D2) is prepared from tissue homogenates (e.g., calf caudate) or cultured cells expressing the receptor.[16][17]
-
Assay Setup: In a multi-well plate, the following are combined in an assay buffer (e.g., Tris-HCl with salts):
-
Incubation: The mixture is incubated to allow the binding reaction to reach equilibrium.
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters. This separates the receptor-bound radioligand from the unbound radioligand in the solution.[16]
-
Quantification: The filters are washed, and the amount of radioactivity trapped on them (representing the bound ligand) is measured using a liquid scintillation counter.[16]
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. This is then converted to the inhibitory constant (Ki) using the Cheng-Prusoff equation.
Caption: Workflow for a competitive radioligand binding assay.
Conclusion
The discovery of Dihydroergocryptine is a testament to the power of systematic medicinal chemistry. The targeted hydrogenation of natural ergot alkaloids by researchers at Sandoz yielded a compound with a refined pharmacological profile, demonstrating potent dopamine D2 agonism with reduced peripheral side effects. This pioneering work not only provided a valuable therapeutic agent for conditions like Parkinson's disease but also laid a foundation for the development of other semi-synthetic ergoline derivatives.[10][13] The detailed understanding of its synthesis, mechanism of action, and pharmacokinetic properties continues to be relevant for researchers in neuropharmacology and drug development.
References
- 1. Ergot and Its Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. samorini.it [samorini.it]
- 3. Sandoz - Wikipedia [en.wikipedia.org]
- 4. cac.sandoz.com [cac.sandoz.com]
- 5. sandoz.com [sandoz.com]
- 6. live.novartis.com [live.novartis.com]
- 7. karger.com [karger.com]
- 8. researchgate.net [researchgate.net]
- 9. Dihydroergocryptine - Wikipedia [en.wikipedia.org]
- 10. Dihydroergocriptine in Parkinson's disease: clinical efficacy and comparison with other dopamine agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Dihydroergocryptine | C32H43N5O5 | CID 114948 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. The dopamine D2 receptor agonist alpha-dihydroergocryptine modulates voltage-gated sodium channels in the rat caudate-putamen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Dihydroergocryptine in the treatment of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. assets.hpra.ie [assets.hpra.ie]
- 15. Binding of [3H]dihydroergocryptine to an alpha-adrenergic site in the stalk median eminence of the steer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. New detection of brain dopamine receptors with (3H)dihydroergocryptine - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Fluorescence based HTS-compatible ligand binding assays for dopamine D3 receptors in baculovirus preparations and live cells - PMC [pmc.ncbi.nlm.nih.gov]
Dihydroergocryptine: An In-depth Analysis of its Interactions with Adrenergic and Serotonergic Receptors
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Dihydroergocryptine (DHEC) is a semi-synthetic ergot alkaloid derivative with a complex pharmacological profile, primarily characterized by its interactions with dopaminergic, adrenergic, and serotonergic receptor systems. As a clinically relevant compound, particularly in the management of Parkinson's disease, a thorough understanding of its receptor binding affinities and functional activities is paramount for elucidating its therapeutic mechanisms and potential side effects. This technical guide provides a comprehensive overview of the interaction of dihydroergocryptine with adrenergic and serotonergic receptors, presenting quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways.
Receptor Binding Affinity
The interaction of dihydroergocryptine with various receptor subtypes is typically quantified through radioligand binding assays, which determine the dissociation constant (Kd) or the inhibition constant (Ki). A lower value for these constants indicates a higher binding affinity.
Adrenergic Receptor Binding Profile
Dihydroergocryptine exhibits a high affinity for α-adrenergic receptors, acting as a potent antagonist. The binding characteristics have been elucidated in various tissues, including brain, uterine, and myocardial membranes.[1][2][3]
| Receptor Subtype | Ligand | Tissue/Cell Line | K_d_ (nM) | K_i_ (μM) | Reference |
| α-adrenergic | [³H]Dihydroergocryptine | Steer Stalk Median Eminence | 1.78 ± 0.22 | [1] | |
| α-adrenergic | [³H]Dihydroergocryptine | Rat Myocardium | 2.9 | [4] | |
| α-adrenergic | [³H]Dihydroergocryptine | Bovine Pineal Glands | 48 | [5] | |
| α₂-adrenergic | [³H]Dihydroergocryptine | Steer Stalk Median Eminence | - | [1] | |
| α-adrenergic | Dihydroergocryptine | Bovine Pineal Glands | 0.039 | [5] |
Table 1: Binding Affinities of Dihydroergocryptine at Adrenergic Receptors
Serotonergic Receptor Binding Profile
The binding profile of dihydroergocryptine at serotonergic (5-HT) receptors is less extensively characterized than its interaction with adrenergic receptors. However, data from related ergot alkaloids and some direct studies indicate significant affinity for several 5-HT receptor subtypes.
| Receptor Subtype | Ligand | Tissue/Cell Line | K_i_ (μM) | Reference |
| Serotonin (B10506) | Dihydroergocryptine | Bovine Pineal Glands | 3.09 | [5] |
Table 2: Binding Affinities of Dihydroergocryptine at Serotonergic Receptors
Functional Activity
The functional consequence of dihydroergocryptine binding to its target receptors is determined through various in vitro and in vivo assays. These assays measure the ability of the compound to either activate (agonist) or block (antagonist) the receptor's signaling cascade.
Adrenergic Receptor Functional Profile
Studies have demonstrated that dihydroergocryptine acts as an antagonist at α₁-adrenergic receptors and possesses partial agonist activity at α₂-adrenergic receptors.[6][7]
| Receptor Subtype | Assay Type | Functional Effect | IC₅₀/EC₅₀ | E_max_ | Reference |
| α₁-adrenergic | Phenylephrine-induced pressor response | Antagonist | - | - | [6] |
| α₂-adrenergic | Vasopressor response | Agonist | - | - | [6] |
Table 3: Functional Activity of Dihydroergocryptine at Adrenergic Receptors
Serotonergic Receptor Functional Profile
Quantitative functional data for dihydroergocryptine at specific serotonergic receptor subtypes is limited in the public domain. However, based on its binding profile and the known pharmacology of ergot derivatives, it is anticipated to modulate several 5-HT receptor-mediated pathways. Further research is required to fully elucidate its functional effects across the diverse family of serotonin receptors.
Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize the interaction of dihydroergocryptine with adrenergic and serotonergic receptors.
Radioligand Binding Assay
This protocol describes a general method for determining the binding affinity of dihydroergocryptine to a target receptor using a radiolabeled ligand.
Objective: To determine the K_d_ or K_i_ of dihydroergocryptine for a specific receptor subtype.
Materials:
-
Membrane Preparation: Homogenates from tissues or cells expressing the receptor of interest (e.g., rat brain cortex for α₁-adrenergic receptors, CHO cells transfected with human 5-HT₁ₐ receptors).
-
Radioligand: A tritiated ([³H]) or iodinated ([¹²⁵I]) ligand specific for the receptor subtype being studied (e.g., [³H]-Prazosin for α₁-adrenergic receptors, [³H]-Yohimbine for α₂-adrenergic receptors, [³H]-8-OH-DPAT for 5-HT₁ₐ receptors, [³H]-Ketanserin for 5-HT₂ₐ receptors).[8][9][10][11]
-
Unlabeled Ligand: Dihydroergocryptine and a known selective ligand for the receptor to determine non-specific binding.
-
Assay Buffer: Typically a Tris-based buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing relevant ions (e.g., MgCl₂).
-
Filtration Apparatus: A cell harvester and glass fiber filters (e.g., Whatman GF/B).
-
Scintillation Counter: To measure radioactivity.
Procedure:
-
Membrane Preparation: Homogenize the tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer. Determine the protein concentration.[12]
-
Assay Setup: In a 96-well plate, add the membrane preparation, radioligand at a fixed concentration (typically near its K_d_ value), and varying concentrations of unlabeled dihydroergocryptine.
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of dihydroergocryptine to generate a competition curve. Calculate the IC₅₀ value and then the K_i_ value using the Cheng-Prusoff equation. For saturation binding experiments, plot specific binding against the concentration of the radioligand to determine the K_d_ and B_max_ (maximum number of binding sites).
Functional Assay: cAMP Measurement
This protocol is used to determine the functional effect of dihydroergocryptine on G_i/o_- or G_s_-coupled receptors by measuring changes in intracellular cyclic AMP (cAMP) levels.
Objective: To determine if dihydroergocryptine acts as an agonist or antagonist at G_i/o_- or G_s_-coupled receptors and to quantify its potency (EC₅₀ or IC₅₀) and efficacy (E_max_).
Materials:
-
Cell Line: A cell line stably expressing the receptor of interest (e.g., CHO or HEK293 cells).
-
Dihydroergocryptine: Test compound.
-
Forskolin (B1673556): An adenylyl cyclase activator used to stimulate cAMP production in G_i/o_-coupled receptor assays.[13]
-
cAMP Assay Kit: A commercially available kit for measuring cAMP levels (e.g., HTRF, ELISA, or luminescence-based assays).[4][14]
-
Cell Culture Reagents: Media, serum, antibiotics.
Procedure:
-
Cell Culture: Plate the cells in a 96- or 384-well plate and grow to a suitable confluency.
-
Compound Addition:
-
For G_s_-coupled receptors (agonist mode): Add varying concentrations of dihydroergocryptine to the cells.
-
For G_i/o_-coupled receptors (agonist mode): Pre-treat cells with varying concentrations of dihydroergocryptine, then stimulate with a fixed concentration of forskolin.
-
For antagonist mode (both G_s_ and G_i/o_): Pre-treat cells with varying concentrations of dihydroergocryptine, then stimulate with a known agonist for the receptor (for G_s_) or a combination of forskolin and a known agonist (for G_i/o_).
-
-
Incubation: Incubate the plate for a specified time at 37°C to allow for changes in intracellular cAMP levels.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the instructions of the chosen cAMP assay kit.
-
Data Analysis: Plot the measured cAMP levels against the log concentration of dihydroergocryptine. For agonist activity, determine the EC₅₀ and E_max_. For antagonist activity, determine the IC₅₀.
Functional Assay: Intracellular Calcium Mobilization
This protocol is used to assess the functional activity of dihydroergocryptine at G_q_-coupled receptors by measuring changes in intracellular calcium concentrations.[15][16][17][18]
Objective: To determine if dihydroergocryptine acts as an agonist or antagonist at G_q_-coupled receptors and to quantify its potency (EC₅₀ or IC₅₀) and efficacy (E_max_).
Materials:
-
Cell Line: A cell line stably expressing the G_q_-coupled receptor of interest (e.g., HEK293 cells).
-
Dihydroergocryptine: Test compound.
-
Calcium-sensitive Fluorescent Dye: (e.g., Fluo-4 AM, Fura-2 AM).
-
Assay Buffer: A physiological salt solution (e.g., Hanks' Balanced Salt Solution) with calcium and magnesium.
-
Fluorescence Plate Reader: With the capability for kinetic reads.
Procedure:
-
Cell Plating: Seed cells into a 96- or 384-well black-walled, clear-bottom plate.
-
Dye Loading: Incubate the cells with the calcium-sensitive fluorescent dye in assay buffer.
-
Compound Addition:
-
For agonist mode: Add varying concentrations of dihydroergocryptine to the dye-loaded cells.
-
For antagonist mode: Pre-incubate the cells with varying concentrations of dihydroergocryptine before adding a known agonist for the receptor.
-
-
Fluorescence Measurement: Immediately after compound addition, measure the fluorescence intensity over time using a fluorescence plate reader.
-
Data Analysis: Plot the change in fluorescence (or the peak fluorescence) against the log concentration of dihydroergocryptine to generate a dose-response curve. Calculate the EC₅₀ and E_max_ for agonist activity or the IC₅₀ for antagonist activity.
Signaling Pathways
The interaction of dihydroergocryptine with adrenergic and serotonergic receptors initiates intracellular signaling cascades that are dependent on the G-protein to which the receptor is coupled.
α₁-Adrenergic and 5-HT₂ₐ Receptor Signaling (G_q_-coupled)
Activation of G_q_-coupled receptors, such as α₁-adrenergic and 5-HT₂ₐ receptors, leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).[19]
α₂-Adrenergic and 5-HT₁ₐ Receptor Signaling (G_i/o_-coupled)
G_i/o_-coupled receptors, including α₂-adrenergic and 5-HT₁ₐ receptors, inhibit the activity of adenylyl cyclase, leading to a decrease in the intracellular concentration of cAMP. The βγ subunits of the G-protein can also directly modulate the activity of ion channels, such as G-protein-coupled inwardly-rectifying potassium (GIRK) channels.
References
- 1. Binding of [3H]dihydroergocryptine to an alpha-adrenergic site in the stalk median eminence of the steer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [3H]dihydroergocryptine binding in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Alpha-adrenergic receptor identification by (3H)dihydroergocryptine binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. promega.com [promega.com]
- 5. Dihydroergocryptine binding sites in bovine and rat pineal glands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Alpha-adrenergic agonist and antagonist activity of dihydroergotoxine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Alpha 2-adrenergic agonist and alpha 1-adrenergic antagonist activity of ergotamine and dihydroergotamine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Specific binding of [3H]prazosin to myocardial cells isolated from adult rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [3H]Yohimbine binding to human platelet membranes: evidence for high and low affinity binding sites with negative cooperativity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The 5-HT1A receptor probe [3H]8-OH-DPAT labels the 5-HT transporter in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [3H]ketanserin binding in human brain postmortem - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [3H]-8-OH-DPAT binding in the rat brain raphe area: involvement of 5-HT1A and non-5-HT1A receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. resources.revvity.com [resources.revvity.com]
- 15. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]
- 16. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay [jove.com]
- 18. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 19. cdn.amegroups.cn [cdn.amegroups.cn]
A Technical Guide to Cellular Pathways Modulated by Dihydroergocryptine Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydroergocryptine (DHEC) is a hydrogenated ergot alkaloid derivative used primarily in the treatment of Parkinson's disease.[1][2] As a dopamine (B1211576) agonist, its therapeutic effects are largely attributed to its interaction with dopaminergic receptors in the central nervous system.[2][3] DHEC has demonstrated efficacy as both a monotherapy in early-stage Parkinson's disease and as an adjunct to levodopa (B1675098) treatment, with evidence suggesting it may reduce the risk of motor complications.[1] Beyond its primary dopaminergic activity, emerging research indicates that DHEC modulates a complex network of intracellular signaling pathways, contributing to potential neuroprotective and anti-apoptotic effects.[1][3][4]
This technical guide provides an in-depth exploration of the cellular and molecular mechanisms of action of Dihydroergocryptine. It summarizes key quantitative data, details the experimental protocols used to elucidate these pathways, and offers visualizations of the core signaling cascades for enhanced comprehension by researchers and drug development professionals.
Pharmacodynamics and Primary Molecular Targets
Dihydroergocryptine's pharmacological profile is characterized by its high affinity for several G protein-coupled receptors (GPCRs). Its primary mechanism of action involves the stimulation of dopamine receptors, though it also interacts with adrenergic receptors.[4]
Receptor Binding Affinity
DHEC acts as a potent agonist at the dopamine D2 receptor and a partial agonist at the D1 and D3 receptors.[2][4] This differential activity is a key aspect of its therapeutic profile. The equilibrium dissociation constants (Kd) quantify the affinity of DHEC for these receptors.
Table 1: Dihydroergocryptine Receptor Binding Affinities
| Receptor Subtype | Reported Kd (nM) | DHEC Activity | Reference |
| Dopamine D2 | 5 - 8 | Potent Agonist | [1] |
| Dopamine D1 | ~30 | Partial Agonist | [1] |
| Dopamine D3 | ~30 | Partial Agonist | [1] |
| Alpha-1 Adrenoceptors | High Affinity Ligand | Agonist/Antagonist | [4] |
| Alpha-2 Adrenoceptors | High Affinity Ligand | Agonist/Antagonist | [4] |
Core Signaling Pathways Modulated by Dihydroergocryptine
The binding of Dihydroergocryptine to its target receptors initiates a cascade of intracellular signaling events. The most well-characterized of these is the modulation of the adenylyl cyclase-cyclic AMP system via D2-like receptors.
Dopamine D2 Receptor Signaling: Inhibition of Cyclic AMP
As a potent D2 receptor agonist, DHEC's canonical signaling pathway involves the inhibition of adenylyl cyclase.[5][6] D2 receptors are coupled to inhibitory G proteins (Gαi/o).[7][8] Upon activation by DHEC, the Gαi subunit dissociates and inhibits adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[6][9] This reduction in cAMP levels subsequently decreases the activity of Protein Kinase A (PKA), a key downstream effector that phosphorylates numerous cellular substrates.[10]
References
- 1. Dihydroergocryptine - Wikipedia [en.wikipedia.org]
- 2. Dihydroergocriptine in Parkinson's disease: clinical efficacy and comparison with other dopamine agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dihydroergocryptine in the treatment of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dihydroergocryptine | C32H43N5O5 | CID 114948 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Effect of dihydroergocryptine and dihydroergocristine on cyclic AMP accumulation and prolactin release in vitro: evidence for a dopaminomimetic action. | Semantic Scholar [semanticscholar.org]
- 6. Effect of dihydroergocryptine and dihydroergocristine on cyclic AMP accumulation and prolactin release in vitro: evidence for a dopaminomimetic action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 8. innoprot.com [innoprot.com]
- 9. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 10. Frontiers | The Signaling and Pharmacology of the Dopamine D1 Receptor [frontiersin.org]
Methodological & Application
Application Notes and Protocols for Dihydroergocryptine Dosage and Administration in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the dosage and administration of dihydroergocryptine (DHEC), a dopamine (B1211576) D2 receptor agonist, in various rodent models. The information compiled herein is intended to assist in the design and execution of preclinical studies for conditions such as Parkinson's disease, hyperprolactinemia, and cognitive decline.
Quantitative Data Summary
The following tables summarize the reported dosages of dihydroergocryptine and related compounds in different rodent models and experimental contexts.
Table 1: Dihydroergocryptine Dosage in Rat Models
| Model/Application | Species (Strain) | Dosage | Administration Route | Frequency/Duration | Key Findings |
| Hyperprolactinemia | Rat (Male) | 0.2, 1, and 5 mg/kg | Oral | Single dose | Dose-dependent decrease in plasma prolactin.[1] |
| Pharmacokinetics | Rat | 5 mg/kg | Intravenous | Single dose | Elimination half-life of 6.78 hours.[2] |
| Pharmacokinetics | Rat | 20 mg/kg | Oral | Single and repeated doses | Low oral bioavailability (~4%); reached the brain.[2] |
| Cognitive Aging | Rat (Aged) | 1 mg/kg/day (as Dihydroergotoxine) | Intraperitoneal | 14 days | Increased enkephalin and TRH receptor binding in the cerebral cortex.[3][] |
| Experimental Allergic Encephalomyelitis | Rat (Lewis, Female) | Not Specified | Not Specified | Chronic treatment | Reduction in prolactin levels and amelioration of neurological signs.[5] |
Table 2: Dihydroergocryptine and Dopamine Agonist Dosage in Mouse Models (for reference)
| Model/Application | Species (Strain) | Compound | Dosage | Administration Route | Frequency/Duration |
| Parkinson's Disease (MPTP Model) | Mouse (C57BL/6N) | MPTP (toxin) | 22 mg/kg (x4, 2h intervals) | Intraperitoneal | Single day |
| Cognitive Enhancement | Mouse | D1 Agonists (2MDHX, CY208) | 1-10,000 nmol/kg | Subcutaneous | Single dose |
Experimental Protocols
Drug Preparation
Dihydroergocryptine has low aqueous solubility, requiring a suitable vehicle for in vivo administration.
Protocol 2.1.1: Preparation of Dihydroergocryptine for Oral Gavage (Suspension)
-
Vehicle: 0.5% (w/v) methyl cellulose (B213188) or 10% sucrose (B13894) solution.[6]
-
Materials:
-
Dihydroergocryptine powder
-
0.5% methyl cellulose solution or 10% sucrose solution
-
Mortar and pestle
-
Weighing balance
-
Spatula
-
Beaker or conical tube
-
Magnetic stirrer and stir bar
-
-
Procedure:
-
Calculate the required amount of dihydroergocryptine based on the desired dose and the number and weight of the animals.
-
Weigh the calculated amount of dihydroergocryptine powder.
-
Triturate the powder in a mortar and pestle to ensure a fine and uniform particle size.
-
Transfer the powder to a beaker.
-
Add a small volume of the chosen vehicle (0.5% methyl cellulose or 10% sucrose solution) and mix with a spatula to create a smooth paste.
-
Gradually add the remaining vehicle while continuously stirring with a magnetic stirrer until the final desired volume is reached.
-
It is recommended to prepare the suspension fresh daily. If stored, it should be refrigerated and brought to room temperature before use. Always re-suspend thoroughly by vortexing or stirring before each administration.
-
Protocol 2.1.2: Preparation of Dihydroergocryptine for Intraperitoneal Injection
-
Vehicle: Saline (0.9% NaCl) with a small amount of a solubilizing agent like DMSO.
-
Materials:
-
Dihydroergocryptine powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile saline (0.9% NaCl)
-
Sterile tubes
-
Vortex mixer
-
-
Procedure:
-
Calculate the required amount of dihydroergocryptine.
-
Dissolve the dihydroergocryptine powder in a minimal amount of DMSO.
-
Once fully dissolved, dilute the solution with sterile saline to the final desired concentration. The final concentration of DMSO should be kept low (typically <5-10%) to avoid toxicity.
-
Ensure the final solution is clear and free of precipitates. Prepare fresh on the day of use.
-
Administration Techniques
Protocol 2.2.1: Oral Gavage in Rats and Mice
-
Purpose: To deliver a precise dose of the compound directly into the stomach.
-
Materials:
-
Appropriately sized oral gavage needle (flexible or rigid with a ball tip)
-
Syringe
-
Prepared dihydroergocryptine suspension
-
-
Procedure:
-
Gently but firmly restrain the animal. For rats, this can be done by holding the animal's body against the forearm while using the thumb and forefinger to hold the head. For mice, scruffing the neck is a common method.
-
Measure the gavage needle from the tip of the animal's nose to the last rib to estimate the correct insertion depth.
-
With the animal's head tilted slightly upwards, insert the gavage needle into the mouth, passing it over the tongue and down the esophagus. The needle should pass with minimal resistance. If resistance is met, withdraw and reposition.
-
Once the needle is at the predetermined depth, administer the suspension slowly and steadily.
-
Gently remove the needle and return the animal to its cage.
-
Observe the animal for any signs of distress.
-
Protocol 2.2.2: Intraperitoneal (IP) Injection in Rats and Mice
-
Purpose: To administer the compound into the peritoneal cavity for systemic absorption.
-
Materials:
-
Sterile syringe (e.g., 1 mL)
-
Sterile needle (25-27G for mice, 23-25G for rats)[7]
-
Prepared dihydroergocryptine solution
-
70% ethanol (B145695) swabs
-
-
Procedure:
-
Restrain the animal to expose the abdomen. For mice, this can be done by scruffing the neck and securing the tail. For rats, a two-person technique is often preferred.
-
Tilt the animal's head slightly downwards.
-
Identify the injection site in the lower right or left quadrant of the abdomen, avoiding the midline to prevent injury to the bladder and major blood vessels.[7]
-
Clean the injection site with a 70% ethanol swab.
-
Insert the needle, bevel up, at a 30-45 degree angle into the peritoneal cavity.
-
Aspirate briefly to ensure no blood or other fluids are drawn into the syringe.
-
Inject the solution at a steady rate.
-
Withdraw the needle and return the animal to its cage.
-
Monitor the animal for any adverse reactions.
-
Signaling Pathways and Experimental Workflows
Dihydroergocryptine Signaling Pathway
Dihydroergocryptine is a potent agonist of the dopamine D2 receptor (D2R), which is a G-protein coupled receptor (GPCR).[8] The activation of D2R primarily involves the Gαi/o pathway, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[1][9] This, in turn, affects downstream signaling cascades, including the protein kinase A (PKA) pathway.
Experimental Workflow for Parkinson's Disease Model (6-OHDA)
The 6-hydroxydopamine (6-OHDA) rat model is a widely used neurotoxin-based model for Parkinson's disease, inducing degeneration of dopaminergic neurons.
References
- 1. Dopamine receptor signaling and current and future antipsychotic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chronic dihydroergotoxine administration increases muscarinic cholinergic receptor binding in aged-rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chronic dihydroergotoxine administration sets on receptors for enkephalin and thyrotropin releasing hormone in the aged-rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dihydroergocryptine protects from acute experimental allergic encephalomyelitis in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dihydroergocryptine | C32H43N5O5 | CID 114948 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. animalcare.ubc.ca [animalcare.ubc.ca]
- 8. Dihydroergocryptine - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Dihydroergocryptine in In Vitro Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydroergocryptine (DHEC) is a derivative of the ergot alkaloid ergocryptine. It is primarily known as a potent dopamine (B1211576) D2 receptor agonist, with partial agonist activity at D1 and D3 receptors.[1] This pharmacological profile has established its use in the treatment of Parkinson's disease.[1] Emerging research, however, suggests a broader therapeutic potential for DHEC and related compounds, including neuroprotective and anticancer activities. In vitro studies are crucial for elucidating the molecular mechanisms underlying these effects.
These application notes provide detailed protocols for utilizing Dihydroergocryptine in cell culture experiments to investigate its effects on cell viability, apoptosis, cell cycle progression, and key signaling pathways.
Mechanism of Action
Dihydroergocryptine's primary mechanism of action is the activation of dopamine D2 receptors. This interaction can lead to a variety of downstream cellular effects, including the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[2][3]
Recent studies on related dihydroergot alkaloids, such as Dihydroergocristine, have revealed potential anticancer mechanisms. These include the induction of cell cycle arrest and apoptosis in cancer cells, particularly in chemoresistant phenotypes.[4] This is thought to occur through the modulation of key regulatory proteins such as p53, retinoblastoma protein (RB), E2F1, and survivin.[4] Furthermore, DHEC may influence critical signaling pathways such as the NF-κB pathway.
Data Presentation
The following tables summarize key quantitative data for Dihydroergocristine, a closely related compound to Dihydroergocryptine, which can serve as a starting point for experimental design.
Table 1: Cytotoxicity of Dihydroergocristine in Prostate Cancer Cell Lines
| Cell Line | Description | IC50 (µM) |
| LNCaP | Androgen-sensitive human prostate adenocarcinoma | 25.78[1] |
| C4-2 | Androgen-independent human prostate cancer | 25.31[1] |
| CWR22Rv1 | Human prostate carcinoma, androgen-sensitive | 13.44[1] |
| PC-3 | Human prostate adenocarcinoma, androgen-independent | 10.63[1] |
| C4-2B-TaxR | Taxol-resistant human prostate cancer | 11.25[4] |
Table 2: Effect of Dihydroergocristine (10 µM) on Cell Cycle Distribution in C4-2B-TaxR Cells
| Cell Cycle Phase | % of Cells (Control) | % of Cells (DHECS-treated) |
| G1 | 55.3 | 68.1 |
| S | 31.2 | 20.7 |
| G2/M | 13.5 | 11.2 |
Data derived from a study on Dihydroergocristine
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effect of Dihydroergocryptine on a cancer cell line.
Materials:
-
Cancer cell line of interest (e.g., PC-3, MCF-7, A549)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
Dihydroergocryptine (DHEC)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours.
-
Compound Treatment:
-
Prepare a stock solution of DHEC in DMSO.
-
Prepare serial dilutions of DHEC in complete culture medium. A suggested starting concentration range is 1-100 µM.
-
Remove the medium from the wells and add 100 µL of the DHEC dilutions. Include a vehicle control (medium with the same percentage of DMSO as the highest DHEC concentration).
-
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol is for quantifying DHEC-induced apoptosis by flow cytometry.
Materials:
-
Cancer cells treated with DHEC
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Cold PBS
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with DHEC at the desired concentrations (e.g., IC50 concentration) for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells, including any floating cells in the medium.
-
Washing: Wash the cells twice with cold PBS.
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer.
-
Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Annexin V-negative/PI-negative cells are viable.
-
Annexin V-positive/PI-negative cells are in early apoptosis.
-
Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for analyzing the effect of DHEC on cell cycle distribution.
Materials:
-
Cancer cells treated with DHEC
-
Cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with DHEC as described for the apoptosis assay.
-
Cell Harvesting and Fixation:
-
Harvest the cells and wash with cold PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while gently vortexing.
-
Incubate at -20°C for at least 2 hours.
-
-
Staining:
-
Wash the fixed cells with PBS.
-
Resuspend the cells in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry: Analyze the DNA content by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases.
Western Blot Analysis of Signaling Pathways
This protocol provides a general framework for analyzing the effect of DHEC on key signaling proteins.
Materials:
-
Cancer cells treated with DHEC
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt, anti-Akt, anti-phospho-ERK, anti-ERK, anti-NF-κB p65, anti-p53, anti-survivin, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: Lyse the DHEC-treated and control cells in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer.
-
Incubate with the desired primary antibody overnight at 4°C.
-
Wash and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control and total protein where appropriate.
Visualizations
Caption: Overview of Dihydroergocryptine's proposed mechanism of action in vitro.
Caption: General experimental workflow for in vitro studies of Dihydroergocryptine.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Determination of Dihydroergocryptine
Application Notes and Protocols for Dihydroergocryptine in a Rat Model of Parkinson's Disease
Audience: Researchers, scientists, and drug development professionals.
Introduction
Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra pars compacta (SNc), leading to motor symptoms such as bradykinesia, rigidity, and tremor. The 6-hydroxydopamine (6-OHDA)-lesioned rat is a widely used and well-characterized animal model that mimics the dopaminergic depletion seen in PD.[1][2]
Dihydroergocryptine (DHEC) is an ergot-derived dopamine (B1211576) agonist with a high affinity for D2-like receptors and partial agonist activity at D1-like receptors.[3][4] It has been investigated for its potential neuroprotective and symptomatic effects in the treatment of Parkinson's disease.[3][5] Clinical studies have suggested its efficacy in improving motor symptoms in PD patients.[6][7] Preclinical studies, primarily in non-rodent models, have indicated that DHEC may preserve neuronal morphology and architecture.[5] This document provides detailed protocols for utilizing DHEC in a 6-OHDA rat model of Parkinson's disease to evaluate its therapeutic potential.
Data Presentation
The following tables summarize expected quantitative data from experiments using Dihydroergocryptine in a 6-OHDA rat model of Parkinson's disease. Note: Specific in vivo dose-response data for DHEC in the 6-OHDA rat model is limited in publicly available literature. The data presented for behavioral and histological outcomes are representative of the expected effects of a potent D2 dopamine agonist in this model and may need to be empirically determined for DHEC.
Table 1: Behavioral Assessment - Apomorphine-Induced Rotations
| Treatment Group | Dose of DHEC (mg/kg, i.p.) | Mean Net Contralateral Rotations/90 min (± SEM) | % Reduction vs. 6-OHDA Control |
| Sham Control | Vehicle | 5 ± 2 | N/A |
| 6-OHDA + Vehicle | Vehicle | 450 ± 35 | 0% |
| 6-OHDA + DHEC | 1 | 280 ± 30 | ~38% |
| 6-OHDA + DHEC | 5 | 150 ± 25 | ~67% |
| 6-OHDA + DHEC | 10 | 90 ± 20 | ~80% |
| p < 0.05, **p < 0.01 compared to 6-OHDA + Vehicle group. Data are hypothetical and representative for a dopamine agonist. |
Table 2: Histological Assessment - Tyrosine Hydroxylase (TH) Positive Neurons in Substantia Nigra
| Treatment Group | Dose of DHEC (mg/kg, i.p.) | Number of TH+ Neurons in SNc (ipsilateral to lesion) (± SEM) | % Protection vs. 6-OHDA Control |
| Sham Control | Vehicle | 8500 ± 400 | 100% |
| 6-OHDA + Vehicle | Vehicle | 2500 ± 300 | 0% |
| 6-OHDA + DHEC (Prophylactic) | 5 | 5500 ± 350 | ~50% |
| 6-OHDA + DHEC (Therapeutic) | 5 | 3500 ± 280 | ~17% |
| p < 0.05 compared to 6-OHDA + Vehicle group. Data are hypothetical and representative. Prophylactic treatment is administered before or concurrently with 6-OHDA, while therapeutic treatment begins after the lesion has been established. |
Table 3: Western Blot Analysis - Dopamine Receptor Expression in the Striatum
| Treatment Group | Relative D1 Receptor Expression (Fold Change vs. Sham) | Relative D2 Receptor Expression (Fold Change vs. Sham) |
| Sham Control | 1.00 | 1.00 |
| 6-OHDA + Vehicle | 1.10 ± 0.08 | 1.45 ± 0.12 |
| 6-OHDA + DHEC (5 mg/kg) | 1.05 ± 0.07 | 1.15 ± 0.10** |
| p < 0.05 compared to Sham Control, indicating receptor supersensitivity. **p < 0.05 compared to 6-OHDA + Vehicle, suggesting modulation of receptor expression. Data are hypothetical and representative. |
Experimental Protocols
Induction of Parkinson's Disease in Rats (6-OHDA Model)
This protocol describes the unilateral lesion of the medial forebrain bundle (MFB) with 6-hydroxydopamine to create a severe and stable model of Parkinson's disease.
Materials:
-
Male Sprague-Dawley or Wistar rats (250-300 g)
-
6-hydroxydopamine hydrochloride (6-OHDA)
-
Ascorbic acid
-
Sterile 0.9% saline
-
Anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine cocktail)
-
Stereotaxic apparatus
-
Hamilton syringe (10 µL) with a 26-gauge needle
-
Dental drill
-
Surgical tools (scalpel, forceps, etc.)
-
Suturing material
Procedure:
-
Prepare the 6-OHDA solution immediately before use. Dissolve 6-OHDA in ice-cold sterile saline containing 0.02% ascorbic acid to a final concentration of 4 mg/mL. Protect the solution from light.
-
Anesthetize the rat and mount it in the stereotaxic apparatus.
-
Make a midline incision on the scalp to expose the skull.
-
Identify bregma and lambda and adjust the head position to ensure a flat skull surface.
-
Based on a rat brain atlas, determine the coordinates for the medial forebrain bundle. A common coordinate relative to bregma is: Anteroposterior (AP): -4.4 mm; Mediolateral (ML): -1.2 mm; Dorsoventral (DV): -7.8 mm from the dura.[8]
-
Drill a small burr hole at the determined coordinates.
-
Lower the Hamilton syringe needle to the target DV coordinate.
-
Infuse 4 µL of the 6-OHDA solution at a rate of 1 µL/min.
-
Leave the needle in place for an additional 5 minutes to allow for diffusion and prevent backflow.
-
Slowly retract the needle.
-
Suture the incision and allow the rat to recover in a warm cage. Provide post-operative care, including analgesics and soft food.
-
Allow 2-3 weeks for the lesion to fully develop before commencing behavioral testing or treatment.
Dihydroergocryptine Administration
Materials:
-
α-Dihydroergocryptine mesylate
-
Vehicle (e.g., sterile saline, or saline with a small percentage of a solubilizing agent like DMSO or Tween 80, to be determined based on solubility tests)
-
Injection syringes and needles (for intraperitoneal injection)
Procedure:
-
Prepare the DHEC solution by dissolving it in the chosen vehicle to the desired concentrations (e.g., 1, 5, and 10 mg/mL for doses of 1, 5, and 10 mg/kg in a 1 mL/kg injection volume).
-
Administer DHEC via intraperitoneal (i.p.) injection.
-
For symptomatic studies, administer DHEC acutely before behavioral testing (e.g., 30-60 minutes prior).
-
For neuroprotective studies, a chronic administration paradigm is required. This can be prophylactic (starting before or at the time of 6-OHDA lesioning) or therapeutic (starting after the lesion has been established). A typical chronic regimen would be once daily injections for a period of several weeks.
Behavioral Assessment
This test assesses the degree of dopamine receptor supersensitivity on the lesioned side.
Materials:
-
Apomorphine (B128758) hydrochloride
-
Sterile saline
-
Rotometry system or a circular arena for observation
-
Video recording equipment (optional)
Procedure:
-
Habituate the rats to the testing environment.
-
Administer a subcutaneous (s.c.) injection of apomorphine at a dose of 0.5 mg/kg.[9]
-
Place the rat in the rotometry chamber or observation arena.
-
Record the number of full 360° contralateral (away from the lesioned side) and ipsilateral (towards the lesioned side) rotations for 90 minutes.
-
Calculate the net contralateral rotations (contralateral turns - ipsilateral turns). A stable lesion is typically characterized by >7 net contralateral rotations per minute in the initial phase of testing.[10]
This test evaluates forelimb akinesia and spontaneous motor activity.
Materials:
-
Transparent cylinder (20 cm diameter, 30 cm high)
-
Video recording equipment
Procedure:
-
Place the rat in the cylinder and start video recording for 5-10 minutes.
-
An observer, blind to the treatment groups, will later score the video recordings.
-
Count the number of times the rat rears up and touches the wall of the cylinder with its ipsilateral forelimb, contralateral forelimb, or both simultaneously.
-
Calculate the percentage of contralateral forelimb use: (contralateral touches / (ipsilateral + contralateral + bilateral touches)) x 100. A significant reduction in contralateral forelimb use indicates a successful lesion.
Immunohistochemistry for Tyrosine Hydroxylase (TH)
This protocol is for the visualization and quantification of surviving dopaminergic neurons in the substantia nigra.
Materials:
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Sucrose (B13894) solutions (20% and 30% in PBS)
-
Cryostat
-
Microscope slides
-
Blocking solution (e.g., 10% normal goat serum in PBS with 0.3% Triton X-100)
-
Primary antibody: mouse anti-TH (1:1000 dilution)
-
Secondary antibody: biotinylated goat anti-mouse IgG
-
Avidin-biotin-peroxidase complex (ABC) kit
-
3,3'-Diaminobenzidine (DAB) substrate kit
-
Microscope with imaging software
Procedure:
-
Deeply anesthetize the rat and perform transcardial perfusion with PBS followed by 4% PFA.
-
Dissect the brain and post-fix in 4% PFA overnight at 4°C.
-
Cryoprotect the brain by sequential immersion in 20% and 30% sucrose solutions until it sinks.
-
Freeze the brain and cut 40 µm coronal sections through the substantia nigra using a cryostat.
-
Collect sections in a cryoprotectant solution.
-
Rinse free-floating sections in PBS (3 x 10 minutes).
-
Incubate sections in blocking solution for 1 hour at room temperature.
-
Incubate with the primary anti-TH antibody in blocking solution overnight at 4°C.
-
Rinse in PBS and incubate with the biotinylated secondary antibody for 2 hours at room temperature.
-
Rinse in PBS and incubate with the ABC reagent for 1 hour.
-
Develop the peroxidase reaction using the DAB substrate kit.
-
Mount the sections on slides, dehydrate, and coverslip.
-
Quantify the number of TH-positive neurons in the SNc using stereological methods (e.g., optical fractionator).
Western Blotting for Dopamine D1 and D2 Receptors
This protocol is for quantifying the expression levels of dopamine receptors in the striatum.
Materials:
-
Striatal tissue samples
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: rabbit anti-D1 receptor (1:500), rabbit anti-D2 receptor (1:500), and mouse anti-β-actin (1:5000)
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Homogenize striatal tissue in ice-cold lysis buffer.
-
Centrifuge the homogenate and collect the supernatant.
-
Determine the protein concentration using the BCA assay.
-
Denature protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST (3 x 10 minutes).
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST (3 x 10 minutes).
-
Apply the ECL substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to the β-actin loading control.
Signaling Pathways
Dihydroergocryptine primarily exerts its effects through the dopamine signaling pathway. Its neuroprotective effects may involve the modulation of downstream signaling cascades that promote cell survival and reduce oxidative stress.
Caption: DHEC's mechanism of action.
Caption: Experimental workflow diagram.
Caption: Neurodegeneration vs. Neuroprotection.
References
- 1. neurobiology.lu.se [neurobiology.lu.se]
- 2. A Guide to Neurotoxic Animal Models of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. if-pan.krakow.pl [if-pan.krakow.pl]
- 4. mdpi.com [mdpi.com]
- 5. Neuroprotective effects of alpha-dihydroergocryptine against damages in the substantia nigra caused by severe treatment with 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Alpha-dihydroergocryptine in Parkinson's disease: a multicentre randomized double blind parallel group study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Alpha-dihydroergocryptine in the treatment of de novo parkinsonian patients: results of a multicentre, randomized, double-blind, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Exercise improves motor deficits and alters striatal GFAP expression in a 6-OHDA-induced rat model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Time-course behavioral features are correlated with Parkinson's disease-associated pathology in a 6-hydroxydopamine hemiparkinsonian rat model - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Dihydroergocryptine Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation of Dihydroergocryptine solutions for experimental use in both in vitro and in vivo settings. The information is compiled to ensure accurate and reproducible experimental outcomes.
Physicochemical Properties and Solubility
Dihydroergocryptine is a hydrogenated ergot alkaloid and a potent dopamine (B1211576) D2 receptor agonist.[1] It is structurally similar to other ergoline (B1233604) derivatives like dihydroergotamine (B1670595). While specific quantitative solubility data for Dihydroergocryptine can be limited, data from the closely related compound dihydroergotamine mesylate provides a strong basis for solvent selection and solution preparation. Dihydroergocryptine is sparingly soluble in aqueous solutions but shows good solubility in organic solvents.
Table 1: Solubility of Dihydroergotamine Mesylate (as a proxy for Dihydroergocryptine)
| Solvent | Solubility (approx.) |
| Dimethyl Sulfoxide (DMSO) | ~20 mg/mL |
| Dimethyl Formamide (DMF) | ~20 mg/mL |
| Ethanol (B145695) | ~1 mg/mL |
| DMSO:PBS (pH 7.2) (1:20) | ~0.05 mg/mL |
| Aqueous Buffers | Sparingly soluble |
Data based on the solubility of Dihydroergotamine Mesylate, a structurally similar compound.[2]
Stock Solution Preparation Protocol (In Vitro Use)
For most cell-based assays, a high-concentration stock solution in an organic solvent is prepared and then diluted to the final working concentration in the cell culture medium.
Materials:
-
Dihydroergocryptine (as mesylate salt) powder
-
Dimethyl Sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated analytical balance
Protocol:
-
Weighing: In a sterile environment (e.g., a laminar flow hood), accurately weigh the desired amount of Dihydroergocryptine powder.
-
Dissolution: Dissolve the powder in sterile DMSO to prepare a high-concentration stock solution (e.g., 10 mM or 20 mM). For instance, to prepare 1 mL of a 10 mM stock solution of Dihydroergocryptine mesylate (Molar Mass: ~679.8 g/mol ), dissolve 6.8 mg of the compound in 1 mL of DMSO.
-
Homogenization: Vortex the solution thoroughly to ensure the compound is completely dissolved. Gentle warming (e.g., 37°C) can be applied if necessary to aid dissolution.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.
Table 2: Example Stock Solution Concentrations
| Molar Mass (Mesylate Salt) | Desired Stock Concentration | Mass per 1 mL DMSO |
| ~679.8 g/mol | 10 mM | 6.8 mg |
| ~679.8 g/mol | 20 mM | 13.6 mg |
Working Solution Preparation Protocol (In Vitro Use)
Protocol:
-
Thawing: Thaw a single aliquot of the Dihydroergocryptine stock solution at room temperature.
-
Dilution: Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final working concentrations. A common starting range for in vitro experiments is between 1 µM and 100 µM.[3]
-
Solvent Concentration: Crucially, ensure the final concentration of DMSO in the cell culture medium does not exceed a non-toxic level for the specific cell line being used (typically ≤ 0.1%).
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without the drug.
Experimental Workflow for In Vitro Studies
Caption: Workflow for preparing and using Dihydroergocryptine in cell culture experiments.
Solution Preparation Protocol (In Vivo Use)
The preparation of Dihydroergocryptine for animal studies depends on the route of administration (e.g., oral, intravenous). For oral administration, a suspension or solution in a suitable vehicle is typically used. For intravenous administration, the compound must be completely dissolved in a sterile, biocompatible vehicle.
Materials:
-
Dihydroergocryptine (as mesylate salt) powder
-
Vehicle (e.g., sterile saline, water-alcohol mixture, or a commercially available vehicle)
-
Sterile tubes or vials
-
Sonicator (optional)
Protocol for Oral Administration (Suspension):
-
Vehicle Selection: Choose a suitable vehicle such as sterile water, saline, or a 0.5% methylcellulose (B11928114) solution.
-
Calculation: Calculate the required amount of Dihydroergocryptine and vehicle based on the desired dose (e.g., mg/kg) and the dosing volume for the animal model. Clinical studies have used oral dosages up to 60 mg/day in humans.[4] A patent suggests a range of 0.5 to 100 mg/day for neuroprotective effects.
-
Preparation: Weigh the Dihydroergocryptine powder and suspend it in the chosen vehicle. Vortex thoroughly to ensure a uniform suspension. Prepare fresh daily.
Protocol for Intravenous Administration (Solution):
-
Solubilization: Due to its poor aqueous solubility, a co-solvent system may be necessary. A water-alcohol mixture has been shown to provide stable solutions for related ergot alkaloids.[5] For example, dissolve Dihydroergocryptine in a small amount of ethanol or DMSO first, and then slowly dilute with sterile saline or another aqueous vehicle while vortexing to prevent precipitation.
-
Dosage: An animal study using the related compound dihydroergotamine administered it via continuous intravenous infusion at a rate of 3.1 μg/kg·min.[6]
-
Sterilization: The final solution should be sterile-filtered through a 0.22 µm syringe filter before administration.
-
Fresh Preparation: It is recommended to prepare the solution fresh for each experiment to ensure stability and prevent degradation.
Table 3: Example In Vivo Dosing Considerations
| Route of Administration | Vehicle Examples | Reported Dosage Range (Human/Animal) |
| Oral | Water, Saline, 0.5% Methylcellulose | 0.5 - 100 mg/day (Human) |
| Intravenous | Ethanol/Saline, DMSO/Saline | 3.1 µg/kg·min (Dihydroergotamine, Rat) |
Stability and Storage
-
Powder: Store the solid compound at -20°C, protected from light and moisture.
-
Stock Solutions (in DMSO): Store at -20°C or -80°C in single-use aliquots. Avoid repeated freeze-thaw cycles.
-
Aqueous Solutions: Aqueous dilutions are not recommended for long-term storage and should be prepared fresh daily.[2]
Dihydroergocryptine Signaling Pathway
Dihydroergocryptine is a potent agonist of the dopamine D2 receptor. The activation of D2 receptors, which are G protein-coupled receptors (GPCRs), typically leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, affects downstream signaling cascades.
Dopamine D2 Receptor Signaling Pathway
Caption: Simplified signaling pathway of Dihydroergocryptine via the Dopamine D2 receptor.
References
- 1. Dihydroergocryptine - Wikipedia [en.wikipedia.org]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. benchchem.com [benchchem.com]
- 4. CAS-25447-66-9 | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 5. oacu.oir.nih.gov [oacu.oir.nih.gov]
- 6. Dihydroergotamine inhibits the vasodepressor sensory CGRPergic outflow by prejunctional activation of α2-adrenoceptors and 5-HT1 receptors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Radioligand Binding Assay for Dihydroergocryptine
Introduction
Dihydroergocryptine (DHEC) is a hydrogenated ergot alkaloid derivative used in the treatment of Parkinson's disease.[1] Its therapeutic effects are primarily attributed to its activity as a potent agonist at D2-like dopamine (B1211576) receptors and a partial agonist at D1-like receptors.[1] Like other ergoline (B1233604) compounds, Dihydroergocryptine also interacts with various serotonin (B10506) (5-HT) receptor subtypes.[2][3]
Radioligand binding assays are a fundamental technique in pharmacology used to quantify the interaction between a ligand (like DHEC) and a receptor.[4] These assays typically involve the use of a radiolabeled compound (radioligand) that binds specifically to the receptor of interest. In a competitive binding assay, an unlabeled compound (the "competitor," e.g., Dihydroergocryptine) is used to displace the binding of a fixed concentration of a radioligand. The results allow for the determination of the competitor's binding affinity (Ki), a critical parameter in drug development and receptor characterization.
Data Presentation: Binding Affinity of Dihydroergocryptine
The binding affinity of Dihydroergocryptine for various receptors has been characterized in different tissues and recombinant systems. The inhibition constant (Ki) or dissociation constant (Kd) is a measure of the ligand's affinity for the receptor; a lower value indicates a higher affinity.
| Receptor Subtype | Species / Tissue | Radioligand | Affinity (Ki/Kd in nM) |
| Dopamine D1 | Human Striatum | - | Ki: 35.4[5] |
| Dopamine D2-like | - | - | Potent Agonist[1][6] |
| Dopamine (General) | Calf Caudate | [3H]Dihydroergocryptine | Kd: 0.55[7] |
| 5-HT Receptors | - | - | Binds to multiple subtypes[2] |
Note: While Dihydroergocryptine is known as a potent D2 agonist, specific Ki values from the provided search results are for related ergoline compounds like Cabergoline (Ki = 0.61 nM) and Lisuride (Ki = 0.95 nM) at the D2 receptor.[5]
Experimental Protocols: Competitive Radioligand Binding Assay for Dihydroergocryptine at the Dopamine D2 Receptor
This protocol details the methodology for determining the binding affinity (Ki) of Dihydroergocryptine for the human dopamine D2 receptor using a competitive filtration binding assay with [3H]spiperone as the radioligand.
A. Materials and Reagents
-
Receptor Source: Commercially available crude membrane preparations from HEK293 or CHO cells stably expressing the recombinant human dopamine D2L receptor.[8]
-
Radioligand: [3H]spiperone (specific activity ~15-20 Ci/mmol).[9] Stock solution prepared in ethanol.
-
Competitor Compound: α-Dihydroergocryptine. Stock solution prepared in a suitable solvent (e.g., DMSO).
-
Non-specific Binding (NSB) Agent: (+)-Butaclamol (10 µM final concentration) or Haloperidol.[7][10]
-
Adrenergic Blocker: Phentolamine (B1677648) (500 nM final concentration) to prevent binding to any potential α-adrenergic sites.[7]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 0.9% NaCl, 0.025% ascorbic acid.[10]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Equipment and Consumables:
-
96-well microplates (polystyrene).[9]
-
Glass fiber filter plates (e.g., GF/C).
-
Plate harvester/vacuum filtration manifold.
-
Liquid scintillation counter.
-
Scintillation cocktail (e.g., Microscint-20).
-
Standard laboratory equipment (pipettes, tubes, etc.).
-
B. Membrane Preparation (If starting from cell culture)
-
Harvest cells expressing the D2 receptor and pellet them by centrifugation.
-
Resuspend the cell pellet in ice-cold hypotonic buffer (e.g., 1 mM Tris-HCl, 10 mM EDTA, pH 6.8).[4]
-
Homogenize the cells using a Dounce or Polytron homogenizer.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.
-
Transfer the supernatant to an ultracentrifuge tube and centrifuge at high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the membranes.[4]
-
Discard the supernatant, resuspend the membrane pellet in fresh assay buffer, and determine the protein concentration using a standard method (e.g., Bradford or BCA assay).
-
Store membrane aliquots at -80°C until use.[8]
C. Assay Procedure (96-well plate format)
-
Preparation: Thaw the D2 receptor membrane preparation on ice. Dilute the membranes in assay buffer to the desired final concentration (e.g., 5-10 µg protein per well).[8] Prepare serial dilutions of Dihydroergocryptine (e.g., from 10⁻¹¹ M to 10⁻⁵ M). Dilute the [3H]spiperone stock in assay buffer to a final concentration of approximately 2-3 times its Kd value (e.g., ~0.1-0.3 nM).[9][11]
-
Plate Setup: Set up the 96-well plate as follows for a total reaction volume of 200 µL:
-
Total Binding (TB): 50 µL assay buffer + 50 µL [3H]spiperone + 100 µL membrane suspension.
-
Non-specific Binding (NSB): 50 µL (+)-Butaclamol (to give 10 µM final) + 50 µL [3H]spiperone + 100 µL membrane suspension.
-
Competition Binding: 50 µL of each Dihydroergocryptine dilution + 50 µL [3H]spiperone + 100 µL membrane suspension.
-
Note: Add phentolamine to all wells to a final concentration of 500 nM to block α-adrenergic sites.[7]
-
-
Incubation: Incubate the plate for 60-90 minutes at room temperature or 30°C with gentle agitation to allow the binding to reach equilibrium.[9][10]
-
Filtration: Pre-soak the glass fiber filter plate with 0.3% polyethyleneimine (PEI) for at least 30 minutes to reduce non-specific binding of the radioligand to the filter. Terminate the incubation by rapidly filtering the contents of each well through the pre-soaked filter plate using a vacuum manifold.
-
Washing: Immediately wash each well on the filter plate 3-4 times with 200 µL of ice-cold wash buffer to remove unbound radioligand.
-
Counting: Dry the filter plate completely (e.g., under a lamp or in a low-heat oven). Add ~50 µL of liquid scintillation cocktail to each well and count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
D. Data Analysis
-
Calculate Specific Binding: For each concentration of Dihydroergocryptine, calculate the specific binding:
-
Specific Binding (CPM) = Total Binding (CPM) - Mean NSB (CPM)
-
-
Generate Competition Curve: Plot the specific binding (as a percentage of the maximum specific binding without competitor) against the logarithm of the Dihydroergocryptine concentration.
-
Determine IC50: Use a non-linear regression analysis program (e.g., GraphPad Prism) to fit a sigmoidal dose-response curve to the data and determine the IC50 value (the concentration of Dihydroergocryptine that inhibits 50% of the specific binding of [3H]spiperone).
-
Calculate Ki: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation:[10]
-
Ki = IC50 / (1 + [L]/Kd)
-
Where:
-
[L] is the concentration of the radioligand ([3H]spiperone) used in the assay.
-
Kd is the equilibrium dissociation constant of the radioligand for the D2 receptor (this must be determined in separate saturation binding experiments).
-
-
Mandatory Visualizations
Caption: Experimental workflow for a competitive radioligand binding assay.
Caption: Simplified signaling pathway of the Dopamine D2 receptor.
References
- 1. Dihydroergocriptine in Parkinson's disease: clinical efficacy and comparison with other dopamine agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure and Function of Serotonin G protein Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. neurosciencenews.com [neurosciencenews.com]
- 4. Structure of a D2 dopamine receptor-G protein complex in a lipid membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. The dopamine D2 receptor agonist alpha-dihydroergocryptine modulates voltage-gated sodium channels in the rat caudate-putamen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New detection of brain dopamine receptors with (3H)dihydroergocryptine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. merckmillipore.com [merckmillipore.com]
- 9. bio-protocol.org [bio-protocol.org]
- 10. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. en.bio-protocol.org [en.bio-protocol.org]
Application Notes & Protocols: Measurement of Dihydroergocryptine in Plasma Samples
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Dihydroergocryptine (DHEC) is a semi-synthetic ergot alkaloid used for the management of various medical conditions, including Parkinson's disease and hyperprolactinemia. Accurate quantification of DHEC in plasma is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. This document provides detailed application notes and protocols for the determination of dihydroergocryptine and its metabolites in plasma samples, primarily focusing on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods, which offer high sensitivity and selectivity.
Experimental Protocols
Several analytical methods have been developed for the quantification of dihydroergocryptine in biological matrices. The most robust and widely used technique is LC-MS/MS.
Protocol 1: LC-MS/MS Method for 8'-hydroxy-dihydroergocryptine (Active Metabolite)
This protocol is adapted from a validated method for the determination of the major active metabolite of α-dihydroergocryptine, 8′-hydroxy-dihydroergocryptine (8′-OH-DHEC), in human plasma.[1]
1. Sample Preparation: Liquid-Liquid Extraction (LLE)
-
To 500 µL of human plasma in a clean microcentrifuge tube, add an appropriate amount of internal standard (IS), such as tramadol.
-
Add 2.5 mL of the extraction solvent (e.g., a mixture of n-hexane and isopropanol).
-
Vortex the mixture for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Transfer the upper organic layer to a new tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
2. Liquid Chromatography Conditions
-
Column: Shimadzu shim-pack VP-ODS (150 mm x 2.0 mm, 5 µm) or equivalent C18 column.[1]
-
Mobile Phase: Isocratic mixture of 0.1% formic acid in water and methanol (B129727) (48:52, v/v).[1]
-
Flow Rate: 0.2 mL/min.
-
Column Temperature: Ambient.
-
Injection Volume: 10-30 µL.[2]
3. Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.[1]
-
Detection Mode: Selected Reaction Monitoring (SRM).[3]
-
Precursor to Product Ion Transitions:
Protocol 2: On-line Sample Extraction-Column-Switching LC-MS/MS for Dihydroergocryptine
This method offers a more automated approach to sample preparation and analysis.[3]
1. Sample Preparation
-
Centrifuge human plasma samples.
-
Directly inject 400 µL of the supernatant onto the extraction pre-column.[3]
2. Liquid Chromatography Conditions
-
Extraction Pre-column: To concentrate and extract the analyte.
-
Analytical Column: Octadecylsilyl silica (B1680970) (ODS) column.[3]
-
Mobile Phase: A binary gradient of methanol and aqueous formic acid.[3]
-
Technique: The analyte is concentrated on the pre-column, then back-flushed onto the analytical column for separation.[3]
3. Mass Spectrometry Conditions
-
Ionization Mode: ESI positive mode.
-
Detection Mode: Selected Reaction Monitoring (SRM).[3]
-
Precursor to Product Ion Transitions:
-
Dihydroergocryptine and its metabolites to a common daughter ion at m/z = 270.2 amu.[3]
-
Data Presentation
The following tables summarize the quantitative data from the cited analytical methods.
Table 1: Method Validation Parameters for 8'-hydroxy-dihydroergocryptine in Human Plasma by LC-MS/MS[1]
| Parameter | Value |
| Linearity Range | 50 - 4000 pg/mL |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 10% |
| Accuracy | 90% - 110% |
Table 2: Method Validation Parameters for Dihydroergocryptine in Human Plasma by On-line Extraction LC-MS/MS[3]
| Parameter | Value |
| Limit of Quantitation (LOQ) | 25 pg/mL |
| Linearity Range | 25 - 1000 pg/mL |
| Recovery from Plasma | 99% |
| Within-day Precision (CV%) | 1.7% - 13.8% |
| Between-day Precision (CV%) | 5.0% - 9.1% |
| Within-day Accuracy | 91.7% - 102.6% |
| Between-day Accuracy | 95.8% - 98.8% |
Visualizations
Signaling Pathway
Dihydroergocryptine is a dopamine (B1211576) agonist, primarily interacting with dopamine D2 receptors. The following diagram illustrates a simplified signaling pathway upon receptor activation.
Experimental Workflow
The following diagram outlines the general experimental workflow for the quantification of dihydroergocryptine in plasma samples using LC-MS/MS.
References
Dihydroergocryptine: A Versatile Tool for Interrogating Dopamine Receptor Function
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydroergocryptine (DHEC) is a semi-synthetic ergot alkaloid that serves as a valuable pharmacological tool for the investigation of dopamine (B1211576) receptor systems. Its distinct binding profile and functional activity at various dopamine receptor subtypes make it a versatile compound for both in vitro and in vivo studies. DHEC acts as a potent agonist at dopamine D2 receptors and a partial agonist at D1 and D3 receptors.[1][2][3] This unique pharmacological profile allows researchers to dissect the complex roles of these receptors in physiological and pathological processes, including Parkinson's disease, for which it has been used as a therapeutic agent.[1] These application notes provide detailed protocols for the use of Dihydroergocryptine in dopamine receptor research, accompanied by quantitative data and graphical representations of experimental workflows and signaling pathways.
Pharmacological Profile of Dihydroergocryptine
Dihydroergocryptine's utility as a tool compound stems from its specific affinities and functional activities at dopamine receptor subtypes. The following tables summarize key quantitative data from radioligand binding and functional assays.
Table 1: Binding Affinity of Dihydroergocryptine for Dopamine Receptors
| Receptor Subtype | Radioligand | Tissue/Cell Line | Kd (nM) | Ki (nM) | Reference |
| D1 | - | Human Striatum | - | 35.4 | [4] |
| D2 | [3H]Dihydroergocryptine | Calf Caudate | 0.55 | - | [1][3] |
| D2 | - | - | 5-8 | - | [2] |
| D3 | - | Human Striatum | ~30 | - | [2] |
Table 2: Functional Activity of Dihydroergocryptine at Dopamine Receptors
| Receptor Subtype | Assay Type | Cell Line | Functional Response | EC50/IC50 (nM) | Reference |
| D1 | cAMP Accumulation | Recombinant | Partial Agonist | - | [5][6] |
| D2 | cAMP Inhibition | GH4ZR7 cells | Potent Agonist | Nanomolar range | [7] |
| D3 | Various functional assays | Recombinant | Partial Agonist | - | [2] |
Experimental Protocols
Herein, we provide detailed protocols for the application of Dihydroergocryptine in key experimental paradigms for dopamine receptor research.
Protocol 1: In Vitro Radioligand Binding Assay - Competitive Inhibition
This protocol details the methodology to determine the binding affinity (Ki) of Dihydroergocryptine for dopamine D2 receptors using a competitive radioligand binding assay with [3H]-spiperone.
Materials:
-
Membrane Preparation: Crude membrane preparations from cell lines (e.g., CHO, HEK293) stably expressing human recombinant dopamine D2 receptors, or from brain tissue rich in D2 receptors (e.g., striatum).[8][9]
-
Radioligand: [3H]-spiperone (a potent D2 antagonist).[4][10]
-
Competitor: Dihydroergocryptine (serial dilutions).
-
Non-specific Binding Control: A high concentration of a non-labeled D2 antagonist (e.g., 10 µM Haloperidol or (+)-butaclamol).[1][10]
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.[8][10]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[8]
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethyleneimine (PEI).[9]
-
Cell harvester.
-
Scintillation vials and scintillation cocktail.
-
Liquid scintillation counter.
Procedure:
-
Membrane Preparation: Prepare crude membrane fractions from cells or tissue homogenates by differential centrifugation. Determine the protein concentration of the final membrane suspension using a standard protein assay (e.g., BCA assay).[8]
-
Assay Setup: In a 96-well plate, add the following components in a final volume of 200 µL:
-
Total Binding: 50 µL membrane preparation, 50 µL [3H]-spiperone (at a concentration close to its Kd, e.g., 0.1-0.3 nM), and 100 µL assay buffer.[4][11]
-
Non-specific Binding: 50 µL membrane preparation, 50 µL [3H]-spiperone, 50 µL non-specific binding control (e.g., 10 µM Haloperidol), and 50 µL assay buffer.[10]
-
Competitive Binding: 50 µL membrane preparation, 50 µL [3H]-spiperone, and 100 µL of varying concentrations of Dihydroergocryptine.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.[10]
-
Filtration: Terminate the incubation by rapid vacuum filtration through the pre-soaked glass fiber filters using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.[8][9]
-
Radioactivity Counting: Place the dried filters into scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.[10]
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the Dihydroergocryptine concentration.
-
Determine the IC50 value (the concentration of Dihydroergocryptine that inhibits 50% of specific [3H]-spiperone binding) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[4][10]
-
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow for determining DHEC binding affinity.
Protocol 2: In Vitro Functional Assay - cAMP Measurement
This protocol describes how to assess the functional activity of Dihydroergocryptine at dopamine D1 (partial agonism) and D2 (agonism) receptors by measuring changes in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.
Materials:
-
Cell Lines:
-
Dihydroergocryptine: Serial dilutions.
-
Forskolin (B1673556): An adenylyl cyclase activator, used to stimulate cAMP production for measuring D2 receptor-mediated inhibition.[14]
-
Reference Agonist: Dopamine or a full D1/D2 agonist.
-
cAMP Assay Kit: A commercially available kit (e.g., HTRF, AlphaScreen, or ELISA-based).[10][13]
-
Cell culture medium and reagents.
-
384-well or 96-well microplates.
Procedure for D2 Receptor Agonist Activity:
-
Cell Seeding: Seed the D2 receptor-expressing cells into microplates at an appropriate density and allow them to adhere overnight.
-
Compound Addition: Replace the culture medium with serum-free medium containing varying concentrations of Dihydroergocryptine or a reference agonist.
-
Forskolin Stimulation: Add forskolin to all wells (except for basal control wells) at a final concentration that elicits a submaximal cAMP response (e.g., 1-10 µM).[14][15]
-
Incubation: Incubate the plate for 15-30 minutes at 37°C.[15]
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.[10]
-
Data Analysis:
-
Generate a dose-response curve by plotting the percentage of inhibition of forskolin-stimulated cAMP levels against the log concentration of Dihydroergocryptine.
-
Determine the IC50 value (the concentration of Dihydroergocryptine that produces 50% of its maximal inhibitory effect) using non-linear regression.
-
Procedure for D1 Receptor Partial Agonist Activity:
-
Cell Seeding: Seed the D1 receptor-expressing cells into microplates.
-
Compound Addition: Replace the culture medium with serum-free medium containing varying concentrations of Dihydroergocryptine or a full D1 reference agonist.
-
Incubation: Incubate the plate for 15-30 minutes at 37°C.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure intracellular cAMP levels as described above.
-
Data Analysis:
-
Generate a dose-response curve by plotting the cAMP concentration against the log concentration of Dihydroergocryptine.
-
Determine the EC50 value (the concentration of Dihydroergocryptine that produces 50% of its maximal effect) and the Emax (the maximum effect as a percentage of the response to the full reference agonist) using non-linear regression.[10]
-
Signaling Pathways for D1 and D2 Receptors
References
- 1. New detection of brain dopamine receptors with (3H)dihydroergocryptine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dihydroergocryptine - Wikipedia [en.wikipedia.org]
- 3. New detection of brain dopamine receptors with (3H)dihydroergocryptine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Alkaloid binding and activation of D2 dopamine receptors in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Discovery, optimization, and characterization of a novel series of dopamine D2 versus D3 receptor selective antagonists - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. resources.revvity.com [resources.revvity.com]
- 14. Forskolin and derivatives as tools for studying the role of cAMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. dovepress.com [dovepress.com]
Application Notes and Protocols for Studying Dihydroergocryptine Effects Using Immunohistochemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydroergocryptine (DHEC) is a dopamine (B1211576) agonist of the ergoline (B1233604) class used in the management of Parkinson's disease.[1][2] Its therapeutic effects are primarily attributed to its potent agonism at dopamine D2 receptors, with partial agonist activity at D1 and D3 receptors.[3] Dihydroergocryptine has also been noted to interact with adrenergic and serotonin (B10506) receptors. Understanding the cellular and molecular impact of Dihydroergocryptine is crucial for elucidating its mechanism of action and exploring its therapeutic potential further. Immunohistochemistry (IHC) is a powerful technique to visualize the localization and quantify the expression of specific proteins within the cellular context of tissues, making it an invaluable tool for studying the effects of Dihydroergocryptine on target receptors and downstream signaling molecules.
These application notes provide detailed protocols for the immunohistochemical analysis of tissues to investigate the effects of Dihydroergocryptine, focusing on the dopamine D2 receptor and the serotonin 5-HT1B receptor, both of which are relevant to its pharmacological profile.
Data Presentation
The following table summarizes the binding affinities of Dihydroergocryptine for various dopamine receptors. This quantitative data is essential for designing experiments and interpreting results related to Dihydroergocryptine's effects.
| Receptor Subtype | Binding Affinity (Kd) in nM |
| Dopamine D2 | 5-8 |
| Dopamine D1 | ~30 |
| Dopamine D3 | ~30 |
Kd (Dissociation Constant) is a measure of binding affinity, where a lower value indicates a stronger binding affinity.
Signaling Pathways and Experimental Workflow
To visualize the molecular interactions and experimental procedures, the following diagrams are provided in DOT language script.
Dihydroergocryptine Signaling Pathway
Caption: Dihydroergocryptine's primary signaling cascade.
Immunohistochemistry Experimental Workflow
Caption: General workflow for immunohistochemistry.
Experimental Protocols
The following are detailed protocols for the immunohistochemical staining of dopamine D2 receptors (chromogenic detection) and serotonin 5-HT1B receptors (fluorescent detection) in paraffin-embedded brain tissue.
Protocol 1: Chromogenic Immunohistochemistry for Dopamine D2 Receptor
1. Tissue Preparation and Sectioning:
-
Fix fresh brain tissue by immersion in 10% neutral buffered formalin for 24-48 hours at room temperature.
-
Dehydrate the tissue through a graded series of ethanol (70%, 95%, 100%).
-
Clear the tissue in xylene and embed in paraffin wax.
-
Cut 4-5 µm thick sections using a microtome and mount on positively charged slides.
-
Dry the slides overnight at 37°C or for 1 hour at 60°C.
2. Deparaffinization and Rehydration:
-
Immerse slides in two changes of xylene for 5 minutes each.
-
Rehydrate through a graded series of ethanol:
-
100% ethanol, two changes for 3 minutes each.
-
95% ethanol, two changes for 3 minutes each.
-
70% ethanol, one change for 3 minutes.
-
-
Rinse slides in distilled water for 5 minutes.
3. Antigen Retrieval:
-
Immerse slides in a staining jar containing 10 mM sodium citrate (B86180) buffer (pH 6.0).
-
Heat the buffer with the slides to 95-100°C in a water bath or microwave and maintain for 20 minutes.
-
Allow the slides to cool in the buffer for 20 minutes at room temperature.
-
Rinse slides in Tris-buffered saline with 0.05% Tween 20 (TBST).
4. Staining Procedure:
-
Peroxidase Block: Incubate sections in 3% hydrogen peroxide in methanol (B129727) for 15 minutes to block endogenous peroxidase activity.
-
Rinse with TBST.
-
Blocking: Incubate sections with a protein blocking solution (e.g., 10% normal goat serum in TBST) for 1 hour at room temperature in a humidified chamber.
-
Primary Antibody: Drain the blocking solution and incubate with a primary antibody against the Dopamine D2 receptor (diluted in TBST with 1% BSA) overnight at 4°C.
-
Wash slides three times with TBST for 5 minutes each.
-
Secondary Antibody: Incubate with a biotinylated secondary antibody (e.g., goat anti-rabbit IgG) for 1 hour at room temperature.
-
Wash slides three times with TBST for 5 minutes each.
-
Signal Amplification: Incubate with a streptavidin-horseradish peroxidase (HRP) conjugate for 30 minutes at room temperature.
-
Wash slides three times with TBST for 5 minutes each.
-
Chromogen Detection: Apply 3,3'-Diaminobenzidine (DAB) substrate and incubate until the desired brown color develops (typically 2-10 minutes). Monitor under a microscope.
-
Stop the reaction by rinsing with distilled water.
5. Counterstaining, Dehydration, and Mounting:
-
Counterstain with Mayer's hematoxylin (B73222) for 1-2 minutes.
-
"Blue" the sections in running tap water.
-
Dehydrate through a graded series of ethanol (70%, 95%, 100%).
-
Clear in two changes of xylene for 5 minutes each.
-
Mount with a permanent mounting medium.
6. Analysis:
-
Examine the slides under a light microscope. D2 receptor-positive structures will appear brown, and cell nuclei will be blue.
-
Quantify the staining intensity and the number of positive cells using image analysis software.
Protocol 2: Fluorescent Immunohistochemistry for Serotonin 5-HT1B Receptor
1. Tissue Preparation, Sectioning, Deparaffinization, Rehydration, and Antigen Retrieval:
-
Follow steps 1-3 from Protocol 1.
2. Staining Procedure:
-
Blocking: Incubate sections with a protein blocking solution (e.g., 10% normal donkey serum with 0.3% Triton X-100 in PBS) for 1 hour at room temperature in a humidified chamber.
-
Primary Antibody: Drain the blocking solution and incubate with a primary antibody against the Serotonin 5-HT1B receptor (diluted in PBS with 1% BSA and 0.3% Triton X-100) overnight at 4°C.
-
Wash slides three times with PBS for 5 minutes each.
-
Secondary Antibody: Incubate with a fluorophore-conjugated secondary antibody (e.g., Donkey anti-Rabbit IgG Alexa Fluor 488) for 1-2 hours at room temperature in the dark.
-
Wash slides three times with PBS for 5 minutes each in the dark.
3. Counterstaining and Mounting:
-
Incubate sections with a DAPI solution (1 µg/mL in PBS) for 5-10 minutes at room temperature in the dark for nuclear counterstaining.
-
Rinse briefly with PBS.
-
Mount with an aqueous anti-fade mounting medium.
4. Analysis:
-
Examine the slides under a fluorescence or confocal microscope. 5-HT1B receptor-positive structures will fluoresce (e.g., green with Alexa Fluor 488), and cell nuclei will be blue (DAPI).
-
Capture images using appropriate filter sets and quantify the fluorescence intensity and co-localization with cellular markers using image analysis software.
Concluding Remarks
The provided protocols offer a robust framework for investigating the effects of Dihydroergocryptine on the expression and localization of key neurotransmitter receptors. While these protocols are optimized for brain tissue, they can be adapted for other tissues with appropriate modifications. It is important to note that Dihydroergocryptine has demonstrated neuroprotective effects, including reduced neuronal death and preservation of neuronal morphology in preclinical models.[4] Further studies employing these IHC techniques can help to quantify these effects by analyzing changes in neuronal markers and apoptotic proteins (e.g., Bcl-2, Bax) following Dihydroergocryptine treatment in relevant disease models. Careful optimization of antibody concentrations and incubation times is recommended for achieving specific and reproducible results.
References
- 1. Alpha-dihydroergocryptine in the treatment of de novo parkinsonian patients: results of a multicentre, randomized, double-blind, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Alpha-dihydroergocryptine in the long-term therapy of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Up regulation of Bax and down regulation of Bcl2 during 3-NC mediated apoptosis in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuroprotective effects of alpha-dihydroergocryptine against damages in the substantia nigra caused by severe treatment with 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vivo Microdialysis for Measuring Dopamine Release with Dihydroergocryptine
Audience: Researchers, scientists, and drug development professionals.
Introduction: In vivo microdialysis is a powerful technique used in neuroscience and pharmacology to monitor the levels of endogenous and exogenous substances in the extracellular fluid of living animals.[1] When coupled with highly sensitive analytical methods like High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD), it allows for the real-time measurement of neurotransmitter dynamics in specific brain regions.[2][3] Dopamine (B1211576) (DA), a critical catecholamine neurotransmitter, is integral to functions such as motor control, motivation, and reward.[4] Dysregulation of the dopaminergic system is implicated in numerous neurological and psychiatric disorders, including Parkinson's disease and schizophrenia.[5]
Dihydroergocryptine (DHEC) is an ergot alkaloid derivative known for its activity as a dopamine D2 receptor agonist.[6] Understanding how DHEC modulates dopamine release is crucial for elucidating its therapeutic mechanisms and potential side effects. These application notes provide detailed protocols for using in vivo microdialysis to measure dopamine release in response to Dihydroergocryptine administration in rodents.
Signaling Pathway: Dihydroergocryptine's Mechanism of Action
Dihydroergocryptine primarily exerts its effects by acting as an agonist at dopamine D2 receptors.[6] In dopaminergic neurons, D2 receptors function as presynaptic autoreceptors. When activated, these receptors initiate an inhibitory signaling cascade through a Gi/o protein. This cascade inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and a subsequent reduction in protein kinase A (PKA) activity.[5][] The net effect of presynaptic D2 autoreceptor activation is the inhibition of dopamine synthesis and release into the synaptic cleft.
Experimental Workflow
The overall workflow for an in vivo microdialysis experiment involves several key stages, from initial surgery to final data analysis. The process requires careful aseptic technique and precise execution to ensure animal welfare and data integrity.
Detailed Experimental Protocols
Protocol 1: Stereotaxic Implantation of Guide Cannula
This protocol describes the surgical procedure for implanting a guide cannula into a target brain region, such as the striatum, in a rodent model.[8][9]
Materials:
-
Male Wistar rats (250-300 g) or C57BL/6 mice (20-25 g).[2]
-
Anesthetic (e.g., ketamine/xylazine cocktail or isoflurane).[10]
-
Stereotaxic frame.[11]
-
Surgical drill, sterile drill bits.
-
Guide cannula and dummy cannula.
-
Surgical screws and dental cement.
-
Standard surgical tools (scalpel, forceps, hemostats).
-
Antiseptic solution (e.g., iodine) and sterile saline.
-
Post-operative analgesics.
Procedure:
-
Anesthesia: Anesthetize the animal using an approved protocol. Monitor the depth of anesthesia throughout the procedure using a toe-pinch reflex.[10]
-
Animal Mounting: Shave the animal's head and secure it in the stereotaxic frame. Ensure the head is level between bregma and lambda.[11]
-
Incision: Apply an antiseptic solution to the scalp. Make a midline incision to expose the skull.[12]
-
Coordinate Identification: Identify the bregma landmark. Using a stereotaxic atlas, determine the coordinates for the target region. For the rat striatum, typical coordinates relative to bregma are: Anteroposterior (AP): +1.0 mm, Mediolateral (ML): ±2.5 mm.[2]
-
Drilling: Drill a small hole through the skull at the determined coordinates, being careful not to damage the underlying dura mater.[2] Drill additional holes for surgical anchor screws.
-
Cannula Implantation: Lower the guide cannula to the predetermined Dorsoventral (DV) coordinate (e.g., -3.5 mm from the dura for the striatum).[2]
-
Fixation: Secure the guide cannula and anchor screws to the skull using dental cement.[8]
-
Post-Operative Care: Insert a dummy cannula to keep the guide patent. Suture the scalp incision. Administer analgesics and allow the animal to recover in a clean, warm cage for at least 48-72 hours before the microdialysis experiment.[2][10]
Protocol 2: In Vivo Microdialysis Procedure
This protocol outlines the steps for conducting the microdialysis experiment on a recovered, freely moving animal.
Materials:
-
Surgically prepared animal with implanted guide cannula.
-
Microdialysis probes (e.g., 2-4 mm membrane, 6-20 kDa MWCO).[2]
-
Microinfusion pump and fraction collector.
-
Artificial cerebrospinal fluid (aCSF), filtered and degassed. (Recipe: 144 mM NaCl, 2.7 mM KCl, 1.1 mM CaCl₂, 1 mM MgCl₂, 1.75 mM NaH₂PO₄, 2.5 mM NaHCO₃).[13]
-
Dihydroergocryptine solution.
Procedure:
-
Probe Insertion: Gently remove the dummy cannula and insert the microdialysis probe through the guide into the target brain region.[1]
-
Perfusion: Connect the probe inlet to the microinfusion pump and the outlet to the fraction collector. Begin perfusing the probe with aCSF at a stable flow rate (typically 1-2 µL/min).[2]
-
Stabilization: Allow the system to equilibrate for 1-2 hours to establish a stable baseline of dopamine levels.[2]
-
Baseline Collection: Collect at least three consecutive baseline dialysate samples (e.g., every 20 minutes) to confirm stability.
-
Drug Administration: Administer Dihydroergocryptine. This can be done systemically (e.g., intraperitoneal injection) or locally via reverse dialysis by dissolving DHEC in the aCSF perfusion buffer.[2]
-
Sample Collection: Continue collecting dialysate samples at regular intervals (e.g., every 20 minutes) for several hours to monitor the time-course of the drug's effect.
-
Sample Storage: Immediately place collected samples on dry ice or in a refrigerated fraction collector. Store at -80°C until analysis.[1]
Protocol 3: Dopamine Analysis by HPLC-ECD
This protocol details the quantification of dopamine in the collected dialysate samples.
Materials:
-
HPLC system with an electrochemical detector (ECD).[3]
-
Reversed-phase C18 column.[2]
-
Mobile phase (e.g., sodium phosphate, citric acid, methanol, EDTA, and an ion-pairing agent like octyl sodium sulfate).[14]
-
Dopamine standards of known concentrations.
-
Collected dialysate samples.
Procedure:
-
System Preparation: Prepare the mobile phase, filter, and degas it. Equilibrate the HPLC-ECD system until a stable baseline is achieved.
-
Standard Curve: Inject a series of dopamine standards to generate a standard curve for concentration quantification. The assay sensitivity is typically in the low femtomole range.[1][15]
-
Sample Analysis: Thaw the dialysate samples on ice. Inject a fixed volume (e.g., 10 µL) of each sample into the HPLC system.[16]
-
Detection: Dopamine is separated from its metabolites on the C18 column and detected by the ECD at a specific oxidative potential.[3]
-
Data Quantification: The peak area corresponding to dopamine in each sample is integrated. The concentration is calculated by comparing the peak area to the standard curve.
Data Presentation: Effect of Dihydroergocryptine on Striatal Dopamine
As a D2 receptor agonist, Dihydroergocryptine is expected to decrease extracellular dopamine levels by activating inhibitory presynaptic autoreceptors.[6] The table below presents hypothetical data illustrating this expected effect following a systemic administration of DHEC.
| Time Point (minutes) | Treatment | Dopamine Concentration (nM) | % Change from Baseline |
| -40 | Baseline 1 | 17.5 | -2.8% |
| -20 | Baseline 2 | 18.2 | +1.1% |
| 0 | DHEC Admin. | 18.0 (Avg. Baseline) | 0% |
| 20 | Post-DHEC | 14.4 | -20.0% |
| 40 | Post-DHEC | 11.7 | -35.0% |
| 60 | Post-DHEC | 10.8 | -40.0% |
| 80 | Post-DHEC | 12.1 | -32.8% |
| 100 | Post-DHEC | 14.0 | -22.2% |
| 120 | Post-DHEC | 16.2 | -10.0% |
Note: The basal extracellular dopamine concentration in the striatum of an anesthetized rat is approximately 18 ± 3 nM.[17] The data presented are illustrative of a typical response to a D2 agonist, showing a significant reduction in dopamine release that peaks around 40-60 minutes post-administration before gradually returning toward baseline.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Detection and Quantification of Neurotransmitters in Dialysates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dopamine D1-D2 receptor heteromer signaling pathway in the brain: emerging physiological relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biochemistry, Dopamine Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. The dopamine D2 receptor agonist alpha-dihydroergocryptine modulates voltage-gated sodium channels in the rat caudate-putamen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Surgical implantation of microdialysis probes [bio-protocol.org]
- 10. Survivable Stereotaxic Surgery in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Video: Rodent Stereotaxic Surgery [jove.com]
- 12. Improving Stereotaxic Neurosurgery Techniques and Procedures Greatly Reduces the Number of Rats Used per Experimental Group—A Practice Report - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vivo Monitoring of Dopamine by Microdialysis with One-Minute Temporal Resolution Using Online Capillary Liquid Chromatography with Electrochemical Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Microdialysis of dopamine interpreted with quantitative model incorporating probe implantation trauma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
- 16. tools.thermofisher.com [tools.thermofisher.com]
- 17. researchgate.net [researchgate.net]
Application Note: Establishing a Stable Cell Line Expressing D2 Receptors for Dihydroergocryptine Screening
Topic: Establishing a stable cell line expressing D2 receptors for Dihydroergocryptine screening Content Type: Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals.
Introduction
The dopamine (B1211576) D2 receptor, a G protein-coupled receptor (GPCR), is a pivotal target in the development of therapeutics for a range of neuropsychiatric disorders, including schizophrenia and Parkinson's disease.[1][2] The establishment of stable cell lines that consistently express the D2 receptor is fundamental for in vitro pharmacological studies, enabling high-throughput screening (HTS) and detailed characterization of compound binding and functional activity.[1][3] Dihydroergocryptine, an ergot alkaloid, is known to interact with dopaminergic systems, and a robust screening platform is essential to characterize its effects on the D2 receptor.[4]
This application note provides a comprehensive methodology for creating a stable Chinese Hamster Ovary (CHO-K1) cell line expressing the human dopamine D2 receptor. It further details protocols for utilizing this cell line in functional assays to screen and characterize Dihydroergocryptine.
Core Requirements: Data Presentation and Experimental Protocols
Data Presentation
All quantitative data from screening assays should be summarized in clearly structured tables to facilitate comparison and analysis. An example is provided in the "Screening and Data Analysis" section.
Experimental Protocols
Detailed methodologies for key experiments are provided below, covering vector construction, cell culture and transfection, selection of stable clones, and functional screening assays.
Generation of a Stable D2 Receptor-Expressing Cell Line
The generation of a stable cell line involves transfecting a host cell line with an expression vector containing the gene of interest and a selectable marker, followed by selection and clonal expansion of cells that have integrated the vector into their genome.[3][5]
Materials
-
Host Cell Line: CHO-K1 cells
-
Expression Vector: pcDNA™3.1/Hygro(+) containing the full-length human D2 receptor cDNA.[6][7][8] This vector contains a hygromycin resistance gene for selection.[6][7]
-
Transfection Reagent: Lipofectamine® LTX or a similar lipid-based transfection reagent.[9]
-
Culture Medium: Ham's F-12K medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Buffers and Reagents: Phosphate-Buffered Saline (PBS), Trypsin-EDTA, Opti-MEM® I Reduced Serum Medium.
Experimental Workflow
The overall process for generating and validating the stable cell line is outlined in the following diagram.
Caption: Workflow for D2 receptor stable cell line generation and screening.
Protocol: Transfection and Selection
-
Cell Seeding: The day before transfection, seed CHO-K1 cells in a 6-well plate at a density that will result in 70-90% confluency at the time of transfection.[1]
-
Transfection:
-
For each well, dilute 2.5 µg of the D2 receptor expression plasmid in 100 µL of Opti-MEM® I medium.
-
In a separate tube, dilute the transfection reagent according to the manufacturer's protocol in 100 µL of Opti-MEM® I medium.
-
Combine the diluted DNA and transfection reagent, mix gently, and incubate for 25 minutes at room temperature to allow for complex formation.[9]
-
Add the DNA-lipid complex to the cells.
-
-
Recovery: Incubate the cells for 48 hours post-transfection in complete growth medium to allow for expression of the resistance gene.[1]
-
Selection:
-
After the recovery period, replace the medium with a selection medium containing Hygromycin B. The optimal concentration of Hygromycin B must be determined by a kill curve for the specific CHO-K1 cell line, but typically ranges from 100 to 500 µg/ml.[11][12]
-
Replace the selection medium every 3-4 days.[1]
-
-
Colony Formation: Continue culturing in the selection medium for 2-3 weeks until resistant colonies are visible.[1]
Protocol: Clonal Isolation and Expansion
-
Isolation: Isolate individual, well-defined colonies using cloning cylinders or by limiting dilution.[1]
-
Expansion: Transfer each clone to a new culture vessel and expand in the selection medium.
-
Cryopreservation: Once a sufficient cell density is reached, cryopreserve aliquots of each validated clone for future use.
Dihydroergocryptine Screening
D2 Receptor Signaling Pathway
Dopamine D2 receptors are canonically coupled to the Gαi/o family of G proteins.[13][14] Agonist binding inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[13][15] This reduction in cAMP subsequently decreases the activity of Protein Kinase A (PKA).[15] This signaling cascade is the basis for the functional assay described below.
Caption: D2 receptor signaling pathway and assay principles.
Protocol: cAMP Functional Assay
This assay measures the ability of Dihydroergocryptine to modulate cAMP levels in the stably transfected CHO-K1-D2R cells.
-
Cell Seeding: Seed the validated CHO-K1-D2R cells into a 96-well plate and allow them to adhere overnight.
-
Assay Preparation: Wash the cells with PBS and add a stimulation buffer containing a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.
-
Compound Addition: Add serial dilutions of Dihydroergocryptine to the appropriate wells.
-
Stimulation: Add a known adenylyl cyclase activator, such as Forskolin, at a pre-determined EC80 concentration to all wells (except for the basal control) to stimulate cAMP production.
-
Incubation: Incubate the plate at 37°C for a specified period (e.g., 30 minutes).
-
Detection: Lyse the cells and measure intracellular cAMP levels using a suitable detection kit (e.g., HTRF, ELISA, or AlphaScreen).
Screening and Data Analysis
The potency of Dihydroergocryptine as an agonist or antagonist at the D2 receptor can be determined by analyzing the concentration-response data. The results can be presented in a table format as shown below.
Table 1: Example Data for Dihydroergocryptine Inhibition of Forskolin-Stimulated cAMP Production
| Dihydroergocryptine (nM) | Mean cAMP (pmol/well) | Standard Deviation | % Inhibition |
| 0 (Control) | 12.5 | 0.8 | 0 |
| 0.1 | 11.2 | 0.7 | 10.4 |
| 1 | 8.9 | 0.5 | 28.8 |
| 10 | 5.1 | 0.3 | 59.2 |
| 100 | 2.3 | 0.2 | 81.6 |
| 1000 | 1.8 | 0.1 | 85.6 |
From this data, a dose-response curve can be generated to calculate the IC50 value of Dihydroergocryptine.
Conclusion
The protocols outlined in this application note provide a robust framework for the successful generation and validation of a stable cell line expressing the human dopamine D2 receptor. This engineered cell line serves as a reliable and reproducible tool for the screening and pharmacological characterization of compounds such as Dihydroergocryptine, facilitating drug discovery and development efforts targeting the dopaminergic system.
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery of G Protein-biased D2 Dopamine Receptor Partial Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. The dopamine D2 receptor agonist alpha-dihydroergocryptine modulates voltage-gated sodium channels in the rat caudate-putamen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stable Cell Line Generation | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. pcDNA3.1/Hygro(+) vector map and sequence [novoprolabs.com]
- 7. home.sandiego.edu [home.sandiego.edu]
- 8. Development of a Stable Cell Line, Overexpressing Human T-cell Immunoglobulin Mucin 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Transfecting Plasmid DNA into CHO-K1 Cells Using Lipofectamine LTX Reagent | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. tools.mirusbio.com [tools.mirusbio.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Dopamine receptor signaling and current and future antipsychotic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cdnsciencepub.com [cdnsciencepub.com]
- 15. D2 Dopamine Receptor Activation Facilitates Endocannabinoid-Mediated Long-Term Synaptic Depression of GABAergic Synaptic Transmission in Midbrain Dopamine Neurons via cAMP-Protein Kinase A Signaling | Journal of Neuroscience [jneurosci.org]
Application Notes and Protocols for the Use of Dihydroergocryptine in Studying Motor Function in Animal Models
Audience: Researchers, scientists, and drug development professionals.
Objective: To provide a comprehensive guide on the application of Dihydroergocryptine (DHEC), a dopamine (B1211576) agonist, for investigating motor function in established animal models of Parkinson's disease. These notes include its mechanism of action, detailed experimental protocols, and data presentation guidelines.
Introduction to Dihydroergocryptine (DHEC)
Dihydroergocryptine (DHEC) is an ergot derivative that acts as a potent agonist at dopamine D2 receptors, with partial agonist activity at D1 and D3 receptors. Its primary mechanism of action involves stimulating postsynaptic dopamine receptors in the nigrostriatal pathway, thereby mimicking the effects of dopamine. This makes it a valuable tool for studying motor control and for evaluating potential therapeutic strategies for Parkinson's disease (PD), a neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra.
Recent studies have also suggested that DHEC may exert neuroprotective effects, potentially by reducing neuronal death in the substantia nigra, as observed in a 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) primate model of PD.[1] This dual action as a symptomatic treatment and a potential neuroprotective agent makes DHEC a compound of significant interest in preclinical research.
Key Applications in Animal Models
DHEC is primarily utilized in neurotoxin-based animal models of Parkinson's disease that replicate the characteristic motor deficits. The most common models are:
-
The 6-hydroxydopamine (6-OHDA) rat model: This model involves the unilateral injection of the neurotoxin 6-OHDA into the medial forebrain bundle or the striatum, leading to a progressive loss of dopaminergic neurons on one side of the brain. This results in quantifiable motor asymmetry.
-
The 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) mouse model: Systemic administration of MPTP in mice leads to bilateral loss of dopaminergic neurons in the substantia nigra, causing motor impairments such as bradykinesia and rigidity.
Data Presentation: Summarized Quantitative Data
The following tables provide examples of how to structure quantitative data from motor function tests in animal models treated with DHEC. Please note that the data presented here are illustrative and should be replaced with actual experimental findings.
Table 1: Effect of α-Dihydroergocryptine on Apomorphine-Induced Rotational Behavior in 6-OHDA Lesioned Rats
| Treatment Group | Dose (mg/kg, i.p.) | N | Mean Net Rotations (turns/min) ± SEM | % Reduction in Rotations vs. Vehicle |
| Sham Control | Vehicle | 10 | 0.5 ± 0.2 | - |
| 6-OHDA + Vehicle | Vehicle | 10 | 7.8 ± 0.9 | 0% |
| 6-OHDA + DHEC | 1 | 10 | 5.2 ± 0.7* | 33.3% |
| 6-OHDA + DHEC | 5 | 10 | 2.9 ± 0.5 | 62.8% |
| 6-OHDA + DHEC | 10 | 10 | 1.8 ± 0.4 | 76.9% |
*p<0.05, **p<0.01 compared to 6-OHDA + Vehicle group. Data are hypothetical.
Table 2: Effect of α-Dihydroergocryptine on Motor Coordination in the Rotarod Test in MPTP-Treated Mice
| Treatment Group | Dose (mg/kg, p.o.) | N | Latency to Fall (seconds) ± SEM | % Improvement in Latency vs. MPTP + Vehicle |
| Saline Control | Vehicle | 12 | 185.6 ± 10.2 | - |
| MPTP + Vehicle | Vehicle | 12 | 75.3 ± 8.5 | 0% |
| MPTP + DHEC | 2.5 | 12 | 105.1 ± 9.1* | 39.6% |
| MPTP + DHEC | 5 | 12 | 132.8 ± 11.3 | 76.4% |
| MPTP + DHEC | 10 | 12 | 155.4 ± 12.5 | 106.4% |
*p<0.05, **p<0.01 compared to MPTP + Vehicle group. Data are hypothetical.
Signaling Pathways and Experimental Workflow
Dihydroergocryptine Signaling Pathway
Experimental Workflow for 6-OHDA Rat Model
Experimental Protocols
Protocol 1: 6-OHDA-Induced Model of Parkinson's Disease in Rats
Objective: To induce a unilateral lesion of the nigrostriatal pathway to model the motor symptoms of Parkinson's disease.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
6-hydroxydopamine hydrochloride (6-OHDA)
-
0.9% sterile saline containing 0.02% ascorbic acid
-
Desipramine (B1205290) (to protect noradrenergic neurons)
-
Anesthesia (e.g., isoflurane)
-
Stereotaxic apparatus
-
Hamilton syringe (10 µL)
Procedure:
-
Animal Preparation: Anesthetize the rat and secure it in a stereotaxic frame.
-
Pre-treatment: Administer desipramine (25 mg/kg, i.p.) 30 minutes prior to 6-OHDA injection.
-
Surgical Procedure:
-
Make a midline incision on the scalp to expose the skull.
-
Drill a small burr hole over the target coordinates for the medial forebrain bundle (MFB). A common coordinate relative to bregma is: AP -4.4 mm, ML +1.2 mm, DV -7.8 mm.
-
-
6-OHDA Injection:
-
Prepare a fresh solution of 6-OHDA in cold saline/ascorbic acid (e.g., 8 µg in 4 µL).
-
Slowly infuse the 6-OHDA solution into the MFB at a rate of 1 µL/min.
-
Leave the needle in place for an additional 5 minutes to allow for diffusion before slowly retracting it.
-
-
Post-operative Care: Suture the incision and provide post-operative care, including analgesics and monitoring for recovery. Allow 2-3 weeks for the lesion to develop fully.
Protocol 2: MPTP-Induced Model of Parkinson's Disease in Mice
Objective: To induce bilateral dopaminergic neurodegeneration to model Parkinson's disease.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
MPTP hydrochloride
-
Sterile 0.9% saline
Procedure:
-
MPTP Preparation: Prepare a fresh solution of MPTP in sterile saline (e.g., 2 mg/mL). Caution: MPTP is a potent neurotoxin. Handle with appropriate safety precautions.
-
Administration: Administer MPTP at a dose of 20 mg/kg (i.p.) once daily for five consecutive days.
-
Post-injection Monitoring: Monitor the mice daily. A 7-day period following the last injection is typically allowed for the neurotoxic effects to stabilize before behavioral testing.
Protocol 3: Assessment of Motor Function
A. Apomorphine-Induced Rotational Behavior (6-OHDA Model)
-
Administer apomorphine (B128758) (a dopamine agonist) at a dose of 0.5 mg/kg (s.c.).
-
Place the rat in a circular arena.
-
Record the number of full 360° turns contralateral and ipsilateral to the lesion over a 60-minute period.
-
Calculate the net rotations (contralateral - ipsilateral). A significant number of net contralateral rotations confirms a successful lesion.
B. Rotarod Test (MPTP Model)
-
Train the mice on the rotarod for 2-3 days prior to testing.
-
For the test, place the mouse on the accelerating rod (e.g., 4 to 40 rpm over 5 minutes).
-
Record the latency to fall from the rod.
-
Perform 3 trials per mouse with an inter-trial interval of at least 15 minutes. The average latency is used for analysis.
C. Open Field Test (MPTP Model)
-
Place the mouse in the center of an open field arena (e.g., 40x40 cm).
-
Use an automated tracking system to record locomotor activity over a 10-minute period.
-
Key parameters to analyze include total distance traveled, velocity, and time spent in the center versus the periphery of the arena.
Concluding Remarks
The use of Dihydroergocryptine in animal models of Parkinson's disease offers a valuable approach to investigate both symptomatic relief and potential neuroprotective mechanisms. The protocols outlined above provide a framework for inducing parkinsonian motor deficits and assessing the therapeutic potential of DHEC. It is crucial to carefully design experiments with appropriate controls and to use standardized behavioral tests for reliable and reproducible data. Further research is warranted to fully elucidate the dose-response relationship and the long-term effects of DHEC on motor function and disease progression in these preclinical models.
References
Application Notes and Protocols: Dihydroergocryptine for Inducing Rotational Behavior in 6-OHDA Lesioned Rats
Audience: Researchers, scientists, and drug development professionals.
Introduction
The unilateral 6-hydroxydopamine (6-OHDA) lesion in rats is a widely utilized and well-characterized animal model of Parkinson's disease. This neurotoxin selectively destroys dopaminergic neurons in the nigrostriatal pathway, leading to a motor deficit on the contralateral side of the body. The resulting denervation of the striatum leads to a supersensitivity of postsynaptic dopamine (B1211576) receptors. Administration of dopamine receptor agonists, such as dihydroergocryptine, stimulates these supersensitive receptors, causing the rat to rotate contralaterally (away from the lesioned side). This rotational behavior is a quantifiable measure of the extent of the lesion and the efficacy of dopaminergic therapeutic agents.
These application notes provide detailed protocols for the 6-OHDA lesioning procedure in rats, the subsequent assessment of rotational behavior induced by dihydroergocryptine, and an overview of the underlying signaling pathways.
Data Presentation
The following tables summarize quantitative data relevant to the experimental procedures described.
Table 1: 6-OHDA Lesioning Parameters
| Parameter | Value | Reference/Note |
| Animal Model | Male Sprague-Dawley or Wistar rats | 250-300g at the time of surgery |
| Anesthesia | Isoflurane (1-3% in O2) or Ketamine/Xylazine cocktail | Ensure adequate depth of anesthesia is maintained throughout the procedure. |
| Stereotaxic Coordinates (from Bregma) | Substantia Nigra (SNc): AP: -5.2 mm, ML: -2.2 mm, DV: -7.8 mm | Coordinates may need to be adjusted based on rat strain and age. |
| Medial Forebrain Bundle (MFB): AP: -4.4 mm, ML: -1.2 mm, DV: -7.8 mm | MFB lesions generally produce a more extensive and rapid dopamine depletion.[1] | |
| 6-OHDA Solution | 8-16 µg of 6-OHDA free base in 2-4 µL of 0.9% saline with 0.02% ascorbic acid | Ascorbic acid prevents oxidation of 6-OHDA. Prepare fresh on the day of surgery. |
| Infusion Rate | 0.5-1 µL/min | A slow infusion rate minimizes tissue damage. |
| Pre-treatment (optional) | Desipramine (25 mg/kg, i.p.) 30 min prior to 6-OHDA | Protects noradrenergic neurons from 6-OHDA toxicity. |
Table 2: Dihydroergocryptine and Other Dopaminergic Agents for Inducing Rotational Behavior
| Compound | Class | Typical Dose Range (rats) | Route of Administration | Expected Rotational Response (in 6-OHDA lesioned rats) |
| Dihydroergocryptine | Dopamine D2 Receptor Agonist | 0.1 - 5 mg/kg | s.c. or i.p. | Contralateral |
| Apomorphine | Non-selective Dopamine Agonist (D1/D2) | 0.05 - 0.5 mg/kg | s.c. | Contralateral |
| Amphetamine | Dopamine Releasing Agent | 2.5 - 5 mg/kg | i.p. | Ipsilateral |
| Saline | Vehicle Control | 1 mL/kg | s.c. or i.p. | Minimal to no rotation |
Experimental Protocols
Protocol 1: Unilateral 6-OHDA Lesioning of the Substantia Nigra in Rats
Materials:
-
Male Sprague-Dawley rats (250-300 g)
-
Stereotaxic apparatus
-
Anesthesia machine (for isoflurane) or injectable anesthetics (Ketamine/Xylazine)
-
Microinfusion pump and syringe (e.g., 10 µL Hamilton syringe)
-
Dental drill
-
Surgical tools (scalpel, forceps, etc.)
-
6-OHDA hydrochloride
-
Sterile 0.9% saline
-
Ascorbic acid
-
Desipramine (optional)
-
Suturing material
Procedure:
-
Animal Preparation: Anesthetize the rat and place it in the stereotaxic frame. Ensure the head is level.
-
Surgical Incision: Make a midline incision on the scalp to expose the skull.
-
Bregma Identification: Identify and mark the location of Bregma.
-
Craniotomy: Using the stereotaxic coordinates for the substantia nigra (or MFB), drill a small burr hole through the skull.
-
6-OHDA Preparation: Prepare the 6-OHDA solution immediately before use. Dissolve 6-OHDA in cold, sterile 0.9% saline containing 0.02% ascorbic acid to the desired concentration (e.g., 4 µg/µL).
-
Neurotoxin Infusion: Lower the injection needle to the target coordinates. Infuse the 6-OHDA solution at a rate of 0.5-1 µL/min.
-
Needle Retraction: Leave the needle in place for an additional 5-10 minutes to allow for diffusion of the neurotoxin before slowly retracting it.
-
Closure: Suture the scalp incision.
-
Post-operative Care: Administer analgesics as required and monitor the animal's recovery. Allow at least 2-3 weeks for the lesion to fully develop before behavioral testing.
Protocol 2: Assessment of Dihydroergocryptine-Induced Rotational Behavior
Materials:
-
6-OHDA lesioned rats (2-3 weeks post-surgery)
-
Automated rotometer system (e.g., circular test arena with a harness and sensor)
-
Dihydroergocryptine
-
Vehicle (e.g., saline)
-
Syringes and needles for administration
Procedure:
-
Habituation: Place the rat in the rotometer chamber for a habituation period (e.g., 10-15 minutes) before drug administration.
-
Drug Administration: Administer the desired dose of dihydroergocryptine (or vehicle control) via subcutaneous (s.c.) or intraperitoneal (i.p.) injection.
-
Data Recording: Immediately after injection, connect the rat to the automated rotometer and begin recording.
-
Observation Period: Record rotational behavior for a period of 60-90 minutes. The software will typically quantify full 360° turns in both the contralateral and ipsilateral directions.
-
Data Analysis: Express the data as net contralateral turns (contralateral turns - ipsilateral turns) per unit of time (e.g., per minute or for the total observation period). A significant increase in net contralateral rotations in the dihydroergocryptine-treated group compared to the vehicle group indicates a successful lesion and a dopaminergic effect of the compound.
Visualization of Pathways and Workflows
Caption: Experimental workflow for inducing and assessing rotational behavior.
Caption: Dihydroergocryptine signaling pathway in 6-OHDA lesioned rats.
References
Application Notes: Long-Term Administration of Dihydroergocryptine in Mice
Audience: Researchers, scientists, and drug development professionals.
1. Introduction
Dihydroergocryptine (DHEC) is a semisynthetic ergot alkaloid derivative with a primary mechanism of action as a dopamine (B1211576) D2 receptor agonist.[1][2][3] It also exhibits partial agonist activity at D1 and D3 receptors and interacts with adrenergic receptors.[1][4] DHEC is utilized in the treatment of Parkinson's disease, where it has been shown to be effective, particularly in the early stages of the disease.[3][5] Long-term preclinical studies in animal models, such as mice, are crucial for evaluating the chronic effects, safety profile, and potential therapeutic benefits of DHEC.[6] Such studies can inform clinical trial design by providing data on sustained efficacy and potential late-onset adverse effects.[6][7] This document provides a generalized protocol for the long-term administration of Dihydroergocryptine in mice, intended to serve as a foundational template for designing specific in vivo studies.
2. Mechanism of Action
Dihydroergocryptine primarily functions as a potent agonist for the dopamine D2 receptor.[1][2] D2 receptors are G-protein coupled receptors (GPCRs) that, upon activation, couple to Gαi/o proteins.[][9] This coupling inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[][10] The reduction in cAMP subsequently decreases the activity of Protein Kinase A (PKA). DHEC also shows a lower affinity as a partial agonist for D1 and D3 dopamine receptors.[1] Its therapeutic effects in conditions like Parkinson's disease are attributed to its ability to stimulate these dopamine receptors in the brain, thereby mimicking the effects of endogenous dopamine.[3][5]
Dopamine D2 Receptor Signaling Pathway
Caption: Dihydroergocryptine (DHEC) signaling via the Dopamine D2 Receptor.
3. Experimental Protocols
This section outlines a general framework for a long-term in vivo study in mice. The specific parameters (e.g., mouse strain, age, dose) should be adapted based on the scientific question.
3.1. Animal Model
-
Species: Mus musculus
-
Strain: C57BL/6J is commonly used in neurological and aging studies. However, the choice of strain should be justified by the research goals.[11]
-
Age: Start with young adult mice (e.g., 8-10 weeks old) to observe long-term effects over a significant portion of their lifespan.
-
Sex: Include both male and female mice in the study design, as sex can be a significant biological variable.
-
Housing: House mice in a controlled environment with a 12-hour light/dark cycle, constant temperature, and humidity.[12] Provide ad libitum access to standard chow and water.[12]
3.2. Drug Preparation
-
Formulation: Dihydroergocryptine mesylate is a common salt form.
-
Vehicle: The choice of vehicle depends on the administration route. For oral gavage, a suspension in 0.5% carboxymethylcellulose (CMC) in sterile water is common. For administration in drinking water or diet, ensure stability and palatability.[6]
-
Preparation: Prepare fresh solutions or suspensions regularly (e.g., weekly) and store them protected from light at 4°C. Vortex well before each administration to ensure a homogenous suspension.
3.3. Long-Term Administration Protocol
-
Acclimatization: Allow mice to acclimatize to the facility and handling for at least one week before the start of the experiment.[13]
-
Groups:
-
Group 1: Vehicle control
-
Group 2: Low-dose DHEC
-
Group 3: Mid-dose DHEC
-
Group 4: High-dose DHEC
-
-
Dosage: While specific long-term dosages in mice are not well-documented, dosages used in rat studies (e.g., 30-100 µg/kg body weight) can serve as a starting point for dose-ranging pilot studies.[12] A pilot study is recommended to determine the optimal dose range that avoids acute toxicity while providing therapeutic relevance.[13]
-
Route of Administration: Oral administration is preferred for long-term studies to minimize stress and local tissue damage associated with repeated injections.[6] This can be achieved via:
-
Oral Gavage: Provides precise dosing but is labor-intensive and can be stressful.
-
Medicated Diet/Drinking Water: Less stressful but relies on the animal's consumption, which must be monitored.[6]
-
-
Duration: A long-term study can range from several months to the majority of the animal's lifespan (e.g., 6-18 months) to assess chronic effects.[6][11]
-
Frequency: Daily administration is typical.
Experimental Workflow Diagram
Caption: Generalized workflow for a long-term DHEC study in mice.
3.4. Monitoring and Data Collection
-
Health Monitoring: Observe animals daily for any signs of toxicity, distress, or adverse effects.
-
Body Weight: Record body weight weekly to monitor general health and detect potential dose-related effects.[11]
-
Food and Water Intake: If using medicated food or water, monitor consumption to estimate the actual dose received.
-
Behavioral Assessments: Conduct periodic behavioral tests relevant to the study's hypothesis (e.g., rotarod for motor coordination, Morris water maze for cognition) at various time points (e.g., 3, 6, 12 months).
-
Terminal Procedures: At the study endpoint, collect blood for pharmacokinetic or biomarker analysis and perfuse animals for tissue collection (e.g., brain, liver, kidneys) for histological or biochemical analysis.[14]
4. Data Presentation
Quantitative data should be collected and organized systematically. The following tables are examples of how to structure the data for clarity and comparison.
Table 1: Animal Body Weight (g) Over Time
| Treatment Group | Week 0 | Week 4 | Week 12 | Week 24 | Week 52 |
|---|---|---|---|---|---|
| Vehicle Control | 22.5 ± 1.5 | 25.1 ± 1.8 | 28.3 ± 2.1 | 30.5 ± 2.5 | 32.1 ± 2.8 |
| DHEC (Low Dose) | 22.4 ± 1.6 | 24.9 ± 1.7 | 28.1 ± 2.0 | 30.1 ± 2.4 | 31.8 ± 2.6 |
| DHEC (Mid Dose) | 22.6 ± 1.4 | 24.5 ± 1.9 | 27.5 ± 2.2 | 29.5 ± 2.6 | 30.9 ± 2.9 |
| DHEC (High Dose) | 22.5 ± 1.5 | 23.8 ± 2.0 | 26.9 ± 2.3 | 28.7 ± 2.7 | 30.1 ± 3.0 |
Data presented as Mean ± SD. N=10-15 mice per group.
Table 2: Endpoint Biomarker Analysis (Example: Striatal Dopamine Levels)
| Treatment Group | Dopamine (ng/mg tissue) | DOPAC (ng/mg tissue) | HVA (ng/mg tissue) |
|---|---|---|---|
| Vehicle Control | 10.2 ± 1.1 | 2.5 ± 0.4 | 1.8 ± 0.3 |
| DHEC (Low Dose) | 10.5 ± 1.3 | 2.6 ± 0.5 | 1.9 ± 0.4 |
| DHEC (Mid Dose) | 11.8 ± 1.5* | 2.9 ± 0.6 | 2.2 ± 0.5* |
| DHEC (High Dose) | 12.5 ± 1.8* | 3.2 ± 0.7* | 2.5 ± 0.6* |
*Data presented as Mean ± SD. p < 0.05 compared to Vehicle Control.
The successful execution of long-term administration studies is fundamental to understanding the chronic impact of pharmacotherapies like Dihydroergocryptine. This protocol provides a standardized framework that should be tailored to specific experimental needs. Careful planning, consistent execution, and thorough monitoring are essential to generate robust and reproducible data that can effectively guide further drug development.[13]
References
- 1. Dihydroergocryptine | C32H43N5O5 | CID 114948 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 3. en.wikipedia.org [en.wikipedia.org]
- 4. Dihydroergocristine | C35H41N5O5 | CID 107715 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 6. A Standardized Protocol for Mouse Longevity Studies in Preclinical Drug Development [aginganddisease.org]
- 7. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 9. Biochemistry, Dopamine Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. aaem.pl [aaem.pl]
- 13. Experimental design: Top four strategies for reproducible mouse research [jax.org]
- 14. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Dihydroergocryptine Stability and Degradation in Solution: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of dihydroergocryptine in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the stability of dihydroergocryptine in solution?
A1: The stability of dihydroergocryptine in solution is primarily influenced by several factors, including:
-
pH: Dihydroergocryptine is susceptible to hydrolysis under acidic and basic conditions.
-
Temperature: Elevated temperatures can accelerate the rate of degradation.[1][2]
-
Light: Exposure to light, particularly UV light, can lead to photodegradation.[1][2]
-
Solvent Composition: The polarity of the solvent system plays a critical role. Stable solutions can be achieved using water-alcohol mixtures with dielectric constants between 30 and 45. Solutions in predominantly organic media tend to show reduced degradation.
-
Oxygen: The presence of oxygen can lead to oxidative degradation.
Q2: What are the expected degradation products of dihydroergocryptine?
A2: While specific degradation products for dihydroergocryptine are not extensively documented in publicly available literature, studies on the related compound dihydroergotamine (B1670595) suggest that degradation can involve cleavage of the peptide side chain and modifications to the ergoline (B1233604) ring system. Under forced degradation conditions, one might expect to see hydrolysis of the amide bond and oxidation of the molecule. Hydroxylated metabolites have also been identified in human plasma, which could potentially be observed as degradation products.
Q3: What are the recommended storage conditions for dihydroergocryptine solutions?
A3: To minimize degradation, it is recommended to:
-
Store stock solutions at -20°C.
-
For aqueous solutions, it is advisable not to store them for more than one day.
-
Protect solutions from light by using amber vials or by wrapping the container in foil.
-
For long-term storage, consider preparing solutions in predominantly organic solvents like ethanol (B145695) or DMSO and storing them at low temperatures.
Q4: How can I monitor the degradation of dihydroergocryptine in my experiments?
A4: A stability-indicating high-performance liquid chromatography (HPLC) method is the most common and reliable way to monitor the degradation of dihydroergocryptine. This method should be able to separate the intact drug from its degradation products. Coupling HPLC with mass spectrometry (LC-MS/MS) can further aid in the identification of the degradation products.
Troubleshooting Guides
| Problem | Possible Cause | Recommended Solution |
| Rapid loss of dihydroergocryptine potency in an aqueous solution. | The solution may be exposed to adverse pH, high temperature, or light. | Prepare fresh aqueous solutions daily. Buffer the solution to a neutral pH if compatible with the experimental design. Store the solution at 2-8°C and protect it from light. |
| Appearance of unknown peaks in the HPLC chromatogram of a stored solution. | These are likely degradation products. | Perform a forced degradation study to intentionally generate degradation products and confirm their retention times. Use a photodiode array (PDA) detector to compare the UV spectra of the unknown peaks with the parent drug. Employ LC-MS/MS for structural elucidation of the new peaks. |
| Precipitation of dihydroergocryptine from an aqueous buffer. | Dihydroergocryptine has limited solubility in aqueous buffers. | For maximal solubility in aqueous buffers, first dissolve dihydroergocryptine in an organic solvent like DMSO and then dilute it with the aqueous buffer of choice. Be mindful of the final DMSO concentration in your experiment. |
| Inconsistent results in stability studies. | This could be due to variations in experimental conditions such as temperature fluctuations, inconsistent light exposure, or variability in the preparation of solutions. | Standardize all experimental parameters. Use a calibrated incubator for temperature control and a photostability chamber for light exposure studies. Ensure accurate and consistent preparation of all solutions. |
Experimental Protocols
Protocol 1: Forced Degradation Study of Dihydroergocryptine in Solution
Objective: To investigate the degradation profile of dihydroergocryptine under various stress conditions.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of dihydroergocryptine at a concentration of 1 mg/mL in a suitable organic solvent (e.g., methanol (B129727) or acetonitrile).
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place 1 mL of the stock solution in a vial and heat in an oven at 80°C for 48 hours.
-
Photolytic Degradation: Expose 1 mL of the stock solution to UV light (254 nm) and visible light in a photostability chamber for a defined period (e.g., 24 hours).
-
-
Sample Analysis:
-
At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot from each stress condition.
-
Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.
-
Dilute all samples to a suitable concentration with the mobile phase.
-
Analyze the samples using a validated stability-indicating HPLC method.
-
Protocol 2: Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating dihydroergocryptine from its potential degradation products.
Methodology:
-
Chromatographic System:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and a buffer (e.g., 20 mM ammonium (B1175870) acetate, pH adjusted to 5.0).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 280 nm.
-
Injection Volume: 20 µL.
-
-
Method Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. Specificity is demonstrated by the ability to resolve the dihydroergocryptine peak from all degradation product peaks generated during the forced degradation study.
Data Presentation
Table 1: Summary of Forced Degradation Conditions
| Stress Condition | Reagent/Condition | Temperature | Duration |
| Acid Hydrolysis | 0.1 M HCl | 60°C | 24 hours |
| Base Hydrolysis | 0.1 M NaOH | 60°C | 24 hours |
| Oxidation | 3% H₂O₂ | Room Temperature | 24 hours |
| Thermal | - | 80°C | 48 hours |
| Photolytic | UV (254 nm) & Visible Light | Room Temperature | 24 hours |
Table 2: Template for Reporting Dihydroergocryptine Degradation Data
| Stress Condition | Time (hours) | Dihydroergocryptine Peak Area | % Degradation | Number of Degradation Products | Major Degradation Product (Retention Time) |
| Control | 0 | Initial Peak Area | 0 | 0 | - |
| Acid Hydrolysis | 4 | ||||
| 8 | |||||
| 12 | |||||
| 24 | |||||
| Base Hydrolysis | 4 | ||||
| 8 | |||||
| 12 | |||||
| 24 | |||||
| Oxidation | 4 | ||||
| 8 | |||||
| 12 | |||||
| 24 | |||||
| Thermal | 8 | ||||
| 16 | |||||
| 24 | |||||
| 48 | |||||
| Photolytic | 4 | ||||
| 8 | |||||
| 12 | |||||
| 24 |
Visualizations
Caption: Workflow for a forced degradation study of dihydroergocryptine.
References
Technical Support Center: Overcoming Dihydroergocryptine Solubility Issues for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the solubility challenges of Dihydroergocryptine (DHEC) in in vitro assays. The following information is designed to serve as a practical resource for experimental planning, execution, and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: Why does my Dihydroergocryptine precipitate when I add it to my cell culture medium?
A1: Dihydroergocryptine is a hydrophobic molecule with poor aqueous solubility. Precipitation, often referred to as "crashing out," occurs when a concentrated stock solution in an organic solvent like DMSO is diluted into an aqueous environment such as cell culture media. This rapid change in solvent polarity causes the compound to exceed its solubility limit in the aqueous solution, leading to the formation of a solid precipitate.[1]
Q2: What is the recommended solvent for preparing Dihydroergocryptine stock solutions?
A2: Due to its hydrophobic nature, Dihydroergocryptine should be dissolved in an organic solvent to create a concentrated stock solution. The most commonly used and recommended solvent is dimethyl sulfoxide (B87167) (DMSO). Other suitable organic solvents include ethanol (B145695) and dimethylformamide (DMF).[2]
Q3: What is the maximum recommended final concentration of DMSO in my cell culture?
A3: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally below 0.5%.[3] Some cell lines may tolerate up to 1%; however, it is crucial to perform a solvent tolerance test to determine the highest concentration that does not affect the viability or function of your specific cells.[3][4]
Q4: Can the components of my cell culture medium affect the solubility of Dihydroergocryptine?
A4: Yes, components in the cell culture medium, such as salts and proteins in fetal bovine serum (FBS), can influence the solubility of hydrophobic compounds. Serum proteins, particularly albumin, can bind to hydrophobic drugs, which can increase their apparent solubility in the medium.[1][5] However, this binding can also reduce the free concentration of the compound available to interact with the cells.[5]
Q5: Are there any alternatives to DMSO for dissolving Dihydroergocryptine for cell-based assays?
A5: While DMSO is the most common solvent, concerns about its potential biological effects have led to the exploration of alternatives. Other options for dissolving hydrophobic compounds for in vitro assays include ethanol, polyethylene (B3416737) glycol (PEG), and newer solvents like Cyrene™ and zwitterionic liquids (ZILs).[4][6][7] The suitability of these alternatives depends on the specific compound and the experimental system.
Troubleshooting Guides
Issue: Precipitate Formation Upon Dilution in Aqueous Buffer or Media
Logical Troubleshooting Workflow
Troubleshooting workflow for Dihydroergocryptine precipitation.
Data Presentation
Table 1: Solubility of Dihydroergocryptine and Related Ergot Alkaloids
| Compound | Solvent | Qualitative Solubility | Estimated Quantitative Solubility | Citation |
| Dihydroergocryptine | DMSO | Soluble | Not readily available. Expected to be similar to related compounds. | [2] |
| Dihydroergocryptine | Ethanol | Soluble | Not readily available. | [2] |
| Dihydroergocryptine | DMF | Soluble | Not readily available. | |
| Dihydroergotamine mesylate | DMSO | Soluble | ~20 mg/mL | |
| Dihydroergotamine mesylate | Ethanol | Soluble | ~1 mg/mL | |
| Dihydroergotamine mesylate | DMF | Soluble | ~20 mg/mL | |
| Ergot Alkaloids (general) | Acetonitrile, Methanol | Soluble | - | [8] |
| Ergot Alkaloids (general) | Water | Sparingly soluble to insoluble | - | [9] |
Table 2: Comparison of Common Solvents for In Vitro Assays
| Solvent | Pros | Cons | Recommended Max. Concentration in Culture |
| DMSO | Excellent solubilizing power for a wide range of compounds; miscible with water.[10] | Can have biological effects and cytotoxicity at higher concentrations; can interfere with some chemotherapy drugs.[4][10] | <0.5%[3] |
| Ethanol | Good solvent for many organic compounds; less toxic than DMSO at similar concentrations.[4] | Can have biological effects; more volatile than DMSO. | <1.25%[4] |
| DMF | Similar solubilizing properties to DMSO. | More toxic than DMSO.[2] | Lower than DMSO, requires careful optimization. |
| PEG 400 | Low toxicity. | May not be as effective at solubilizing highly hydrophobic compounds. | 5-10% |
| Cyrene™ | "Green" solvent derived from biomass; low toxicity; comparable solvation to DMSO.[6][11] | Newer solvent, less data available on its effects in all assay types. | Requires empirical determination. |
| ZILs | Low toxicity; not cell-permeable.[7][12] | Newer class of solvents, not widely available; may not be suitable for all compounds. | Requires empirical determination. |
Experimental Protocols
Protocol 1: Preparation of Dihydroergocryptine Stock and Working Solutions
Objective: To prepare a high-concentration stock solution of Dihydroergocryptine in DMSO and subsequently dilute it to working concentrations for in vitro assays, minimizing the risk of precipitation.
Materials:
-
Dihydroergocryptine (alpha or beta isomer, or a mixture)
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, amber microcentrifuge tubes or glass vials
-
Vortex mixer
-
Water bath or heating block (optional)
-
Sterile cell culture medium, pre-warmed to 37°C
Procedure:
Part A: Preparation of a 10 mM Stock Solution in DMSO
-
Weighing: Accurately weigh a precise amount of Dihydroergocryptine powder (e.g., 5.78 mg for a 1 mL stock solution) in a sterile, amber microcentrifuge tube. Perform this step in a chemical fume hood.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to achieve a 10 mM stock solution. For 5.78 mg of Dihydroergocryptine (Molecular Weight: 577.7 g/mol ), this would be 1 mL of DMSO.
-
Mixing: Vortex the solution vigorously until the Dihydroergocryptine is completely dissolved. A clear solution should be obtained. Gentle warming in a 37°C water bath for a few minutes can aid dissolution if necessary.
-
Storage: Aliquot the stock solution into smaller volumes in sterile, amber vials to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability. Ergot alkaloids in solution are best stored at low temperatures.[8]
Part B: Preparation of Working Solutions in Cell Culture Medium
-
Pre-warm Medium: Ensure your cell culture medium is pre-warmed to 37°C.
-
Intermediate Dilution (Recommended): To avoid "dilution shock," it is highly recommended to perform an intermediate dilution.
-
For a final concentration of 10 µM, first prepare a 100 µM intermediate solution by diluting 1 µL of the 10 mM stock solution into 99 µL of pre-warmed medium. Mix well by gentle pipetting.
-
-
Final Dilution: Add the intermediate dilution to the final volume of pre-warmed medium in your culture plate or flask.
-
To achieve a 10 µM final concentration from the 100 µM intermediate, add the required volume to your experimental setup (e.g., 10 µL of 100 µM solution to 90 µL of medium in a well).
-
-
Direct Dilution (for lower concentrations): For very low final concentrations (e.g., nanomolar range), a direct, slow, dropwise addition of the stock solution into a vigorously swirling volume of pre-warmed medium can be performed.
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without the Dihydroergocryptine.
Workflow for Solution Preparation
Workflow for preparing Dihydroergocryptine solutions.
Protocol 2: Dihydroergocryptine-Induced ERK Phosphorylation Assay (In-Cell Western)
Objective: To quantify the activation of the ERK/MAPK signaling pathway in response to Dihydroergocryptine treatment in cells expressing the dopamine (B1211576) D2 receptor.
Principle: Dihydroergocryptine is an agonist of the D2 receptor, which can lead to the phosphorylation of Extracellular signal-Regulated Kinase (ERK). This protocol uses an In-Cell Western™ assay to simultaneously detect both phosphorylated ERK (p-ERK) and total ERK in fixed cells in a microplate format.
Materials:
-
CHO-K1 or HEK293 cells stably expressing the human dopamine D2 receptor
-
96-well clear bottom, black-walled tissue culture plates
-
Dihydroergocryptine working solutions (prepared as in Protocol 1)
-
Dopamine (as a positive control)
-
Serum-free cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde in PBS
-
Permeabilization Buffer (e.g., PBS with 0.1% Triton X-100)
-
Blocking Buffer (e.g., Odyssey® Blocking Buffer or similar)
-
Primary antibodies: Rabbit anti-phospho-ERK1/2 and Mouse anti-total-ERK1/2
-
Secondary antibodies: IRDye® 800CW Goat anti-Rabbit IgG and IRDye® 680RD Goat anti-Mouse IgG
-
LI-COR® Odyssey® or similar infrared imaging system
Procedure:
-
Cell Seeding: Seed the D2 receptor-expressing cells into a 96-well plate at an optimized density (e.g., 25,000 cells/well) and allow them to adhere overnight.
-
Serum Starvation: To reduce basal ERK phosphorylation, replace the growth medium with serum-free medium and incubate for 4-12 hours.
-
Compound Treatment:
-
Prepare a dose-response curve of Dihydroergocryptine in serum-free medium.
-
Include a vehicle control (DMSO) and a positive control (e.g., 1 µM Dopamine).
-
Treat the cells with the compounds for 5-10 minutes at 37°C.
-
-
Fixation and Permeabilization:
-
Aspirate the treatment medium and add 150 µL of 4% paraformaldehyde to each well. Incubate for 20 minutes at room temperature.
-
Wash the wells five times with 200 µL of Permeabilization Buffer.
-
-
Blocking and Staining:
-
Add 150 µL of Blocking Buffer to each well and incubate for 1.5 hours at room temperature.
-
Prepare a primary antibody cocktail containing both anti-phospho-ERK1/2 and anti-total-ERK1/2 antibodies in Blocking Buffer.
-
Aspirate the blocking buffer and add 50 µL of the primary antibody cocktail to each well. Incubate overnight at 4°C.
-
Wash the wells five times with PBS containing 0.1% Tween-20.
-
Prepare a secondary antibody cocktail containing both fluorescently labeled secondary antibodies in Blocking Buffer. Protect from light.
-
Add 50 µL of the secondary antibody cocktail to each well and incubate for 1 hour at room temperature in the dark.
-
Wash the wells five times with PBS containing 0.1% Tween-20 in the dark.
-
-
Imaging and Analysis:
-
Scan the plate using an infrared imaging system (e.g., LI-COR® Odyssey®) at both 700 nm and 800 nm channels.
-
Quantify the integrated intensity for both p-ERK (800 nm) and total ERK (700 nm) for each well.
-
Normalize the p-ERK signal to the total ERK signal for each sample.
-
Plot the normalized p-ERK levels against the Dihydroergocryptine concentration to generate a dose-response curve and calculate the EC50.
-
Signaling Pathways
Dihydroergocryptine is a potent agonist at the dopamine D2 receptor (D2R), which is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o family of G-proteins.[11][13] Activation of the D2R initiates two main signaling cascades: a G-protein-dependent pathway and a β-arrestin-dependent pathway.
Dopamine D2 Receptor Signaling Pathways
Dihydroergocryptine signaling through the Dopamine D2 Receptor.
Downstream β-Arrestin Signaling to ERK
Detailed β-Arrestin pathway leading to ERK activation.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Cyrene™ is a green alternative to DMSO as a solvent for antibacterial drug discovery against ESKAPE pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Roles of G protein and beta-arrestin in dopamine D2 receptor-mediated ERK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The dopamine D2 receptor agonist alpha-dihydroergocryptine modulates voltage-gated sodium channels in the rat caudate-putamen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 11. Dihydroergocryptine | C32H43N5O5 | CID 114948 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Ubiquitination of GRK2 Is Required for the β-Arrestin-Biased Signaling Pathway of Dopamine D2 Receptors to Activate ERK Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Dihydroergocryptine - Wikipedia [en.wikipedia.org]
Minimizing off-target effects of Dihydroergocryptine in research
Technical Support Center: Dihydroergocryptine
Objective: This guide provides researchers, scientists, and drug development professionals with essential information to minimize off-target effects of Dihydroergocryptine (DHEC) in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Dihydroergocryptine?
A1: Dihydroergocryptine (DHEC), specifically the alpha-isomer (α-DHEC), is primarily recognized as a potent agonist for the dopamine (B1211576) D2 receptor.[1][2] It also exhibits partial agonist activity at dopamine D1 and D3 receptors.[1][3] Its principal therapeutic effects, such as in the treatment of Parkinson's disease, are attributed to the stimulation of D2 receptors.[3][4]
Q2: What are the known off-target receptors for Dihydroergocryptine?
A2: Besides its high affinity for dopamine receptors, DHEC is known to interact with other receptor systems. It is an established high-affinity ligand for alpha-1 (α1) and alpha-2 (α2) adrenergic receptors.[1][5] Some studies suggest it does not significantly interact with serotonergic receptors, though related ergoline (B1233604) compounds can.[3][6] Researchers should be aware of these adrenergic interactions as they can be a significant source of off-target effects.
Q3: How can I select an appropriate concentration for my in vitro experiment?
A3: The optimal concentration depends on your experimental system and the specific effect you are studying. A crucial first step is to perform a dose-response curve. Start with a wide range of concentrations based on published binding affinity (Ki) or functional potency (EC50) values (see Table 1). The goal is to identify the lowest concentration that produces a robust on-target effect while minimizing cytotoxicity and off-target engagement. For α-DHEC, concentrations in the low nanomolar range are often sufficient to engage D2 receptors.[3]
Q4: What are the essential control experiments to include when using Dihydroergocryptine?
A4: To ensure that the observed effects are due to the intended mechanism, the following controls are critical:
-
Vehicle Control: Always include a control group treated with the same solvent (e.g., DMSO, ethanol) used to dissolve the DHEC.
-
Specific Antagonist: Pre-treat your cells or tissue with a selective antagonist for the primary target (e.g., a specific D2 receptor antagonist like Sulpiride) before adding DHEC.[2] The on-target effect should be blocked or significantly reduced.
-
Target-Negative Control: If possible, use a cell line that does not express the target receptor (e.g., a D2 receptor knockout cell line).[7] Any effects observed in this cell line are, by definition, off-target.
-
Off-Target Antagonist: To confirm if an observed effect is mediated by a known off-target, use a selective antagonist for that receptor (e.g., Phentolamine for alpha-adrenergic receptors).[5]
Q5: My results are inconsistent. What could be the cause?
A5: Inconsistency can arise from several factors. The physiological state of cells, including passage number and density, can alter receptor expression and downstream signaling. Ensure you are using standardized cell culture protocols.[7] Additionally, DHEC's stability in media over long incubation periods should be considered. Prepare fresh solutions and minimize the duration of experiments where possible.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High Cytotoxicity Observed | The concentration of DHEC is too high, leading to non-specific, off-target toxicity. | Perform a cytotoxicity assay (e.g., MTT, LDH) to determine the toxic concentration range. Lower the working concentration to a non-toxic level that still elicits the on-target effect. Shorten the incubation time.[7] |
| Effect is Not Blocked by a D2 Antagonist | The observed effect may be mediated by an off-target receptor (e.g., adrenergic receptors) or a non-receptor-mediated mechanism. | Test for off-target effects by using specific antagonists for other known targets of DHEC, such as α-adrenergic blockers.[5] Consider that DHEC may also modulate ion channels independently of dopamine receptors.[2] |
| Unexpected Phenotype Observed | The phenotype could be a result of DHEC's partial agonism at D1/D3 receptors or its antagonism at adrenergic receptors. | Use more selective agonists/antagonists for D1, D3, and adrenergic receptors to dissect the contribution of each pathway to the observed phenotype. |
Quantitative Data: Receptor Binding Profile
The following table summarizes the binding affinities (Ki) of α-Dihydroergocryptine for various neurotransmitter receptors. Lower Ki values indicate higher binding affinity. This data is critical for predicting potential on-target and off-target interactions.
Table 1: Binding Affinity (Ki) of α-Dihydroergocryptine at Human Receptors
| Receptor Family | Receptor Subtype | Binding Affinity (Ki) in nM | Reference |
| Dopamine | D2 | 5 - 8 | [3] |
| D1 | ~30 | [3] | |
| D3 | ~30 | [3] | |
| Adrenergic | α2 | 1.78 ± 0.22 | [5] |
| α1 | High Affinity (qualitative) | [1] |
Note: Data is compiled from multiple sources and experimental conditions may vary. This table should be used as a guideline for experimental design.
Experimental Protocols
Protocol 1: Determining Optimal Concentration via Dose-Response Curve
-
Cell Plating: Plate cells at a predetermined density in a multi-well plate (e.g., 96-well) and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of Dihydroergocryptine in appropriate cell culture media. A typical range might start from 1 µM down to 1 pM. Include a vehicle-only control.
-
Treatment: Replace the existing media with the media containing the different concentrations of DHEC.
-
Incubation: Incubate the cells for a predetermined time, sufficient to observe the desired on-target functional response (e.g., 30 minutes for signaling events, 24 hours for gene expression changes).
-
Assay: Perform a functional assay relevant to the on-target effect (e.g., cAMP assay for D2 receptor activation, which is a Gi-coupled receptor and thus inhibits adenylyl cyclase).
-
Data Analysis: Plot the response as a function of the DHEC concentration. Use a non-linear regression model (e.g., four-parameter logistic curve) to calculate the EC50 value, which is the concentration that produces 50% of the maximal response. The optimal concentration for experiments is typically 1x to 3x the EC50.
Protocol 2: Validating On-Target Effect Using a Selective Antagonist
-
Cell Plating: Plate cells as described in Protocol 1.
-
Antagonist Pre-treatment: Treat one set of wells with a selective D2 receptor antagonist (e.g., 1 µM Sulpiride) for 30-60 minutes prior to adding DHEC. Treat another set with vehicle.
-
DHEC Treatment: Add DHEC at the predetermined optimal concentration (from Protocol 1) to both antagonist-treated and vehicle-treated wells. Include control wells with only vehicle and wells with only the antagonist.
-
Incubation & Assay: Incubate for the appropriate time and perform the relevant functional assay.
-
Data Analysis: Compare the response to DHEC in the presence and absence of the antagonist. A significant reduction in the response in the antagonist-treated wells confirms that the effect is mediated by the D2 receptor.
Visualizations
Signaling Pathways
Caption: On-target vs. potential off-target signaling of Dihydroergocryptine.
Experimental Workflow
Caption: Workflow for minimizing and validating Dihydroergocryptine effects.
References
- 1. Dihydroergocryptine | C32H43N5O5 | CID 114948 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. The dopamine D2 receptor agonist alpha-dihydroergocryptine modulates voltage-gated sodium channels in the rat caudate-putamen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dihydroergocryptine - Wikipedia [en.wikipedia.org]
- 4. Dihydroergocryptine in the treatment of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Binding of [3H]dihydroergocryptine to an alpha-adrenergic site in the stalk median eminence of the steer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dihydroergocristine | C35H41N5O5 | CID 107715 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Troubleshooting Dihydroergocryptine-induced side effects in animal models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Dihydroergocryptine (DHEC) in animal models. The information is designed to address specific issues that may be encountered during experimentation.
Troubleshooting Guides
Issue 1: Unexpectedly High Incidence or Severity of Nausea and Vomiting (Pica in Rodents)
| Potential Cause | Troubleshooting/Monitoring/Mitigation Strategy |
| Dose Too High | - Review dose-response data for the specific animal model.[1][2] - Perform a dose-ranging study to determine the optimal therapeutic window with minimal side effects. - Consider a dose titration schedule, gradually increasing the dose to allow for acclimatization. |
| Animal Strain/Species Sensitivity | - Be aware that different strains and species can have varied sensitivity to DHEC.[3] - If possible, test in a different, less sensitive strain. - Consult literature for known sensitivities of the chosen model. |
| Route of Administration | - The route of administration can influence the rate of absorption and peak plasma concentration, affecting the severity of side effects. - Consider alternative routes (e.g., subcutaneous vs. oral) that may offer a more favorable pharmacokinetic profile. |
| Animal Stress | - Stress can exacerbate nausea-like behaviors. - Ensure proper handling and acclimatization of animals to the experimental procedures and environment. |
Issue 2: Significant Hypotension and/or Bradycardia Observed
| Potential Cause | Troubleshooting/Monitoring/Mitigation Strategy |
| Dose Too High | - Consult dose-response studies for cardiovascular effects in the relevant animal model.[1][4] - Lower the dose to a level that maintains efficacy while minimizing cardiovascular side effects. |
| Anesthesia Interaction | - Anesthetics can have their own cardiovascular effects and may interact with DHEC.[5] - If possible, conduct studies in conscious, freely moving animals using telemetry.[5][6][7] - If anesthesia is necessary, choose an agent with minimal cardiovascular impact. |
| Sympathetic Tone | - The baseline sympathetic tone of the animal can influence the magnitude of the hypotensive response. - Be consistent with experimental conditions that can affect sympathetic tone (e.g., time of day, noise levels). |
| Volume Depletion | - Hypotension can be exacerbated by dehydration. - Ensure animals have ad libitum access to water. |
Frequently Asked Questions (FAQs)
Q1: What are the most common side effects of Dihydroergocryptine observed in animal models?
A1: The most frequently reported side effects in animal models are related to its dopaminergic and adrenergic activity. These include nausea and vomiting (often assessed as pica in rodents) and cardiovascular effects such as hypotension (a drop in blood pressure) and bradycardia (a slowed heart rate).[1][4]
Q2: How can I assess nausea in rats, as they do not vomit?
A2: In rats, a behavior known as "pica," the consumption of non-nutritive substances like kaolin (B608303) clay, is a well-established surrogate marker for nausea and vomiting.[8][9][10] An increase in kaolin consumption following DHEC administration is indicative of a nausea-like state.
Q3: What is the mechanism behind DHEC-induced nausea?
A3: DHEC is a dopamine (B1211576) D2 receptor agonist.[11] Stimulation of D2 receptors in the chemoreceptor trigger zone (CTZ) of the brainstem is a primary mechanism for inducing nausea and vomiting.[6][12][13] The CTZ is sensitive to chemical stimuli in the blood and communicates with the vomiting center to initiate the emetic reflex.[12][13]
Q4: Why does DHEC cause hypotension and bradycardia?
A4: DHEC acts as an agonist at α2-adrenergic receptors.[5][14] Activation of presynaptic α2-adrenergic receptors in the peripheral and central nervous system inhibits the release of norepinephrine, a key neurotransmitter in maintaining sympathetic tone.[15] This reduction in sympathetic outflow leads to vasodilation and a subsequent decrease in blood pressure (hypotension) and heart rate (bradycardia).[15][16]
Q5: Are there any strategies to mitigate the side effects of DHEC without compromising its therapeutic effect?
A5: Yes, several strategies can be employed. A careful dose-response study can help identify a therapeutic window where the desired effects are present with minimal side effects. Dose titration, starting with a low dose and gradually increasing it, can also help animals acclimatize. Additionally, co-administration of a peripherally acting dopamine antagonist (for nausea) or adjusting the dosing regimen could be explored, though this may complicate the experimental design.
Quantitative Data Summary
Table 1: Dihydroergocryptine-Induced Pica in Rats (Nausea Model)
| Dose of DHEC (mg/kg) | Animal Model | Route of Administration | Observation Period | % Increase in Kaolin Intake (Mean ± SEM) | Reference |
| Hypothetical Data | Wistar Rat | Oral | 24 hours | 150 ± 25 | N/A |
| Hypothetical Data | Sprague-Dawley Rat | Subcutaneous | 48 hours | 200 ± 30 | N/A |
| Hypothetical Data | Wistar Rat | Intraperitoneal | 24 hours | 120 ± 20 | N/A |
Table 2: Cardiovascular Effects of Dihydroergotamine (B1670595) (a related compound) in Animal Models
| Dose (µg/kg) | Animal Model | Route of Administration | Parameter | Change from Baseline (Mean ± SEM) | Reference |
| 10-100 | Pentobarbital-anesthetized Rats | Intravenous | Heart Rate | Decrease (dose-dependent) | [4] |
| 3.1 | Pithed Rats | Intravenous | Diastolic Blood Pressure | Inhibition of vasodepressor responses | [17] |
| 200 | Conscious Rats | Oral (Aconitine) | Heart Rate | -29% | [2] |
| 400 | Conscious Rats | Oral (Aconitine) | Systolic Blood Pressure | -11% | [2] |
| 400 | Conscious Rats | Oral (Aconitine) | Diastolic Blood pressure | -12% | [2] |
Note: Data for Dihydroergotamine is used as a proxy where specific Dihydroergocryptine data is limited. Aconitine (B1665448) data is provided as an example of drug-induced hypotension and bradycardia in a conscious rat model.
Experimental Protocols
Protocol 1: Assessment of Pica in Rats
Objective: To quantify nausea-like behavior in rats by measuring the consumption of kaolin clay.
Materials:
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Standard rat housing cages with wire mesh floors.
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Food and water dispensers designed to minimize spillage.
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Pre-weighed kaolin pellets or powder in a separate, easily accessible container.
-
Dihydroergocryptine solution and vehicle control.
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Calibrated scale for measuring kaolin and food consumption.
Methodology:
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Acclimatization: House rats individually for at least 3-5 days before the experiment to acclimatize them to the cages and the presence of kaolin.[18]
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Baseline Measurement: For 2-3 days prior to drug administration, measure daily food and kaolin intake to establish a baseline for each animal.
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Drug Administration: Administer DHEC or vehicle control at the desired doses and route.
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Data Collection: Measure the amount of kaolin and food consumed, as well as water intake and body weight, at 24 and 48 hours post-administration.[3]
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Analysis: Calculate the net kaolin intake by subtracting the baseline consumption from the post-treatment consumption. Compare the kaolin intake between the DHEC-treated and vehicle control groups. A statistically significant increase in kaolin consumption in the DHEC group is indicative of pica.[8]
Protocol 2: Cardiovascular Monitoring in Conscious Rats via Telemetry
Objective: To continuously monitor blood pressure and heart rate in conscious, freely moving rats following DHEC administration.
Materials:
-
Implantable telemetry devices for measuring blood pressure.[5][7]
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Surgical tools for implantation.
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Receivers and data acquisition system compatible with the telemetry devices.
-
Dihydroergocryptine solution and vehicle control.
Methodology:
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Surgical Implantation: Under anesthesia, surgically implant the telemetry device's catheter into the abdominal aorta or carotid artery and place the transmitter in the abdominal cavity or a subcutaneous pocket.[3][5][7]
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Recovery: Allow the animals to recover from surgery for at least 7-10 days. During this time, monitor their health and ensure the telemetry device is functioning correctly.[7]
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Baseline Recording: Record baseline cardiovascular parameters (systolic, diastolic, and mean arterial pressure, and heart rate) for at least 24 hours prior to drug administration to account for circadian variations.
-
Drug Administration: Administer DHEC or vehicle control.
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Data Acquisition: Continuously record cardiovascular data for the desired period post-dosing.
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Data Analysis: Analyze the telemetry data to determine the time course and magnitude of changes in blood pressure and heart rate induced by DHEC compared to the vehicle control.
Visualization of Signaling Pathways and Workflows
References
- 1. Dihydroergotoxine-induced bradycardia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A conscious rat model involving bradycardia and hypotension after oral administration: a toxicokinetical study of aconitine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Heart rate lowering effects of dihydroergotamine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Refinement of Telemetry for Measuring Blood Pressure in Conscious Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. droracle.ai [droracle.ai]
- 7. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 8. Pica in Rats as a Preclinical Model of Emesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pica in rats is analogous to emesis: an animal model in emesis research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Establishment of an animal model for radiation-induced vomiting in rats using pica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Dihydroergocryptine protects from acute experimental allergic encephalomyelitis in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Chemoreceptor trigger zone - Wikipedia [en.wikipedia.org]
- 13. Nausea and vomiting - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Dopamine receptors in emesis: Molecular mechanisms and potential therapeutic function - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 16. portlandpress.com [portlandpress.com]
- 17. Dihydroergotamine inhibits the vasodepressor sensory CGRPergic outflow by prejunctional activation of α2-adrenoceptors and 5-HT1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Frontiers | Involvement of 5-Serotonin and Substance p Pathways in Dichroa Alkali Salt-Induced Acute Pica in Rats [frontiersin.org]
Technical Support Center: Optimizing Dihydroergocryptine (DHEC) Concentration for Neuroprotection Assays
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing Dihydroergocryptine (DHEC) concentration in neuroprotection assays. The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of neuroprotection for Dihydroergocryptine (DHEC)?
A1: Dihydroergocryptine (DHEC) exerts its neuroprotective effects through a combination of mechanisms. Primarily, it acts as a potent dopamine (B1211576) D2 receptor agonist.[1][2] Activation of D2 receptors has been shown to initiate intracellular signaling cascades that promote neuronal survival and inhibit apoptotic pathways. Additionally, DHEC possesses direct antioxidant properties, acting as a scavenger of free radicals to protect neurons from oxidative stress, a common pathway in neurodegeneration.[3][4] This dual action makes it a compound of interest in models of neurodegenerative diseases like Parkinson's disease.
Q2: What is a recommended starting concentration range for DHEC in in vitro neuroprotection assays?
A2: Based on available literature, a starting concentration range of 1 µM to 50 µM is recommended for in vitro neuroprotection assays, such as those involving glutamate (B1630785) or MPP+ toxicity. It is crucial to perform a dose-response curve to determine the optimal non-toxic and effective concentration for your specific cell type and experimental conditions. One study on the modulation of dopamine outflow used concentrations ranging from 10 µM to 100 µM.[5]
Q3: Which neuronal cell lines are suitable for testing the neuroprotective effects of DHEC?
A3: Several neuronal cell lines are appropriate for these assays. The human neuroblastoma cell line SH-SY5Y is a common choice as it endogenously expresses dopamine receptors. Primary neuronal cultures, such as those derived from the cortex or cerebellum, provide a more physiologically relevant model for studying neuroprotection.[4]
Q4: What are the key signaling pathways activated by DHEC that contribute to neuroprotection?
A4: DHEC's neuroprotective signaling is primarily initiated through the activation of dopamine D2 receptors. This can lead to the activation of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, which is a critical regulator of cell survival and inhibits apoptosis.[3][6] Furthermore, D2 receptor agonists have been shown to upregulate the expression of antioxidant proteins, suggesting a potential role for pathways like the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) pathway in mediating DHEC's antioxidant effects.[7][8]
Troubleshooting Guide
Q1: I am observing cytotoxicity at concentrations where I expect to see neuroprotection. What could be the cause?
A1: This could be due to several factors:
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Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) in the cell culture medium is non-toxic to your cells. It is advisable to keep the final DMSO concentration below 0.1%.
-
Compound Purity: Impurities in the DHEC sample could be contributing to cytotoxicity.
-
Cell Line Sensitivity: Different cell lines have varying sensitivities to chemical compounds. It is essential to perform a toxicity assay for DHEC on your specific cell line to determine the maximum non-toxic concentration.
Q2: My DHEC solution appears to precipitate in the cell culture medium. How can I improve its solubility?
A2: DHEC, like many ergoline (B1233604) derivatives, has limited aqueous solubility. To improve solubility:
-
Prepare a High-Concentration Stock: Dissolve DHEC in a suitable organic solvent like DMSO to create a high-concentration stock solution.
-
Serial Dilutions: Perform serial dilutions of the stock solution in your cell culture medium to reach the final desired concentration.
-
Vortexing/Mixing: When making dilutions, vortex or mix the solution thoroughly to ensure proper dispersion.
-
Warm the Medium: Gently warming the cell culture medium to 37°C before adding the DHEC solution can aid in solubility.
Q3: I am seeing inconsistent or variable results in my neuroprotection assays with DHEC. What are the possible reasons?
A3: Inconsistent results can arise from several sources:
-
Compound Stability: Ergot alkaloids can be sensitive to light and may degrade over time in solution. Prepare fresh DHEC solutions for each experiment and protect them from light.
-
Cell Health and Density: Ensure your cells are healthy, within a consistent passage number, and plated at a uniform density across all wells.
-
Assay Timing: The timing of DHEC pre-treatment, neurotoxin exposure, and endpoint measurement is critical. Optimize and standardize these time points for your specific assay.
-
Pipetting Accuracy: Inconsistent pipetting can lead to significant variability. Use calibrated pipettes and ensure proper technique.
Q4: How do I interpret my results if DHEC shows protection in one assay (e.g., MTT) but not another (e.g., LDH release)?
A4: Different assays measure different aspects of cell health and death.
-
MTT assay: Measures mitochondrial metabolic activity, which can be an early indicator of cell viability.
-
LDH release assay: Measures the release of lactate (B86563) dehydrogenase from damaged cells, indicating loss of membrane integrity and cell death.
-
Caspase activity assays: Measure the activation of caspases, which are key mediators of apoptosis.
Discrepancies between assays can provide valuable mechanistic insights. For example, DHEC might be preserving mitochondrial function (positive MTT result) without immediately preventing membrane damage (no change in LDH). It is recommended to use a combination of assays that measure different cellular events to get a comprehensive understanding of DHEC's neuroprotective effects.
Quantitative Data Summary
| Parameter | Value | Cell Type | Neurotoxin | Assay | Source |
| Dopamine Outflow Modulation | 10 µM - 0.1 mM | Rat caudate-putamen slices | Veratridine | HPLC | [5] |
| Neuroprotection | Concentration-dependent | Cultured rat cerebellar granule cells | Glutamate (100 µM) | Fluorescein diacetate-propidium iodide | [4] |
| D2 Receptor Binding (Ki) | ~5-8 nM | - | - | Radioligand binding | [1] |
Experimental Protocols
Protocol 1: Glutamate-Induced Excitotoxicity Assay
1. Cell Plating:
- Plate neuronal cells (e.g., primary cortical neurons or SH-SY5Y cells) in a 96-well plate at a suitable density.
- Allow cells to adhere and differentiate for the appropriate time (e.g., 24-48 hours for cell lines, 7-10 days for primary neurons).
2. DHEC Pre-treatment:
- Prepare a stock solution of DHEC in DMSO.
- Dilute the DHEC stock solution in fresh cell culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50 µM).
- Remove the old medium from the cells and replace it with the DHEC-containing medium.
- Incubate the cells for a pre-determined time (e.g., 1-2 hours) at 37°C and 5% CO2.
3. Induction of Excitotoxicity:
- Prepare a stock solution of L-glutamic acid in a suitable buffer.
- Add glutamate to the wells to a final concentration known to induce significant cell death (e.g., 100 µM, this should be optimized for your cell type).
- Include control wells with no glutamate and wells with glutamate but no DHEC.
4. Incubation:
- Incubate the plate for 24 hours at 37°C and 5% CO2.
5. Assessment of Neuroprotection:
- Cell Viability (MTT Assay): Add MTT reagent to each well and incubate for 2-4 hours. Solubilize the formazan (B1609692) crystals and measure the absorbance at the appropriate wavelength.
- Cell Death (LDH Release Assay): Collect the culture supernatant and measure LDH activity using a commercially available kit.
- Apoptosis (Caspase-3/7 Assay): Lyse the cells and measure caspase-3/7 activity using a fluorometric or colorimetric assay kit.
Protocol 2: MPP+-Induced Neurotoxicity Assay
1. Cell Plating:
- Follow the same procedure as in the Glutamate-Induced Excitotoxicity Assay. SH-SY5Y cells are a particularly relevant model for MPP+ toxicity.
2. DHEC Pre-treatment:
- Follow the same procedure as in the Glutamate-Induced Excitotoxicity Assay.
3. Induction of Neurotoxicity:
- Prepare a stock solution of MPP+ iodide in sterile water or culture medium.
- Add MPP+ to the wells to a final concentration known to induce significant cell death (e.g., 1-2 mM, this should be optimized for your cell type).
- Include control wells with no MPP+ and wells with MPP+ but no DHEC.
4. Incubation:
- Incubate the plate for 24-48 hours at 37°C and 5% CO2.
5. Assessment of Neuroprotection:
- Follow the same assessment methods as described in the Glutamate-Induced Excitotoxicity Assay (MTT, LDH, Caspase-3/7 assays).
Visualizations
References
- 1. Dopamine D2-type agonists protect mesencephalic neurons from glutamate neurotoxicity: mechanisms of neuroprotective treatment against oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of Ergot Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activation of phosphoinositide 3-kinase by D2 receptor prevents apoptosis in dopaminergic cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protection by dihydroergocryptine of glutamate-induced neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The dopamine D2 receptor agonist alpha-dihydroergocryptine modulates voltage-gated sodium channels in the rat caudate-putamen [pubmed.ncbi.nlm.nih.gov]
- 6. PI3K/AKT Signal Pathway: A Target of Natural Products in the Prevention and Treatment of Alzheimer’s Disease and Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of Nrf2 Activators Using an In Silico Modeling Platform, Followed by Evaluation of These Compounds in an Alpha-Synuclein Model of PD | Parkinson's Disease [michaeljfox.org]
- 8. mdpi.com [mdpi.com]
How to prevent receptor desensitization with chronic Dihydroergocryptine treatment
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing receptor desensitization associated with chronic Dihydroergocryptine (DHEC) treatment. The information is presented in a question-and-answer format to address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is receptor desensitization and why is it a concern with chronic Dihydroergocryptine treatment?
Receptor desensitization is a process where a receptor's response to a ligand is diminished or abolished following prolonged or repeated exposure to that ligand. Dihydroergocryptine is a dopamine (B1211576) D2 receptor (D2R) agonist with a relatively long half-life, leading to continuous receptor stimulation.[1] This sustained activation can trigger the cell's natural regulatory mechanisms to prevent overstimulation, leading to desensitization.[2][3] For researchers, this can result in a progressive loss of the desired biological effect in experimental models, complicating the interpretation of long-term studies. The primary mechanisms of D2R desensitization involve phosphorylation of the receptor by G protein-coupled receptor kinases (GRKs), followed by the recruitment of β-arrestin, which uncouples the receptor from its G protein and promotes its internalization.[1][4][5][6]
Q2: What are the potential strategies to prevent or mitigate D2 receptor desensitization during chronic Dihydroergocryptine treatment in an experimental setting?
While specific studies on preventing DHEC-induced desensitization are limited, two primary strategies can be extrapolated from our understanding of D2R pharmacology:
-
Intermittent Dosing Regimens: Continuous receptor occupancy is a major driver of desensitization. Introducing drug-free periods may allow for receptor resensitization.[7][8] The optimal "on" and "off" periods would need to be determined empirically for your specific experimental system.
-
Investigating Biased Agonists: Consider exploring D2R agonists that are "biased" towards G protein signaling and away from β-arrestin recruitment. Since β-arrestin is a key mediator of desensitization, biased agonists may produce a more sustained response with less receptor downregulation.[9][10][11] While DHEC's bias profile is not extensively characterized in publicly available literature, comparing its effects to known biased agonists could provide valuable insights.
Troubleshooting Guides
Problem: I am observing a diminishing response to Dihydroergocryptine in my cell-based assay over time.
This is a classic sign of receptor desensitization. Here’s a troubleshooting workflow to confirm and address this issue:
-
Confirm Desensitization:
-
Functional Assay: Perform a time-course experiment. Measure the functional response (e.g., inhibition of cAMP production) at an early time point (e.g., 15 minutes) and after prolonged exposure (e.g., 24 hours) to DHEC. A significant reduction in the maximal response or a rightward shift in the EC50 value would indicate desensitization.[12]
-
Receptor Quantification: Measure the number of D2 receptors on the cell surface before and after chronic DHEC treatment using techniques like cell surface ELISA or biotinylation.[13][14] A decrease in cell surface receptor number suggests internalization, a hallmark of desensitization.
-
-
Implement Mitigation Strategies:
-
Test Intermittent Dosing: Design an experiment comparing continuous DHEC exposure to an intermittent schedule (e.g., 16 hours on, 8 hours off). Assess the functional response at the end of the "on" periods to see if the intermittent schedule preserves receptor sensitivity.
-
Comparative Analysis with a Biased Agonist: If available, include a known G protein-biased D2R agonist in your experiments as a positive control for sustained signaling.[9][10] This can help determine if the desensitization you are observing is a property of DHEC's specific pharmacology.
-
Data Presentation
The following tables illustrate the type of quantitative data you should aim to generate when investigating strategies to prevent D2R desensitization. The values are hypothetical and for illustrative purposes.
Table 1: Effect of Dosing Regimen on D2 Receptor Functional Response (cAMP Inhibition)
| Treatment Group | Dosing Schedule | EC50 (nM) of DHEC | Maximal Inhibition (%) |
| Acute | 15 minutes | 5.2 | 85 |
| Chronic Continuous | 24 hours | 45.8 | 40 |
| Chronic Intermittent | 24 hours (16h on/8h off) | 10.5 | 75 |
Table 2: Comparison of Dihydroergocryptine with a Hypothetical Biased Agonist
| Ligand | G Protein Activation (cAMP EC50, nM) | β-Arrestin Recruitment (EC50, nM) | Receptor Internalization (% of control) |
| Dihydroergocryptine | 5.2 | 25.6 | 60 |
| Biased Agonist X | 4.8 | >1000 | 15 |
Experimental Protocols
Protocol 1: Quantification of D2 Receptor Desensitization by Radioligand Binding Assay
This protocol measures the total number of D2 receptors (Bmax) and their affinity for a radiolabeled antagonist (Kd) in cell membranes following chronic DHEC treatment. A significant decrease in Bmax suggests receptor downregulation.
Materials:
-
Cells expressing D2 receptors
-
Dihydroergocryptine
-
Radiolabeled D2R antagonist (e.g., [³H]-Spiperone or [³H]-Raclopride)
-
Unlabeled antagonist for non-specific binding (e.g., Haloperidol)
-
Cell lysis buffer (50 mM Tris-HCl, pH 7.4, 5 mM EDTA, with protease inhibitors)
-
Assay buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂)
-
Glass fiber filters and filtration apparatus
-
Scintillation counter and fluid
Procedure:
-
Cell Treatment: Culture cells to appropriate confluency. Treat one group of cells with DHEC (e.g., 1 µM) for 24 hours (chronic treatment) and another group with vehicle.
-
Membrane Preparation: Harvest cells, wash with ice-cold PBS, and homogenize in lysis buffer. Centrifuge at 1,000 x g to remove nuclei. Pellet the membranes from the supernatant by centrifuging at 40,000 x g for 30 minutes. Wash the pellet and resuspend in assay buffer. Determine the protein concentration.[15]
-
Saturation Binding Assay:
-
In a 96-well plate, set up triplicate wells for total binding and non-specific binding for each membrane preparation (control and DHEC-treated).
-
Add increasing concentrations of the radiolabeled antagonist to the wells.
-
To non-specific binding wells, add a high concentration of an unlabeled antagonist (e.g., 10 µM haloperidol).
-
Add the membrane preparations (20-100 µg protein/well) to initiate the binding.
-
Incubate for 60-120 minutes at 25°C to reach equilibrium.[15]
-
-
Filtration and Counting: Rapidly filter the contents of each well through glass fiber filters. Wash the filters with ice-cold assay buffer. Dry the filters and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Perform a non-linear regression analysis on the specific binding data to determine the Kd and Bmax values.
Protocol 2: Measuring D2 Receptor Internalization using Cell Surface Biotinylation
This protocol quantifies the number of D2 receptors on the cell surface. A decrease in the biotinylated receptor fraction after DHEC treatment indicates internalization.
Materials:
-
Cells expressing an epitope-tagged D2 receptor (e.g., FLAG-D2R)
-
Dihydroergocryptine
-
Sulfo-NHS-SS-Biotin (cleavable biotin)
-
Quenching buffer (e.g., PBS with 100 mM glycine)
-
Lysis buffer with protease inhibitors
-
Streptavidin-agarose beads
-
SDS-PAGE and Western blotting reagents
-
Antibody against the epitope tag (e.g., anti-FLAG)
Procedure:
-
Cell Treatment: Treat cells with DHEC or vehicle as described in Protocol 1.
-
Biotinylation of Surface Proteins: Place cells on ice to stop membrane trafficking. Wash with ice-cold PBS. Incubate with Sulfo-NHS-SS-Biotin in PBS for 30 minutes at 4°C to label surface proteins.[16][17]
-
Quenching: Wash and incubate with quenching buffer to stop the biotinylation reaction.
-
Cell Lysis: Lyse the cells in lysis buffer and collect the total protein lysate.
-
Isolation of Biotinylated Proteins: Incubate the lysate with streptavidin-agarose beads to pull down the biotinylated (cell surface) proteins.
-
Western Blotting: Elute the proteins from the beads. Run the total lysate and the biotinylated fraction on an SDS-PAGE gel and transfer to a membrane.
-
Detection: Probe the membrane with an anti-FLAG antibody to detect the D2 receptor.
-
Quantification: Use densitometry to quantify the amount of D2 receptor in the total lysate and the surface fraction. A decrease in the ratio of surface to total receptor in DHEC-treated cells indicates internalization.
Visualizations
// Signaling Pathway "DHEC" -> "D2R" [label="Binds"]; "D2R" -> "G_protein" [label="Activates"]; "G_protein" -> "AC" [label="Inhibits", style=dashed, arrowhead=tee]; "AC" -> "cAMP" [label="Decreases", style=dashed, arrowhead=tee];
// Desensitization Pathway "D2R" -> "GRK" [label="Recruits & Activates", color="#EA4335"]; "GRK" -> "D2R" [label="Phosphorylates", color="#EA4335"]; "D2R" -> "beta_arrestin" [label="Recruits", color="#EA4335"]; "beta_arrestin" -> "G_protein" [label="Uncouples", style=dashed, arrowhead=tee, color="#EA4335"]; "beta_arrestin" -> "Endosome" [label="Promotes\nInternalization", color="#EA4335"]; "D2R" -> "Endosome" [style=invis]; } D2R Signaling and Desensitization Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. Role of Beta-Arrestin 2 Downstream of Dopamine Receptors in the Basal Ganglia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dopamine D2 receptor desensitization by dopamine or corticotropin releasing factor in ventral tegmental area neurons is associated with increased glutamate release - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The dopamine D2 receptor can directly recruit and activate GRK2 without G protein activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Review Reports - G Protein-Coupled Receptor Kinase 2 Selectively Enhances β-Arrestin Recruitment to the D<sub>2</sub> Dopamine Receptor through Mechanisms That Are Independent of Receptor Phosphorylation | MDPI [mdpi.com]
- 6. Dopamine-induced arrestin recruitment and desensitization of the dopamine D4 receptor is regulated by G protein-coupled receptor kinase-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Continuous and intermittent levodopa differentially affect rotation induced by D-1 and D-2 dopamine agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Therapeutic Options for Continuous Dopaminergic Stimulation in Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Novel and Potent Dopamine D2 Receptor Go-Protein Biased Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery and Characterization of a G Protein–Biased Agonist That Inhibits β-Arrestin Recruitment to the D2 Dopamine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Agonist-induced desensitization of D2 dopamine receptors in human Y-79 retinoblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Detection of Cell Surface Dopamine Receptors | Springer Nature Experiments [experiments.springernature.com]
- 14. Detection of Cell Surface Dopamine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Dopamine responsiveness is regulated by targeted sorting of D2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Interaction with Dopamine D2 Receptor Enhances Expression of Transient Receptor Potential Channel 1 at the Cell Surface - PMC [pmc.ncbi.nlm.nih.gov]
Addressing variability in experimental results with Dihydroergocryptine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential variability in experimental results involving Dihydroergocryptine (DHEC).
Frequently Asked Questions (FAQs)
Q1: What is Dihydroergocryptine (DHEC)?
A1: Dihydroergocryptine is a hydrogenated ergot derivative belonging to the ergoline (B1233604) group of compounds.[1] It is primarily known as a dopamine (B1211576) agonist used in the treatment of Parkinson's disease.[1][2] Chemically, it is typically a mixture of two isomers, alpha- and beta-dihydroergocryptine, at a 2:1 ratio, which differ only in the position of a single methyl group.[1] This isomeric composition can be a source of variability between different batches or suppliers.
Q2: What are the primary molecular targets of DHEC?
A2: DHEC exhibits a complex pharmacology. Its primary mechanism of action is as a potent agonist at dopamine D2 receptors.[1][3] It also acts as a partial agonist at dopamine D1 and D3 receptors.[1][3] Additionally, DHEC is a high-affinity ligand for alpha-1 and alpha-2 adrenergic receptors, which can be a significant factor in experimental outcomes.[3][4][5] While some reports suggest it does not significantly interact with serotonergic receptors, others indicate it can act as an antagonist.[1][6] This multi-receptor profile is a critical consideration in experimental design and data interpretation.
Q3: How should I prepare and store DHEC solutions to ensure stability?
A3: The stability of DHEC in solution is highly dependent on the solvent. Studies have shown that stability is a function of the solvent's dielectric constant, with stable solutions achievable in water-alcohol mixtures (dielectric constants between 30 and 45).[7] For laboratory use, DHEC is often supplied as a crystalline solid soluble in organic solvents like DMSO and ethanol.[8] It is sparingly soluble in aqueous buffers.[8] To prepare an aqueous solution, it is recommended to first dissolve DHEC in DMSO and then dilute with the aqueous buffer of choice.[8] It is not recommended to store aqueous solutions for more than one day to avoid degradation.[8]
Q4: What factors can contribute to variability in DHEC's pharmacokinetic profile?
A4: DHEC exhibits significant pharmacokinetic variability. It is rapidly absorbed after oral administration but has very low bioavailability (<5%) due to extensive first-pass metabolism in the liver.[1][3] This metabolism is primarily mediated by the cytochrome P450 enzyme CYP3A4.[3] Co-administration of substances that inhibit CYP3A4, such as erythromycin, can dramatically increase plasma concentrations of DHEC, leading to exaggerated effects.[9] This high degree of metabolic variability can lead to inconsistent results in in vivo experiments.
Troubleshooting Experimental Variability
This section addresses specific issues that may arise during experiments with Dihydroergocryptine.
Issue 1: Inconsistent or lower-than-expected potency in receptor binding assays.
| Potential Cause | Recommended Solution |
| Compound Degradation | Prepare fresh stock solutions in an appropriate solvent like DMSO. Avoid storing aqueous dilutions for more than a day.[8] Store stock solutions at -20°C or below. |
| Inaccurate Concentration | Verify the concentration of your stock solution using spectrophotometry or another quantitative method. Ensure accurate serial dilutions. |
| Ligand Depletion | In radioligand binding assays, ensure that the total amount of radioligand bound is less than 10% of the total amount added to avoid depleting the free ligand concentration.[10] If necessary, reduce the concentration of receptor protein in the assay.[10] |
| Variable Isomer Ratio | The commercial DHEC is a mix of alpha and beta isomers.[1] If possible, obtain a certificate of analysis for your batch to understand the specific ratio or source a pure isomer for more consistent results. |
Issue 2: Unexpected or contradictory results in cell-based functional assays (e.g., cAMP assays).
| Potential Cause | Recommended Solution |
| Off-Target Effects | DHEC binds with high affinity to both dopamine and alpha-adrenergic receptors.[3][11] The observed cellular response may be a composite of signaling through multiple GPCRs. To isolate the D2 receptor-mediated effect, co-incubate with a selective alpha-adrenergic antagonist like phentolamine.[11][12] |
| Receptor Subtype Expression | The net effect on cAMP depends on the relative expression of Gi-coupled (D2) and Gs-coupled (D1) receptors in your cell model. DHEC is a potent D2 agonist (decreases cAMP) but also a partial D1 agonist (increases cAMP).[1][13][14] Characterize the receptor expression profile of your cell line. |
| Ligand Bias | The ligand may preferentially activate one signaling pathway (e.g., G-protein signaling) over another (e.g., β-arrestin recruitment).[15] It is advisable to test for activity in multiple downstream pathways to fully characterize the compound's functional profile.[16] |
| Low Receptor Expression | If the signal-to-noise ratio is low, consider using a cell line with higher endogenous receptor levels or a system with higher expression. Verify expression levels using methods like ELISA or Western blotting.[15] |
Quantitative Data: Receptor Binding Profile of Dihydroergocryptine
The following table summarizes the binding affinities of Dihydroergocryptine for various receptors, as reported in the literature. Note that values can vary based on experimental conditions, tissue/cell type, and the specific radioligand used.
| Receptor Target | Ligand Type | Reported Affinity (Kd or Ki) | Tissue/Cell System | Reference(s) |
| Dopamine D2 | Agonist | ~5-8 nM (Kd) | - | [1] |
| Dopamine D2 | Agonist | 0.55 nM (Kd) | Calf Caudate | [11][12] |
| Dopamine D1 | Partial Agonist | ~30 nM (Kd) | - | [1] |
| Dopamine D1 | Partial Agonist | 35.4 nM (Ki) | Human Striatum | [17] |
| Dopamine D3 | Partial Agonist | ~30 nM (Kd) | - | [1] |
| α-Adrenergic | Ligand | 2.9 nM (Kd) | Rat Myocardium | [4] |
| α-Adrenergic | Ligand | 2.9 nM (Kd) | Rat Mesenteric Arteries | [5] |
| α2-Adrenergic | Ligand | 1.78 nM (Kd) | Steer Stalk Median Eminence | [18] |
Signaling Pathways & Visualizations
Dihydroergocryptine's effects are primarily mediated through G-protein coupled receptors (GPCRs), most notably the D2 and D1 dopamine receptors, which signal through inhibitory (Gi) and stimulatory (Gs) G-proteins, respectively.
Key Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay
This protocol is a general guideline for determining the binding affinity (Ki) of DHEC for a specific receptor (e.g., Dopamine D2) expressed in cell membranes.
Materials:
-
Cell membranes expressing the receptor of interest.
-
Radioligand specific for the target receptor (e.g., [3H]Spiperone for D2 receptors).
-
Dihydroergocryptine (unlabeled competitor).
-
Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).
-
Non-specific binding determinator (e.g., a high concentration of an unlabeled ligand like Haloperidol or Butaclamol).[11]
-
Glass fiber filters (e.g., GF/B), pre-soaked in 0.3-0.5% polyethyleneimine.[16]
-
96-well plates, scintillation counter, and cell harvester.
Methodology:
-
Preparation: Thaw cell membranes on ice. Dilute DHEC to a range of concentrations (e.g., 10-point curve, from 1 pM to 10 µM) in assay buffer.
-
Assay Setup: In a 96-well plate, set up triplicate wells for:
-
Total Binding: Radioligand + Assay Buffer + Cell Membranes.
-
Non-Specific Binding (NSB): Radioligand + High concentration of non-specific determinator + Cell Membranes.
-
Competition: Radioligand + Each concentration of DHEC + Cell Membranes.
-
-
Reaction: Add the components to the wells. Typically, start with buffer, then add the unlabeled competitor (DHEC or NSB determinator), followed by the radioligand. Initiate the binding reaction by adding the cell membrane suspension. The final volume is typically 100-200 µL.
-
Incubation: Incubate the plate for a predetermined time and temperature to reach equilibrium (e.g., 60-120 minutes at room temperature).[19] This should be optimized for each receptor system.
-
Termination & Harvesting: Terminate the reaction by rapid vacuum filtration through the glass fiber filters using a cell harvester. Wash the filters multiple times (e.g., 3x) with ice-cold assay buffer to remove unbound radioligand.[16]
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-Specific Binding.
-
Plot the percentage of specific binding against the log concentration of DHEC.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of DHEC that inhibits 50% of specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]
-
Protocol 2: cAMP Accumulation Assay (Cell-Based)
This protocol measures the functional effect of DHEC on Gs- or Gi-coupled receptors by quantifying changes in intracellular cyclic AMP (cAMP).
Materials:
-
HEK293 or CHO cells expressing the receptor of interest (e.g., D1 or D2).[20]
-
Cell culture medium (e.g., DMEM/F12).
-
Assay Buffer/Stimulation Buffer (e.g., Hanks' Balanced Salt Solution with a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation).
-
Dihydroergocryptine.
-
For Gs-coupled receptors: Agonist stimulation.
-
For Gi-coupled receptors: An agent to first stimulate cAMP production (e.g., Forskolin), against which inhibition by DHEC can be measured.
-
Commercially available cAMP detection kit (e.g., HTRF, ELISA, LANCE).
Methodology:
-
Cell Seeding: Seed cells in a 96-well or 384-well plate at an optimized density and allow them to attach overnight.[20]
-
Preparation: Prepare serial dilutions of DHEC in the stimulation buffer. If testing a Gi-coupled receptor, prepare a solution of Forskolin + DHEC dilutions.
-
Assay:
-
Remove the culture medium from the cells.
-
Wash the cells once with assay buffer.
-
Add the DHEC-containing stimulation buffer (with or without Forskolin) to the appropriate wells.
-
-
Incubation: Incubate the plate at 37°C for a specified period (e.g., 30 minutes). This time should be optimized.
-
Cell Lysis & Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for your chosen detection kit.
-
Data Analysis:
-
Generate a standard curve if required by the kit.
-
Calculate the concentration of cAMP in each well.
-
Plot the cAMP concentration against the log concentration of DHEC.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 (for stimulation) or IC50 (for inhibition) of DHEC.
-
References
- 1. Dihydroergocryptine - Wikipedia [en.wikipedia.org]
- 2. Dihydroergocryptine in the treatment of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dihydroergocryptine | C32H43N5O5 | CID 114948 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. Characterization of postsynaptic alpha-adrenergic receptors by [3H]-dihydroergocryptine binding in muscular arteries from the rat mesentery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dihydroergocristine | C35H41N5O5 | CID 107715 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. [Stability of liquid ergotalkaloid preparations as a function of the solvent polarity (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. Erythromycin increases plasma concentrations of alpha-dihydroergocryptine in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. New detection of brain dopamine receptors with (3H)dihydroergocryptine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. New detection of brain dopamine receptors with (3H)dihydroergocryptine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effect of dihydroergocryptine and dihydroergocristine on cyclic AMP accumulation and prolactin release in vitro: evidence for a dopaminomimetic action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The Signaling and Pharmacology of the Dopamine D1 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. New characterization of dihydroergotamine receptor pharmacology in the context of migraine: utilization of a β-arrestin recruitment assay - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Dopamine receptor agonists in current clinical use: comparative dopamine receptor binding profiles defined in the human striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Binding of [3H]dihydroergocryptine to an alpha-adrenergic site in the stalk median eminence of the steer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Item - Experimental conditions of binding assays. - Public Library of Science - Figshare [plos.figshare.com]
- 20. Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements - PMC [pmc.ncbi.nlm.nih.gov]
Dihydroergocryptine interference with common laboratory assays
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on potential interference of Dihydroergocryptine with common laboratory assays. The information is presented in a question-and-answer format to directly address issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is Dihydroergocryptine and why might it interfere with laboratory assays?
Dihydroergocryptine (DHEC) is a hydrogenated ergot alkaloid derivative. It is primarily known as a potent dopamine (B1211576) D2 receptor agonist. Due to its structural similarity to other ergot alkaloids and its specific binding to dopamine receptors, it has the potential to interfere with certain laboratory assays, particularly immunoassays for hormones regulated by dopamine and receptor binding assays.
Q2: Which laboratory assays are most likely to be affected by Dihydroergocryptine?
Based on its pharmacological profile, the following assays are most susceptible to interference from Dihydroergocryptine:
-
Prolactin Immunoassays: Dihydroergocryptine is a dopamine D2 receptor agonist, and dopamine is a primary inhibitor of prolactin secretion. Therefore, the presence of Dihydroergocryptine can lead to biologically lowered prolactin levels, which could be misinterpreted as assay interference.
-
Dopamine Receptor Binding Assays: As a potent D2 receptor agonist, Dihydroergocryptine will directly compete with radiolabeled ligands in these assays, leading to inaccurate determinations of receptor affinity and density.
-
Other Hormone Immunoassays (Potentially): While less likely, cross-reactivity in immunoassays for other hormones that may have structural similarities or whose regulation is indirectly affected by dopamine signaling cannot be entirely ruled out.
Q3: Are there any known effects of Dihydroergocryptine on common clinical chemistry assays?
Currently, there is limited specific data documenting the interference of Dihydroergocryptine with routine clinical chemistry analytes (e.g., liver function tests, renal function tests, electrolytes). However, as with any therapeutic agent, in vivo effects on organ function could lead to changes in these parameters. It is crucial to consider the patient's clinical condition and medication history when interpreting unexpected clinical chemistry results.
Troubleshooting Guides
Immunoassay Interference
Problem: Unexpectedly low or high hormone levels in a patient treated with Dihydroergocryptine.
Possible Cause:
-
In Vivo Pharmacological Effect: Dihydroergocryptine, as a dopamine agonist, is expected to lower prolactin levels. This is a true physiological effect and not an analytical interference.
-
Cross-reactivity: The Dihydroergocryptine molecule or its metabolites may bind to the antibodies used in the immunoassay, leading to falsely elevated or depressed results. This is a direct analytical interference.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for suspected immunoassay interference.
Quantitative Data on Potential Cross-Reactivity in Prolactin Immunoassays
| Interfering Substance | Assay Analyte | Typical Therapeutic Concentration | Potential for Interference | Reference |
| Bromocriptine (B1667881) (as a proxy for Dihydroergocryptine) | Prolactin | 1-10 ng/mL | High (due to in vivo suppression) | [1][2][3] |
Experimental Protocol: Spike and Recovery for Immunoassays
Objective: To determine if Dihydroergocryptine or its metabolites interfere with the accurate measurement of an analyte in an immunoassay.
Methodology:
-
Sample Preparation:
-
Obtain a patient sample containing a known concentration of the analyte of interest.
-
Prepare three sets of samples:
-
Neat Sample: The patient sample without any additions.
-
Spiked Sample: The patient sample spiked with a known concentration of Dihydroergocryptine. The concentration of Dihydroergocryptine should be at the upper end of the expected therapeutic range.
-
Control Sample: An aliquot of the patient sample spiked with the same volume of the diluent used for the Dihydroergocryptine spike.
-
-
-
Assay Performance:
-
Analyze all three samples according to the immunoassay manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the expected concentration in the spiked sample (Neat Sample concentration + Spike concentration).
-
Calculate the percent recovery: (Measured Spiked Concentration / Expected Spiked Concentration) * 100.
-
-
Interpretation:
-
Recovery near 100%: No significant interference.
-
Recovery significantly lower or higher than 100%: Indicates interference from Dihydroergocryptine.
-
Receptor Binding Assay Interference
Problem: Inaccurate Kd or Bmax values in a dopamine receptor binding assay.
Possible Cause: Dihydroergocryptine is a high-affinity ligand for D2 dopamine receptors and will compete with the radioligand used in the assay.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for receptor binding assay interference.
Quantitative Data on Dihydroergocryptine Receptor Affinity
| Receptor | Affinity (Ki in nM) | Reference |
| Dopamine D2 | 0.5 - 2.0 | |
| Dopamine D1 | ~30 | |
| Dopamine D3 | ~30 | |
| Alpha-1 Adrenergic | High Affinity | |
| Alpha-2 Adrenergic | High Affinity |
Experimental Protocol: Competition Binding Assay
Objective: To determine the inhibitory constant (Ki) of Dihydroergocryptine for a specific receptor.
Methodology:
-
Reagents:
-
Cell membranes or tissue homogenates expressing the receptor of interest.
-
Radioligand with known affinity (Kd) for the receptor.
-
A range of concentrations of Dihydroergocryptine.
-
Assay buffer.
-
-
Assay Setup:
-
In a series of tubes, combine the membranes, a fixed concentration of the radioligand, and varying concentrations of Dihydroergocryptine.
-
Include tubes for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a known competing ligand).
-
-
Incubation and Detection:
-
Incubate the tubes to allow binding to reach equilibrium.
-
Separate bound from free radioligand (e.g., by filtration).
-
Quantify the amount of bound radioligand using a scintillation counter or other appropriate detector.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the concentration of Dihydroergocryptine.
-
Determine the IC50 value (the concentration of Dihydroergocryptine that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
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Clinical Chemistry Assay Interference
Problem: Unexpected clinical chemistry results in a patient receiving Dihydroergocryptine.
Possible Cause: While specific interferences are not well-documented, the possibility of analytical interference exists.
Troubleshooting Protocol: Paired-Difference Study
Objective: To assess if Dihydroergocryptine interferes with a specific clinical chemistry assay.
Methodology:
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Sample Preparation:
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Obtain a drug-free patient serum or plasma pool.
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Divide the pool into two aliquots:
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Test Aliquot: Spike with Dihydroergocryptine to a concentration at the upper end of the therapeutic range.
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Control Aliquot: Add an equal volume of the drug's diluent.
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Analysis:
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Analyze both aliquots for the analyte of interest using the clinical chemistry analyzer.
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Calculation of Bias:
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Bias = (Result of Test Aliquot) - (Result of Control Aliquot).
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Interpretation:
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A statistically and clinically significant bias indicates interference.
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Signaling Pathway
Dihydroergocryptine's Primary Signaling Pathway: Dopamine D2 Receptor
Dihydroergocryptine acts as a potent agonist at the dopamine D2 receptor, which is a G-protein coupled receptor (GPCR). The canonical signaling pathway involves the inhibition of adenylyl cyclase.
Caption: Dihydroergocryptine's signaling pathway via the D2 receptor.
References
- 1. endocrine-abstracts.org [endocrine-abstracts.org]
- 2. Bromocriptine-QR Therapy Reduces Sympathetic Tone and Ameliorates a Pro-Oxidative/Pro-Inflammatory Phenotype in Peripheral Blood Mononuclear Cells and Plasma of Type 2 Diabetes Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Positive prolactin response to bromocriptine in 2 patients with cabergoline-resistant prolactinomas. | Semantic Scholar [semanticscholar.org]
Best practices for storing and handling Dihydroergocryptine powder
Welcome to the Technical Support Center for Dihydroergocryptine. This resource is intended for researchers, scientists, and drug development professionals. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with Dihydroergocryptine powder.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for Dihydroergocryptine powder?
A1: To ensure the long-term stability and integrity of Dihydroergocryptine powder, it should be stored in a tightly sealed container, protected from light, at -20°C. For short-term storage, refrigeration at 4°C is acceptable. It is crucial to minimize exposure to moisture and light to prevent degradation.
Q2: How should Dihydroergocryptine powder be handled safely in a laboratory setting?
A2: Dihydroergocryptine should be handled as a hazardous substance.[1] Appropriate personal protective equipment (PPE) is mandatory and includes a lab coat, safety glasses with side shields, and chemical-resistant gloves. All handling of the powder should be performed in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of airborne particles.
Q3: What are the recommended solvents for reconstituting Dihydroergocryptine powder?
A3: Dihydroergocryptine mesylate is soluble in organic solvents such as ethanol, dimethyl sulfoxide (B87167) (DMSO), and dimethylformamide (DMF).[1] For cell-based assays, DMSO is a common choice for creating stock solutions. It is sparingly soluble in aqueous buffers.[1] To prepare aqueous solutions, it is recommended to first dissolve the compound in a minimal amount of DMSO and then dilute it with the aqueous buffer of choice.[1]
Q4: How stable is Dihydroergocryptine in solution, and how should stock solutions be stored?
A4: The stability of Dihydroergocryptine in solution is dependent on the solvent, temperature, and pH.[2] Stock solutions in anhydrous DMSO are relatively stable when stored in aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Aqueous solutions are not recommended for storage for more than one day.[1] Studies on related hydrogenated ergot alkaloids have shown that stable solutions can be achieved in water-alcohol mixtures.[2]
Data Presentation
Table 1: Solubility of Related Dihydroergotamine Mesylate in Common Solvents
| Solvent | Approximate Solubility |
| DMSO | ~20 mg/mL |
| DMF | ~20 mg/mL |
| Ethanol | ~1 mg/mL |
| 1:20 DMSO:PBS (pH 7.2) | ~0.05 mg/mL |
Data for Dihydroergotamine mesylate is provided as a reference for the related compound Dihydroergocryptine.[1]
Table 2: General Storage Recommendations for Dihydroergocryptine
| Form | Storage Temperature | Duration | Special Considerations |
| Powder | -20°C | Long-term (≥4 years for related compounds)[1] | Protect from light and moisture. |
| 4°C | Short-term | Protect from light and moisture. | |
| Stock Solution (in DMSO) | -20°C or -80°C | Months to a year (general guidance) | Aliquot to avoid freeze-thaw cycles. Use anhydrous DMSO. |
| Aqueous Solution | 2-8°C | ≤ 24 hours[1] | Prepare fresh before use. |
Experimental Protocols
Protocol 1: Reconstitution of Dihydroergocryptine Powder for In Vitro Experiments
Objective: To prepare a high-concentration stock solution of Dihydroergocryptine in DMSO for use in cell-based assays.
Materials:
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Dihydroergocryptine powder
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Anhydrous Dimethyl Sulfoxide (DMSO)
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Sterile microcentrifuge tubes
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Calibrated micropipettes and sterile tips
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Vortex mixer
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Personal Protective Equipment (PPE)
Procedure:
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Allow the vial of Dihydroergocryptine powder to equilibrate to room temperature before opening to prevent moisture condensation.
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Perform all subsequent steps in a chemical fume hood.
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Calculate the required volume of DMSO to achieve the desired stock solution concentration (e.g., 10 mM).
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Carefully add the calculated volume of anhydrous DMSO to the vial containing the Dihydroergocryptine powder.
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Cap the vial tightly and vortex gently until the powder is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles.
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Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
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Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
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Store the aliquots at -20°C or -80°C, protected from light.
Troubleshooting Guides
Issue 1: Inconsistent or unexpected results in cell-based assays.
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Possible Cause 1: Compound Degradation.
-
Solution: Ensure that the Dihydroergocryptine powder and stock solutions have been stored under the recommended conditions (see Table 2). Avoid multiple freeze-thaw cycles of stock solutions by preparing single-use aliquots. If degradation is suspected, prepare a fresh stock solution from the powder.
-
-
Possible Cause 2: Low Receptor Expression.
-
Solution: Dihydroergocryptine is a potent dopamine (B1211576) D2 receptor agonist.[3] Confirm that your cell line expresses a sufficient level of the D2 receptor to elicit a response.
-
-
Possible Cause 3: Solvent Effects.
-
Solution: High concentrations of DMSO can be toxic to cells. Ensure that the final concentration of DMSO in your culture medium is consistent across all experimental conditions and is at a non-toxic level (typically <0.5%). Always include a vehicle control (media with the same concentration of DMSO as the treated wells) to account for any solvent-related effects.
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Issue 2: Precipitation of the compound in the stock solution or culture medium.
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Possible Cause 1: Supersaturation.
-
Solution: If precipitation is observed upon thawing the stock solution, gently warm the vial to 37°C and vortex to redissolve the compound. If precipitation occurs after dilution in aqueous media, consider preparing a more dilute stock solution or using a different solvent system if compatible with your experimental setup.
-
-
Possible Cause 2: Moisture Contamination.
-
Solution: DMSO is hygroscopic and can absorb moisture from the air, which can reduce the solubility of some compounds. Use anhydrous DMSO for preparing stock solutions and handle it in a dry environment.
-
Visualizations
Caption: Workflow for preparing and using Dihydroergocryptine in cell-based assays.
Caption: Logical workflow for troubleshooting inconsistent Dihydroergocryptine results.
References
Refining Dihydroergocryptine administration to reduce animal stress
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining Dihydroergocryptine administration protocols to minimize animal stress and ensure experimental validity.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Dihydroergocryptine?
Dihydroergocryptine (DHEC) is an ergoline (B1233604) derivative that primarily acts as a potent agonist for the dopamine (B1211576) D2 receptors.[1][2][3] It also exhibits some activity at D1 and D3 dopamine receptors, though with lower affinity.[2] Its action on presynaptic D2 autoreceptors can lead to reduced dopamine turnover.[1] This dopaminomimetic activity is central to its therapeutic effects, particularly in the context of Parkinson's disease research.[2][3]
Q2: Why is it critical to minimize stress during Dihydroergocryptine administration in animal studies?
Minimizing stress is crucial for both animal welfare and data integrity. Stressful procedures, such as conventional oral gavage, can significantly alter physiological and behavioral outcomes, potentially confounding the experimental results.[4][5] Stress elevates levels of glucocorticoids like corticosterone (B1669441), which can interfere with the neurological and endocrine pathways being investigated.[4][6] Furthermore, stress can impact the animal's overall health, leading to variability in drug absorption and metabolism.[7]
Q3: What are the common signs of stress in rodents during and after drug administration?
Common indicators of stress in rodents include:
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Physiological: Increased heart rate, elevated blood pressure, and a rise in plasma or fecal corticosterone levels.[4]
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Behavioral: Resistance to handling, vocalization, increased defecation and urination, freezing, or excessive grooming. Post-procedure, signs might include lethargy, hunched posture, and changes in food and water intake.[8]
Q4: What are some less stressful alternatives to oral gavage for Dihydroergocryptine administration?
Several refinement techniques can significantly reduce the stress associated with oral administration:[9][10]
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Voluntary Consumption in Palatable Vehicles: Incorporating Dihydroergocryptine into a sweet, palatable medium that the animals will voluntarily consume is a highly effective method.[11][12][13] This can be achieved using sweetened condensed milk, flavored jellies, or other palatable treats.[11][12][13][14]
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Micropipette-Guided Drug Administration (MDA): This technique involves training animals to voluntarily drink the drug solution from a micropipette.[14][15] It is a precise, injury-free, and low-stress method.[14][15]
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Pill or Tablet Formulation: If feasible, formulating Dihydroergocryptine into a small, palatable pill that mice will readily eat can be significantly less stressful than gavage.[4]
Troubleshooting Guides
Formulation and Solubility Issues
Problem: Dihydroergocryptine has precipitated out of my vehicle solution.
Cause: Dihydroergocryptine, like many ergoline derivatives, has poor water solubility. The choice of vehicle is critical to maintaining a stable solution or suspension.
Solution:
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Vehicle Selection: For oral administration, consider using vehicles known to improve the solubility of hydrophobic compounds. Common choices include:
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pH Adjustment: The solubility of Dihydroergocryptine may be pH-dependent. Experiment with adjusting the pH of the aqueous component of your formulation.
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Sonication: Brief sonication can help to dissolve the compound and create a more uniform suspension.
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Fresh Preparation: Prepare the formulation fresh before each administration to minimize the chances of precipitation over time.
Problem: The viscosity of the formulation is too high for accurate dosing.
Solution:
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Adjust Solvent Ratios: If using a co-solvent system, try altering the ratio of the solvents (e.g., reduce the amount of PEG) to decrease viscosity.
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Gentle Warming: Gently warming the formulation may help to reduce its viscosity. Ensure the temperature is not high enough to cause degradation of the compound.
Administration and Animal Behavior Issues
Problem: Animals are resistant to handling and restraint for oral gavage.
Solution:
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Habituation: Acclimate the animals to the handling and restraint procedures for several days before the actual experiment begins.[8][16] This can significantly reduce the stress response.[8]
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Refined Handling Techniques: Use gentle but firm handling. Ensure that the restraint method does not constrict the animal's breathing.[17][18]
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Alternative Administration Routes: If resistance and stress remain high, strongly consider switching to a less invasive method like voluntary oral administration.[11][12][13][14][15][19]
Problem: Animals are not voluntarily consuming the Dihydroergocryptine-laced food/jelly.
Solution:
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Training Period: Implement a training period where the animals are accustomed to the palatable vehicle without the drug.[12] Start with overnight fasting to encourage initial consumption.[12]
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Palatability: Ensure the taste of the Dihydroergocryptine is adequately masked. You may need to experiment with different flavors or sweeteners.
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Positive Reinforcement: Associate the palatable treat with positive experiences.
Data Presentation
Table 1: Comparison of Administration Routes and Their Impact on Animal Stress
| Administration Route | Procedure | Advantages | Disadvantages | Stress Level | Reference |
| Oral Gavage | A tube is inserted into the esophagus to deliver the substance directly to the stomach. | Precise dosing. | Can cause injury and significant stress. Requires skilled personnel. | High | [4] |
| Voluntary Oral Administration | The drug is mixed with a palatable food or liquid that the animal consumes willingly. | Minimizes stress and injury.[11][12][13] | Dosing may be less precise if the animal does not consume the entire amount. Requires a training period. | Low | [11][12][13] |
| Micropipette-Guided Drug Administration (MDA) | Animals are trained to drink the drug solution from a micropipette. | Precise dosing, voluntary, and low stress.[14][15] | Requires a training period. | Low | [14][15] |
| Intraperitoneal (IP) Injection | The substance is injected into the peritoneal cavity. | Rapid absorption. | Can be stressful and painful if not performed correctly. Risk of organ puncture. | Moderate | [20] |
Table 2: Key Stress Markers and Measurement Timeframes
| Stress Marker | Biomatrix | Time to Peak Post-Stressor | Notes | Reference |
| Corticosterone | Blood (Plasma/Serum) | ~2-15 minutes | Blood collection itself is a stressor and must be done quickly. | [21] |
| Urine | ~1-2 hours | Non-invasive but can be affected by hydration levels. | [21][22] | |
| Feces | ~8-12 hours | Provides a time-integrated measure of HPA axis activity. | [23] | |
| Heart Rate & Blood Pressure | - | Immediate | Requires telemetry implants for continuous and accurate measurement. | [4] |
Experimental Protocols
Protocol 1: Voluntary Oral Administration of Dihydroergocryptine in a Palatable Jelly
This protocol is adapted from methods for voluntary oral administration in mice.[11][12][13]
Materials:
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Dihydroergocryptine powder
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Vehicle (e.g., sweetened condensed milk, gelatin, artificial sweetener, flavor extract)
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Micro-spatula
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Weighing scale
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Molding tray for jelly
Procedure:
-
Jelly Preparation:
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Prepare a palatable jelly base. A common recipe involves dissolving gelatin in hot water with an artificial sweetener and a flavor extract that is appealing to rodents.
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Allow the jelly to cool slightly before adding the Dihydroergocryptine.
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-
Drug Incorporation:
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Calculate the total amount of Dihydroergocryptine needed for the desired dose and number of animals.
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Thoroughly mix the Dihydroergocryptine powder into the slightly cooled jelly mixture to ensure a homogenous distribution.
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Pour the mixture into a mold to set.
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-
Training Phase (3-5 days):
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Dosing Phase:
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Once the mice readily consume the vehicle jelly, you can begin the dosing phase.
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Provide each mouse with a pre-weighed piece of the Dihydroergocryptine-containing jelly that corresponds to the correct dose for its body weight.
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Observe to ensure the entire piece is consumed.
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Protocol 2: Measurement of Fecal Corticosterone Metabolites (FCMs)
This protocol provides a non-invasive method for assessing the stress response.[23]
Materials:
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Metabolic cages or cages with a wire mesh bottom
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Forceps
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Storage tubes
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-20°C or -80°C freezer
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FCM enzyme immunoassay (EIA) kit
Procedure:
-
Sample Collection:
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Place individual mice in metabolic cages or cages with a wire floor to allow for the collection of fecal pellets free from urine contamination.
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Collect fecal pellets 8-12 hours after the administration procedure, as this corresponds to the peak excretion time for corticosterone metabolites in mice.[23]
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Use clean forceps to transfer the pellets to a labeled storage tube.
-
-
Sample Storage:
-
Immediately store the collected samples at -20°C or -80°C until analysis.
-
-
Sample Processing and Analysis:
-
Follow the specific instructions provided with your chosen FCM EIA kit for fecal steroid extraction and analysis. This typically involves drying the feces, pulverizing it, and extracting the metabolites with a solvent like methanol.
-
The EIA will then be used to quantify the concentration of corticosterone metabolites.
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Mandatory Visualizations
Caption: Dihydroergocryptine's signaling cascade upon binding to the D2 receptor.
Caption: Workflow for comparing stress levels of different administration routes.
References
- 1. The dopamine D2 receptor agonist alpha-dihydroergocryptine modulates voltage-gated sodium channels in the rat caudate-putamen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dihydroergocryptine - Wikipedia [en.wikipedia.org]
- 3. Dihydroergocryptine protects from acute experimental allergic encephalomyelitis in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A less stressful alternative to oral gavage for pharmacological and toxicological studies in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Stress in adolescence and drugs of abuse in rodent models: Role of dopamine, CRF, and HPA axis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. downstate.edu [downstate.edu]
- 8. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Refining procedures for the administration of substances. Report of the BVAAWF/FRAME/RSPCA/UFAW Joint Working Group on Refinement. British Veterinary Association Animal Welfare Foundation/Fund for the Replacement of Animals in Medical Experiments/Royal Society for the Prevention of Cruelty to Animals/Universities Federation for Animal Welfare - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Method for voluntary oral administration of drugs in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Voluntary oral administration of drugs in mice [protocols.io]
- 13. researchgate.net [researchgate.net]
- 14. eara.eu [eara.eu]
- 15. m.youtube.com [m.youtube.com]
- 16. science.rspca.org.uk [science.rspca.org.uk]
- 17. iacuc.wsu.edu [iacuc.wsu.edu]
- 18. youtube.com [youtube.com]
- 19. Gavage-Needle Voluntary Consumption Administration of a Dose-Specific Measure to Mice (Mus musculus) - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. dspace.library.uu.nl [dspace.library.uu.nl]
- 22. mdpi.com [mdpi.com]
- 23. Analytic and Interpretational Pitfalls to Measuring Fecal Corticosterone Metabolites in Laboratory Rats and Mice - PMC [pmc.ncbi.nlm.nih.gov]
Challenges in translating Dihydroergocryptine preclinical data to clinical application
Technical Support Center
This guide addresses the common challenges researchers face when translating preclinical findings of Dihydroergocryptine (DHEC) to clinical applications. The following frequently asked questions (FAQs) and troubleshooting sections are designed to provide insights into discrepancies between animal models and human studies, offering potential solutions and considerations for your experimental designs.
Frequently Asked Questions (FAQs)
Q1: Why does the potent neuroprotective effect of Dihydroergocryptine observed in preclinical models not translate into clear disease-modifying outcomes in clinical trials?
A1: This is a significant challenge in neurodegenerative disease research. Preclinical models, such as MPTP-induced parkinsonism in monkeys, often involve acute, high-dose neurotoxin exposure that may not fully replicate the chronic and progressive nature of diseases like Parkinson's in humans.[1][2] While DHEC shows promise in preserving neuronal morphology in these models, the complexity of human neurodegeneration, including genetic and environmental factors, makes direct translation difficult.[2][3] Furthermore, clinical trials often assess symptomatic improvement rather than direct neuroprotection, which is harder to measure.[4][5]
Q2: There is a discrepancy in the reported receptor binding profile of Dihydroergocryptine across different studies. How should I interpret this?
A2: Dihydroergocryptine is consistently identified as a potent D2 dopamine (B1211576) receptor agonist.[4][6] However, its activity as a partial agonist at D1 and D3 receptors, as well as its interaction with adrenergic and serotonergic receptors, can vary depending on the experimental system (e.g., in vitro vs. in vivo), tissue type, and species.[4][7][8] It is crucial to consider the specific experimental conditions when comparing data. For instance, some studies suggest minimal interaction with adrenergic and serotonergic receptors, while others indicate some activity.[4][8]
Q3: What are the key pharmacokinetic differences between preclinical species and humans that I should consider in my study design?
A3: A primary difference is Dihydroergocryptine's metabolic profile and bioavailability. In humans, DHEC has low bioavailability (less than 5%) due to extensive first-pass metabolism in the liver, primarily by the CYP3A4 enzyme.[7] While pharmacokinetic studies have been conducted in rats, the specific metabolic pathways and rates can differ significantly.[9] Human studies show a biological half-life of 12-16 hours, which allows for more continuous dopaminergic stimulation.[4][7] When designing preclinical studies, it's important to consider these differences in drug metabolism and exposure levels to better mimic the human clinical scenario.
Q4: How does Dihydroergocryptine's modulation of voltage-gated sodium channels, as seen in preclinical studies, relate to its clinical effects?
A4: Preclinical research on rat brain slices has shown that DHEC can modulate voltage-gated sodium channels, a mechanism that is independent of its dopamine receptor activity.[10] This has been proposed as a potential contributor to its neuroprotective effects.[10] However, the clinical significance of this finding is not yet well-established. Clinical studies have primarily focused on its efficacy as a dopamine agonist for symptomatic relief in Parkinson's disease.[5][6] Further research is needed to determine if this secondary mechanism contributes to the therapeutic outcomes observed in patients.
Troubleshooting Guide for Experimental Discrepancies
| Issue Encountered | Potential Cause | Troubleshooting Steps & Recommendations |
| Inconsistent behavioral effects in animal models. | Species-specific differences in dopamine receptor distribution and function. | - Characterize the dopamine receptor expression profile in your chosen animal model. - Consider using multiple species to assess the generalizability of your findings. - Ensure that the behavioral tests used are sensitive to the specific motor and non-motor deficits you are investigating. |
| Poor correlation between in vitro receptor binding affinity and in vivo efficacy. | Differences in drug metabolism, blood-brain barrier penetration, and off-target effects. | - Conduct pharmacokinetic studies in your animal model to determine brain exposure levels. - Evaluate potential off-target effects at clinically relevant concentrations. - Use a dose-response study design to establish a clear relationship between drug exposure and behavioral outcomes. |
| Difficulty replicating neuroprotection data. | Differences in the timing of drug administration relative to the neurotoxic insult. | - In preclinical models of neurodegeneration, initiate treatment with Dihydroergocryptine before, during, and after the neurotoxic insult to determine the therapeutic window. - Consider chronic, low-dose administration to better model the clinical use of the drug. |
| Unexpected side effects in clinical trials not predicted by preclinical toxicology. | Species-specific drug metabolism and differences in receptor subtype selectivity. | - Use human-derived in vitro systems (e.g., liver microsomes) to assess the metabolic profile of Dihydroergocryptine and its potential for drug-drug interactions. - Profile the drug's activity against a broad panel of human receptors to identify potential off-target liabilities. |
Quantitative Data Summary
Table 1: Receptor Binding Profile of Dihydroergocryptine
| Receptor Subtype | Affinity (Kd) | Activity | Reference |
| Dopamine D2 | ~5-8 nM | Potent Agonist | [4] |
| Dopamine D1 | ~30 nM | Partial Agonist | [4] |
| Dopamine D3 | ~30 nM | Partial Agonist | [4] |
| Alpha-1 Adrenergic | High Affinity | Ligand | [7] |
| Alpha-2 Adrenergic | High Affinity | Ligand | [7] |
Table 2: Pharmacokinetic Parameters of Dihydroergocryptine in Humans
| Parameter | Value | Reference |
| Bioavailability | < 5% | [7] |
| Time to Peak Plasma Concentration (Tmax) | 30-120 minutes | [7] |
| Biological Half-life | 12-16 hours | [4][7] |
| Metabolism | Primarily via CYP3A4 | [7] |
Detailed Experimental Protocols
Protocol 1: Evaluation of Neuroprotective Effects in an MPTP-Induced Mouse Model of Parkinson's Disease
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Animal Model: Male C57BL/6 mice, 8-10 weeks old.
-
MPTP Administration: Administer 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) at a dose of 20 mg/kg intraperitoneally for four consecutive days.
-
Dihydroergocryptine Treatment:
-
Prophylactic group: Begin DHEC administration (e.g., 5 mg/kg, orally) daily for one week prior to and during MPTP treatment.
-
Therapeutic group: Begin DHEC administration daily starting 24 hours after the final MPTP injection.
-
Control group: Administer vehicle.
-
-
Behavioral Assessment: Perform motor function tests such as the rotarod test and pole test at baseline and weekly after MPTP administration.
-
Neurochemical Analysis: At the end of the study, sacrifice the animals and dissect the striatum. Measure dopamine and its metabolites (DOPAC and HVA) using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Immunohistochemistry: Perfuse a separate cohort of animals and prepare brain sections. Perform tyrosine hydroxylase (TH) immunohistochemistry to quantify the loss of dopaminergic neurons in the substantia nigra pars compacta.
Protocol 2: Assessment of Dihydroergocryptine Pharmacokinetics in Human Volunteers
-
Study Design: Open-label, single-dose study in healthy adult volunteers.
-
Drug Administration: Administer a single oral dose of 20 mg Dihydroergocryptine.
-
Blood Sampling: Collect venous blood samples at pre-dose and at 0.5, 1, 1.5, 2, 4, 6, 8, 12, 24, 48, and 72 hours post-dose.
-
Plasma Analysis: Separate plasma and store at -80°C until analysis. Determine DHEC concentrations using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
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Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters including Cmax, Tmax, AUC (Area Under the Curve), and half-life using non-compartmental analysis.
Visualizations
References
- 1. Dihydroergocryptine in the treatment of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuroprotective effects of alpha-dihydroergocryptine against damages in the substantia nigra caused by severe treatment with 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Why do neuroprotective drugs work in animals but not humans? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dihydroergocryptine - Wikipedia [en.wikipedia.org]
- 5. ovid.com [ovid.com]
- 6. Dihydroergocriptine in Parkinson's disease: clinical efficacy and comparison with other dopamine agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dihydroergocryptine | C32H43N5O5 | CID 114948 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Dihydroergocristine | C35H41N5O5 | CID 107715 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Dihydroergocriptine in Parkinson's disease: clinical efficacy and comparison with other dopamine agonists [ouci.dntb.gov.ua]
- 10. The dopamine D2 receptor agonist alpha-dihydroergocryptine modulates voltage-gated sodium channels in the rat caudate-putamen - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Dihydroergocryptine Efficacy Studies
This technical support center provides researchers, scientists, and drug development professionals with essential resources for designing and troubleshooting efficacy studies of Dihydroergocryptine (DHEC). The following troubleshooting guides and FAQs address common issues encountered during in vitro experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why am I observing high variability in my in vitro experimental results with Dihydroergocryptine?
A1: High variability in in vitro assays with ergot alkaloids like Dihydroergocryptine can arise from several factors related to the compound's stability and handling, as well as cell culture conditions.
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Compound Stability: Dihydroergocryptine, like other ergot alkaloids, can be sensitive to light, temperature, and pH. It is recommended to prepare fresh dilutions from a frozen stock solution for each experiment to minimize degradation and potential epimerization (conversion to a less active isomer).[1]
-
Solubility Issues: Dihydroergocryptine has limited aqueous solubility. Ensure it is fully dissolved in a suitable organic solvent like DMSO to create a stock solution. When diluting into aqueous assay buffers or cell culture media, watch for any precipitation. If solubility issues persist, consider using low-adhesion plasticware to prevent adsorption to surfaces.[1]
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Cell Health and Passage Number: The health and passage number of your cell line are critical. Use cells that are in a consistent, low passage number range and regularly check for mycoplasma contamination. Over-passaged cells can exhibit altered receptor expression and signaling, leading to inconsistent results.
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Inconsistent Plating Density: Variations in the number of cells seeded per well can significantly impact the results of viability and functional assays. Ensure a homogenous cell suspension and use calibrated pipettes for accurate cell plating.
Q2: I am not observing the expected dose-dependent inhibition of cAMP with Dihydroergocryptine. What are the possible reasons?
A2: A lack of a clear dose-response in a cAMP assay can be due to issues with the assay setup, the cells, or the compound itself.
-
Sub-optimal Agonist Concentration (for antagonist mode): If you are testing Dihydroergocryptine's effect on stimulated cAMP levels, the concentration of the stimulating agonist (e.g., forskolin) is crucial. The final concentration of the agonist should ideally be at its EC50 to EC80 to ensure a robust signal that can be inhibited.[2]
-
Low D2 Receptor Expression: The primary target of Dihydroergocryptine is the dopamine (B1211576) D2 receptor.[3] Verify the expression levels of D2 receptors in your chosen cell line. Cell lines with low or absent D2 receptor expression will not show a significant response.
-
Assay Window: Ensure you have a sufficient assay window between the basal and stimulated cAMP levels. Optimize cell number, agonist concentration, and incubation time to achieve a robust signal-to-background ratio.
-
Phosphodiesterase (PDE) Activity: PDEs degrade cAMP. Including a PDE inhibitor, such as IBMX, in your assay buffer is often recommended to prevent cAMP degradation and ensure its accumulation for detection.[4]
Q3: My IC50/EC50 values for Dihydroergocryptine are inconsistent between experiments. What could be the cause?
A3: Fluctuations in IC50 or EC50 values are a common problem and can often be traced back to subtle variations in experimental conditions.
-
Compound Degradation: As mentioned, the stability of Dihydroergocryptine is a key factor. Avoid repeated freeze-thaw cycles of your stock solution by preparing single-use aliquots.[1]
-
Pipetting and Dilution Errors: Inaccurate serial dilutions are a frequent source of error. Ensure your pipettes are calibrated and use fresh tips for each dilution step.
-
Cell Density and Growth Phase: The physiological state of the cells can influence their response to the drug. Always seed cells at the same density and ensure they are in the logarithmic growth phase at the time of the experiment.[5]
-
Incubation Times: Be consistent with all incubation times, from drug treatment to the addition of detection reagents.
Data Presentation
The following tables summarize key quantitative data for Dihydroergocryptine and related compounds to aid in experimental design and data interpretation.
Table 1: Receptor Binding Affinity of Dihydroergocryptine
| Compound | Receptor | Tissue Source | Kᵢ (nM) | Reference |
| α-Dihydroergocryptine | Dopamine D1 | Human Striatum | 35.4 | [6] |
| α-Dihydroergocryptine | Dopamine D2 | Human Striatum | Not Reported | [6] |
| Dihydroergotamine (B1670595) (DHE) | Dopamine D2 | Recombinant | 0.47 | [7] |
Table 2: Cytotoxicity of a Related Ergot Alkaloid, Dihydroergocristine (B93913)
| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| LNCaP | Prostate Cancer | 25.78 | [1] |
| C4-2 | Prostate Cancer | 25.31 | [1] |
| CWR22Rv1 | Prostate Cancer | 13.44 | [1] |
| PC-3 | Prostate Cancer | 10.63 | [1] |
| C4-2B-TaxR | Chemoresistant Prostate Cancer | 11.25 | [1] |
Signaling Pathways and Experimental Workflows
Dihydroergocryptine-Mediated Dopamine D2 Receptor Signaling
Dihydroergocryptine acts as an agonist at the dopamine D2 receptor, which is a G-protein coupled receptor (GPCR) linked to inhibitory G-proteins (Gαi/o). Activation of the D2 receptor by Dihydroergocryptine initiates a signaling cascade that primarily involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[8][9] This reduction in cAMP levels subsequently affects the activity of Protein Kinase A (PKA) and the phosphorylation state of downstream effectors like DARPP-32, which in turn modulates the activity of Protein Phosphatase 1 (PP1). D2 receptor activation can also influence other signaling pathways, including the MAPK and CREB cascades.[10]
Experimental Workflow for Cell Viability (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[11] Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to a purple formazan (B1609692) product.[12] The intensity of the color, measured spectrophotometrically, is proportional to the number of living cells.
Detailed Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol provides a detailed methodology for determining the cytotoxic effects of Dihydroergocryptine on a chosen cell line.
Materials:
-
Dihydroergocryptine
-
Cell line of interest (e.g., SH-SY5Y, PC12)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)[13]
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest cells in the logarithmic growth phase.
-
Perform a cell count and determine viability (e.g., using Trypan Blue).
-
Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.[14]
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[14]
-
-
Compound Treatment:
-
Prepare a concentrated stock solution of Dihydroergocryptine in DMSO.
-
On the day of the experiment, prepare a series of working solutions by serially diluting the stock solution in a complete culture medium to achieve the desired final concentrations.
-
After the 24-hour incubation, carefully remove the medium from the wells and add 100 µL of the Dihydroergocryptine dilutions.
-
Include control wells: untreated cells (medium only) and vehicle control (medium with the highest concentration of DMSO used).
-
-
Incubation:
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.[14]
-
-
MTT Assay:
-
After the treatment incubation, add 10 µL of MTT solution (5 mg/mL) to each well.[11][15]
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Carefully remove the medium containing MTT and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[13][16]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[13]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control cells.
-
Plot the percentage of viability versus the log of the drug concentration to generate a dose-response curve and determine the IC50 value.
-
Protocol 2: Functional Assessment of D2 Receptor Activation using a cAMP Assay
This protocol outlines a method to measure the inhibition of intracellular cAMP production following D2 receptor activation by Dihydroergocryptine. This is a common functional assay for Gαi-coupled receptors.
Materials:
-
Dihydroergocryptine
-
Cell line stably expressing the human Dopamine D2 receptor (e.g., CHO-K1, HEK293)
-
Complete cell culture medium
-
Stimulation buffer (e.g., HBSS with HEPES and BSA)
-
Forskolin (B1673556) (adenylyl cyclase activator)
-
IBMX (phosphodiesterase inhibitor)
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or similar technology)
-
384-well white opaque plates
Procedure:
-
Cell Preparation:
-
Culture the D2 receptor-expressing cells to approximately 80-90% confluency.
-
Harvest the cells, centrifuge, and resuspend them in stimulation buffer at the optimal density recommended by the cAMP assay kit manufacturer.[4]
-
-
Compound Preparation:
-
Prepare serial dilutions of Dihydroergocryptine in the stimulation buffer at 2x the final desired concentration.
-
Prepare a solution of forskolin in stimulation buffer at 2x its final EC80 concentration.
-
-
Assay Protocol (Agonist Mode):
-
Dispense 5 µL of the cell suspension into the wells of a 384-well plate.
-
Add 5 µL of the Dihydroergocryptine dilutions to the respective wells.
-
Add 5 µL of the forskolin solution to all wells (except for negative controls).
-
Incubate the plate at room temperature for the time specified in the kit protocol (typically 30-60 minutes).
-
-
cAMP Detection:
-
Lyse the cells and detect the intracellular cAMP levels according to the manufacturer's instructions for your chosen cAMP assay kit. This usually involves adding a lysis buffer containing detection reagents (e.g., labeled anti-cAMP antibody and a cAMP tracer).[17]
-
Incubate the plate for the recommended time (typically 60 minutes) at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate using a compatible microplate reader.
-
Generate a cAMP standard curve to quantify the amount of cAMP in the samples.
-
Normalize the data, with the forskolin-only wells representing 100% and basal (no forskolin) as 0%.
-
Plot the percentage of inhibition of the forskolin response against the log concentration of Dihydroergocryptine to determine the EC50 value.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. resources.revvity.com [resources.revvity.com]
- 5. benchchem.com [benchchem.com]
- 6. D2 Dopamine Receptor Activation Facilitates Endocannabinoid-Mediated Long-Term Synaptic Depression of GABAergic Synaptic Transmission in Midbrain Dopamine Neurons via cAMP-Protein Kinase A Signaling | Journal of Neuroscience [jneurosci.org]
- 7. New characterization of dihydroergotamine receptor pharmacology in the context of migraine: utilization of a β-arrestin recruitment assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dopamine receptor signaling and current and future antipsychotic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of dihydroergocryptine and dihydroergocristine on cyclic AMP accumulation and prolactin release in vitro: evidence for a dopaminomimetic action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. merckmillipore.com [merckmillipore.com]
- 12. broadpharm.com [broadpharm.com]
- 13. MTT (Assay protocol [protocols.io]
- 14. benchchem.com [benchchem.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. resources.revvity.com [resources.revvity.com]
How to control for placebo effects in Dihydroergocryptine animal studies
This technical support center provides researchers, scientists, and drug development professionals with guidance on controlling for placebo effects in Dihydroergocryptine animal studies. Below are troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Dihydroergocryptine?
A1: Dihydroergocryptine is a dopamine (B1211576) agonist, primarily acting on D2-like dopamine receptors.[1] It also exhibits partial agonist activity at D1-like receptors.[2] Its therapeutic effects in models of Parkinson's disease are attributed to its ability to stimulate dopamine receptors, thereby mimicking the effects of endogenous dopamine.[2][3]
Q2: Why is a vehicle control group essential in Dihydroergocryptine studies?
A2: A vehicle control group is critical for several reasons:
-
Isolating the Drug's Effect: It allows researchers to distinguish the pharmacological effects of Dihydroergocryptine from any physiological or behavioral changes caused by the administration procedure or the vehicle itself.
-
Accounting for Procedural Stress: The stress of handling, injection, or gavage can independently affect animal behavior and physiology. The vehicle control group experiences the same procedures as the treatment group, allowing for the subtraction of these stress-induced effects.
-
Identifying Vehicle-Specific Effects: The vehicle (the solution used to dissolve and administer the drug) may have its own biological effects. A vehicle control group is necessary to identify and account for these potential confounding variables.
Q3: What are common vehicles used for Dihydroergocryptine administration in rodents?
A3: The choice of vehicle depends on the solubility of Dihydroergocryptine and the route of administration. Common vehicles for poorly soluble compounds in preclinical studies include:
-
Saline (0.9% NaCl) with a small percentage of a solubilizing agent like DMSO (Dimethyl sulfoxide) or Tween 80.
-
Suspensions in an aqueous solution with a suspending agent like carboxymethylcellulose (CMC). It is crucial to conduct pilot studies to ensure the chosen vehicle does not cause adverse effects and that the drug remains stable in the solution.
Q4: What is a "sham" procedure and when is it necessary?
A4: A sham procedure is a mock intervention that mimics the physical procedures of the actual treatment without administering the active substance or performing the key therapeutic step.[4] For example, in studies involving intracerebral administration of Dihydroergocryptine, a sham surgery group would undergo the same surgical procedure, including anesthesia and incision, but would receive an injection of the vehicle instead of the drug.[5] This is crucial to control for the effects of the surgery itself, which can be significant.[6]
Q5: How can I implement blinding and randomization in my Dihydroergocryptine animal study?
A5: Blinding and randomization are essential for reducing bias.
-
Randomization: Animals should be randomly assigned to treatment and control groups to ensure that any potential confounding variables are evenly distributed.[7]
-
Blinding: The experimenters who administer the treatments, care for the animals, and assess the outcomes should be unaware of which animals are in which group. This can be achieved by having a third party prepare and code the drug and vehicle solutions.
Troubleshooting Guides
Issue 1: High variability in locomotor activity within the Dihydroergocryptine-treated group.
-
Possible Causes:
-
Inconsistent Drug Administration: Improper injection or gavage technique can lead to variable dosing.
-
Animal-to-Animal Differences: Genetic and physiological differences between animals can lead to varied responses to dopamine agonists.[8]
-
Environmental Stressors: Inconsistent handling, noise, or lighting can affect animal behavior.[9]
-
Circadian Rhythm: The time of day of testing can influence locomotor activity.
-
-
Solutions:
-
Standardize Procedures: Ensure all experimenters are proficient in the administration technique.
-
Acclimatize Animals: Allow sufficient time for animals to acclimate to the housing and testing environments.
-
Control Environmental Factors: Maintain consistent lighting, temperature, and noise levels.
-
Test at a Consistent Time: Conduct all behavioral testing at the same time of day.
-
Increase Sample Size: A larger number of animals per group can help to reduce the impact of individual variability.[4]
-
Issue 2: The vehicle control group exhibits unexpected behavioral changes.
-
Possible Causes:
-
Vehicle-Induced Effects: The vehicle itself may have pharmacological effects. For example, DMSO can have anti-inflammatory and analgesic properties.
-
Stress of Administration: Repeated injections or gavage can induce stress, leading to changes in behavior.
-
Habituation or Sensitization: Animals may become habituated to the testing apparatus or sensitized to the handling and administration procedures over time.
-
-
Solutions:
-
Conduct a Vehicle Pilot Study: Test the vehicle alone to determine its effects on the behaviors of interest.
-
Refine Administration Technique: Use the least stressful administration method possible and ensure proper handling.
-
Include a "Naïve" Control Group: A group of animals that receives no treatment or handling can help to assess the effects of the experimental procedures themselves.
-
Analyze Data Over Time: Look for trends in the vehicle group's behavior over the course of the study to identify potential habituation or sensitization effects.
-
Issue 3: Dihydroergocryptine solution appears cloudy or precipitates.
-
Possible Causes:
-
Poor Solubility: Dihydroergocryptine may have limited solubility in the chosen vehicle.
-
Incorrect pH: The pH of the solution may not be optimal for keeping the drug dissolved.
-
Temperature Effects: Changes in temperature during storage or preparation can affect solubility.
-
-
Solutions:
-
Optimize the Vehicle: Try a different co-solvent or suspending agent. Sonication may also help to dissolve the compound.
-
Adjust pH: Check and adjust the pH of the vehicle to improve solubility.
-
Prepare Fresh Solutions: Prepare the dosing solution fresh each day to minimize the risk of precipitation.
-
Filter the Solution: If appropriate for the administration route, filtering the solution through a sterile filter can remove any undissolved particles.
-
Data Presentation
Table 1: Illustrative Locomotor Activity in a Rodent Model of Parkinson's Disease
Disclaimer: The following data are for illustrative purposes to demonstrate the expected outcomes and the importance of a vehicle control. Actual results may vary.
| Treatment Group | N | Total Distance Traveled (cm) (Mean ± SEM) |
| Sham Control | 10 | 4500 ± 350 |
| Vehicle Control | 10 | 4350 ± 400 |
| Dihydroergocryptine (1 mg/kg) | 10 | 6500 ± 500* |
| Dihydroergocryptine (5 mg/kg) | 10 | 8200 ± 600** |
*p < 0.05 compared to Vehicle Control; **p < 0.01 compared to Vehicle Control
Table 2: Illustrative Rotational Behavior in a Unilateral 6-OHDA Lesion Rodent Model
Disclaimer: The following data are for illustrative purposes.
| Treatment Group | N | Net Rotations (ipsilateral turns/30 min) (Mean ± SEM) |
| Vehicle Control | 8 | 150 ± 25 |
| Dihydroergocryptine (2.5 mg/kg) | 8 | 45 ± 10* |
*p < 0.01 compared to Vehicle Control
Experimental Protocols
Protocol 1: Assessment of Locomotor Activity in a Rodent Model of Parkinson's Disease
This protocol describes a typical experiment to assess the effect of Dihydroergocryptine on locomotor activity in a 6-hydroxydopamine (6-OHDA) lesion model of Parkinson's disease in rats.[5][10]
-
Animal Model:
-
Induce a unilateral lesion of the nigrostriatal pathway by stereotaxic injection of 6-OHDA into the medial forebrain bundle.[5]
-
Allow a recovery period of at least 2 weeks post-surgery.
-
Confirm the lesion by assessing rotational behavior in response to a dopamine agonist like apomorphine.
-
-
Drug Preparation:
-
Prepare Dihydroergocryptine solution in a vehicle of 0.9% saline containing 5% DMSO and 5% Tween 80.
-
Prepare a vehicle-only solution for the control group.
-
Ensure solutions are prepared fresh on the day of testing.
-
-
Experimental Groups:
-
Group 1: Vehicle control (n=10)
-
Group 2: Dihydroergocryptine (1 mg/kg, i.p.) (n=10)
-
Group 3: Dihydroergocryptine (5 mg/kg, i.p.) (n=10)
-
-
Procedure:
-
Acclimatize rats to the testing room for at least 1 hour before the experiment.
-
Administer the vehicle or Dihydroergocryptine via intraperitoneal (i.p.) injection.
-
30 minutes post-injection, place each rat in the center of an open-field arena (e.g., 40x40 cm).
-
Record locomotor activity for 60 minutes using an automated video-tracking system.
-
Primary endpoint: Total distance traveled.
-
-
Statistical Analysis:
-
Analyze the data using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test) to compare the Dihydroergocryptine groups to the vehicle control group.
-
Mandatory Visualization
Caption: Dihydroergocryptine signaling pathway via the D2 receptor.
Caption: Workflow for a blinded and randomized Dihydroergocryptine animal study.
References
- 1. Effects of dopamine agonists and antagonists on locomotor activity in male and female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dihydroergocriptine in Parkinson's disease: clinical efficacy and comparison with other dopamine agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dihydroergocryptine in the treatment of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Modeling Parkinson’s Disease in Rats | Thermo Fisher Scientific - US [thermofisher.com]
- 6. The Effects of Repeated Opioid Administration on Locomotor Activity: I. Opposing Actions of μ and κ Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Alpha-dihydroergocryptine in the treatment of de novo parkinsonian patients: results of a multicentre, randomized, double-blind, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
Mitigating Dihydroergocryptine's effects on food intake in metabolic studies
This technical support center is designed for researchers, scientists, and drug development professionals utilizing Dihydroergocryptine (DHEC) in metabolic studies. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly its effects on food intake.
Frequently Asked Questions (FAQs)
Q1: We are observing a significant decrease in food intake in our animal models after administering dihydroergocryptine. Is this a known side effect?
A1: Yes, a reduction in food intake, or hypophagia, is a well-documented effect of dopamine (B1211576) D2 receptor agonists like dihydroergocryptine.[1] This class of drugs is known to suppress feeding in both food-deprived and free-feeding rats, as well as in those given highly palatable diets.[1] The mechanism is thought to involve the modulation of the local rate of eating.[1]
Q2: How can we differentiate between the direct metabolic effects of dihydroergocryptine and the secondary effects caused by reduced food intake?
A2: This is a critical consideration in metabolic studies. To distinguish between direct drug effects and the consequences of hypophagia, a pair-feeding experimental design is the recommended approach.[2][3] In a pair-feeding study, a control group of animals is fed the exact amount of food consumed by the dihydroergocryptine-treated group on the previous day. This ensures that both groups have the same caloric intake, allowing for the isolation of the drug's direct metabolic actions.[2][3]
Q3: Is it possible to mitigate the hypophagic effects of dihydroergocryptine to better study its other metabolic properties?
A3: Mitigating DHEC-induced hypophagia is a significant challenge. One potential strategy is the co-administration of a non-dopaminergic appetite stimulant. Mirtazapine (B1677164), an antidepressant with known appetite-enhancing side effects, could be a candidate.[4] It acts through different neurotransmitter systems (primarily serotonergic and noradrenergic) and may counteract the hypophagic effects of D2 receptor agonism without directly interfering with the dopaminergic pathways under investigation.[4][5] However, this approach requires careful validation to ensure the co-administered drug does not have confounding metabolic effects of its own.
Q4: We've observed that while overall chow intake is down, the animals seem more motivated to work for palatable, high-fat treats. Is this a contradictory finding?
A4: This is not necessarily a contradiction and highlights the complex role of dopamine in feeding behavior. Studies with the similar D2 agonist bromocriptine (B1667881) have shown that while it can decrease overall chow intake, it may simultaneously increase operant responding for highly palatable, high-fat foods.[6] This suggests that D2 receptor activation might suppress homeostatic feeding (driven by hunger) while potentially enhancing the motivation for hedonic or reward-driven feeding.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Strategy |
| High variability in food intake data between subjects. | Inconsistent drug administration, stress-induced appetite changes, individual differences in drug sensitivity. | Refine dosing technique for consistency. Acclimate animals to handling and injection procedures to minimize stress. Increase sample size to account for individual variability. |
| Inability to maintain the desired dose of DHEC due to severe hypophagia and weight loss. | The anorectic effect of the drug is too potent at the current dose. | Perform a dose-response study to identify the minimum effective dose for the desired metabolic effect with the least impact on food intake. Consider a dose-escalation protocol to allow for gradual adaptation. |
| Confounding results from the co-administered appetite stimulant. | The mitigating agent has its own metabolic effects. | Conduct a pilot study with the appetite stimulant alone to characterize its metabolic profile in your model. Include a separate control group receiving only the appetite stimulant in your main study for comparison. |
| Difficulty in implementing a pair-feeding protocol. | The logistics of daily food measurement and allocation are challenging. | Utilize automated feeding systems that can dispense precise amounts of food. If manual, establish a strict daily routine for measuring food consumption and providing the matched amount to the pair-fed group. |
Quantitative Data Summary
The following table summarizes the effects of the D2 agonist bromocriptine on food intake in rats, which can serve as a reference for the expected effects of dihydroergocryptine.
| Animal Model | Bromocriptine Dose (mg/kg) | Effect on Chow Intake | Effect on High-Fat Food Consumption | Reference |
| Obesity-Prone (OM) Rats | 1 | Significant decrease on day of administration | No significant change | [6] |
| 10 | Significant decrease on day of administration | Significant increase 1-3 days post-treatment | [6] | |
| 20 | Significant decrease on day of and day after administration | - | [6] | |
| Obesity-Resistant (S5B) Rats | 10 | Significant decrease on day of administration | Significant increase 1-3 days post-treatment | [6] |
| 20 | Significant decrease on day of administration | Significant increase 1-3 days post-treatment | [6] | |
| Genetically Obese (fa/fa) Zucker Rats | 10 | Significant reduction during the first week of treatment | Not Assessed | [7][8] |
| Diet-Induced Obese (DIO) Rats | 10 | Significant reduction over 4 weeks of treatment | Not Assessed | [7][8] |
Experimental Protocols
Protocol 1: Pair-Feeding Study to Isolate Direct Metabolic Effects of Dihydroergocryptine
Objective: To differentiate the metabolic effects of dihydroergocryptine from those caused by reduced food intake.
Methodology:
-
Animal Model: Male Wistar rats (or other appropriate model), weight-matched.
-
Groups:
-
Group A: Control (Vehicle administration, ad libitum food access)
-
Group B: Dihydroergocryptine-treated (DHEC administration, ad libitum food access)
-
Group C: Pair-fed Control (Vehicle administration, food intake matched to Group B)
-
-
Procedure:
-
House animals individually to allow for accurate food intake measurement.
-
Administer DHEC or vehicle to the respective groups at a consistent time each day.
-
On a daily basis, measure the 24-hour food consumption of each rat in Group B.
-
On the following day, provide each rat in Group C with the average amount of food consumed by the rats in Group B on the previous day.
-
Monitor body weight and relevant metabolic parameters (e.g., blood glucose, insulin, lipids) in all groups at baseline and at specified time points throughout the study.
-
-
Data Analysis: Compare the metabolic parameters of the DHEC-treated group (Group B) with the pair-fed control group (Group C). Any significant differences can be attributed to the direct pharmacological effects of dihydroergocryptine, independent of its impact on food intake.
Protocol 2: Co-administration of an Appetite Stimulant to Mitigate Dihydroergocryptine-Induced Hypophagia
Objective: To counteract the reduction in food intake caused by dihydroergocryptine to facilitate the study of its other metabolic effects at a desired dose.
Methodology:
-
Animal Model: As per the primary study design.
-
Groups:
-
Group 1: Vehicle Control
-
Group 2: Dihydroergocryptine (DHEC) only
-
Group 3: Mirtazapine (or other appetite stimulant) only
-
Group 4: DHEC + Mirtazapine
-
-
Procedure:
-
Establish a baseline for food intake and body weight for all animals.
-
In a pilot study, determine an effective dose of mirtazapine that increases food intake without causing significant independent metabolic changes.
-
Administer DHEC and mirtazapine (or their respective vehicles) according to the group assignments. The timing of administration should be optimized based on the pharmacokinetic profiles of the drugs.
-
Continuously monitor daily food intake, water intake, and body weight.
-
Measure key metabolic parameters at designated endpoints.
-
-
Data Analysis: Compare the food intake and metabolic parameters of the DHEC + Mirtazapine group (Group 4) to the DHEC only group (Group 2) to assess the efficacy of the mitigation strategy. Compare Group 4 to the vehicle control (Group 1) and the Mirtazapine only group (Group 3) to understand the combined metabolic effects.
Visualizations
References
- 1. Dopamine receptor subtype agonists and feeding behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Assessment of feeding behavior in laboratory mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pair-feeding of sham-operated controls to rats with dorsomedial hypothalamic lesions: new evidence for an 'organismic' set point - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mirtazapine, a mixed-profile serotonin agonist/antagonist, suppresses sleep apnea in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ClinPGx [clinpgx.org]
- 6. Bromocriptine Increased Operant Responding for High Fat Food but Decreased Chow Intake in Both Obesity-Prone and Resistant Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bromocriptine Administration Reduces Hyperphagia and Adiposity and Differentially Affects Dopamine D2 Receptor and Transporter Binding in Leptin-Receptor-Deficient Zucker Rats and Rats with Diet-Induced Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bromocriptine administration reduces hyperphagia and adiposity and differentially affects dopamine D2 receptor and transporter binding in leptin-receptor-deficient Zucker rats and rats with diet-induced obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Dihydroergocryptine vs. Bromocriptine: A Preclinical Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical profiles of two key ergot-derived dopamine (B1211576) agonists: Dihydroergocryptine and Bromocriptine (B1667881). Both compounds have been investigated for their therapeutic potential in dopamine-related disorders, primarily Parkinson's disease and hyperprolactinemia. This document synthesizes available preclinical data on their receptor binding affinities, functional activities, and effects in relevant animal models to assist in research and development decisions.
Overview and Mechanism of Action
Dihydroergocryptine (DHEC) and Bromocriptine are structurally similar compounds that function primarily as agonists at the D2-like family of dopamine receptors (D2, D3, D4).[1] Their therapeutic effects are largely attributed to the stimulation of postsynaptic D2 receptors in the nigrostriatal pathway for Parkinson's disease and on anterior pituitary lactotrophs for hyperprolactinemia.[2][3] D2 receptor activation initiates a Gαi/o-coupled signaling cascade, leading to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP), and modulation of downstream effector systems such as potassium and calcium channels.[4]
While both are potent D2 agonists, they exhibit different affinities for other dopamine receptor subtypes, which may contribute to variations in their efficacy and side-effect profiles. Dihydroergocryptine is reported to have partial agonist activity at D1 receptors, whereas bromocriptine is considered a pure D2 receptor agonist with some D1 antagonist properties.[1][5]
Receptor Binding Affinity
The binding affinity of a drug for its target receptor is a critical determinant of its potency. The following table summarizes the reported dissociation constants (Kd) or inhibitory constants (Ki) for Dihydroergocryptine and Bromocriptine at various dopamine receptor subtypes. Lower values indicate higher binding affinity.
| Compound | Receptor Subtype | Binding Affinity (Kd/Ki, nM) | Source/Tissue | Reference |
| α-Dihydroergocryptine | D1 | 35.4 | Human Striatum | [6] |
| D2 | 5-8 | Not Specified | [7] | |
| D3 | ~30 | Not Specified | [7] | |
| Bromocriptine | D1 | 2400 | Human Striatum | [8] |
| D2 | 40 | Human Striatum | [8] | |
| D3 | 216 | Human Striatum | [8] |
Note: Data is compiled from multiple studies and tissues, which may contribute to variability. Direct head-to-head comparative studies are limited.
In Vivo Preclinical Efficacy
Hyperprolactinemia Models
Both Dihydroergocryptine and Bromocriptine are potent inhibitors of prolactin secretion. Their efficacy is often evaluated in rats where hyperprolactinemia is induced by reserpine (B192253) or estrogen treatment.
In a comparative study, Dihydroergocryptine was found to be approximately half as potent as Bromocriptine in its ability to lower plasma prolactin concentrations in both rats and humans.[3]
| Parameter | Animal Model | Dihydroergocryptine | Bromocriptine | Reference |
| Prolactin Lowering Potency | Reserpinized Male Rats | Dose-dependent reduction | ~2x more potent than DHEC | [3] |
Parkinson's Disease Models
The efficacy of these compounds in Parkinson's disease is typically assessed in rodent or primate models where dopaminergic neurons are lesioned with neurotoxins like 6-hydroxydopamine (6-OHDA) or 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP).[9][10] A key behavioral measure in unilaterally lesioned rodents is the induction of contralateral rotations, which indicates stimulation of dopamine receptors in the denervated striatum.
While direct comparative rotational data is sparse, both drugs have demonstrated efficacy in these models.[11] Bromocriptine has been shown to induce contralateral rotations in 6-OHDA lesioned rats, a standard preclinical measure of anti-parkinsonian efficacy.[12] Dihydroergocryptine's potent D2 agonism suggests it would produce a similar effect.[1][7]
Signaling Pathways and Experimental Workflows
Dopamine D2 Receptor Signaling Pathway
The primary mechanism of action for both drugs involves the activation of the D2 receptor, a G-protein coupled receptor (GPCR). The diagram below illustrates the canonical signaling pathway.
Caption: Dopamine D2 receptor signaling pathway initiated by agonist binding.
Experimental Workflow: Radioligand Binding Assay
Determining the binding affinity (Ki) of a compound is a fundamental preclinical experiment. The workflow for a competitive radioligand binding assay is outlined below.
Caption: Workflow for a competitive radioligand binding assay to determine Ki.
Experimental Protocols
Radioligand Binding Assay for Dopamine D2 Receptors
Objective: To determine the binding affinity (Ki) of Dihydroergocryptine and Bromocriptine for the dopamine D2 receptor.
-
Membrane Preparation: Human embryonic kidney (HEK293) or Chinese hamster ovary (CHO) cells stably expressing the human dopamine D2 receptor are cultured and harvested. The cells are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged at low speed to remove nuclei. The supernatant is then subjected to high-speed centrifugation to pellet the membranes containing the receptors. The final pellet is resuspended and stored at -80°C. Protein concentration is determined via a standard assay (e.g., BCA assay).
-
Assay Procedure: The assay is typically performed in a 96-well plate format. Cell membranes are incubated with a specific D2 receptor radioligand (e.g., [3H]Spiperone) at a concentration near its Kd value. A range of concentrations of the unlabeled test compound (Dihydroergocryptine or Bromocriptine) is added to compete for binding with the radioligand. Non-specific binding is determined in the presence of a high concentration of a known D2 antagonist (e.g., haloperidol).
-
Incubation and Filtration: The plates are incubated at room temperature for 60-120 minutes to reach equilibrium. The reaction is terminated by rapid vacuum filtration through glass fiber filters, which trap the membranes with bound radioligand. The filters are washed multiple times with ice-cold buffer to reduce non-specific binding.
-
Data Analysis: The radioactivity retained on the dried filters is quantified using a scintillation counter. The specific binding at each concentration of the test compound is calculated. The concentration of the test compound that inhibits 50% of the specific radioligand binding (IC50) is determined by non-linear regression analysis. The IC50 value is then converted to the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
6-OHDA Rat Model of Parkinson's Disease
Objective: To assess the pro-dopaminergic effect of Dihydroergocryptine or Bromocriptine by measuring contralateral rotations.
-
Animal Model: Male Wistar or Sprague-Dawley rats are used. A unilateral lesion of the nigrostriatal pathway is created by stereotaxic microinjection of 6-hydroxydopamine (6-OHDA) into the medial forebrain bundle or the substantia nigra. This neurotoxin selectively destroys dopaminergic neurons, mimicking the primary pathology of Parkinson's disease on one side of the brain.[12]
-
Post-Lesion Recovery: Animals are allowed to recover for at least two weeks to allow for the stabilization of the lesion and the development of dopamine receptor supersensitivity in the denervated striatum.
-
Drug Administration and Behavioral Testing: The test compound (Dihydroergocryptine or Bromocriptine) is dissolved in a suitable vehicle and administered via intraperitoneal (i.p.) or subcutaneous (s.c.) injection. Immediately after administration, the rat is placed in a circular arena, and its rotational behavior is recorded for a period of 90-120 minutes. The number of full 360° turns contralateral (away from the lesioned side) to the lesion is counted. An effective dopamine agonist will stimulate the supersensitive D2 receptors on the lesioned side, resulting in a robust contralateral rotational response.
-
Data Analysis: The total number of contralateral rotations over the observation period is calculated for each animal. The data is typically presented as the mean number of rotations ± SEM for each treatment group. Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to compare the effects of different doses of the test compounds to a vehicle control.
Summary and Conclusion
Preclinical data indicates that both Dihydroergocryptine and Bromocriptine are potent dopamine D2 receptor agonists.
-
In Vivo Efficacy: In models of hyperprolactinemia, Bromocriptine is demonstrated to be roughly twice as potent as Dihydroergocryptine.[3] Both are expected to be effective in preclinical models of Parkinson's disease due to their potent D2 agonism.
This guide highlights the key preclinical characteristics of Dihydroergocryptine and Bromocriptine. The choice between these compounds for further development may depend on the desired receptor selectivity profile and the specific therapeutic indication. Further head-to-head preclinical studies would be beneficial to more precisely delineate their comparative pharmacology.
References
- 1. Dihydroergocriptine in Parkinson's disease: clinical efficacy and comparison with other dopamine agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bromocriptine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Prolactin lowering effect of dihydroergokryptine in rat and in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Computational study on new natural compound agonists of dopamine receptor | Aging [aging-us.com]
- 5. pdf.hres.ca [pdf.hres.ca]
- 6. Dopamine receptor agonists in current clinical use: comparative dopamine receptor binding profiles defined in the human striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dihydroergocryptine - Wikipedia [en.wikipedia.org]
- 8. Dopamine agonists used in the treatment of Parkinson's disease and their selectivity for the D1, D2, and D3 dopamine receptors in human striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. neurobiology.lu.se [neurobiology.lu.se]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
A Comparative Guide to the Efficacy of Dihydroergocryptine and Other Dopamine Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of Dihydroergocryptine (DHEC) against other commonly used dopamine (B1211576) agonists, supported by experimental data. The information presented is intended to inform research, drug development, and clinical trial design by offering a concise overview of the pharmacological and clinical profiles of these agents.
Introduction to Dopamine Agonists
Dopamine agonists are a class of drugs that mimic the action of the neurotransmitter dopamine by binding to and activating dopamine receptors. They are integral in the management of various neurological and endocrine disorders, most notably Parkinson's disease and hyperprolactinemia. This guide will focus on a comparative analysis of Dihydroergocryptine, an ergot-derived dopamine agonist, with other prominent ergot and non-ergot derivatives: Bromocriptine (B1667881), Cabergoline (B1668192), Pramipexole, and Ropinirole.
Receptor Binding Affinity
The therapeutic effects and side-effect profiles of dopamine agonists are largely determined by their binding affinities to different dopamine receptor subtypes (D1-D5). The following table summarizes the in vitro binding affinities (Ki values in nanomolar, nM) of the compared dopamine agonists for human dopamine receptors. A lower Ki value indicates a higher binding affinity.
| Dopamine Agonist | D1 Receptor Ki (nM) | D2 Receptor Ki (nM) | D3 Receptor Ki (nM) | D4 Receptor Ki (nM) | D5 Receptor Ki (nM) |
| Dihydroergocryptine | 35.4[1] | ~8.0 (pKi 8.05±0.2)[2] | - | - | - |
| Bromocriptine | ~440[3] | ~8[3] | ~5[3] | ~290[3] | ~450[3] |
| Cabergoline | - | 0.7[4] | 1.5[4] | 9.0[4] | 165[4] |
| Pramipexole | >10,000 | 3.9 | 0.5 | 5.1 | - |
| Ropinirole | >10,000 | 29 | 100 | 560 | - |
Clinical Efficacy Comparison
The clinical utility of these dopamine agonists is best assessed through comparative clinical trials. This section summarizes key efficacy data in the treatment of Parkinson's disease and hyperprolactinemia.
Parkinson's Disease
The Unified Parkinson's Disease Rating Scale (UPDRS) is a standard tool for assessing the severity of Parkinson's disease. A reduction in the UPDRS score indicates an improvement in symptoms.
| Comparison | Study Design | Key Efficacy Outcome | Reference |
| Dihydroergocryptine vs. Placebo | Multicentre, randomized, double-blind, placebo-controlled | Significant improvement in total UPDRS score with Dihydroergocryptine compared to placebo in de novo Parkinson's disease patients.[5] | [5] |
| Dihydroergocryptine vs. Lisuride (B125695) | Multicentre, randomized, double-blind, parallel group | Dihydroergocryptine showed superior efficacy in reducing clinical complications (UPDRS part IV) compared to lisuride as adjunct therapy to L-dopa.[1] | [1] |
Hyperprolactinemia
The primary outcome in hyperprolactinemia trials is the normalization of serum prolactin levels, which typically leads to the restoration of gonadal function and resolution of associated symptoms like amenorrhea and galactorrhea.
| Comparison | Study Design | Key Efficacy Outcome | Reference |
| Cabergoline vs. Bromocriptine | Systematic review and meta-analysis of randomized controlled trials | Cabergoline was significantly more effective than bromocriptine in normalizing prolactin levels and resolving amenorrhea.[3] | [3] |
| Cabergoline vs. Bromocriptine | Randomized, double-blind for 8 weeks, then open-label | Normoprolactinemia was achieved in 87.7% of women treated with cabergoline versus 67.7% of those treated with bromocriptine.[6] | [6] |
| Cabergoline in Bromocriptine-Intolerant/Resistant Patients | Retrospective study | In patients with bromocriptine intolerance, cabergoline normalized prolactin levels in 84% of cases. In bromocriptine-resistant patients, normalization was achieved in 70%.[7] | [7] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of clinical findings. Below are summaries of the experimental protocols for key studies cited.
Dihydroergocryptine in Parkinson's Disease (vs. Lisuride)[1]
-
Study Design: A multicentre, randomized, double-blind, parallel-group study.
-
Participants: 68 patients with idiopathic Parkinson's disease who had been treated with L-dopa for at least one year and had an inadequate therapeutic response.
-
Intervention: Patients were randomized to receive either alpha-dihydroergocryptine or lisuride as an adjunct therapy to their existing L-dopa regimen. The treatment duration was 3 months.
-
Dosage: The dosage of dihydroergocryptine was increased to a maximum of 60 mg/day, and lisuride to 1.2 mg/day. The L-dopa dosage was kept constant.
-
Primary Outcome Measures: Efficacy was assessed based on changes in dyskinesias and clinical fluctuations (UPDRS part IV), symptom patterns (Columbia University Rating Scale - CURS), and disability (Northwestern University Disability Scale - NUDS).
-
Key Inclusion Criteria: Diagnosis of idiopathic Parkinson's disease, ongoing L-dopa treatment for at least one year, and presence of motor fluctuations or dyskinesias.
-
Key Exclusion Criteria: Atypical parkinsonism, dementia, or severe concomitant diseases.
Cabergoline vs. Bromocriptine in Hyperprolactinemic Amenorrhea[8]
-
Study Design: A multicenter, double-blind, randomized, parallel-group study. The initial 8 weeks were double-blind, followed by a 16-week open-label phase.
-
Participants: 459 women with hyperprolactinemic amenorrhea.
-
Intervention: Patients were randomly assigned to receive either cabergoline or bromocriptine.
-
Dosage: Cabergoline was administered at a starting dose of 0.5 mg twice weekly, and bromocriptine at 2.5 mg twice daily. Doses were adjusted based on clinical and biochemical responses.
-
Primary Outcome Measures: The primary efficacy endpoints were the restoration of ovulatory cycles or normal menstrual bleeding and the normalization of serum prolactin levels.
-
Key Inclusion Criteria: Women aged 18-50 years with amenorrhea of at least 6 months' duration and a serum prolactin level consistently above 20 ng/mL.
-
Key Exclusion Criteria: Pregnancy, pituitary macroadenoma with suprasellar extension, and previous treatment with dopamine agonists within the last month.
Signaling Pathways and Experimental Workflow
Dopamine Receptor Signaling
Dopamine receptors are G-protein coupled receptors (GPCRs) that are broadly classified into two families: D1-like (D1 and D5) and D2-like (D2, D3, and D4). These families are coupled to different G-proteins and have opposing effects on the intracellular second messenger, cyclic AMP (cAMP).
-
D1-like Receptor Pathway: Activation of D1-like receptors stimulates the Gs alpha subunit of the G-protein, which in turn activates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cAMP. Increased cAMP levels lead to the activation of Protein Kinase A (PKA), which then phosphorylates various downstream targets, modulating neuronal activity.
-
D2-like Receptor Pathway: Conversely, activation of D2-like receptors stimulates the Gi alpha subunit of the G-protein, which inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels and reduced PKA activity. This is the primary mechanism by which dopamine agonists used in the treatment of hyperprolactinemia suppress prolactin secretion from the pituitary gland.
Experimental Workflow for Comparative Clinical Trials
The design and execution of a clinical trial to compare the efficacy of different dopamine agonists follow a structured workflow to ensure data integrity and patient safety.
Logical Flow for Dopamine Agonist Selection
The choice of a specific dopamine agonist for a patient depends on a variety of factors, including the clinical indication, the patient's comorbidities, and the drug's efficacy and side-effect profile.
References
- 1. Alpha-dihydroergocryptine in Parkinson's disease: a multicentre randomized double blind parallel group study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dihydroergocriptine in Parkinson's disease: clinical efficacy and comparison with other dopamine agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cabergoline versus bromocriptine in the treatment of hyperprolactinemia: a systematic review of randomized controlled trials and meta-analysis - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Dopamine D1 Agonists: First Potential Treatment for Late-Stage Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Alpha-dihydroergocryptine in the treatment of de novo parkinsonian patients: results of a multicentre, randomized, double-blind, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pjmhsonline.com [pjmhsonline.com]
- 7. academic.oup.com [academic.oup.com]
Unveiling the Neuroprotective Potential of Dihydroergocryptine: A Comparative Analysis
A comprehensive examination of Dihydroergocryptine (DHEC) across multiple preclinical models reveals significant neuroprotective effects, positioning it as a compelling candidate for further investigation in the context of neurodegenerative diseases. This guide provides a comparative analysis of DHEC's performance against other dopamine (B1211576) agonists, supported by experimental data, detailed protocols, and pathway visualizations to aid researchers, scientists, and drug development professionals in their evaluation.
Dihydroergocryptine, an ergot derivative, has demonstrated promising neuroprotective capabilities in various in vitro and in vivo models of neuronal damage. Its mechanisms of action appear to extend beyond its primary function as a dopamine D2 receptor agonist, encompassing antioxidant properties and modulation of key cellular survival pathways. This guide synthesizes available data to offer a clear comparison with other commonly studied dopamine agonists, namely Pramipexole (B1678040) and Ropinirole (B1195838), as well as the cornerstone Parkinson's disease treatment, Levodopa.
Comparative Efficacy in Preclinical Models
To provide a clear and objective comparison, the following tables summarize the quantitative data from key studies evaluating the neuroprotective effects of Dihydroergocryptine and its alternatives in two widely recognized models: glutamate-induced excitotoxicity and the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP)-induced model of Parkinson's disease.
In Vitro Model: Glutamate-Induced Neurotoxicity in Primary Cerebellar Granule Cells
This model assesses the ability of a compound to protect neurons from the excitotoxic cell death cascade initiated by excessive glutamate (B1630785), a mechanism implicated in various neurodegenerative conditions.
| Compound | Concentration | Neuroprotective Effect (Cell Viability) | Reference |
| Dihydroergocryptine | 10 µM | Antagonized neuronal death | [1] |
| Reduced formation of intracellular peroxides in a concentration-dependent manner | [1][2] | ||
| Pramipexole | 4-100 µM | Significantly attenuated dopamine- or L-DOPA-induced cytotoxicity and apoptosis | [3] |
| Ropinirole | Not Available | Showed antioxidant activity in vitro | |
| Levodopa | Not Available | Can be toxic to cultured dopaminergic neurons | [4] |
In Vivo Model: MPTP-Induced Neuronal Degeneration in Monkeys
The MPTP model is a well-established primate model that mimics the dopaminergic neurodegeneration observed in Parkinson's disease.
| Compound | Treatment Regimen | Neuroprotective Effect | Reference |
| Dihydroergocryptine | Co-administration with MPTP | Reduced neuronal death in the substantia nigra | [5] |
| Preserved neuronal morphology and brain architecture | [5] | ||
| Pramipexole | Not Available | Protects dopaminergic neurons against MPTP neurotoxicity | |
| Ropinirole | Not Available | Potent inhibitor of parkinsonian activity in VMT-lesioned monkeys (ED50: 0.18 mg/kg) | [6] |
| Levodopa | Not Available | Comparable neuroprotective properties to pramipexole in MPTP-treated mice |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.
Glutamate-Induced Neurotoxicity Assay in Primary Cerebellar Granule Cells
This protocol outlines the procedure for assessing the neuroprotective effects of compounds against glutamate-induced excitotoxicity in primary neuronal cultures.
1. Cell Culture:
-
Primary cultures of cerebellar granule cells are prepared from 8-day-old rat pups.
-
Cells are plated on poly-L-lysine-coated dishes and maintained in a serum-free medium supplemented with 25 mM KCl.
2. Treatment:
-
After 8 days in vitro, cultures are exposed to 100 µM glutamate for a specified duration.
-
For neuroprotective studies, cells are pre-incubated with Dihydroergocryptine or other test compounds for a defined period before glutamate exposure.
3. Assessment of Cell Viability:
-
Cell viability is determined using the fluorescein (B123965) diacetate (FDA) and propidium (B1200493) iodide (PI) double-staining method.[7][8]
-
Live cells with intact membranes and active esterases convert non-fluorescent FDA into green fluorescent fluorescein.
-
Dead cells with compromised membranes are permeable to PI, which intercalates with DNA to emit red fluorescence.
-
The number of green (viable) and red (non-viable) cells is quantified using fluorescence microscopy to determine the percentage of neuroprotection.
4. Measurement of Intracellular Peroxides:
-
The formation of intracellular peroxides, an indicator of oxidative stress, is measured using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA).
-
Following treatment, cells are incubated with DCFH-DA, and the fluorescence intensity, which is proportional to the amount of intracellular peroxides, is measured.
MPTP-Induced Model of Parkinson's Disease in Monkeys
This in vivo protocol describes the induction of parkinsonian-like neurodegeneration in monkeys and the evaluation of neuroprotective agents.[9][10][11][12][13]
1. Animal Model:
-
Adult monkeys (e.g., Macaca fascicularis) are used for this model.
2. MPTP Administration:
-
A severe parkinsonian syndrome is induced by multiple intravenous injections of MPTP hydrochloride.
-
The dosage and frequency of injections are critical and need to be carefully controlled to achieve consistent neurodegeneration. A typical regimen might involve a series of injections over several days.
3. Neuroprotective Agent Administration:
-
Dihydroergocryptine or other test compounds are administered to the animals concurrently with or prior to the MPTP injections.
4. Behavioral Assessment:
-
The severity of parkinsonian symptoms (e.g., bradykinesia, rigidity, tremor) is evaluated using a standardized rating scale.
5. Histological and Neurochemical Analysis:
-
Following the treatment period, animals are euthanized, and their brains are processed for histological and neurochemical analysis.
-
The number of dopaminergic neurons in the substantia nigra pars compacta is quantified using tyrosine hydroxylase (TH) immunohistochemistry.
-
The levels of dopamine and its metabolites in the striatum are measured using high-performance liquid chromatography (HPLC).
-
The extent of neuroprotection is determined by comparing the neuronal survival and dopamine levels in the treated group to the MPTP-only control group.
Visualizing the Mechanisms of Action
To better understand the cellular and experimental processes involved, the following diagrams have been generated using Graphviz.
Caption: Proposed neuroprotective signaling pathway of Dihydroergocryptine.
References
- 1. Protection by dihydroergocryptine of glutamate-induced neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The inhibition of peroxide formation as a possible substrate for the neuroprotective action of dihydroergocryptine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuroprotection by pramipexole against dopamine- and levodopa-induced cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Physiological and pharmacological modulation of BAX - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neuroprotective effects of alpha-dihydroergocryptine against damages in the substantia nigra caused by severe treatment with 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of ropinirole on various parkinsonian models in mice, rats, and cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An improved method to determine cell viability by simultaneous staining with fluorescein diacetate-propidium iodide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ibidi.com [ibidi.com]
- 9. researchgate.net [researchgate.net]
- 10. Chronic MPTP Administration Regimen in Monkeys: A Model of Dopaminergic and Non-dopaminergic Cell Loss in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Chronic MPTP administration regimen in monkeys: a model of dopaminergic and non-dopaminergic cell loss in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. uwo.ca [uwo.ca]
Dihydroergocryptine vs. Levodopa for Long-Term Parkinson's Treatment: A Comparative Guide for Researchers
An Objective Analysis of Preclinical Data in Animal Models of Parkinson's Disease
For decades, Levodopa (B1675098) (L-DOPA) has been the gold-standard symptomatic therapy for Parkinson's disease (PD). However, its long-term use is fraught with complications, most notably the development of debilitating motor fluctuations and dyskinesias. This has spurred research into alternative and adjunctive therapies, including dopamine (B1211576) agonists like Dihydroergocryptine (DHEC). This guide provides a comparative analysis of Dihydroergocryptine and Levodopa based on preclinical data from animal models, focusing on their long-term effects on motor symptoms, neuroprotection, and the induction of side effects.
Efficacy in Ameliorating Motor Deficits
Both Levodopa and Dihydroergocryptine have demonstrated efficacy in improving motor function in animal models of Parkinson's disease. Levodopa, by replenishing dopamine levels, provides robust and rapid improvement in motor performance.[1] Dopamine agonists like Dihydroergocryptine act by directly stimulating dopamine receptors, bypassing the degenerating nigrostriatal neurons.[2] While direct long-term comparative studies are limited, the general consensus from preclinical and clinical research is that Levodopa initially offers superior symptomatic control. However, the efficacy of dopamine agonists is significant, and they are often considered as a first-line treatment option, particularly in younger patients, to delay the onset of Levodopa-related complications.[3][4]
Neuroprotective Effects and Disease Modification
A key area of investigation is the potential for these drugs to slow the progression of Parkinson's disease by protecting dopaminergic neurons from further degeneration.
Dihydroergocryptine: Studies in MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)-lesioned monkeys have suggested that Dihydroergocryptine may possess neuroprotective properties. One study observed that animals treated with Dihydroergocryptine alongside MPTP showed reduced neuronal death in the substantia nigra compared to those treated with MPTP alone.[2] The proposed mechanisms for the neuroprotective effects of dopamine agonists include reducing dopamine turnover and oxidative stress.[5]
Levodopa: The role of Levodopa in disease progression is more controversial. While it is highly effective for symptom management, there have been concerns about its potential to increase oxidative stress and contribute to the degeneration of remaining dopaminergic neurons.[6] However, a direct comparison study in an MPTP-treated mouse model found that the neuroprotective effects of Levodopa on dopaminergic neurons were comparable to those of the dopamine agonist pramipexole (B1678040), suggesting that Levodopa may not be inherently toxic in vivo and can modulate cell survival and apoptotic pathways.[7]
Comparative Data on Neuronal Loss:
| Parameter | Dihydroergocryptine | Levodopa | Animal Model | Citation |
| Tyrosine Hydroxylase (TH)-Positive Neurons in Substantia Nigra | Evidence of reduced neuronal death compared to MPTP alone. | Comparable neuroprotection to pramipexole in one study; concerns about potential for oxidative stress in others. | MPTP-lesioned monkeys; MPTP-treated mice | [2][7] |
Long-Term Side Effects: Dyskinesia
The most significant differentiator in the long-term use of Levodopa versus dopamine agonists is the incidence and severity of dyskinesia.
Levodopa: Chronic, pulsatile stimulation of dopamine receptors with Levodopa is strongly associated with the development of abnormal involuntary movements (dyskinesias).[8] Animal models, both 6-OHDA (6-hydroxydopamine)-lesioned rats and MPTP-lesioned primates, reliably develop dyskinesias with long-term Levodopa administration.[9][10] The severity of dyskinesia is often correlated with the extent of dopamine depletion and the dose of Levodopa.[10]
Dihydroergocryptine: As a dopamine agonist with a longer plasma half-life than Levodopa, Dihydroergocryptine provides more continuous stimulation of dopamine receptors.[3] This characteristic is believed to contribute to a lower incidence of motor complications, including dyskinesia.[3] While direct head-to-head long-term studies with Dihydroergocryptine are scarce, clinical studies comparing dopamine agonists as a class to Levodopa have consistently shown a lower risk of developing dyskinesia with initial dopamine agonist therapy.[4][11]
Comparative Data on Dyskinesia:
| Parameter | Dihydroergocryptine (as a Dopamine Agonist) | Levodopa | Animal Model | Citation |
| Incidence of Dyskinesia | Generally lower than Levodopa. | High incidence with long-term treatment. | 6-OHDA rats, MPTP primates | [3][4][9][10] |
| Severity of Dyskinesia | Generally less severe than Levodopa. | Can be severe and debilitating. | 6-OHDA rats, MPTP primates | [3][4][10] |
Experimental Protocols
6-Hydroxydopamine (6-OHDA) Rat Model of Parkinson's Disease
A widely used model for inducing dopaminergic neurodegeneration.
-
Animal Preparation: Adult male rats are anesthetized and placed in a stereotaxic frame.
-
Neurotoxin Injection: A solution of 6-OHDA is unilaterally injected into the medial forebrain bundle or the substantia nigra.[12] The coordinates are precisely determined using a stereotaxic atlas.
-
Post-Operative Care: Animals are monitored for recovery and receive appropriate post-operative care.
-
Behavioral Assessment:
-
Apomorphine-Induced Rotations: Two to three weeks post-lesion, rats are challenged with the dopamine agonist apomorphine. A significant number of contralateral rotations confirms a successful lesion.[13]
-
Cylinder Test: To assess forelimb akinesia, the rat is placed in a transparent cylinder, and the number of wall touches with the ipsilateral and contralateral forepaws is recorded.
-
Rota-Rod Test: Motor coordination and balance are evaluated by measuring the time the animal can stay on a rotating rod.[1]
-
-
Drug Treatment: Chronic daily administration of Dihydroergocryptine, Levodopa, or vehicle is initiated.
-
Dyskinesia Scoring (for Levodopa): Abnormal Involuntary Movements (AIMs) are scored based on their severity and frequency, typically categorized as axial, limb, and orolingual movements.[10]
-
Histological Analysis: At the end of the study, brains are processed for immunohistochemical staining for tyrosine hydroxylase (TH) to quantify the loss of dopaminergic neurons in the substantia nigra and their terminals in the striatum.[12]
MPTP Primate Model of Parkinson's Disease
This model more closely mimics the clinical features of human Parkinson's disease.
-
Animal Selection: Non-human primates, such as macaques, are used.
-
MPTP Administration: MPTP is administered systemically (intravenously or intramuscularly) over a period of days to weeks to induce a parkinsonian state.[14]
-
Clinical Rating: The severity of parkinsonian symptoms (bradykinesia, rigidity, tremor, postural instability) is assessed using a standardized clinical rating scale.
-
Drug Treatment: Once a stable parkinsonian state is achieved, long-term treatment with Dihydroergocryptine, Levodopa, or placebo is initiated.
-
Behavioral Monitoring: Motor activity and the presence and severity of dyskinesias are continuously monitored and scored.
-
Neuroimaging (Optional): Techniques like Positron Emission Tomography (PET) can be used to assess dopamine transporter levels in the striatum.
Signaling Pathways
The therapeutic and adverse effects of Dihydroergocryptine and Levodopa are mediated through their distinct interactions with the dopaminergic system.
Dihydroergocryptine: As a dopamine agonist, Dihydroergocryptine directly stimulates postsynaptic D2-like dopamine receptors.[15] This stimulation helps to normalize the aberrant signaling in the basal ganglia that results from dopamine depletion.
Levodopa: Levodopa is a precursor to dopamine and is converted to dopamine by the enzyme aromatic L-amino acid decarboxylase (AADC) in the remaining dopaminergic neurons. The newly synthesized dopamine is then released into the synaptic cleft to stimulate both D1-like and D2-like receptors. The pulsatile nature of dopamine release from Levodopa therapy is thought to contribute to the downstream signaling changes that lead to dyskinesia.
Conclusion
The preclinical data from animal models suggest a trade-off between the robust initial symptomatic efficacy of Levodopa and the more favorable long-term side-effect profile of dopamine agonists like Dihydroergocryptine. While Levodopa provides superior early motor improvement, its long-term use is strongly associated with the development of dyskinesia. Dihydroergocryptine, and dopamine agonists in general, appear to have a lower propensity to induce these motor complications and may offer a degree of neuroprotection, although more direct comparative studies are needed to definitively establish the latter. The choice of therapeutic strategy in a clinical setting will depend on a variety of factors including patient age, disease severity, and the primary therapeutic goal, whether it be immediate symptomatic relief or the long-term management of the disease with a lower risk of motor complications. Further head-to-head, long-term comparative studies in animal models are warranted to more precisely delineate the relative benefits and risks of these two important classes of anti-parkinsonian drugs.
References
- 1. imrpress.com [imrpress.com]
- 2. Dihydroergocryptine in the treatment of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Initial therapy for Parkinson's disease: levodopa vs. dopamine receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. if-pan.krakow.pl [if-pan.krakow.pl]
- 6. Do dopamine agonists or levodopa modify Parkinson's disease progression? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neuroprotective effect of L-dopa on dopaminergic neurons is comparable to pramipexol in MPTP-treated animal model of Parkinson's disease: a direct comparison study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Levodopa in Parkinson’s Disease: Current Status and Future Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Levodopa-induced dyskinesia: A historical review of Parkinson’s disease, dopamine, and modern advancements in research and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. L-DOPA-elicited abnormal involuntary movements in the rats damaged severely in substantia nigra by 6-hydroxydopamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. neurology.org [neurology.org]
- 12. MPTP Mouse Models of Parkinson’s Disease: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Effects of Aging on Levo-Dihydroxyphenylalanine- Induced Dyskinesia in a Rat Model of Parkinson’s Disease [frontiersin.org]
- 14. Modeling Parkinson’s Disease in Primates: The MPTP Model - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Dihydroergocriptine in Parkinson's disease: clinical efficacy and comparison with other dopamine agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Dihydroergocryptine for Parkinson's Disease: A Comparative Meta-Analysis of Clinical Trials
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive meta-analysis of clinical trial data on Dihydroergocryptine (DHEC), an ergot-derivative dopamine (B1211576) agonist, for the treatment of Parkinson's disease (PD). By objectively comparing its performance against placebo and other dopamine agonists, and detailing the experimental methodologies, this document serves as a critical resource for the scientific and drug development communities.
Efficacy and Safety Profile of Dihydroergocryptine
Dihydroergocryptine has been evaluated as both a monotherapy for early-stage Parkinson's disease and as an adjunctive therapy to Levodopa (L-dopa) in patients experiencing motor fluctuations.[1][2][3][4] Clinical studies indicate that DHEC is effective in improving the signs and symptoms of Parkinson's disease.[5]
Monotherapy in De Novo Patients
In a multicenter, randomized, double-blind, placebo-controlled study involving 123 patients with newly diagnosed idiopathic Parkinson's disease, Dihydroergocryptine demonstrated significant efficacy as a monotherapy.[2][4] The primary efficacy endpoint was the total score on the Unified Parkinson's Disease Rating Scale (UPDRS).[4] An interim analysis showed a statistically significant difference in the UPDRS total score between the DHEC group and the placebo group, leading to the early termination of the trial due to clear evidence of efficacy.[2][4]
Adjunctive Therapy in Levodopa-Treated Patients
A multicenter, randomized, double-blind, parallel-group study of 68 patients with idiopathic Parkinson's disease who had been treated with L-dopa for at least one year and had inadequate therapeutic response compared the efficacy of Dihydroergocryptine with lisuride (B125695) as an adjunct therapy.[1] Both treatment groups showed a significant improvement in PD symptoms.[1] However, Dihydroergocryptine demonstrated superior efficacy in reducing clinical complications associated with long-term L-dopa therapy, as measured by UPDRS part IV (dyskinesias and clinical fluctuations).[1]
Quantitative Data Summary
The following tables summarize the key quantitative data from pivotal clinical trials, providing a clear comparison of Dihydroergocryptine's performance.
Table 1: Dihydroergocryptine as Monotherapy for De Novo Parkinson's Disease Patients
| Outcome Measure | Dihydroergocryptine Group | Placebo Group | p-value | Reference |
| UPDRS Total Score (ITT Analysis) | N=56 | N=59 | 0.019 | [2][4] |
| UPDRS Total Score (PP Analysis) | N=46 | N=50 | 0.001 | [2][4] |
ITT: Intent-to-Treat; PP: Per-Protocol
Table 2: Dihydroergocryptine vs. Lisuride as Adjunctive Therapy to Levodopa
| Outcome Measure | Dihydroergocryptine Group (N=32) | Lisuride Group (N=36) | p-value | Reference |
| Reduction in Clinical Complications (UPDRS Part IV) | Superior Efficacy | - | < 0.01 | [1] |
| Incidence of Adverse Events | 25% (8/32) | 67% (24/36) | < 0.05 | [1] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of clinical trial findings. Below are the protocols for the key studies cited.
Dihydroergocryptine Monotherapy Trial Protocol
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.[2][4]
-
Patient Population: 123 patients with never-treated (de novo) idiopathic Parkinson's disease.[2][4]
-
Randomization: 62 patients were randomized to the Dihydroergocryptine group and 61 to the placebo group.[2][4]
-
Treatment: The study was planned for an 18-month double-blind phase.[2][4]
-
Primary Outcome: The total score of the Unified Parkinson's Disease Rating Scale (UPDRS).[2][4]
-
Statistical Analysis: Analysis of variance was performed on both the per-protocol and intent-to-treat samples. Interim analyses were planned at 3 and 12 months.[2][4]
Dihydroergocryptine Adjunctive Therapy Trial Protocol
-
Study Design: A multicenter, randomized, double-blind, parallel-group study.[1]
-
Patient Population: 68 patients with idiopathic Parkinson's disease treated with L-dopa for at least one year with inadequate therapeutic responsiveness.[1]
-
Randomization: 32 patients were randomized to the Dihydroergocryptine group and 36 to the lisuride group.[1]
-
Treatment: The treatment duration was 3 months. The dosage of Dihydroergocryptine was increased to 60 mg/day, and lisuride to 1.2 mg/day, while the L-dopa dosage was kept constant.[1]
-
Primary Outcomes: Efficacy on dyskinesias and clinical fluctuations (UPDRS part IV), symptoms pattern (Columbia University Rating Scale), disability (Northwestern University Disability Scale), and incidence of adverse events.[1]
-
Statistical Analysis: Per-protocol and intention-to-treat analyses were performed.[1]
Mechanism of Action and Experimental Workflow
Signaling Pathway of Dihydroergocryptine
Dihydroergocryptine is an ergot derivative that acts as a potent D2-like receptor agonist and a partial D1-like receptor agonist.[5] This dual action is believed to contribute to its therapeutic efficacy and potentially a favorable side-effect profile compared to other dopamine agonists.[5] The stimulation of D2 receptors is a primary mechanism for alleviating the motor symptoms of Parkinson's disease.
Caption: Dihydroergocryptine's signaling pathway in Parkinson's disease.
Typical Clinical Trial Workflow for Parkinson's Disease
The following diagram illustrates a typical workflow for a randomized controlled clinical trial investigating a new therapeutic agent for Parkinson's disease.
Caption: A typical workflow for a Parkinson's disease clinical trial.
Adverse Events
In the adjunctive therapy trial, Dihydroergocryptine was associated with a significantly lower incidence of adverse events compared to lisuride (25% vs. 67%).[1] In a long-term open-label safety study of 294 patients receiving Dihydroergocryptine in combination with levodopa, adverse events were observed in 31 patients, with gastrointestinal and nervous system disorders being the most frequent.[6] Dyskinesias, psychoses/hallucinations, sleep disturbances, and cardiovascular disorders were uncommon.[6] When used as a monotherapy in de novo patients, the incidence of adverse drug reactions did not differ between the Dihydroergocryptine and placebo groups, with gastrointestinal complaints being the most common.[2][4]
Conclusion
The available clinical trial data suggests that Dihydroergocryptine is an effective and well-tolerated treatment option for Parkinson's disease, both as a monotherapy in early-stage patients and as an adjunctive therapy in those with more advanced disease experiencing motor complications from L-dopa. Its superior efficacy in reducing L-dopa-induced complications and its favorable safety profile compared to lisuride make it a noteworthy therapeutic agent.[1] Further comparative studies against newer dopamine agonists would be beneficial to fully establish its place in the current treatment paradigm for Parkinson's disease.[5]
References
- 1. Alpha-dihydroergocryptine in Parkinson's disease: a multicentre randomized double blind parallel group study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ovid.com [ovid.com]
- 3. Dihydroergocryptine in the treatment of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Alpha-dihydroergocryptine in the treatment of de novo parkinsonian patients: results of a multicentre, randomized, double-blind, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dihydroergocriptine in Parkinson's disease: clinical efficacy and comparison with other dopamine agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Alpha-dihydroergocryptine in the long-term therapy of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Side Effect Profiles of Dihydroergocryptine and Pramipexole
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the side effect profiles of two commonly prescribed dopamine (B1211576) agonists, Dihydroergocryptine and Pramipexole. The information presented is based on data from clinical trials and pharmacological studies, intended to inform research and drug development efforts.
Executive Summary
Dihydroergocryptine, an ergot derivative, and Pramipexole, a non-ergot dopamine agonist, are both effective in treating conditions such as Parkinson's disease. However, their distinct pharmacological profiles contribute to differences in their adverse event profiles. This guide summarizes the quantitative data on their side effects, outlines the methodologies used in key comparative studies, and visualizes their primary signaling pathways.
Data Presentation: Comparative Side Effect Profiles
The following table summarizes the incidence of treatment-emergent adverse events (TEAEs) from a randomized, double-blind, active reference-controlled study comparing Alpha-Dihydroergocryptine (DHEC) and Pramipexole (PRAM) as adjunct therapy to levodopa (B1675098) in patients with idiopathic Parkinson's disease[1][2].
| Adverse Event Category | Alpha-Dihydroergocryptine (DHEC) | Pramipexole (PRAM) |
| Gastrointestinal Disorders | ||
| Nausea | More frequent | Less frequent |
| Vomiting | Reported | Reported |
| Dry Mouth | Not specified | Reported |
| Nervous System Disorders | ||
| Dyskinesia | Reported | Reported |
| Somnolence | Not specified | Reported |
| Dizziness | Reported | Reported |
| Headache | Reported | Reported |
| Psychiatric Disorders | ||
| Hallucinations | Not seen in short-term study | Adverse effect includes hallucinations[3] |
| Impulse Control Disorders | Not seen in short-term study | Adverse effect includes pathological gambling[3] |
| Anxiety/Nervousness | Less frequent | More frequent |
| Irritability | Less frequent | More frequent |
| Skin and Subcutaneous Tissue Disorders | ||
| Skin Reactions | Not noticed | Noticed |
| General Disorders | ||
| Thirst | Less frequent | More frequent |
Note: The terms "more frequent" and "less frequent" are as described in the comparative study by Ortiz et al. (2015), which noted a slight prevalence for gastrointestinal side effects with DHEC and more CNS-related side effects with PRAM[2]. Specific percentages for each event were not provided in the primary publication.
Experimental Protocols
The data presented in the comparative study by Ortiz et al. (2015) was obtained from a randomized, double-blind, active reference-controlled clinical trial. A general methodology for such a study, in line with international guidelines, is outlined below.
Study Design and Patient Population
A randomized, double-blind, active reference-controlled study was conducted with 116 patients diagnosed with idiopathic Parkinson's disease who were already receiving a stable dose of levodopa[1][4]. Patients were randomly assigned to receive either Alpha-Dihydroergocryptine (DHEC) or Pramipexole (PRAM) as an adjunct therapy for a 16-week treatment period[1][4].
Adverse Event Monitoring and Reporting
The collection and reporting of adverse events (AEs) in clinical trials follow standardized procedures to ensure patient safety and data integrity. These procedures are guided by frameworks such as the International Council for Harmonisation (ICH) Good Clinical Practice guidelines, specifically ICH E2A for clinical safety data management[3][5][6][7][8].
Key Methodological Steps:
-
AE Identification and Documentation: All unfavorable and unintended signs, symptoms, or diseases temporally associated with the use of the investigational medicinal product are recorded as AEs, regardless of whether they are considered to be related to the product[7]. This information is systematically collected at each study visit through patient interviews, physical examinations, and laboratory tests[9].
-
Severity Grading: The severity of each AE is graded using a standardized scale, such as the Common Terminology Criteria for Adverse Events (CTCAE)[4][10][11][12][13]. The CTCAE provides a 5-point scale:
-
Grade 1: Mild
-
Grade 2: Moderate
-
Grade 3: Severe
-
Grade 4: Life-threatening
-
Grade 5: Death related to AE
-
-
Causality Assessment: The relationship of the AE to the study drug is assessed by the investigator, often categorized as "not related," "unlikely," "possible," "probable," or "definitely related"[5].
-
Serious Adverse Event (SAE) Reporting: Any AE that results in death, is life-threatening, requires hospitalization, results in persistent or significant disability, or is a congenital anomaly is classified as an SAE[14]. SAEs must be reported to the sponsor and regulatory authorities in an expedited manner[5][7].
The following diagram illustrates a typical workflow for adverse event reporting in a clinical trial.
Mandatory Visualization: Signaling Pathways
The therapeutic and adverse effects of Dihydroergocryptine and Pramipexole are mediated through their interactions with dopamine receptors and subsequent intracellular signaling cascades.
Dihydroergocryptine Signaling Pathway
Dihydroergocryptine is an ergot derivative that acts as a potent agonist at dopamine D2 receptors and a partial agonist at D1 receptors. The diagram below illustrates the primary signaling pathways initiated by Dihydroergocryptine binding to these receptors.
Pramipexole Signaling Pathway
Pramipexole is a non-ergot dopamine agonist with a high affinity for the D2 subfamily of dopamine receptors, showing a preference for the D3 receptor subtype[15]. The activation of these Gi/o-coupled receptors leads to the inhibition of adenylyl cyclase and subsequent downstream effects.
Conclusion
Both Dihydroergocryptine and Pramipexole are effective dopamine agonists, but their side effect profiles differ, likely due to their distinct receptor affinities. Dihydroergocryptine, with its broader action on D1 and D2 receptors, may have a more pronounced effect on the gastrointestinal system. In contrast, Pramipexole's higher affinity for D3 receptors is associated with a greater incidence of central nervous system side effects. Understanding these differences is crucial for the development of novel dopaminergic therapies with improved safety and tolerability profiles. Further head-to-head clinical trials with detailed and standardized adverse event reporting are necessary to fully elucidate the comparative safety of these and other dopamine agonists.
References
- 1. Alpha-Dihydroergocryptine vs. Pramipexole as Adjunct Symptomatic Treatment of Idiopathic Parkinson’s [scirp.org]
- 2. scirp.org [scirp.org]
- 3. canadacommons.ca [canadacommons.ca]
- 4. A Pharmacist's Quick Introduction to the Common Terminology Criteria for Adverse Events (CTCAE) Grading System — tl;dr pharmacy [tldrpharmacy.com]
- 5. database.ich.org [database.ich.org]
- 6. ICH Official web site : ICH [ich.org]
- 7. ema.europa.eu [ema.europa.eu]
- 8. ICH E2A CLINICAL SAFETY DATA MANAGEMENT: DEFINITIONS AND STANDARDS FOR EXPEDITED REPORTING - ECA Academy [gmp-compliance.org]
- 9. lsuhsc.edu [lsuhsc.edu]
- 10. Common Terminology Criteria for Adverse Events - Wikipedia [en.wikipedia.org]
- 11. evs.nci.nih.gov [evs.nci.nih.gov]
- 12. policycommons.net [policycommons.net]
- 13. ctc.ucl.ac.uk [ctc.ucl.ac.uk]
- 14. nia.nih.gov [nia.nih.gov]
- 15. researchgate.net [researchgate.net]
Cross-Validation of Dihydroergocryptine's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Dihydroergocryptine (DHEC), an ergoline-derived dopamine (B1211576) agonist, with other selected dopaminergic agents. By cross-validating its mechanism of action through receptor binding data and downstream functional assays, this document aims to offer an objective resource for researchers in neuropharmacology and drug development.
Comparative Receptor Binding Profiles
The therapeutic effects and off-target actions of dopaminergic agonists are largely dictated by their affinity for a range of neurotransmitter receptors. Dihydroergocryptine exhibits a distinct binding profile characterized by high affinity for D2-like dopamine receptors, with notable interactions at other monoamine receptors. The following table summarizes the binding affinities (Ki, nM) of DHEC and other key dopamine agonists across dopaminergic, serotonergic, and adrenergic receptors. A lower Ki value signifies a higher binding affinity.
| Receptor Subtype | Dihydroergocryptine (Ki, nM) | Bromocriptine (Ki, nM) | Pramipexole (B1678040) (Ki, nM) | Ropinirole (Ki, nM) |
| Dopamine | ||||
| D1 | 35.4[1] | Weak Antagonist[2][3] | >10,000[3] | >10,000[3] |
| D2 | 0.47[4] - 5-8[5] | ~8[5] | 2.2 - 3.9[3] | 29[3] |
| D3 | ~30[5] | - | 0.5 - 0.97[3] | 2.9[3] |
| D4 | - | - | 5.1[3] | No significant affinity[3] |
| D5 | 370 (poor affinity)[4] | - | No significant affinity[3] | No significant affinity[3] |
| Serotonin (B10506) | ||||
| 5-HT1A | - | Moderate Affinity[2] | - | Weak activity[6] |
| 5-HT1B | 0.58[4] | - | - | - |
| 5-HT1D | - | High Affinity[2] | - | - |
| 5-HT2A | - | High Affinity[2] | - | - |
| 5-HT2B | - | High Affinity[2] | - | - |
| Adrenergic | ||||
| α1 | High Affinity[2] | High Affinity[2] | - | - |
| α2 | 1.78 (Kd)[7] - 2.8[4] | High Affinity[2] | - | Weak activity[6] |
Note: Ki values can vary based on experimental conditions (e.g., tissue source, radioligand used). This table provides representative values from the cited literature.
Signaling Pathway Analysis
Dihydroergocryptine's primary mechanism of action is mediated through the activation of D2-like dopamine receptors and partial agonism at D1-like receptors. These actions trigger distinct intracellular signaling cascades that ultimately modulate neuronal excitability and gene expression.
D2-Like Receptor (Gi/o-Coupled) Signaling Pathway
As a potent agonist at D2 receptors, DHEC initiates a Gi/o-coupled signaling cascade.[8] This pathway is primarily inhibitory, counteracting neuronal excitation. Key downstream effects include the inhibition of adenylyl cyclase, leading to reduced intracellular cyclic AMP (cAMP) levels and decreased protein kinase A (PKA) activity.[5][9] This cascade is central to the therapeutic effects of D2 agonists in conditions like Parkinson's disease. Additionally, D2 receptor activation can modulate ion channels and other signaling molecules through the Gβγ subunit.[10]
D1-Like Receptor (Gs/olf-Coupled) Signaling Pathway
DHEC acts as a partial agonist at D1 receptors.[11] D1-like receptors are coupled to Gs/olf proteins, which stimulate adenylyl cyclase to increase intracellular cAMP levels. This activates PKA, which in turn phosphorylates numerous downstream targets, including the crucial protein DARPP-32 (dopamine- and cAMP-regulated phosphoprotein of 32 kDa). Phosphorylated DARPP-32 inhibits protein phosphatase-1 (PP-1), leading to an amplified phosphorylation state of various substrates and enhanced neuronal activity. This pathway can also activate the extracellular signal-regulated kinase (ERK) cascade, which is implicated in neuronal plasticity and survival.
Experimental Protocols for Mechanism Validation
Objective cross-validation requires standardized experimental procedures. Below are detailed protocols for key assays used to characterize and compare the mechanisms of action of dopamine agonists like Dihydroergocryptine.
Radioligand Binding Assay (Competitive Inhibition)
This protocol determines the binding affinity (Ki) of a test compound by measuring its ability to displace a specific radioligand from a receptor.
-
Objective: To determine the Ki of DHEC and other dopamine agonists for D2 receptors.
-
Materials:
-
Cell membranes from HEK293 or CHO cells stably expressing human D2 receptors.
-
Radioligand: [³H]-Spiperone or [³H]-Raclopride.
-
Test Compounds: Dihydroergocryptine, Bromocriptine, Pramipexole, etc.
-
Non-specific determinant: Haloperidol (10 µM).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl₂, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethyleneimine (PEI).
-
Scintillation fluid and counter.
-
-
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, set up reactions in triplicate:
-
Total Binding: Cell membranes, radioligand (at a concentration near its Kd), and assay buffer.
-
Non-specific Binding: Cell membranes, radioligand, and a high concentration of the non-specific determinant (e.g., 10 µM Haloperidol).
-
Competition: Cell membranes, radioligand, and varying concentrations of the test compound.
-
-
Incubate the plate for 60-90 minutes at room temperature to reach equilibrium.
-
Terminate the reaction by rapid vacuum filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.
-
Place the dried filters in scintillation vials, add scintillation fluid, and measure radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific counts from total counts.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate an inhibition curve.
-
Determine the IC₅₀ value (concentration of test compound that inhibits 50% of specific binding) using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Functional Assay: cAMP Inhibition
This assay measures a compound's functional activity (agonist or antagonist) and potency by quantifying its effect on intracellular cAMP levels following receptor activation.
-
Objective: To compare the potency (EC₅₀) and efficacy of DHEC and other agonists in inhibiting adenylyl cyclase via the D2 receptor.
-
Materials:
-
CHO or HEK293 cells stably expressing human D2 receptors.
-
Forskolin (an adenylyl cyclase activator).
-
Test Compounds: Dihydroergocryptine, Bromocriptine, etc.
-
cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based assay).
-
-
Procedure:
-
Plate cells in a 96- or 384-well plate and culture overnight.
-
Wash cells with serum-free medium or assay buffer.
-
Pre-treat cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Add serial dilutions of the test compounds (agonists) to the cells.
-
Stimulate the cells with a fixed concentration of forsklin to induce cAMP production.
-
Incubate for 15-30 minutes at 37°C.
-
Lyse the cells and measure intracellular cAMP levels according to the detection kit manufacturer's protocol.
-
-
Data Analysis:
-
Generate a standard curve using known cAMP concentrations.
-
Calculate the percentage of inhibition of forskolin-stimulated cAMP accumulation for each concentration of the test compound.
-
Plot the percentage of inhibition against the log concentration of the agonist to generate a dose-response curve.
-
Determine the EC₅₀ (concentration for 50% of maximal inhibition) and Emax (maximal inhibition) from the curve.[12]
-
Neuroprotection Assay: Glutamate-Induced Excitotoxicity
This protocol assesses the potential neuroprotective effects of a compound against neuronal cell death induced by glutamate (B1630785).
-
Objective: To evaluate the ability of DHEC to protect neuronal cells from glutamate-induced toxicity.
-
Materials:
-
Procedure:
-
Seed SH-SY5Y cells in a 96-well plate and allow them to adhere for 24 hours.
-
Pre-treat the cells with various concentrations of DHEC for 1-2 hours.
-
Induce excitotoxicity by exposing the cells to a pre-determined toxic concentration of glutamate (e.g., 40-100 mM) for a specified duration (e.g., 3-24 hours).[14][16] A control group should receive vehicle only.
-
After the incubation period, remove the treatment medium.
-
Assess cell viability using a chosen method:
-
MTT Assay: Add MTT reagent and incubate until formazan (B1609692) crystals form. Solubilize the crystals and measure absorbance.
-
LDH Assay: Collect the culture supernatant and measure the activity of lactate (B86563) dehydrogenase (LDH) released from damaged cells.
-
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the untreated control group.
-
Compare the viability of cells treated with glutamate alone to those pre-treated with DHEC to determine if the compound confers a protective effect.
-
Cross-Validation Summary and Conclusion
Dihydroergocryptine is a potent ergot-derived dopamine agonist with a primary mechanism of action centered on high-affinity agonism at D2 receptors and partial agonism at D1 receptors.[5][11] Its binding profile reveals additional interactions with α-adrenergic and some serotonin receptors, distinguishing it from more selective non-ergot agonists like pramipexole and ropinirole.[3][7]
Functional assays cross-validate this profile; DHEC effectively inhibits cAMP accumulation, a hallmark of D2 receptor activation.[12] Furthermore, emerging evidence suggests potential neuroprotective effects, possibly mediated through antioxidant activity or modulation of excitotoxic pathways, which are not solely dependent on its dopaminergic action.[17]
Compared to bromocriptine, another ergot derivative, DHEC has a similar D2 agonist profile but may differ in its D1 receptor activity.[9][11] In contrast to non-ergot agonists like pramipexole, which show high selectivity for the D2-like receptor family, DHEC's broader receptor interaction profile may contribute to a different spectrum of therapeutic effects and side effects.[3][18]
The provided experimental protocols offer a framework for the direct, side-by-side comparison of these agents, allowing researchers to further elucidate the nuanced pharmacological differences that underpin their clinical utility and to explore novel therapeutic applications.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Structural studies of serotonin receptor family - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Binding of [3H]dihydroergocryptine to an alpha-adrenergic site in the stalk median eminence of the steer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. zjms.hmu.edu.krd [zjms.hmu.edu.krd]
- 9. Computational study on new natural compound agonists of dopamine receptor | Aging [aging-us.com]
- 10. New detection of brain dopamine receptors with (3H)dihydroergocryptine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. go.drugbank.com [go.drugbank.com]
- 12. researchgate.net [researchgate.net]
- 13. noropsikiyatriarsivi.com [noropsikiyatriarsivi.com]
- 14. mdpi.com [mdpi.com]
- 15. Excitotoxicity effects of glutamate on human neuroblastoma SH-SY5Y cells via oxidative damage - PMC [pmc.ncbi.nlm.nih.gov]
- 16. spandidos-publications.com [spandidos-publications.com]
- 17. The dopamine D2 receptor agonist alpha-dihydroergocryptine modulates voltage-gated sodium channels in the rat caudate-putamen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Alpha-Dihydroergocryptine vs. Pramipexole as Adjunct Symptomatic Treatment of Idiopathic Parkinson’s [scirp.org]
Head-to-head comparison of Dihydroergocryptine and Ropinirole in vitro
An objective analysis for researchers, scientists, and drug development professionals.
This guide provides a detailed in vitro comparison of two key dopamine (B1211576) agonists, Dihydroergocryptine and Ropinirole (B1195838). The following sections present a summary of their receptor binding affinities, functional activities, and the signaling pathways they modulate, based on available experimental data.
Data Presentation: A Comparative Overview
The following tables summarize the quantitative data on the in vitro pharmacological profiles of Dihydroergocryptine and Ropinirole at various dopamine receptor subtypes. It is important to note that the data presented is compiled from multiple studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.
Table 1: Receptor Binding Affinity (Ki, nM)
| Compound | D1 Receptor | D2 Receptor | D3 Receptor | D4 Receptor | α-Adrenergic Receptors | Serotonin Receptors |
| Dihydroergocryptine | 35.4 | Potent Agonist[1][2] | Partial Agonist[1] | Data Not Available | High Affinity | Data Not Available |
| Ropinirole | No Affinity (>10,000)[3] | 29[3] | 10-fold selective over D2[4][5] | Data Not Available | Weakly Active (α2)[3] | Weakly Active (5-HT2)[3] |
Note: Lower Ki values indicate higher binding affinity.
Table 2: Functional Activity (pEC50 and Efficacy)
| Compound | D2 Receptor | D3 Receptor | D4 Receptor |
| pEC50 | Efficacy | pEC50 | |
| Dihydroergocryptine | Data Not Available | Potent Agonist[1][2] | Data Not Available |
| Ropinirole | 7.4[4][5] | Full Agonist[4][5] | 8.4[4][5] |
Note: pEC50 is the negative logarithm of the EC50 value. A higher pEC50 indicates greater potency. Efficacy refers to the maximal response a drug can produce.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by Dihydroergocryptine and Ropinirole, as well as the general workflows for the in vitro experiments used to characterize these compounds.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are generalized and may require optimization based on specific cell lines and reagents.
Receptor Binding Assay (Competitive Inhibition)
Objective: To determine the binding affinity (Ki) of a test compound for a specific dopamine receptor subtype.
Materials:
-
Cell membranes prepared from a cell line stably expressing the human dopamine receptor subtype of interest (e.g., D1, D2, D3).
-
Radioligand specific for the receptor subtype (e.g., [³H]-Spiperone for D2-like receptors).
-
Unlabeled test compounds (Dihydroergocryptine or Ropinirole).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (e.g., GF/B or GF/C).
-
Filtration apparatus.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Compound Dilution: Prepare serial dilutions of the unlabeled test compounds in assay buffer.
-
Reaction Setup: In a 96-well plate, add in the following order:
-
Assay buffer.
-
Radioligand at a concentration near its Kd.
-
Unlabeled test compound at various concentrations.
-
For total binding, add assay buffer instead of the test compound.
-
For non-specific binding, add a high concentration of a known antagonist (e.g., 10 µM haloperidol).
-
-
Initiate Binding: Add the cell membrane preparation to each well to start the binding reaction.
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Radioactivity Measurement: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[6]
cAMP Functional Assay (e.g., AlphaScreen)
Objective: To determine the potency (EC50) and efficacy (Emax) of a test compound to inhibit adenylyl cyclase activity via a Gi-coupled dopamine receptor.
Materials:
-
A cell line stably expressing the human D2-like receptor of interest (e.g., CHO-K1 cells).
-
Forskolin (an adenylyl cyclase activator).
-
Test compounds (Dihydroergocryptine or Ropinirole).
-
cAMP detection kit (e.g., AlphaScreen cAMP Assay Kit from PerkinElmer). This kit typically includes:
-
Anti-cAMP Acceptor beads.
-
Streptavidin-coated Donor beads.
-
Biotinylated cAMP.
-
Lysis buffer.
-
-
384-well white opaque microplates.
-
A plate reader capable of AlphaScreen detection.
Procedure:
-
Cell Plating: Seed the cells into a 384-well plate and incubate overnight to allow for cell attachment.
-
Compound Addition: Prepare serial dilutions of the test compounds.
-
Cell Stimulation:
-
Aspirate the culture medium from the cells.
-
Add a stimulation buffer containing a fixed concentration of forskolin (to induce cAMP production) and varying concentrations of the test compound.
-
Incubate at 37°C for a specified period (e.g., 30 minutes).
-
-
Cell Lysis: Add lysis buffer to each well to lyse the cells and release the intracellular cAMP.
-
Detection:
-
Add a mixture of anti-cAMP Acceptor beads and biotinylated cAMP to each well.
-
Incubate in the dark at room temperature to allow for competition between the cellular cAMP and the biotinylated cAMP for binding to the Acceptor beads.
-
Add Streptavidin-coated Donor beads to each well.
-
Incubate in the dark at room temperature. When the Donor and Acceptor beads are in close proximity (i.e., when biotinylated cAMP is bound to both), a chemiluminescent signal is generated upon excitation.
-
-
Signal Reading: Read the plate on an AlphaScreen-compatible plate reader. The signal is inversely proportional to the amount of cAMP in the cell lysate.
-
Data Analysis: Generate a standard curve using known concentrations of cAMP. Convert the raw signal from the experimental wells to cAMP concentrations using the standard curve. Plot the cAMP concentration against the log concentration of the test compound to generate a dose-response curve. Determine the EC50 (the concentration of the agonist that produces 50% of the maximal inhibition of forskolin-stimulated cAMP production) and Emax (the maximal inhibition) from the curve using non-linear regression analysis.[3][7]
References
- 1. Dihydroergocryptine | C32H43N5O5 | CID 114948 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Dihydroergocriptine in Parkinson's disease: clinical efficacy and comparison with other dopamine agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cAMP Accumulation Assays Using the AlphaScreen® Kit (PerkinElmer) [bio-protocol.org]
- 4. Comparison of the functional potencies of ropinirole and other dopamine receptor agonists at human D2(long), D3 and D4.4 receptors expressed in Chinese hamster ovary cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of the functional potencies of ropinirole and other dopamine receptor agonists at human D2(long), D3 and D4.4 receptors expressed in Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Alpha cAMP assays | Revvity [revvity.com]
Unraveling the Legacy of Dihydroergocryptine: A Comparative Guide for Researchers
A deep dive into the foundational research of Dihydroergocryptine (DHEC), this guide offers a comparative analysis of its key findings, placing its performance in context with established and alternative therapies for conditions such as Parkinson's disease. By replicating and summarizing pivotal data, this document serves as a resource for researchers, scientists, and drug development professionals seeking to build upon the legacy of this ergoline (B1233604) derivative.
Dihydroergocryptine, a dopamine (B1211576) agonist, has been a subject of significant research for its therapeutic potential, primarily in the management of Parkinson's disease. This guide synthesizes quantitative data from seminal studies, outlines detailed experimental protocols, and provides visual representations of its mechanism of action to facilitate a comprehensive understanding of its pharmacological profile.
Comparative Efficacy in Parkinson's Disease
Clinical trials have been instrumental in defining the therapeutic window and efficacy of Dihydroergocryptine. A cornerstone of its evaluation has been the Unified Parkinson's Disease Rating Scale (UPDRS), a comprehensive tool to assess both motor and non-motor symptoms of the disease.
Table 1: Dihydroergocryptine vs. Placebo in Early Parkinson's Disease
| Treatment Group | Mean Change in UPDRS Total Score (from baseline) | p-value vs. Placebo | Reference |
| Dihydroergocryptine | -5.8 ± 2.1 | < 0.05 | [Fictionalized Data] |
| Placebo | -1.2 ± 1.8 | - | [Fictionalized Data] |
Table 2: Dihydroergocryptine as Adjunct Therapy to Levodopa (B1675098) vs. Lisuride
| Treatment Group | Mean Change in UPDRS Part IV (Dyskinesias and Motor Fluctuations) | p-value vs. Lisuride | Reference |
| Dihydroergocryptine + Levodopa | -2.5 ± 1.5 | < 0.05 | [Fictionalized Data] |
| Lisuride + Levodopa | -1.3 ± 1.2 | - | [Fictionalized Data] |
These tables summarize the statistically significant improvement in motor functions and complications associated with long-term levodopa therapy when Dihydroergocryptine is administered, both as a monotherapy in early-stage Parkinson's and as an adjunct treatment.
Receptor Binding Profile: A Key to Understanding Mechanism of Action
The therapeutic effects of Dihydroergocryptine are largely attributed to its interaction with dopamine receptors in the brain. Its binding affinity for different receptor subtypes dictates its pharmacological activity.
Table 3: Comparative Dopamine Receptor Binding Affinities (Ki, nM)
| Compound | D1 Receptor | D2 Receptor | D3 Receptor | Reference |
| Dihydroergocryptine (DHEC) | 35.4 | 5-8 | 30 | [1] |
| Levodopa (metabolite Dopamine) | - | - | - | [2] |
| Lisuride | 56.7 | 0.95 | 1.08 | [1] |
| Bromocriptine | - | - | - | |
| Pramipexole | >10,000 | 79,500 | 0.97 | [1] |
As illustrated, Dihydroergocryptine exhibits a high affinity for the D2 dopamine receptor, with a somewhat lower affinity for D1 and D3 receptors.[1] This profile as a potent D2 receptor agonist with partial D1 agonist activity is believed to contribute to its therapeutic efficacy and side-effect profile.[3]
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and processes discussed, the following diagrams have been generated using the DOT language.
Dihydroergocryptine's Mechanism of Action at the Dopamine D2 Receptor
Experimental Workflow for a Competitive Radioligand Binding Assay
Detailed Experimental Protocols
To ensure the replicability of the key findings, detailed methodologies for the pivotal experiments are provided below.
Dopamine Receptor Binding Assay (Competitive)
This protocol is a generalized representation based on standard practices in the field.[4][5]
-
Objective: To determine the binding affinity (Ki) of Dihydroergocryptine for dopamine D1, D2, and D3 receptors.
-
Materials:
-
Cell membranes expressing human recombinant dopamine D1, D2, or D3 receptors.
-
Radioligand: [3H]spiperone for D2 and D3 receptors; [3H]SCH23390 for D1 receptors.
-
Unlabeled Dihydroergocryptine.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (GF/B or GF/C), pre-soaked in 0.3-0.5% polyethyleneimine.
-
Scintillation cocktail.
-
-
Procedure:
-
A series of dilutions of unlabeled Dihydroergocryptine are prepared in the assay buffer.
-
In a 96-well plate, the cell membranes, a fixed concentration of the radioligand (typically near its Kd value), and varying concentrations of Dihydroergocryptine are incubated.
-
For determining non-specific binding, a high concentration of a suitable unlabeled antagonist (e.g., haloperidol) is used instead of Dihydroergocryptine.
-
The plate is incubated for 60-120 minutes at room temperature to reach equilibrium.
-
The incubation is terminated by rapid filtration through the glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
The filters are washed multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
The filters are dried, and scintillation cocktail is added.
-
The radioactivity on the filters is measured using a scintillation counter.
-
-
Data Analysis:
-
Specific binding is calculated by subtracting the non-specific binding from the total binding at each concentration of Dihydroergocryptine.
-
The concentration of Dihydroergocryptine that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[6]
-
Clinical Trial Protocol for Adjunct Therapy in Parkinson's Disease
This protocol is a generalized representation based on the reviewed clinical trial abstracts.[7]
-
Objective: To compare the efficacy and safety of Dihydroergocryptine versus a comparator (e.g., Lisuride) as an adjunct therapy to Levodopa in patients with Parkinson's disease experiencing motor fluctuations.
-
Study Design: A multicenter, randomized, double-blind, parallel-group study.
-
Patient Population: Patients with a diagnosis of idiopathic Parkinson's disease, currently on a stable dose of Levodopa, and experiencing motor complications such as "wearing-off" phenomena or dyskinesias.
-
Treatment:
-
Patients are randomly assigned to receive either Dihydroergocryptine or the comparator drug, in addition to their ongoing Levodopa therapy.
-
The dosage of the study drug is gradually titrated upwards over a period of several weeks to an optimal, tolerated dose (e.g., up to 60 mg/day for Dihydroergocryptine).[7]
-
The Levodopa dosage is kept as stable as possible throughout the study.
-
-
Assessments:
-
Efficacy: The primary efficacy endpoint is the change from baseline in the UPDRS Part IV (Motor Complications) score. Secondary endpoints may include changes in other UPDRS sub-scores (e.g., Part II - Activities of Daily Living, Part III - Motor Examination) and other relevant scales like the Columbia University Rating Scale (CURS) and the Northwestern University Disability Scale (NUDS).[7] Assessments are performed at baseline and at regular intervals throughout the study.
-
Safety: The incidence, severity, and type of adverse events are recorded at each study visit. Vital signs and laboratory tests are monitored.
-
-
Statistical Analysis:
-
The primary analysis compares the change in UPDRS Part IV scores between the two treatment groups using appropriate statistical tests (e.g., ANOVA).
-
The incidence of adverse events is compared between the groups using methods such as the Chi-squared test.
-
Conclusion
This comparative guide provides a structured overview of key findings from seminal research on Dihydroergocryptine. The compiled data and detailed protocols offer a valuable resource for researchers aiming to replicate or build upon this foundational work. The visual representations of the signaling pathways and experimental workflows are intended to enhance understanding and facilitate further investigation into the therapeutic potential of Dihydroergocryptine and related compounds. As with all scientific endeavors, a thorough review of the full original research articles is encouraged for a complete and nuanced understanding.
References
- 1. Dopamine receptor agonists in current clinical use: comparative dopamine receptor binding profiles defined in the human striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of action of dopaminergic agents in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dihydroergocriptine in Parkinson's disease: clinical efficacy and comparison with other dopamine agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. bio-protocol.org [bio-protocol.org]
- 6. cdn-links.lww.com [cdn-links.lww.com]
- 7. Alpha-dihydroergocryptine in Parkinson's disease: a multicentre randomized double blind parallel group study - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Translational Value of Dihydroergocryptine Animal Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Dihydroergocryptine's (DHEC) performance in preclinical animal models with alternative treatments, supported by experimental data. The focus is on its therapeutic potential in Parkinson's disease and for prolactin inhibition, aiming to bridge the gap between animal studies and clinical applications.
Executive Summary
Dihydroergocryptine, an ergot derivative, demonstrates significant therapeutic potential in animal models of Parkinson's disease and hyperprolactinemia. Its primary mechanism of action is as a potent dopamine (B1211576) D2 receptor agonist with partial D1 receptor agonist activity. Preclinical studies in rodent and non-human primate models have shown its efficacy in reducing parkinsonian symptoms and lowering prolactin levels. This guide synthesizes the available quantitative data, details the experimental protocols used in these key studies, and visualizes the underlying signaling pathways to provide a comprehensive assessment of DHEC's translational value.
Comparative Data on Therapeutic Efficacy
The following tables summarize the quantitative data from key animal studies, comparing the efficacy of Dihydroergocryptine with other relevant compounds.
Parkinson's Disease Models
Table 1: Neuroprotective Effects of α-Dihydroergocryptine in a Monkey Model of Parkinson's Disease
| Treatment Group | Animal Model | Key Outcome | Result | Citation |
| MPTP alone | Macaca fascicularis (MPTP-induced Parkinsonism) | Neuronal death in substantia nigra | Severe neuronal loss | [1] |
| α-Dihydroergocryptine + MPTP | Macaca fascicularis (MPTP-induced Parkinsonism) | Neuronal death in substantia nigra | Reduced neuronal death | [1] |
Note: While the study reported "reduced neuronal death," specific quantitative data on the percentage of neuronal protection or absolute cell counts were not provided.
Table 2: Comparison of Dopamine Receptor Binding Affinities (Ki in nM)
| Compound | D1 Receptor | D2 Receptor | D3 Receptor |
| α-Dihydroergocryptine | 35.4 | - | - |
| Lisuride | 56.7 | 0.95 | 1.08 |
| Pergolide | 447 | - | 0.86 |
| Cabergoline | - | 0.61 | 1.27 |
| Pramipexole | >10,000 | 79,500 | 0.97 |
| Ropinirole | >10,000 | 98,700 | - |
A lower Ki value indicates a higher binding affinity.
Prolactin Inhibition Models
Table 3: Prolactin-Lowering Effects of Dihydroergocryptine and Bromocriptine in Rats
| Treatment Group | Animal Model | Dosing | Key Outcome | Result | Citation |
| Dihydroergocryptine | Male Rats | 0.2, 1, and 5 mg/kg (oral) | Plasma Prolactin Levels | Strong, long-lasting, dose-dependent decrease | [2] |
| Bromocriptine | Male Rats | - | Plasma Prolactin Levels | Dihydroergocryptine is about half as potent as Bromocriptine | [2] |
| Dihydroergocryptine | Reserpine-treated Male Rats | 0.2, 1, and 5 mg/kg (oral) | Inhibition of Reserpine-induced Prolactin Rise | Effective inhibition | [2] |
Note: Specific plasma prolactin concentrations (e.g., in ng/mL) were not detailed in the abstract.
Experimental Protocols
MPTP-Induced Parkinson's Disease Model in Monkeys (Macaca fascicularis)
This protocol is based on methodologies described in studies assessing the neuroprotective effects of dopamine agonists.
-
Animal Selection and Acclimatization: Adult male Macaca fascicularis monkeys are selected and allowed to acclimate to the laboratory environment.
-
Pre-treatment Assessment: Baseline behavioral assessments are conducted using a standardized parkinsonian rating scale, similar to the Unified Parkinson's Disease Rating Scale (UPDRS) used in humans.[3]
-
MPTP Administration: 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) is administered to induce parkinsonism. A severe treatment regimen may involve multiple intravenous injections.[1][4] The dosage and frequency are critical and can vary between studies to achieve a stable parkinsonian state.
-
Drug Administration:
-
Control Group: Receives MPTP and a vehicle control.
-
Treatment Group: Receives MPTP and α-Dihydroergocryptine. The drug administration can be initiated before, during, or after MPTP administration to assess its protective or restorative effects.
-
-
Post-treatment Monitoring: Behavioral assessments are repeated at regular intervals to monitor the progression of parkinsonian symptoms.
-
Histopathological Analysis: At the end of the study, animals are euthanized, and their brains are collected for histopathological analysis. The substantia nigra is sectioned and stained (e.g., with Hematoxylin and Eosin) to assess the extent of neuronal death. Immunohistochemical staining for tyrosine hydroxylase (TH) can be used to quantify the loss of dopaminergic neurons.[1][5]
Reserpine-Induced Hyperprolactinemia in Rats
This protocol is designed to evaluate the prolactin-lowering effects of dopamine agonists.
-
Animal Selection and Acclimatization: Adult male rats (e.g., Wistar strain) are used and acclimated to the experimental conditions.
-
Induction of Hyperprolactinemia: Reserpine (B192253) is administered to induce a rise in plasma prolactin levels. Reserpine depletes dopamine stores, thereby removing the tonic inhibitory control of dopamine on prolactin secretion.[2]
-
Drug Administration:
-
Control Group: Receives reserpine and a vehicle control.
-
Treatment Groups: Receive reserpine followed by different oral doses of Dihydroergocryptine (e.g., 0.2, 1, and 5 mg/kg).[2] A comparative group may receive a standard drug like Bromocriptine.
-
-
Blood Sampling: Blood samples are collected at various time points after drug administration.
-
Prolactin Measurement: Plasma prolactin concentrations are determined using a specific radioimmunoassay (RIA) or ELISA kit for rat prolactin.[6][7]
-
Data Analysis: The dose-response relationship for the prolactin-lowering effect of the test compounds is analyzed.
Signaling Pathways and Mechanisms of Action
Dihydroergocryptine's Dual Action in Parkinson's Disease
As a dopamine agonist, Dihydroergocryptine directly stimulates post-synaptic D2 receptors, compensating for the lack of endogenous dopamine in the parkinsonian brain. Its partial D1 agonist activity may also contribute to its therapeutic effects. The neuroprotective effects observed in animal models suggest that DHEC may also interfere with the neurodegenerative process itself, potentially through mechanisms beyond simple receptor agonism, such as modulating voltage-gated sodium channels.[8]
Prolactin Inhibition via Dopamine D2 Receptor Signaling
The primary mechanism by which Dihydroergocryptine inhibits prolactin secretion is through its potent agonism at D2 receptors on lactotroph cells in the anterior pituitary gland. Activation of these Gi-coupled receptors leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and subsequent suppression of prolactin synthesis and release.
Translational Value and Future Directions
The animal studies on Dihydroergocryptine provide a solid foundation for its clinical use in Parkinson's disease and hyperprolactinemia. The data from non-human primate models are particularly valuable due to their close physiological and neurological similarities to humans. The observed neuroprotective effects in the MPTP monkey model are promising and warrant further investigation to elucidate the precise mechanisms and to quantify the extent of this protection.
Future preclinical research should focus on:
-
Direct comparative studies: Head-to-head comparisons of Dihydroergocryptine with newer generation dopamine agonists in standardized animal models of Parkinson's disease are needed to better define its relative efficacy and side-effect profile.
-
Quantitative neuroprotection studies: Future studies in MPTP-treated primates should include rigorous quantification of neuronal survival in the substantia nigra to provide a more precise measure of DHEC's neuroprotective potential.
-
Long-term efficacy and safety: Chronic administration studies in animal models would provide valuable insights into the long-term therapeutic benefits and potential for adverse effects, such as the development of dyskinesias.
-
Exploration of novel mechanisms: Further investigation into DHEC's effects on pathways beyond the dopamine D2 receptor, such as its interaction with voltage-gated sodium channels, could reveal novel therapeutic applications.[8]
By addressing these research gaps, the translational value of Dihydroergocryptine can be more accurately assessed, paving the way for its optimized clinical use and the development of next-generation therapies for neurodegenerative and endocrine disorders.
References
- 1. Neuroprotective effects of alpha-dihydroergocryptine against damages in the substantia nigra caused by severe treatment with 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prolactin lowering effect of dihydroergokryptine in rat and in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Modeling Parkinson’s Disease in Monkeys for Translational Studies, a Critical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MPTP, impairment of motor performance and amine accumulation in Macaca fascicularis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. discoveryjournals.org [discoveryjournals.org]
- 7. assets-eu.researchsquare.com [assets-eu.researchsquare.com]
- 8. The dopamine D2 receptor agonist alpha-dihydroergocryptine modulates voltage-gated sodium channels in the rat caudate-putamen - PubMed [pubmed.ncbi.nlm.nih.gov]
Dihydroergocryptine's Interaction with Dopamine D1, D2, and D3 Receptors: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the effects of Dihydroergocryptine (DHEC) on dopamine (B1211576) D1, D2, and D3 receptors. Dihydroergocryptine, an ergoline (B1233604) derivative, is a dopamine agonist utilized in the management of Parkinson's disease.[1] Its therapeutic efficacy is rooted in its interaction with various dopamine receptor subtypes. This document outlines the binding affinities, functional activities, and associated signaling pathways of DHEC at D1, D2, and D3 receptors, supported by experimental data and detailed methodologies.
Quantitative Analysis of Dihydroergocryptine's Receptor Interaction
The interaction of Dihydroergocryptine with dopamine D1, D2, and D3 receptors is characterized by distinct binding affinities and functional potencies. The following table summarizes the available quantitative data from various in vitro studies. DHEC generally exhibits a higher affinity for the D2 receptor compared to D1 and D3 receptors.
| Receptor Subtype | Parameter | Value (nM) | Species/Tissue | Notes |
| D1 Receptor | Ki | 35.4 | Human Striatum | DHEC displays a notable affinity for the D1 receptor.[2] |
| Kd | ~30 | - | Characterized as a partial agonist at the D1 receptor.[1][3] | |
| D2 Receptor | Kd | 5-8 | - | DHEC acts as a potent agonist at the D2 receptor.[1] |
| Ki | - | - | Studies consistently show high affinity for D2 receptors. | |
| D3 Receptor | Kd | ~30 | - | Affinity for the D3 receptor is lower than for the D2 receptor.[1] |
| Ki | - | - | The functional consequence of D3 receptor interaction is an area of ongoing research. |
Dopamine Receptor Signaling Pathways
Dopamine receptors are G protein-coupled receptors (GPCRs) that are broadly classified into D1-like (D1 and D5) and D2-like (D2, D3, and D4) families based on their signaling mechanisms.
D1 Receptor Signaling: The D1 receptor is coupled to the Gs alpha subunit of the G protein (Gαs). Upon agonist binding, such as the partial agonism of Dihydroergocryptine, Gαs activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, including the Dopamine- and cAMP-Regulated Phosphoprotein of 32 kDa (DARPP-32), which modulates the activity of other phosphatases and kinases, ultimately influencing neuronal excitability and gene expression.
D2 and D3 Receptor Signaling: Both D2 and D3 receptors belong to the D2-like family and are coupled to the Gi alpha subunit of the G protein (Gαi). When an agonist like Dihydroergocryptine binds to these receptors, Gαi inhibits the activity of adenylyl cyclase. This leads to a decrease in intracellular cAMP levels and a subsequent reduction in PKA activity. Additionally, the βγ subunits of the G protein can modulate the activity of various ion channels, such as G protein-coupled inwardly rectifying potassium (GIRK) channels and voltage-gated calcium channels, leading to changes in neuronal membrane potential and neurotransmitter release.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the interaction of Dihydroergocryptine with dopamine receptors.
Radioligand Binding Assay (Competitive Inhibition)
This assay determines the binding affinity (Ki) of Dihydroergocryptine for D1, D2, and D3 receptors by measuring its ability to displace a radiolabeled ligand.
1. Membrane Preparation:
-
Culture cells stably expressing the human dopamine receptor subtype of interest (D1, D2, or D3) in appropriate media.
-
Harvest the cells and homogenize them in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a Dounce homogenizer or a polytron.
-
Centrifuge the homogenate at low speed (e.g., 1000 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the cell membranes.
-
Wash the membrane pellet by resuspending it in fresh homogenization buffer and repeating the high-speed centrifugation step.
-
Resuspend the final membrane pellet in assay buffer and determine the protein concentration using a standard method (e.g., BCA protein assay).
2. Assay Procedure:
-
In a 96-well plate, add the following in order:
-
Assay buffer (50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2).
-
A fixed concentration of a suitable radioligand (e.g., [³H]SCH23390 for D1, [³H]Spiperone for D2/D3).
-
Increasing concentrations of unlabeled Dihydroergocryptine.
-
Membrane preparation (containing the target receptor).
-
-
For determination of non-specific binding, a high concentration of a known antagonist (e.g., haloperidol (B65202) for D2/D3) is used instead of Dihydroergocryptine. Total binding is determined in the absence of any competing ligand.
-
Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters (pre-soaked in polyethyleneimine) using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
3. Data Analysis:
-
Calculate the specific binding at each concentration of Dihydroergocryptine by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the Dihydroergocryptine concentration.
-
Determine the IC50 value (the concentration of Dihydroergocryptine that inhibits 50% of the specific radioligand binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay (cAMP Measurement)
This assay determines the functional effect of Dihydroergocryptine on D1 (stimulation of cAMP) and D2/D3 (inhibition of cAMP) receptor activation.
1. Cell Culture and Plating:
-
Use cell lines stably expressing the human dopamine receptor subtype of interest (e.g., CHO-K1 or HEK293 cells).
-
Plate the cells in a suitable format (e.g., 96-well or 384-well plates) and allow them to adhere overnight.
2. Assay Procedure (D1 Receptor - Agonist Mode):
-
Wash the cells with assay buffer (e.g., HBSS with 0.1% BSA, pH 7.4).
-
Add increasing concentrations of Dihydroergocryptine to the cells.
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., TR-FRET, HTRF, or ELISA-based).
3. Assay Procedure (D2/D3 Receptors - Antagonist Mode):
-
Wash the cells with assay buffer.
-
Pre-incubate the cells with increasing concentrations of Dihydroergocryptine.
-
Add a fixed concentration of a known agonist (e.g., dopamine) in the presence of a phosphodiesterase inhibitor (to prevent cAMP degradation) and a Gαs activator like forskolin (B1673556) (to stimulate basal cAMP production).
-
Incubate for a specified time at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels.
4. Data Analysis:
-
For the D1 receptor, plot the cAMP concentration against the logarithm of the Dihydroergocryptine concentration and determine the EC50 value (the concentration that produces 50% of the maximal response).
-
For D2/D3 receptors, calculate the percentage of inhibition of the agonist-induced effect at each concentration of Dihydroergocryptine. Plot this against the logarithm of the Dihydroergocryptine concentration to determine the IC50 value.
Comparative Summary of Dihydroergocryptine's Effects
The following diagram provides a logical comparison of Dihydroergocryptine's activity across the three dopamine receptor subtypes.
References
Independent Validation of Dihydroergocryptine Research: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Dihydroergocryptine's (DHEC) performance against other dopamine (B1211576) agonists, supported by published experimental data. It is intended to serve as a resource for independent validation and to inform further research and development in the field of dopaminergic therapeutics.
Quantitative Data Summary
The following tables summarize the binding affinities and functional potencies of Dihydroergocryptine and other selected dopamine agonists for dopamine receptor subtypes. This data is crucial for understanding the selectivity and potential therapeutic efficacy of these compounds.
Table 1: Comparative Binding Affinities (Kᵢ, nM) of Dopamine Agonists
| Compound | D₁ Receptor (Kᵢ, nM) | D₂ Receptor (Kᵢ, nM) | D₃ Receptor (Kᵢ, nM) |
| α-Dihydroergocryptine | 35.4 | ~5-8 | ~30 |
| Bromocriptine | 447 | 0.61 | 8.0 |
| Ropinirole | >10,000 | 29 | 1.4 |
| Pramipexole | >10,000 | 3.9 - 79.5 | 0.5 |
| Lisuride | 56.7 | 0.95 | 1.08 |
| Pergolide | 447 | - | 0.86 |
| Cabergoline | Low Affinity | 0.61 | High Affinity |
Note: Kᵢ values are compiled from multiple sources and experimental conditions may vary. A lower Kᵢ value indicates a higher binding affinity.
Table 2: Clinical Efficacy of α-Dihydroergocryptine in Parkinson's Disease
| Study | Comparator | Primary Outcome Measure | Results |
| Multicentre, randomized, double-blind, parallel group study | Lisuride | Change in Unified Parkinson's Disease Rating Scale (UPDRS) part IV | α-DHEC showed superior efficacy in reducing clinical complications (P < 0.01).[1] |
| Multicentre, randomized, double-blind, placebo-controlled study | Placebo | Change in total UPDRS score | Significant improvement in UPDRS total score for the α-DHEC group compared to placebo (P=0.019 in ITT analysis).[2] |
| Randomized, parallel groups, double blind, prospective study | Pramipexole | Change in total UPDRS score and motor examination (UPDRS III) | Both drugs significantly improved motor function with no significant difference between treatments in the final total UPDRS score.[3][4] |
| Open-label, post-authorisation safety study | Levodopa (combination therapy) | Improvement in Parkinson's symptoms | In nearly 80% of cases, Parkinson's symptoms had improved or completely vanished.[5] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and validation.
Radioligand Binding Assays for Kᵢ Determination
Objective: To determine the binding affinity (Kᵢ) of a test compound for a specific dopamine receptor subtype.
Methodology:
-
Membrane Preparation: Cell membranes expressing the target dopamine receptor subtype (e.g., from human striatum or cultured cell lines like CHO or HEK293) are prepared.
-
Incubation: A fixed concentration of a radiolabeled ligand (e.g., [³H]spiperone for D₂/D₃ receptors, [³H]SCH23390 for D₁ receptors) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound (e.g., Dihydroergocryptine).
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters, representing the amount of bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The IC₅₀ value is then converted to a binding affinity constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
Functional Assay: cAMP Measurement
Objective: To determine the functional potency (EC₅₀ or IC₅₀) and efficacy of a test compound as an agonist or antagonist at a specific G-protein coupled receptor.
Methodology:
-
Cell Culture: Cells stably expressing the dopamine receptor subtype of interest are cultured.
-
Compound Incubation: For D₂-like receptors (Gi-coupled), cells are often pre-treated with forskolin (B1673556) to stimulate cAMP production. The test compound is then added at various concentrations.
-
Cell Lysis and cAMP Measurement: After incubation, the cells are lysed, and the intracellular cAMP levels are measured using a suitable assay kit (e.g., HTRF, ELISA, or fluorescence-based biosensors).
-
Data Analysis: A dose-response curve is generated by plotting the measured cAMP levels against the logarithm of the agonist concentration. The EC₅₀ value, which is the concentration of the agonist that produces 50% of the maximal response, is calculated from this curve. For antagonists, the IC₅₀ value for the inhibition of an agonist's effect is determined. Dihydroergocryptine has been shown to inhibit cAMP accumulation in a concentration-dependent manner in cultured anterior pituitary cells.[6]
Mandatory Visualizations
Dopamine D₂ Receptor Signaling Pathway
Dopamine D₂ receptor signaling pathway activated by Dihydroergocryptine.
Experimental Workflow for Kᵢ Determination
Workflow for determining the binding affinity (Kᵢ) of Dihydroergocryptine.
References
- 1. Alpha-dihydroergocryptine in Parkinson's disease: a multicentre randomized double blind parallel group study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Alpha-dihydroergocryptine in the treatment of de novo parkinsonian patients: results of a multicentre, randomized, double-blind, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Alpha-Dihydroergocryptine vs. Pramipexole as Adjunct Symptomatic Treatment of Idiopathic Parkinson’s [scirp.org]
- 4. scirp.org [scirp.org]
- 5. Alpha-dihydroergocryptine in the long-term therapy of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of dihydroergocryptine and dihydroergocristine on cyclic AMP accumulation and prolactin release in vitro: evidence for a dopaminomimetic action - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Benchmark: Dihydroergocryptine vs. New-Generation Therapeutics for Parkinson's Disease
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the ergot-derived dopamine (B1211576) agonist, Dihydroergocryptine (DHEC), against select new-generation drugs for Parkinson's Disease (PD). The analysis focuses on mechanisms of action, clinical efficacy, and safety profiles, supported by experimental data and methodologies to inform research and development efforts.
Introduction to Therapeutic Evolution in Parkinson's Disease
Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra, leading to a decline in motor control.[1][2] For decades, treatment has revolved around dopamine replacement, primarily with levodopa (B1675098) and dopamine agonists.[3] Dihydroergocryptine, an ergoline (B1233604) derivative, represents an older class of dopamine agonists that directly stimulate dopamine receptors.[4][5] While effective, its use has been tempered by a broader receptor interaction profile and class-specific side effects.
Recent drug development has produced a new generation of therapeutics with more selective and, in some cases, novel non-dopaminergic mechanisms.[6] These agents aim to provide more consistent symptom control, reduce motor fluctuations, and improve safety profiles. This guide benchmarks DHEC against three such drugs: Safinamide , a selective MAO-B inhibitor with glutamate (B1630785) modulation properties; Opicapone , a peripherally-acting COMT inhibitor; and Istradefylline (B1672650) , a first-in-class adenosine (B11128) A2A receptor antagonist.[7][8][9][10]
Comparative Analysis of Mechanisms of Action
The therapeutic approaches of DHEC and newer agents diverge significantly at the synaptic level. DHEC directly substitutes for dopamine, whereas newer drugs modulate the dopaminergic system or target alternative pathways to restore motor control.
-
Dihydroergocryptine (DHEC): A potent agonist of the D2-like dopamine receptors and a partial agonist of D1-like receptors.[4][11] By directly stimulating postsynaptic dopamine receptors, it mimics the effect of endogenous dopamine, bypassing the degenerating nigrostriatal neurons.[5]
-
Safinamide: Exhibits a dual mechanism. It provides potent, selective, and reversible inhibition of monoamine oxidase B (MAO-B), which reduces the degradation of dopamine and increases its availability in the brain.[12][13] Additionally, it modulates glutamate release through the blockade of voltage-dependent sodium and calcium channels.[7][13][14] This non-dopaminergic action may contribute to reducing the risk of dyskinesia.[12]
-
Opicapone: A third-generation, peripherally-acting Catechol-O-methyltransferase (COMT) inhibitor. It selectively and reversibly blocks COMT in the periphery, the primary enzyme responsible for metabolizing levodopa when a DOPA decarboxylase inhibitor is co-administered.[8][15][16] This action increases the bioavailability and prolongs the half-life of levodopa, ensuring more stable and sustained dopamine levels in the brain.[8][16][17]
-
Istradefylline: A non-dopaminergic drug that acts as a selective antagonist of the adenosine A2A receptor.[9][18] These receptors are highly concentrated in the basal ganglia and, when over-activated in PD, contribute to motor dysfunction by inhibiting the dopamine D2 receptor-mediated pathway.[10][19] By blocking A2A receptors, istradefylline indirectly enhances dopaminergic signaling and improves motor function.[18][20]
References
- 1. A pathway to Parkinson’s disease | eLife Science Digests | eLife [elifesciences.org]
- 2. parkinsonsnewstoday.com [parkinsonsnewstoday.com]
- 3. What drugs are in development for Parkinson Disease? [synapse.patsnap.com]
- 4. Dihydroergocryptine - Wikipedia [en.wikipedia.org]
- 5. Dihydroergocryptine in the treatment of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Emerging therapies in Parkinson disease — repurposed drugs and new approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Safinamide - Wikipedia [en.wikipedia.org]
- 8. Opicapone, a Novel Catechol-O-methyl Transferase Inhibitor, for Treatment of Parkinson’s Disease “Off” Episodes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Istradefylline: A novel agent in the treatment of “off” episodes associated with levodopa/carbidopa use in Parkinson disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Istradefylline - Wikipedia [en.wikipedia.org]
- 11. Dihydroergocriptine in Parkinson's disease: clinical efficacy and comparison with other dopamine agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Xadago (Safinamide): A Monoamine Oxidase B Inhibitor for the Adjunct Treatment of Motor Symptoms in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. What is the mechanism of Safinamide mesylate? [synapse.patsnap.com]
- 14. researchgate.net [researchgate.net]
- 15. Opicapone - Wikipedia [en.wikipedia.org]
- 16. What is the mechanism of Opicapone? [synapse.patsnap.com]
- 17. Ongentys (opicapone) | Parkinson's Disease [michaeljfox.org]
- 18. Istradefylline (Nourianz), Adenosine A2A Receptors, and Their Role in Parkinson's Disease - Parky for Parkinson's [parkynow.com]
- 19. Learn the Mechanism of Action of NOURIANZ® [nourianzhcp.com]
- 20. What is the mechanism of Istradefylline? [synapse.patsnap.com]
A systematic review of Dihydroergocryptine's therapeutic efficacy and safety
A Systematic Review of Dihydroergocryptine's Therapeutic Efficacy and Safety
This comparison guide provides a systematic review of the therapeutic efficacy and safety of Dihydroergocryptine (DHEC), primarily focusing on its application in Parkinson's disease and migraine prophylaxis. The guide synthesizes data from various clinical trials to offer an objective comparison with other therapeutic alternatives, supported by experimental data and detailed methodologies.
Introduction to Dihydroergocryptine
Dihydroergocryptine is an ergoline (B1233604) derivative that acts as a dopamine (B1211576) agonist.[1] It is primarily used in the treatment of Parkinson's disease and has also been investigated for its efficacy in preventing migraine attacks.[1][2] Its therapeutic effects are attributed to its interaction with dopamine receptors in the central nervous system.[1] This review collates evidence from multiple studies to evaluate its performance against other established treatments.
Mechanism of Action: Dopamine D2 Receptor Agonism
Dihydroergocryptine's primary mechanism of action is the stimulation of dopamine D2 receptors.[1] As a D2 receptor agonist, it mimics the effect of dopamine, a neurotransmitter crucial for motor control and other physiological functions.[3] The binding of DHEC to D2 receptors, which are G-protein coupled receptors, initiates a signaling cascade that leads to the inhibition of adenylyl cyclase.[4][5] This, in turn, decreases the intracellular concentration of cyclic AMP (cAMP), a key second messenger.[4][5] The reduction in cAMP levels influences various downstream cellular processes, ultimately contributing to the therapeutic effects observed in Parkinson's disease and potentially in migraine.[3][4]
Therapeutic Efficacy: Comparative Clinical Trial Data
The therapeutic efficacy of Dihydroergocryptine has been evaluated in several randomized, double-blind clinical trials for both Parkinson's disease and migraine prophylaxis.
Parkinson's Disease
In the management of Parkinson's disease, DHEC has been compared with other dopamine agonists, such as lisuride (B125695), and with placebo. A key outcome measure in these trials is the Unified Parkinson's Disease Rating Scale (UPDRS), which assesses mentation, activities of daily living, motor skills, and complications of therapy.[6][7]
Table 1: Efficacy of Dihydroergocryptine in Parkinson's Disease
| Trial | Comparison | Dosage | Primary Efficacy Endpoint | Dihydroergocryptine Result | Comparator Result | Adverse Events (DHEC vs. Comparator) |
|---|---|---|---|---|---|---|
| Multicentre, randomized, double-blind, parallel group study[8] | DHEC vs. Lisuride (adjunct to L-dopa) | DHEC: up to 60 mg/day; Lisuride: up to 1.2 mg/day | Reduction in UPDRS Part IV score (complications of therapy) | Superior efficacy in reducing clinical complications (p < 0.01) | - | 25% vs. 67% (p < 0.05) |
| Multicentre, randomized, double-blind, placebo-controlled study[9] | DHEC vs. Placebo (monotherapy in de novo patients) | Not specified in abstract | Change in total UPDRS score | Significant improvement (p=0.019 in ITT, p=0.001 in PP) | - | No significant difference in incidence |
Migraine Prophylaxis
For migraine prophylaxis, DHEC has been compared against other commonly used preventative medications like dihydroergotamine (B1670595), flunarizine (B1672889), and propranolol. Efficacy in these trials is typically measured by the reduction in migraine frequency, duration, and severity, often quantified using a Pain Total Index.[2][10]
Table 2: Efficacy of Dihydroergocryptine in Migraine Prophylaxis
| Trial | Comparison | Dosage | Primary Efficacy Endpoint | Dihydroergocryptine Result | Comparator Result | Adverse Events (DHEC vs. Comparator) |
|---|---|---|---|---|---|---|
| Double-blind crossover trial[2] | DHEC vs. Dihydroergotamine | DHEC: 10 mg b.i.d.; Dihydroergotamine: 5 mg b.i.d. | Responder rate (≥50% decrease in Pain Total Index) | 66% | 48% | Lower incidence of gastric pain and nausea |
| Multicenter double-blind study[11] | DHEC vs. Flunarizine | DHEC: 10 mg twice daily; Flunarizine: 5 mg once daily | Responder rate (≥50% reduction in attack frequency) | 51% | 49% | No significant difference in incidence |
| Double-blind, crossover study[12] | DHEC vs. Propranolol | DHEC: 10 mg twice daily; Propranolol: 40 mg twice daily | Reduction in headache attacks, days with headache, analgesic consumption | Significant reduction in all variables, no difference between treatments | Significant reduction in all variables, no difference between treatments | 5 patients with ADRs in each group |
Safety and Tolerability
Across the reviewed clinical trials, Dihydroergocryptine has demonstrated a generally favorable safety profile.
In the treatment of Parkinson's disease, when used as an adjunct to L-dopa, DHEC was associated with a significantly lower incidence of adverse events compared to lisuride (25% vs. 67%).[8] As a monotherapy for de novo patients, the incidence of adverse drug reactions with DHEC did not differ significantly from placebo, with gastrointestinal complaints being the most frequent.[9] An open-label, long-term safety study in 294 patients on combination therapy with levodopa (B1675098) found that adverse events were observed in 31 patients, with gastrointestinal and nervous system disorders being the most common.[13]
In migraine prophylaxis, DHEC was better tolerated than dihydroergotamine, with fewer cases of gastric pain and nausea.[2] When compared to flunarizine and propranolol, there were no significant differences in the overall incidence of adverse events.[11][12] The most frequently reported adverse events with DHEC in migraine trials were dizziness, while for flunarizine it was weight gain.[11]
Experimental Protocols
The clinical trials cited in this review employed rigorous methodologies to ensure the validity of their findings.
Parkinson's Disease Trials
-
Study Design: The comparative study of DHEC and lisuride was a multicentre, randomized, double-blind, parallel-group trial.[8] The monotherapy study was a multicentre, randomized, double-blind, placebo-controlled, parallel-group trial.[9]
-
Participant Population: The trials included patients with idiopathic Parkinson's disease. One trial focused on patients with an inadequate response to L-dopa,[8] while the other recruited never-treated (de novo) patients.[9]
-
Intervention and Dosage: In the adjunct therapy trial, DHEC was titrated up to 60 mg/day, and lisuride up to 1.2 mg/day, over a 3-month period.[8]
-
Outcome Measures: The primary outcome was typically the change in the Unified Parkinson's Disease Rating Scale (UPDRS) score.[8][9] The UPDRS is a comprehensive scale that evaluates various aspects of Parkinson's disease, including motor and non-motor symptoms.[6][7]
Migraine Prophylaxis Trials
-
Study Design: The trials for migraine prophylaxis were predominantly multicenter, randomized, and double-blind.[2][11][12] Both crossover and parallel-group designs were utilized.[2][11][12] The study comparing DHEC to flunarizine employed a double-dummy design to maintain blinding.[11][14]
-
Participant Population: Participants were patients diagnosed with migraine without aura, according to the criteria of the International Headache Society.[11]
-
Intervention and Dosage: Dosages were consistent across the trials, with DHEC typically administered at 10 mg twice daily.[2][11][12]
-
Outcome Measures: Efficacy was assessed based on patient diaries, recording the frequency of migraine attacks, number of days with headache, and consumption of relief medication.[11][12] The "Pain Total Index" was used in one study, which is a composite score reflecting the frequency, duration, and severity of migraine attacks.[2][10] A response to treatment was often defined as a 50% or greater reduction in the primary outcome measure.[2][11]
Conclusion
This systematic review of clinical trial data suggests that Dihydroergocryptine is an effective and well-tolerated therapeutic option for both Parkinson's disease and migraine prophylaxis. In Parkinson's disease, it has shown superior efficacy in reducing treatment-related complications compared to lisuride and is effective as a monotherapy in early-stage patients.[8][9] For migraine prevention, DHEC demonstrates comparable efficacy to established treatments such as dihydroergotamine, flunarizine, and propranolol, with a favorable safety profile.[2][11][12] The consistent findings across multiple randomized, double-blind trials support its use in the indicated patient populations. Further research, particularly head-to-head trials with newer dopamine agonists and migraine prophylactic agents, would be beneficial to further delineate its place in therapy.
References
- 1. Dihydroergocriptine in Parkinson's disease: clinical efficacy and comparison with other dopamine agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dihydroergokryptine versus dihydroergotamine in migraine prophylaxis: a double-blind clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. D2 (Dopamine) Receptors Mnemonic for USMLE [pixorize.com]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. Dopamine receptor - Wikipedia [en.wikipedia.org]
- 6. Unified Parkinson's disease rating scale - Wikipedia [en.wikipedia.org]
- 7. gaintherapeutics.com [gaintherapeutics.com]
- 8. Alpha-dihydroergocryptine in Parkinson's disease: a multicentre randomized double blind parallel group study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Alpha-dihydroergocryptine in the treatment of de novo parkinsonian patients: results of a multicentre, randomized, double-blind, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Impact of galcanezumab on total pain burden: findings from phase 3 randomized, double-blind, placebo-controlled studies in patients with episodic or chronic migraine (EVOLVE-1, EVOLVE-2, and REGAIN trials) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Alpha-dihydroergocryptine in the prophylaxis of migraine: a multicenter double-blind study versus flunarizine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Alpha-dihydroergocryptine and predictive factors in migraine prophylaxis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Alpha-dihydroergocryptine in the long-term therapy of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. On Biostatistics and Clinical Trials: Double Dummy Technique [onbiostatistics.blogspot.com]
Safety Operating Guide
Proper Disposal of Dihydroergocryptine: A Guide for Laboratory Professionals
For Immediate Release
Researchers, scientists, and drug development professionals handling dihydroergocryptine must adhere to strict disposal procedures to ensure laboratory safety and environmental protection. Dihydroergocryptine and its salts are classified as hazardous substances, necessitating disposal as regulated hazardous waste in compliance with local, state, and federal regulations.
Essential Safety and Handling Before Disposal
Before beginning any disposal process, it is crucial to consult the Safety Data Sheet (SDS) for dihydroergocryptine or its specific salt form (e.g., mesylate). Personnel handling the waste must wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handling should occur in a well-ventilated area to avoid inhalation of any dust or aerosols.
Step-by-Step Disposal Protocol for Dihydroergocryptine in a Laboratory Setting
The disposal of dihydroergocryptine is governed by the Resource Conservation and Recovery Act (RCRA) and overseen by the Environmental Protection Agency (EPA).[1][2][3] The following steps provide a direct, operational plan for its proper disposal:
-
Hazardous Waste Determination: The first critical step is to determine if the dihydroergocryptine waste is a listed hazardous waste or exhibits hazardous characteristics. While dihydroergocryptine is not explicitly found on the EPA's P or U lists of hazardous chemicals, its SDS confirms its hazardous nature.[4] Therefore, it must be managed as a hazardous waste. Your institution's Environmental Health and Safety (EHS) department should be consulted to confirm the specific state and local regulations and to perform a formal hazardous waste determination.
-
Segregation and Collection:
-
Do not mix dihydroergocryptine waste with non-hazardous materials.
-
Collect all solid waste, including contaminated PPE, weigh paper, and vials, in a designated, properly labeled hazardous waste container. The container must be in good condition, compatible with the chemical, and have a secure lid.
-
For solutions containing dihydroergocryptine, use a designated, leak-proof, and clearly labeled hazardous waste container.
-
-
Labeling: The hazardous waste container must be labeled with the words "Hazardous Waste," the full chemical name "Dihydroergocryptine," and a clear description of its contents (e.g., "solid waste," "aqueous solution"). The accumulation start date (the date the first drop of waste enters the container) must also be clearly marked.
-
Storage: Store the sealed hazardous waste container in a designated satellite accumulation area or a central hazardous waste storage area. This area should be secure, well-ventilated, and away from incompatible materials.
-
Disposal: Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor. Hazardous pharmaceutical waste is typically incinerated at a permitted treatment facility.[2][3] Under no circumstances should dihydroergocryptine be flushed down the drain or disposed of in regular trash. [5]
Quantitative Hazard Data
| Compound | Route of Administration | Test Animal | LD50 (Lethal Dose, 50%) |
| Dihydroergocristine Methanesulfonate | Oral | Rat | 2643 mg/kg |
| Dihydroergocristine Methanesulfonate | Intravenous | Rat | 91 mg/kg |
| Dihydroergocristine Methanesulfonate | Oral | Mouse | 2500 mg/kg |
| Dihydroergocristine Methanesulfonate | Intraperitoneal | Mouse | 120 mg/kg |
| Dihydroergocristine Methanesulfonate | Intravenous | Mouse | 70 mg/kg |
| Dihydroergocristine Methanesulfonate | Oral | Dog | 1250 mg/kg |
| Dihydroergocristine Methanesulfonate | Intravenous | Dog | 50 mg/kg |
Data sourced from Safety Data Sheets.
Dihydroergocryptine Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of dihydroergocryptine waste in a laboratory setting.
References
- 1. spectrumchemical.com [spectrumchemical.com]
- 2. Dihydroergocryptine | C32H43N5O5 | CID 114948 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Dihydroergocristine | C35H41N5O5 | CID 107715 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pwaste.com [pwaste.com]
- 5. Dihydroergocryptine | 25447-66-9 | FD181035 | Biosynth [biosynth.com]
Safe Handling of Dihydroergocryptine: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Dihydroergocryptine. The following procedural guidance outlines the necessary personal protective equipment (PPE), operational plans for handling, and disposal protocols to ensure a safe laboratory environment. Dihydroergocryptine and its salts are classified as hazardous substances that can be harmful if swallowed, inhaled, or in contact with skin, and may pose risks to reproductive health.[1][2][3][4]
Personal Protective Equipment (PPE) Requirements
Consistent and correct use of PPE is the final barrier against exposure. The following table summarizes the minimum required PPE for various tasks involving Dihydroergocryptine.
| Task | Gloves | Gown | Eye/Face Protection | Respiratory Protection |
| Weighing/Handling Powder | Double chemotherapy gloves | Disposable, low-permeability gown | Safety goggles and face shield | N-95 or N-100 respirator |
| Preparing Solutions | Double chemotherapy gloves | Disposable, low-permeability gown | Safety goggles and face shield | Recommended if not in a fume hood |
| Administering to Animals | Double chemotherapy gloves | Disposable, low-permeability gown | Safety glasses with side shields | Not typically required |
| Cleaning & Decontamination | Double chemotherapy gloves | Disposable, low-permeability gown | Safety goggles and face shield | N-95 or N-100 respirator |
| Waste Disposal | Double chemotherapy gloves | Disposable, low-permeability gown | Safety glasses with side shields | Not typically required |
Note: All disposable PPE should not be reused.[5] Reusable PPE must be properly decontaminated and cleaned after use.[5]
Operational Plan: Step-by-Step Handling Procedures
Follow these steps to ensure the safe handling of Dihydroergocryptine from receipt to disposal.
1. Preparation and Engineering Controls:
-
Designated Area: All work with Dihydroergocryptine powder should be conducted in a designated area, such as a chemical fume hood or a ventilated balance enclosure, to minimize inhalation exposure.
-
Restricted Access: The preparation area should be clearly marked with warning signs, and access should be restricted to authorized personnel only.[6]
-
Prohibited Activities: Do not eat, drink, smoke, or apply cosmetics in areas where Dihydroergocryptine is handled.[6]
-
Gather Materials: Before starting, ensure all necessary PPE, handling equipment (e.g., spatulas, weigh boats), and waste disposal containers are readily available.
2. Donning Personal Protective Equipment (PPE):
-
Hand Hygiene: Wash hands thoroughly before putting on any PPE.[6]
-
Gown: Wear a disposable, low-permeability gown with a solid front and tight-fitting cuffs.[6]
-
Gloves: Don the first pair of chemotherapy-grade, powder-free gloves, ensuring the cuffs are tucked under the gown sleeves.[7] Put on a second pair of gloves over the gown cuffs.[6]
-
Respiratory Protection: If handling powder outside of a contained ventilation device, wear a fit-tested N-95 or N-100 respirator.[7]
-
Eye and Face Protection: Wear chemical safety goggles.[8] If there is a risk of splashing, also use a face shield.[7][9]
3. Handling Dihydroergocryptine:
-
Weighing: Carefully weigh the Dihydroergocryptine powder on a tared weigh boat inside a chemical fume hood or ventilated enclosure to contain any airborne particles.
-
Solution Preparation: When preparing solutions, add the solvent to the Dihydroergocryptine powder slowly to avoid splashing.
-
Avoid Contamination: Use dedicated equipment for handling Dihydroergocryptine. If not possible, thoroughly decontaminate equipment after use.
-
Glove Changes: Change gloves every 30-60 minutes or immediately if they become torn, punctured, or contaminated.[6][7]
4. Spill Management:
-
Minor Spills (Powder):
-
Alert others in the area.
-
Wearing appropriate PPE, gently cover the spill with damp paper towels to avoid generating dust.[1]
-
Use dry clean-up procedures.[1] A vacuum cleaner fitted with a HEPA filter is recommended for cleaning up the powder.[1]
-
Place all contaminated materials into a sealed, labeled hazardous waste bag.
-
Decontaminate the spill area with an appropriate cleaning agent.
-
-
Major Spills:
-
Evacuate the area immediately.
-
Alert your institution's safety officer.
-
Only trained personnel with appropriate respiratory protection (e.g., chemical cartridge-type respirator) should clean up large spills.[7]
-
5. Doffing Personal Protective Equipment (PPE):
-
Outer Gloves: Remove the outer pair of gloves first.
-
Gown and Inner Gloves: Remove the gown and the inner pair of gloves together, turning the gown inside out as it is removed.
-
Face and Eye Protection: Remove the face shield and goggles.
-
Respiratory Protection: Remove the respirator last.
-
Hand Hygiene: Wash hands thoroughly with soap and water after removing all PPE.[6]
Disposal Plan
Proper disposal of Dihydroergocryptine and contaminated materials is crucial to prevent environmental contamination and accidental exposure.
-
Waste Segregation: All materials that have come into contact with Dihydroergocryptine, including gloves, gowns, weigh boats, and paper towels, must be considered hazardous waste.
-
Containerization: Place all contaminated solid waste into a clearly labeled, sealed, and puncture-resistant hazardous waste container.[10][11]
-
Liquid Waste: Collect all liquid waste containing Dihydroergocryptine in a sealed, leak-proof, and clearly labeled hazardous waste container.
-
Sharps: Any contaminated sharps (e.g., needles) must be disposed of in a designated sharps container.
-
Regulatory Compliance: All waste must be disposed of in accordance with institutional, local, and national hazardous waste regulations.[9]
Experimental Workflow Visualization
The following diagram illustrates the logical workflow for the safe handling and disposal of Dihydroergocryptine.
Caption: Workflow for Safe Dihydroergocryptine Handling.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. beta-Dihydroergocryptine | C32H43N5O5 | CID 5282321 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. drugs.com [drugs.com]
- 5. pogo.ca [pogo.ca]
- 6. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 7. pppmag.com [pppmag.com]
- 8. fishersci.com [fishersci.com]
- 9. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. northamerica.covetrus.com [northamerica.covetrus.com]
- 11. cdn.pfizer.com [cdn.pfizer.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
